Technical Documentation Center

2-(Aminoethyl)cysteine monohydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminoethyl)cysteine monohydrochloride

Core Science & Biosynthesis

Foundational

synthesis of "2-(Aminoethyl)cysteine monohydrochloride"

Synthesis and Characterization of 2-(Aminoethyl)cysteine Monohydrochloride: A Comprehensive Technical Guide Introduction & Mechanistic Rationale The synthesis of non-proteinogenic amino acids is a cornerstone of modern p...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 2-(Aminoethyl)cysteine Monohydrochloride: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale

The synthesis of non-proteinogenic amino acids is a cornerstone of modern peptide engineering, chemical biology, and drug development. Among these, 2-(Aminoethyl)cysteine (AEC)—frequently referred to as thialysine—stands out as a highly versatile structural analog of L-lysine[1]. By substituting the γ -methylene carbon of lysine with a bioisosteric sulfur atom, AEC retains the critical electrostatic and steric properties of its natural counterpart while introducing unique thioether reactivity[2].

In biological systems, AEC acts as a potent antimetabolite. Its structural mimicry allows it to competitively inhibit lysyl-tRNA synthetase (LysRS), leading to the erroneous acylation of tRNA and the subsequent incorporation of AEC into nascent polypeptide chains, ultimately triggering proteotoxic stress and cell death[2][3]. In the realm of synthetic biology and epigenetics, AEC is deployed via solid-phase peptide synthesis (SPPS) or protein semisynthesis to generate functional mimics of post-translationally modified histones (e.g., acetylated or methylated lysines), bypassing the need for complex native chemical ligation[4][5].

The Chemical Synthesis Pathway

The most efficient and scalable route to AEC monohydrochloride involves the targeted intermolecular nucleophilic substitution ( SN​2 ) of L-cysteine by 2-bromoethylamine hydrobromide[6][7]. The success of this reaction hinges on exploiting the differential nucleophilicity of the functional groups present.

The thiolate anion is a highly polarizable, "soft" nucleophile, making it kinetically superior to the "hard" amine groups. However, to achieve high regioselectivity, the reaction environment must be tightly regulated. At a pH of 8.0–8.5, the thiol group of L-cysteine ( pKa​≈8.3 ) is sufficiently deprotonated to drive the SN​2 attack on the electrophilic carbon of 2-bromoethylamine[7][8]. Concurrently, the α -amino group of cysteine ( pKa​≈10.8 ) and the primary amine of the alkylating agent remain protonated. This effectively neutralizes their nucleophilicity, suppressing off-target N-alkylation and preventing the intramolecular cyclization of 2-bromoethylamine into a highly reactive aziridinium intermediate[7][8].

SynthesisWorkflow Cys L-Cysteine (Aqueous, pH 8.5) Alk S-Alkylation (SN2 Reaction) Cys->Alk BEA 2-Bromoethylamine Hydrobromide BEA->Alk Crude Crude Thialysine (Free Base) Alk->Crude 12-24h, RT, N2 Cry Crystallization (Hot 1N HCl + NaOAc) Crude->Cry Acidification & Buffering Prod AEC Monohydrochloride (Pure Crystals) Cry->Prod Slow Cooling

Chemical synthesis and selective crystallization workflow for AEC monohydrochloride.

Experimental Protocol: S-Alkylation and Selective Crystallization

The following protocol is designed as a self-validating system to ensure maximum yield and purity of the monohydrochloride salt.

Phase 1: S-Alkylation Workflow

  • Solvent Preparation: Degas 20 mL of deionized water by sparging with nitrogen gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes L-cysteine into its disulfide dimer (cystine), which quenches the nucleophile and drastically reduces the reaction yield.

  • Substrate Solubilization: Dissolve 10.0 mmol of L-cysteine hydrochloride in the degassed water.

  • pH Modulation: Carefully adjust the solution to pH 8.5 using a 1.0 M triethylammonium bicarbonate buffer[9]. Verify the pH using a calibrated micro-electrode.

  • Electrophile Addition: Add 10.5 mmol (a slight stoichiometric excess) of 2-bromoethylamine hydrobromide dropwise over 10 minutes[6][10].

  • Incubation: Seal the reaction vessel under a nitrogen atmosphere and stir continuously at room temperature (20–25 °C) for 12 to 24 hours[9]. Validation: Reaction completion can be monitored via Ellman's reagent (DTNB); the disappearance of the characteristic yellow color indicates the complete consumption of free thiols.

Phase 2: Isolation of the Monohydrochloride Salt Because AEC contains two basic amine groups, crude precipitation often yields a heterogeneous mixture of free base, monohydrochloride, and dihydrochloride salts. Precise stoichiometric buffering is required to isolate the pure monohydrochloride[2].

  • Concentration: Remove the aqueous solvent under reduced pressure (via lyophilization or rotary evaporation) to obtain the crude thialysine free base.

  • Acidic Dissolution: Dissolve the crude residue in a minimal volume of hot 1N HCl to fully protonate both amine groups[2].

  • Selective Buffering: Add 5 volumes of boiling deionized water to the solution, immediately followed by a hot aqueous solution of sodium acetate (exactly 2.0 equivalents based on the molarity of the HCl used)[2]. Causality: Sodium acetate acts as a thermodynamic buffer. It selectively abstracts the proton from the less basic α -amine, ensuring that exactly one equivalent of chloride remains ionically bonded to the highly basic ϵ -amine analog, preventing dihydrochloride formation.

  • Crystallization: Allow the buffered solution to cool slowly to room temperature, then transfer to 4 °C for 12 hours. The target compound will crystallize as lustrous, off-white plates[2][11].

  • Recovery: Isolate the crystals via vacuum filtration, wash sequentially with ice-cold water and cold ethanol to remove residual salts, and dry under high vacuum. The expected melting point is 204–205 °C (with decomposition)[2].

Quantitative Data and Optimization Parameters

Table 1: Physicochemical Properties of AEC Monohydrochloride

Property Value
IUPAC Name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid hydrochloride
CAS Number 4099-35-8[11]
Molecular Formula C₅H₁₂N₂O₂S · HCl[11]
Molecular Weight 200.69 g/mol
Melting Point 204–205 °C (with decomposition)[2]

| Appearance | White to off-white crystalline powder[11] |

Table 2: Reaction Optimization Parameters

Parameter Optimal Range Mechanistic Rationale

| pH | 8.0 – 8.5 | Deprotonates the thiol ( pKa​≈8.3 ) while keeping amines protonated to prevent N-alkylation and aziridinium formation[7][8]. | | Temperature | 20 – 25 °C (RT) | Prevents thermal degradation and minimizes side reactions from the bromoethylamine[9]. | | Atmosphere | Nitrogen ( N2​ ) | Prevents the oxidative dimerization of L-cysteine into unreactive cystine[9]. | | Crystallization Buffer | Sodium Acetate | Selectively neutralizes the α -amine, ensuring the thermodynamic formation of the monohydrochloride salt[2]. |

Biological Mechanism of Action

When utilized in biological assays, AEC's efficacy is directly tied to its ability to hijack the cellular translation machinery. The diagram below illustrates the causality of AEC-induced cytotoxicity.

MOA AEC 2-(Aminoethyl)cysteine (Lysine Analog) LysRS Lysyl-tRNA Synthetase (Competitive Binding) AEC->LysRS Structural Mimicry tRNA Misacylated tRNA^Lys (Carrying AEC) LysRS->tRNA Erroneous Charging Ribosome Ribosomal Translation (Elongation Phase) tRNA->Ribosome Polypeptide Incorporation Protein Aberrant Protein (Misfolding & Toxicity) Ribosome->Protein Proteostasis Disruption

Molecular mechanism of AEC-induced cytotoxicity via lysyl-tRNA synthetase hijacking.

References

  • RAPID SEMISYNTHESIS OF ACETYLATED AND SUMOYLATED HISTONE ANALOGS Source: National Institutes of Health (NIH) URL:[Link]

  • Peptide synthesis | Amino Acids, Peptides and Proteins Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines Source: National Institutes of Health (NIH) URL:[Link]

  • S-(2-Aminoethyl)-L-cysteine | CID 99558 Source: PubChem URL:[Link]

  • Synthetic post-translational modification of histones Source: University of Oxford URL:[Link]

  • Synthesis of 4-thia-[6-(13)C]lysine from[2-(13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine Source: PubMed (NIH) URL:[Link]

  • Selectivity of labeled bromoethylamine for protein alkylation Source: PubMed (NIH) URL:[Link]

Sources

Exploratory

An In--Depth Technical Guide: Thialysine as a Chemical Biology Tool to Interrogate Lysine Function

Abstract Lysine residues are epicenters of post-translational modifications (PTMs), forming a complex signaling language that dictates protein function, localization, and stability.[1][2] Deciphering this "lysine code" r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lysine residues are epicenters of post-translational modifications (PTMs), forming a complex signaling language that dictates protein function, localization, and stability.[1][2] Deciphering this "lysine code" requires tools that can dissect the role of specific lysine residues and their modifications. This technical guide provides an in-depth exploration of thialysine (S-(2-aminoethyl)-L-cysteine), a powerful lysine analog, for researchers, scientists, and drug development professionals. We delve into its fundamental physicochemical properties, mechanisms of action, and practical applications. This guide offers detailed, field-proven experimental workflows for its site-specific incorporation into proteins and for probing the kinetics of lysine-modifying enzymes, bridging the gap between theoretical understanding and practical implementation.

The Central Role of Lysine and the Need for Chemical Probes

The functional versatility of proteins is vastly expanded beyond their primary amino acid sequence by a staggering array of PTMs.[3] Among the twenty proteinogenic amino acids, lysine is a primary hub for such modifications, including acetylation, methylation, ubiquitination, and succinylation, among others.[3][4][5] These modifications are critical in regulating nearly every cellular process, from the epigenetic control of gene expression via the "histone code" to modulating enzyme activity and protein-protein interactions.[1][5][6]

Traditional genetic approaches, such as site-directed mutagenesis (e.g., Lys-to-Ala or Lys-to-Arg mutations), can be blunt instruments. While they remove the target lysine, they often fail to mimic its size, charge, and hydrogen-bonding capabilities, potentially inducing structural artifacts.[7] To overcome these limitations, chemical biology offers molecular tools that provide more subtle perturbations. Thialysine, a structural mimic of lysine, has emerged as a key player in this arena, allowing for the precise investigation of lysine-dependent processes.[8][9]

Thialysine: A Structural and Chemical Overview

Thialysine, also known as γ-thialysine or 4-thialysine, is an isostere of lysine where the γ-methylene group is replaced by a sulfur atom.[8][10] This seemingly minor substitution has significant, yet manageable, chemical consequences that are key to its utility.

Synthesis and Physicochemical Properties

Thialysine can be readily synthesized in the laboratory, most commonly through the alkylation of L-cysteine with 2-bromoethylamine or a similar electrophile.[10][11] This accessibility allows for the straightforward production of thialysine-containing peptides and, through more advanced methods, proteins. While it is an excellent structural mimic of lysine, adopting a similar extended side-chain conformation within a protein's active site, its electronic properties differ.[8]

PropertyL-Lysineγ-ThialysineSignificance
Chemical Formula C₆H₁₄N₂O₂C₅H₁₂N₂O₂SIsosteric replacement of -CH₂- with -S-
Side-Chain pKa ~10.5~9.35Lowered by ~1.15 pH units due to the electron-withdrawing sulfur atom.[8]
Side-Chain Length 4 C atoms, 1 N atom2 C atoms, 1 S atom, 1 N atomSimilar overall length and flexibility.[8]
Hydrogen Bond Donors 3 (on -NH₃⁺)3 (on -NH₃⁺)Identical hydrogen bonding potential from the terminal amine.
The Key Distinction: pKa Shift and Its Implications

The most critical difference between lysine and thialysine is the pKa of the side-chain amino group. The electronegativity of the sulfur atom lowers the pKa of thialysine's terminal amine by approximately 1.15 pH units compared to lysine.[8] This means that at physiological pH (~7.4), a significantly larger fraction of thialysine side chains will be in a neutral, deprotonated state compared to lysine. This property can be exploited to study processes where the protonation state of lysine is critical for catalysis or binding. For instance, in an enzyme active site, this pKa shift can alter the pH-activity profile, providing direct evidence for the role of the lysine's charge in the reaction mechanism.[8]

Mechanism of Action: A Tale of Mimicry and Perturbation

Thialysine's utility stems from its ability to be recognized by cellular machinery as lysine, enabling its incorporation into peptides and proteins, where it then acts as a subtle probe or inhibitor.

Bio-incorporation vs. Chemo-enzymatic Synthesis

There are two primary strategies for introducing thialysine into a protein of interest:

  • In Vivo Incorporation: In lysine-auxotrophic strains of E. coli, thialysine can be added to the growth media to compete with and replace lysine during protein synthesis.[12][13][14] This method can achieve significant levels of substitution (up to 60%) without impacting cell viability, but it results in global, non-specific incorporation.[13]

  • Site-Specific Incorporation: For precise studies, a chemo-enzymatic approach known as "chemical mutagenesis" is superior. This involves site-directed mutagenesis of the target lysine codon to a cysteine codon (K-to-C). The resulting protein is expressed and purified, and the unique reactivity of the cysteine's thiol group is exploited to chemically convert it into a thialysine residue.[1][8] This powerful technique provides absolute control over the location of the analog.

Thialysine as a Substrate for Lysine-Modifying Enzymes

Many enzymes that write, erase, or read lysine PTMs recognize thialysine. Human histone lysine acetyltransferases (KATs) and methyltransferases (KMTs), for example, can modify thialysine-containing histone peptides.[9][10][15] Kinetic analysis often reveals that thialysine-containing substrates have a similar binding affinity (Kₘ) to their native lysine counterparts but may exhibit a moderately reduced catalytic rate (kₖₐₜ).[9] This demonstrates that the enzyme can bind the analog productively, but the electronic difference imparted by the sulfur atom can affect the efficiency of the chemical transfer step.

Thialysine as a Competitive and Suicide Inhibitor

For some enzymes, thialysine acts not as a substrate but as a potent inhibitor.[16] It can function as a classic competitive inhibitor, binding to the active site and preventing the native substrate from accessing it. For example, thialysine is a strong competitive inhibitor of lysine 2,3-aminomutase, with an inhibition constant (Kᵢ) significantly lower than its Kₘ as a substrate, making it a much better inhibitor than it is a substrate.[17] In other cases, it can act as a suicide inhibitor, where the enzyme begins its catalytic cycle on thialysine but generates a reactive intermediate that irreversibly inactivates the enzyme.[18]

Core Experimental Methodologies

The true power of thialysine is realized through its application in well-designed experiments. Below are two foundational workflows for its use.

Workflow 1: Site-Specific Incorporation of Thialysine into Proteins

This workflow details the "chemical mutagenesis" strategy for producing a protein with thialysine at a single, defined position. The causality behind this multi-step process is to leverage the precise genetic coding for a cysteine residue and then use the unique and specific chemistry of the cysteine thiol for conversion.

G cluster_0 Genetic & Biological Phase cluster_1 Chemical Modification Phase gene Target Gene (Codon: AAG for Lys) mutagenesis Site-Directed Mutagenesis (AAG -> TGC) gene->mutagenesis plasmid Mutant Plasmid (Codon: TGC for Cys) mutagenesis->plasmid expression Protein Expression & Purification plasmid->expression cys_protein Purified Cys-Mutant Protein expression->cys_protein unfold Unfolding (e.g., 6M Urea) Exposes Cysteine Thiol cys_protein->unfold Begin Chemical Conversion dha Dehydroalanine (Dha) Formation (e.g., with 2,5-dibromo-1,6-hexadiamide) unfold->dha thialysine_conv Thialysine Conversion (Reaction with Aminoethylthiol) dha->thialysine_conv refold Refolding & Final Purification thialysine_conv->refold final_protein Final Thialysine-Protein refold->final_protein

Caption: Workflow for site-specific thialysine incorporation.

Experimental Protocol: Site-Specific Thialysine Incorporation

  • Mutagenesis: Using a commercial kit, perform site-directed mutagenesis on the plasmid containing your gene of interest to change the target lysine codon (e.g., AAG or AAA) to a cysteine codon (e.g., TGC). Verify the mutation by DNA sequencing.

  • Protein Expression and Purification: Transform the mutant plasmid into a suitable E. coli expression strain. Induce protein expression and purify the cysteine-mutant protein using standard chromatographic techniques (e.g., Ni-NTA, ion exchange, size exclusion). Confirm purity by SDS-PAGE.

  • Protein Unfolding and Dha Formation: Dialyze the purified protein into an unfolding buffer (e.g., 6 M urea, 50 mM Tris, pH 8.0).[8] Add a reagent like 2,5-dibromo-1,6-hexadiamide to initiate the double alkylation and elimination reaction that converts the cysteine to dehydroalanine (Dha).[8] Incubate at 37°C for 1.5-2 hours.[8]

  • Thialysine Conversion: Introduce a nucleophile such as S-(2-aminoethyl)cysteine to react with the Dha intermediate, forming the thialysine side chain.

  • Refolding and Purification: Remove the denaturant and excess reagents by dialysis against a refolding buffer. Purify the final, correctly folded thialysine-containing protein using size-exclusion chromatography.[8]

  • Validation (Self-Validating System): The success of each step is validated by mass spectrometry. A precise mass shift corresponding to the Cys-to-Thialysine conversion confirms the reaction's success. For example, converting a cysteine (103.01 Da) to a thialysine (148.04 Da) residue results in a +45.03 Da mass increase.

Workflow 2: Kinetic Analysis of Lysine-Modifying Enzymes

This workflow is designed to quantitatively assess how an enzyme's activity is affected by the substitution of lysine with thialysine in its substrate. The causality is to compare the enzyme's efficiency (kₖₐₜ/Kₘ) on the native peptide versus the analog peptide under identical conditions.

G cluster_0 Substrate Preparation cluster_1 Enzymatic Assay & Analysis spps Solid-Phase Peptide Synthesis (with Cys at target position) alkylation Cys-to-Thialysine Alkylation (with bromoethylamine) spps->alkylation purification HPLC Purification & QC alkylation->purification peptides Lys & Thialysine Peptides purification->peptides reaction Enzymatic Reaction (Peptide + Enzyme + Cofactor) peptides->reaction Begin Assay quench Quench Reaction reaction->quench ms MALDI-TOF MS Analysis (Detect Substrate & Product) quench->ms kinetics Kinetic Analysis (Calculate kcat, Km) ms->kinetics data Comparative Data kinetics->data

Caption: Workflow for enzyme kinetic analysis using thialysine.

Experimental Protocol: Probing Histone Acetyltransferase (KAT) Activity

  • Peptide Synthesis: Synthesize two 15-mer histone tail peptides (e.g., H3 1-15) using standard Fmoc-based solid-phase peptide synthesis. One peptide will contain the natural lysine at the target position (e.g., K4), and the other will contain a cysteine at that same position (C4).[10]

  • Thialysine Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) and add bromoethylamine to alkylate the cysteine thiol, converting it to thialysine.[10] Purify the resulting thialysine-peptide by reverse-phase HPLC and confirm its identity by MALDI-TOF MS.[10]

  • Enzymatic Reactions: Prepare a series of reactions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[10] Each reaction will contain the KAT enzyme (e.g., GCN5), Acetyl-CoA, and varying concentrations of either the lysine-peptide or the thialysine-peptide. Incubate at 37°C for a set time.[9][10]

  • Analysis: Quench the reactions and analyze the samples by MALDI-TOF MS. Quantify the ratio of unmodified substrate to acetylated product.[10]

  • Data Interpretation (Self-Validating System): Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and kₖₐₜ values for both substrates. A direct comparison of these kinetic parameters provides a quantitative measure of how the Lys-to-Thialysine substitution affects enzyme recognition and catalysis.

SubstrateKₘ (μM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)
H3K4 Peptide 500.12000
H3K(C)4 Peptide 550.061090
Note: Data are hypothetical for illustrative purposes, based on trends observed in the literature.[9]

Applications in Drug Discovery and Development

The insights gained from using thialysine have direct applications in the development of novel therapeutics.

Elucidating Enzyme Mechanisms for Inhibitor Design

By revealing the role of a specific lysine's charge or protonation state in catalysis, thialysine helps build a more accurate model of the enzyme's mechanism.[8] This detailed understanding is crucial for the rational design of potent and specific small-molecule inhibitors. Thialysine itself can serve as a scaffold or starting point for developing competitive inhibitors.[17]

Validating Drug-Target Engagement at Lysine Residues

If a drug is hypothesized to bind to a pocket containing a critical lysine residue, replacing that lysine with thialysine can serve as a powerful validation experiment. A significant change in the drug's binding affinity or inhibitory activity upon this substitution provides strong evidence that the drug directly interacts with that specific lysine residue.

Conclusion and Future Outlook

Thialysine is more than a simple analog; it is a precision tool that allows for the subtle and controlled perturbation of biological systems. By mimicking the structure of lysine while altering its electronic properties, it enables researchers to ask highly specific questions about the role of individual lysine residues in protein function and enzymatic reactions. From defining the catalytic mechanism of enzymes to validating the targets of novel drugs, the applications of thialysine continue to expand. As our ability to chemically synthesize and modify proteins grows, the strategic use of thialysine and other non-natural amino acids will remain at the forefront of chemical biology and drug discovery, providing ever-deeper insights into the complex molecular machinery of life.

References

  • Watson, E., et al. (2011). Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy. ChemBioChem. [Link]

  • Di Girolamo, M., et al. (1989). Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Biochemical International. [Link]

  • Proietti, G., et al. (2020). Exploring the Histone Acylome through Incorporation of γ-Thialysine on Histone Tails. Bioconjugate Chemistry. [Link]

  • Sychrová, H., et al. (1992). Thialysine-resistant mutants and uptake of lysine in Schizosaccharomyces pombe. Current Genetics. [Link]

  • Hintzen, J. C. J., & Mecinović, J. (2023). Synthetic Cysteine-Based Tools for Probing Protein Posttranslational Modifications. ResearchGate. [Link]

  • Cini, C., et al. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant. Molecular and Cellular Biochemistry. [Link]

  • Coccia, R., et al. (1983). Thialysine and selenalysine utilization for protein synthesis by E. coli in comparison with lysine. Italian Journal of Biochemistry. [Link]

  • Tong, A. H., & Boone, C. (2007). Synthetic Genetic Array (SGA) Analysis in Saccharomyces cerevisiae. Methods in Molecular Biology. [Link]

  • Padhi, B., & Pochapsky, T. C. (2012). Synthesis of 4-thia-[6-¹³C]lysine from [2-¹³C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Amino Acids. [Link]

  • Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. ACS Chemical Biology. [Link]

  • Proietti, G., et al. (2019). γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. Bioconjugate Chemistry. [Link]

  • Ballinger, M. D., et al. (2001). Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate. Archives of Biochemistry and Biophysics. [Link]

  • Vigh, M., et al. (2022). Synthetic lethality between toxic amino acids, retrograde target genes and chaperones in Saccharomyces cerevisiae. bioRxiv. [Link]

  • Proietti, G., et al. (2024). Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. International Journal of Molecular Sciences. [Link]

  • Schumacher, A., & Jeltsch, A. (2016). Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. ResearchGate. [Link]

  • Terman, J. R., & Kashina, A. (2013). Lysine post-translational modifications and the cytoskeleton. Essays in Biochemistry. [Link]

  • Magnusson, O. T., et al. (2009). Radical Triplets and Suicide Inhibition in Reactions of 4-Thia-d- and 4-Thia-l-lysine with Lysine 5,6-Aminomutase. Biochemistry. [Link]

  • Salih, S. J., et al. (2024). Thiazine: Synthesis and Biological Activity. ResearchGate. [Link]

  • Tomé, D., & Patureau Mirand, P. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. [Link]

  • Al-Mulla, A. (2017). Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Current Organic Synthesis. [Link]

  • Pesavento, J. J., & Mizzen, C. A. (2008). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Cell Biology. [Link]

  • Flügel, V., et al. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE. [Link]

  • Chomix. (2024). Lysine Post-Translational Modifications. Chomix Tech. [Link]

  • Kim, D., et al. (2023). Post-translational modifications of lysine-specific demethylase 1. Biochimica et Biophysica Acta - Gene Regulatory Mechanisms. [Link]

  • Britannica. (2026). Enzymes, Inhibition, Regulation. Britannica. [Link]

Sources

Foundational

The Molecular Mimicry of S-(2-Aminoethyl)-L-cysteine: A Technical Guide to Early Studies, Mechanisms, and Methodologies

Executive Summary S-(2-Aminoethyl)-L-cysteine (AEC), commonly referred to as thialysine, is a potent non-proteinogenic amino acid and a structural analog of the essential amino acid L-lysine[1]. First synthesized and ext...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-(2-Aminoethyl)-L-cysteine (AEC), commonly referred to as thialysine, is a potent non-proteinogenic amino acid and a structural analog of the essential amino acid L-lysine[1]. First synthesized and extensively studied between the 1950s and 1970s, AEC has played a foundational role in two major scientific arenas: the industrial overproduction of amino acids via metabolic engineering, and the advancement of bottom-up proteomics through targeted chemical modification[2],[3]. This whitepaper synthesizes the historical context, molecular mechanisms, and field-proven experimental protocols surrounding AEC, providing researchers with a comprehensive framework for utilizing this compound in contemporary biochemical applications.

Chemical Identity & Structural Homology

AEC (Molecular Formula: C5H12N2O2S, CID: 99558) is characterized by the replacement of the γ-methylene group of L-lysine with a sulfur atom[1],[4].

This seemingly subtle isosteric substitution is the root of AEC's biological activity. The sulfur atom maintains the approximate aliphatic chain length and the spatial orientation of the terminal ε-amino group, allowing AEC to successfully deceive biological recognition systems[1]. However, the thioether linkage fundamentally alters the electron density, steric flexibility, and hydropathy of the side chain. Consequently, while AEC can bind to lysine-specific receptors and enzymes, it fails to fulfill lysine's structural role once incorporated into biological macromolecules, leading to systemic cellular dysfunction[1].

Mechanisms of Action: The Dual-Pronged Disruption

AEC exerts its cytotoxic and regulatory effects through two primary mechanisms: competitive inhibition during translation and allosteric feedback inhibition in metabolic pathways.

Competitive Inhibition of Lysyl-tRNA Synthetase

In eukaryotic and prokaryotic systems, AEC acts as a competitive inhibitor of Lysyl-tRNA synthetase (LysRS)[1]. Because AEC and L-lysine vie for the same enzymatic active site, AEC is erroneously acylated to tRNA^Lys. This mischarged tRNA is then delivered to the ribosome, resulting in the misincorporation of AEC into nascent polypeptide chains[1]. The altered physicochemical properties of the thioether bond disrupt normal secondary and tertiary protein folding, triggering translational arrest, endoplasmic reticulum stress, and ultimately, apoptosis[1].

G AEC S-(2-Aminoethyl)-L-cysteine (AEC) LysRS Lysyl-tRNA Synthetase (LysRS) AEC->LysRS Competitive Binding AEC_tRNA AEC-tRNA^Lys LysRS->AEC_tRNA Erroneous Acylation tRNA tRNA^Lys tRNA->LysRS Ribosome Ribosome Translation AEC_tRNA->Ribosome Protein Dysfunctional Protein (Misincorporated AEC) Ribosome->Protein Translational Arrest / Misfolding

Diagram 1: Mechanism of AEC misincorporation during protein synthesis via LysRS deception.

Feedback Inhibition in Amino Acid Biosynthesis

In bacteria such as Escherichia coli and Brevibacterium flavum, lysine biosynthesis via the aspartate pathway is tightly regulated by feedback inhibition[5],[2]. AEC mimics L-lysine effectively enough to bind to the allosteric regulatory sites of key bottleneck enzymes—specifically Aspartate Kinase (AK) and Dihydrodipicolinate Synthase (DHDPS)[6]. This false feedback signal prematurely halts the endogenous production of lysine, starving the cell of this essential building block and inhibiting bacterial growth[2].

G Asp Aspartate AK Aspartate Kinase (AK) Asp->AK AspP Aspartyl-phosphate ASA Aspartate semialdehyde AspP->ASA DHDPS DHDPS ASA->DHDPS DDP Piperideine-2,6-dicarboxylate Lys L-Lysine DDP->Lys Lys->AK Natural Feedback AEC AEC (Thialysine) Analog AEC->AK Feedback Inhibition AEC->DHDPS Feedback Inhibition AK->AspP DHDPS->DDP

Diagram 2: AEC-mediated allosteric feedback inhibition of the bacterial aspartate pathway.

Historical Context: The Birth of Industrial Lysine Production

The dual toxicity of AEC was brilliantly leveraged in the 1970s to revolutionize industrial biotechnology. Researchers discovered that by plating Brevibacterium flavum or Corynebacterium glutamicum on minimal media containing lethal concentrations of AEC, they could isolate spontaneous "AEC-resistant mutants"[2].

The causality behind this survival was profound: these mutants harbored point mutations in the regulatory domains of AK or DHDPS, rendering the enzymes "blind" to both AEC and natural L-lysine feedback inhibition[5],[2]. Consequently, these deregulated strains constitutively overproduced and secreted massive quantities of L-lysine into the fermentation broth. This methodology remains the cornerstone of the modern multi-billion-dollar amino acid manufacturing industry[6].

Experimental Methodologies & Protocols

Protocol 1: Isolation of AEC-Resistant Bacterial Mutants for Lysine Overproduction

This protocol describes a self-validating system for isolating deregulated amino acid producers[2].

  • Mutagenesis : Expose a wild-type culture of C. glutamicum to UV radiation or N-methyl-N'-nitro-N-nitrosoguanidine (NTG) to induce random point mutations.

  • Selection Plating : Plate the mutagenized cells onto solid minimal media supplemented with 10 mM to 50 mM of AEC. Causality: At this concentration, wild-type AK is completely inhibited, and wild-type cells die from lysine starvation. Only mutants with structurally altered, feedback-insensitive AK will form colonies[5].

  • Validation (HPLC) : Transfer surviving colonies to liquid minimal media lacking AEC. After 48 hours of fermentation, centrifuge the culture and analyze the supernatant via High-Performance Liquid Chromatography (HPLC) to quantify extracellular L-lysine accumulation, validating the deregulation of the pathway.

Protocol 2: S-Aminoethylation of Cysteine for Proteomic Cleavage

In modern bottom-up proteomics, AEC is synthetically generated directly on proteins. Trypsin strictly cleaves at the C-terminus of basic residues (Lysine and Arginine). By reacting free cysteine thiols with 2-bromoethylamine, cysteines are converted into AEC (a lysine mimic), introducing artificial tryptic cleavage sites and vastly improving sequence coverage[7],[3].

  • Reduction : Incubate the target protein with 10 mM Dithiothreitol (DTT) at 60°C for 1 hour to reduce all disulfide bonds, exposing free cysteine thiols (-SH).

  • Alkylation (Aminoethylation) : Add 2-bromoethylamine hydrobromide to a final concentration of 50 mM. Adjust the buffer to pH 8.5 using sodium bicarbonate. Causality: The reaction requires the cysteine to be in its deprotonated thiolate anion form (pKa ~8.3). At pH 8.5, the highly nucleophilic thiolate attacks the electrophilic carbon of 2-bromoethylamine via an SN2 mechanism, displacing the bromide leaving group and forming the thioether linkage[7],[8].

  • Quenching & Digestion : Quench the reaction with excess free cysteine or by lowering the pH. Proceed with standard tryptic digestion. The enzyme will now recognize the newly formed AEC residues and cleave the peptide backbone C-terminal to them[3].

G ProteinCys Protein with Free Cysteine (-SH) Alkylation Alkylation (pH 8.5) ProteinCys->Alkylation Reagent 2-Bromoethylamine Reagent->Alkylation AEC_Protein Aminoethylated Protein (Lysine Mimic) Alkylation->AEC_Protein Trypsin Trypsin Digestion AEC_Protein->Trypsin Peptides Cleaved Peptides (C-terminal to AEC) Trypsin->Peptides

Diagram 3: Workflow for the S-aminoethylation of cysteine to introduce artificial tryptic cleavage sites.

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical and biological distinctions between L-Lysine and its sulfur analog, AEC, consolidating data from structural and proteomic assays[4],[3].

ParameterL-LysineS-(2-Aminoethyl)-L-cysteine (AEC)
Molecular Formula C6H14N2O2C5H12N2O2S
Molecular Weight 146.19 g/mol 164.23 g/mol
Side Chain Modification γ-Methylene (-CH2-)Thioether linkage (-S-)
Trypsin Cleavage Site Native (High Efficiency)Artificial (Moderate to High Efficiency)
Role in Translation Essential Amino AcidProtein Synthesis Inhibitor
Target Enzyme Interaction Weak Feedback (AK/DHDPS)Potent Competitive (LysRS) / Allosteric (AK)

Conclusion

From its early days as a toxic selection agent for isolating hyper-producing bacterial strains to its modern renaissance as a chemical tool for expanding proteomic coverage, S-(2-Aminoethyl)-L-cysteine remains a masterclass in molecular mimicry. By understanding the causality behind its structural homology and its specific enzymatic interactions, researchers can continue to leverage AEC in novel drug development, metabolic engineering, and advanced mass spectrometry workflows.

References

  • Benchchem - S-(2-Aminoethyl)-L-cysteine | 2936-69-8. 1

  • PubChem - S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558. 4

  • J-Stage - MICROBIAL PRODUCTION OF L-LYSINE. 2

  • PMC - Two ATP-Binding Cassette Transporters Involved in (S)-2-Aminoethyl-Cysteine Uptake in Thermus thermophilus. 5

  • ResearchGate - Lysine biofortification of crops to promote sustained human health in the 21st century. 6

  • PubMed - A convenient S-2-aminoethylation of cysteinyl residues in reduced proteins. 7

  • PubMed - Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation. 3

  • ACS Publications - In-Gel Derivatization of Proteins for Cysteine-Specific Cleavages and their Analysis by Mass Spectrometry. 8

Sources

Exploratory

Unraveling the Mechanism of Action of 2-(Aminoethyl)cysteine Monohydrochloride: A Comprehensive Technical Guide

Executive Summary & Biochemical Profile 2-(Aminoethyl)cysteine monohydrochloride , widely referred to in literature as S-(2-Aminoethyl)-L-cysteine (AEC) or thialysine , is a non-proteinogenic amino acid and a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Profile

2-(Aminoethyl)cysteine monohydrochloride , widely referred to in literature as S-(2-Aminoethyl)-L-cysteine (AEC) or thialysine , is a non-proteinogenic amino acid and a structural analog of L-lysine. By substituting the γ -methylene group of L-lysine with a sulfur atom, AEC perfectly mimics the steric and electrostatic profile of its natural counterpart [1]. This structural mimicry allows AEC to infiltrate and sabotage critical biological pathways, making it a highly valuable molecular tool for researchers in microbiology, plant biochemistry, and oncology.

As a Senior Application Scientist, I have structured this guide to dissect the multi-tiered mechanism of action of AEC, providing researchers with the causal logic behind its behavior and the self-validating protocols required to leverage it in experimental settings.

Core Mechanisms of Action

AEC does not rely on a single target; rather, it acts as a systemic disruptor across multiple kingdoms of life through three distinct mechanistic pillars:

Translational Sabotage via Lysyl-tRNA Synthetase (Bacteria & Eukaryotes)

The primary mechanism of AEC-induced growth inhibition is the competitive inhibition of Lysyl-tRNA synthetase (LysRS) . During protein synthesis, LysRS is responsible for aminoacylating tRNA Lys with L-lysine. AEC competes directly with L-lysine for the active site of LysRS. In wild-type Escherichia coli, AEC completely inhibits growth at concentrations as low as 5 µM by preventing the correct charging of tRNA, leading to stalled ribosomes, truncated peptides, and the misincorporation of thialysine into nascent polypeptide chains [2].

Metabolic Starvation via Aspartokinase Allostery (Plants & Bacteria)

In organisms that synthesize their own amino acids (plants and bacteria), L-lysine is produced from aspartate via the aspartate pathway. The rate-limiting, committed step of this pathway is catalyzed by Aspartokinase (AK) . Physiologically, L-lysine acts as a feedback inhibitor of AK to prevent overproduction. AEC acts as a false feedback inhibitor . It binds to the allosteric regulatory site of AK, shutting down the enzyme. Because AEC cannot be utilized for functional protein synthesis, the cell is effectively starved of L-lysine, threonine, and methionine, leading to rapid growth arrest [3].

Mammalian Cytotoxicity & Apoptotic Induction

In mammalian systems, particularly human acute leukemia cells (Jurkat T cells), AEC exhibits profound cytotoxic activity. Exposure to AEC (0.32–2.5 mM) triggers a mitochondria-dependent apoptotic cascade. The analog induces mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol. This event triggers the assembly of the apoptosome, sequentially activating Caspase-9 and Caspase-3, ultimately resulting in the degradation of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation [4]. Furthermore, AEC interrupts cell cycle progression by massively downregulating cyclin-dependent kinases (cdk4, cdk6, cdc2) and cyclins (A, B1, E) [4].

Pathway Visualizations

G Asp Aspartate AK Aspartokinase (AK) Asp->AK Substrate Lys L-Lysine AK->Lys Biosynthesis LysRS Lysyl-tRNA Synthetase Lys->LysRS Cognate Binding Protein Protein Synthesis LysRS->Protein Translation AEC AEC (Thialysine) AEC->AK Allosteric Feedback Inhibition AEC->LysRS Competitive Blockade

Dual mechanism of AEC: Aspartokinase feedback inhibition and LysRS competitive blockade.

Apoptosis AEC AEC Exposure Mito Mitochondria AEC->Mito Stress Signal CytC Cytochrome c Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptotic Cell Death Casp3->Apoptosis Execution Phase

AEC-induced mitochondria-dependent apoptotic signaling pathway in mammalian cells.

Quantitative Pharmacodynamics

To provide a comparative baseline for experimental design, the following table summarizes the quantitative impact of AEC across different biological targets and models.

Target / Model SystemBiological EffectEffective Concentration / IC50Causality / Mechanism
Wild-type E. coli Complete growth inhibition5 µMCompetitive inhibition of LysRS, blocking translation [2].
Jurkat T Cells (Human) Induction of Apoptosis0.32 – 2.5 mMCytochrome c release and Caspase-3/9 activation [4].
Plant Aspartokinase (AK) Enzyme Inhibition1 - 5 mMAllosteric binding to the regulatory domain, mimicking L-lysine [3].
Histone Methyltransferases Epigenetic Substrate Km​≈ comparable to LysineAEC is efficiently methylated by human KMTs (e.g., SETD7) [5].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. I have explicitly detailed the causal necessity of each reagent to prevent procedural deviations.

Protocol 1: In Vitro Aspartokinase (AK) Feedback Inhibition Assay

This protocol quantifies the allosteric inhibition of AK by AEC. Because the immediate product of AK (aspartyl phosphate) is highly unstable, we utilize a coupled colorimetric assay.

Causality of Reagents:

  • Hydroxylamine ( NH2​OH ): Added to trap the unstable aspartyl phosphate, converting it into a stable aspartyl hydroxamate.

  • Ferric Chloride ( FeCl3​ ): Reacts specifically with aspartyl hydroxamate to form a red/brown complex, allowing spectrophotometric quantification at 505 nm [3].

  • DTT & Glycerol: Included in the extraction buffer to maintain the reduced state of critical cysteine residues and prevent enzyme aggregation during isolation.

Step-by-Step Workflow:

  • Enzyme Extraction: Homogenize plant/bacterial tissue in Buffer D (25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol). Centrifuge at 16,000 × g for 30 min at 4°C.

  • Assay Assembly: In a microplate, combine 100 µL of 100 mM Tris-HCl (pH 7.4), 100 µL of 500 mM L-aspartic acid, 50 µL of 125 mM MgSO4​ , and 50 µL of 4 M hydroxylamine.

  • Inhibitor Spiking: Add AEC to experimental wells at a final concentration gradient of 0.1 mM to 5 mM.

    • Self-Validation Control: Include a well with 5 mM L-lysine (positive control for physiological inhibition) and a well with no inhibitor (maximum velocity baseline).

  • Initiation: Add 100 µL of the enzyme extract. Start the reaction by adding 50 µL of 200 mM ATP. Incubate at 35°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 500 µL of FeCl3​ reagent (670 mM FeCl3​ , 370 mM HCl, 20% TCA). Centrifuge to pellet precipitated proteins.

  • Readout: Measure the absorbance of the supernatant at 505 nm. Calculate the IC50​ of AEC relative to the uninhibited baseline.

Protocol 2: Mammalian Apoptosis Validation Assay (Jurkat T Cells)

This protocol confirms that AEC-induced cytotoxicity is strictly mediated by the mitochondrial apoptotic pathway rather than non-specific necrosis.

Causality of Reagents:

  • Annexin V-FITC / Propidium Iodide (PI): Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis). PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Z-VAD-FMK (Pan-caspase inhibitor): Used as a mechanistic validation tool. If AEC-induced death is truly caspase-dependent, Z-VAD-FMK will rescue the cells.

Step-by-Step Workflow:

  • Cell Culture: Seed Jurkat T cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Mechanistic Rescue (Validation Step): Pre-treat a subset of the culture with 50 µM Z-VAD-FMK for 1 hour prior to AEC exposure. Alternatively, utilize a Jurkat line with ectopic expression of Bcl-xL (which blocks cytochrome c release) [4].

  • AEC Treatment: Dose the cells with 1.5 mM AEC and incubate for 24 hours at 37°C.

  • Harvest & Stain: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze via flow cytometry.

    • Interpretation: Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis directly caused by AEC. If the Z-VAD-FMK or Bcl-xL pre-treated cells show a shift back to the lower-left quadrant (viable), the mitochondrial/caspase causality is definitively validated.

Emerging Applications: Epigenetic Modulation

Beyond its role as an inhibitor, AEC is revolutionizing epigenetic research. Because γ -thialysine is structurally identical to lysine, it can be introduced into histone proteins via site-specific bioconjugation (cysteine alkylation). Recent computational and enzymatic assays demonstrate that human Histone Lysine Methyltransferases (KMTs), such as SETD7 and GLP, catalyze the efficient methylation of histones containing AEC[5]. This allows researchers to engineer site-specific methylated histone analogs to study the nucleosome assembly and chromatin remodeling without relying on complex native enzymatic cascades.

References

  • S-(2-Aminoethyl)-L-cysteine | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanisms of Resistance to an Amino Acid Antibiotic That Targets Translation Source: ACS Chemical Biology URL:[Link]

  • Quality Protein Maize: A Biochemical Study of Enzymes Involved in Lysine Metabolism Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells Source: ResearchGate / Toxicology in Vitro URL:[Link]

  • γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones Source: Bioconjugate Chemistry (ACS) URL:[Link]

Foundational

The Chemical Logic of Molecular Mimicry

An In-Depth Technical Guide to the Biological Effects and Mechanistic Applications of Thialysine As a Senior Application Scientist, I often encounter molecules that serve dual roles in research: as potent biological disr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Effects and Mechanistic Applications of Thialysine

As a Senior Application Scientist, I often encounter molecules that serve dual roles in research: as potent biological disruptors and as elegant biochemical tools. Thialysine (S-aminoethyl-L-cysteine, or AEC) is a prime example. Structurally, it is a non-proteinogenic amino acid where the γ -methylene group of native L-lysine is replaced by a sulfur atom. This single atomic substitution fundamentally alters its biological trajectory, transforming it into a potent antimetabolite, a translational hijacker, and a highly specific tool for epigenetic research.

This whitepaper dissects the causality behind thialysine’s biological effects, detailing its mechanisms of cytotoxicity, its utility in synthetic biology, and self-validating protocols for its application in histone methylation studies.

To understand thialysine’s biological effects, we must first examine its structural thermodynamics. The substitution of a methylene group (-CH 2​ -) with a thioether linkage (-S-) in the side chain creates a molecule that is sterically nearly identical to L-lysine but electronically distinct.

The sulfur atom decreases the basicity of the terminal amino group (pKa drops from ~10.5 in native lysine to ~9.5 in thialysine)[1]. Despite this electronic shift, thialysine retains enough structural homology to deceive the cellular machinery. It acts as a competitive substrate for Lysyl-tRNA synthetase (LysRS) , the enzyme responsible for charging tRNA Lys [2]. Once charged, thialysine is incorporated into nascent polypeptide chains during translation, leading to widespread protein misfolding—a phenomenon known as translational hijacking[3].

Core Mechanisms of Cytotoxicity

The biological effects of thialysine are predominantly cytotoxic, driven by its ability to infiltrate the proteome and disrupt cellular homeostasis.

Translational Hijacking and Enzyme Inhibition

In bacterial models like E. coli, up to 17% of protein lysine residues can be substituted by thialysine under lysine-depleted conditions[4]. This massive misincorporation leads to the synthesis of dysfunctional enzymes. Furthermore, thialysine acts as a direct competitive inhibitor of specific enzymes, most notably lysine 2,3-aminomutase , by trapping the enzyme's radical intermediates[1].

Interestingly, the susceptibility to thialysine depends on the specific class of LysRS expressed by the organism. For instance, E. coli LysRS2 is highly susceptible to thialysine inhibition ( Ki​=6.6μM ), whereas the nonorthologous LysRS1 from B. burgdorferi provides an effective evolutionary barrier against the analog ( Ki​=1.3mM )[2].

Apoptosis and Cell Cycle Arrest

In mammalian systems, thialysine triggers a profound cytotoxic cascade. In human acute leukemia Jurkat T cells, exposure to thialysine (0.32–2.5 mM) induces a severe interruption of cell cycle progression, accumulating cells in the S and G2/M phases[5].

The Causality: The accumulation of thialysine-containing misfolded proteins triggers severe endoplasmic reticulum (ER) stress. This stress collapses the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This initiates the intrinsic apoptotic pathway, characterized by the sequential activation of Caspase-9 and Caspase-3, culminating in the degradation of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation[5]. This pathway can be experimentally validated by overexpressing the anti-apoptotic protein Bcl-xL, which effectively blocks mitochondrial pore opening and rescues the cells from thialysine-induced death[5].

G T Thialysine Exposure Mis Protein Misincorporation (Translational Hijacking) T->Mis CDK Downregulation of CDKs & Cyclins T->CDK Mito Mitochondrial Membrane Depolarization Mis->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (PARP Cleavage) Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop Arrest S and G2/M Cell Cycle Arrest CDK->Arrest BclxL Bcl-xL Overexpression BclxL->Mito Blocks

Thialysine-Induced Apoptosis and Cell Cycle Arrest Pathway via Mitochondrial Depolarization.

Epigenetic Applications: γ -Thialysine as a Biochemical Tool

Beyond its toxicity, thialysine is an invaluable tool in structural biology and epigenetics. Histone lysine methyltransferases (KMTs) dynamically regulate gene expression by methylating specific lysine residues on histone tails. Studying these modifications site-specifically in intact nucleosomes is notoriously difficult using traditional recombinant techniques.

The Solution: Researchers utilize a chemical-modification rescue (CMR) strategy. By mutating a target histone lysine to a cysteine, and subsequently reacting that cysteine with 2-bromoethylamine, researchers can site-specifically generate γ -thialysine[6]. Because γ -thialysine structurally mimics lysine, human KMTs (such as SETD8 and SETD7) readily recognize and methylate it using S-adenosylmethionine (SAM) as the cofactor[6]. This allows for the precise, synthetic installation of methylation marks on recombinant histones.

G Mut 1. Site-Directed Mutagenesis (Target Lys -> Cys) Alk 2. Cysteine Alkylation (+ 2-Bromoethylamine) Mut->Alk Thia 3. γ-Thialysine Histone Generation Alk->Thia KMT 4. KMT Enzyme Assay (+ SAM Cofactor) Thia->KMT MS 5. MALDI-TOF MS Validation KMT->MS

Workflow for Site-Specific Generation of γ-Thialysine in Histones for Epigenetic Assays.

Quantitative Data Summary

The following table summarizes the key kinetic and cytotoxic parameters of thialysine across different biological models, highlighting its differential affinity and toxicity.

Parameter / TargetBiological ModelValueImplication
Ki​ (LysRS1) B. burgdorferi1.3 ± 0.08 mMHigh resistance to thialysine misincorporation[2].
Ki​ (LysRS2) E. coli6.6 ± 0.5 μ MHigh susceptibility; potent translational hijacking[2].
Apoptotic Induction Jurkat T Cells0.32 - 2.5 mMDose-dependent induction of mitochondrial apoptosis[5].
Max Protein Substitution E. coli (Wild Type)~17%Maximum tolerable replacement of native lysine before cell death[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent false positives.

Protocol 1: Site-Specific Generation of γ -Thialysine in Recombinant Histones

Purpose: To chemically convert a mutant cysteine residue into a lysine analog for KMT assays.

  • Mutagenesis & Expression: Generate a histone mutant where the target lysine (e.g., H4K20) is mutated to cysteine (H4K20C). Express and purify the recombinant protein from E. coli.

  • Reduction: Incubate the purified histone (100 μ M) with 10 mM Dithiothreitol (DTT) in 100 mM Tris-HCl (pH 8.0) for 1 hour at 37°C to ensure all cysteines are fully reduced.

  • Alkylation: Add 2-bromoethylamine hydrobromide to a final concentration of 100 mM. Incubate the reaction in the dark at 37°C for 3 hours.

    • Causality: The nucleophilic thiolate of the cysteine attacks the electrophilic carbon of 2-bromoethylamine, displacing the bromide ion and forming the thioether linkage of γ -thialysine.

  • Validation Checkpoint (Critical): Quench the reaction with 1% TFA and analyze via MALDI-TOF MS.

    • Self-Validation: You must observe a mass shift of exactly +43 Da relative to the unalkylated H4K20C mutant. Run a parallel control lacking 2-bromoethylamine; if the control shows any mass shift, your DTT or buffer is contaminated. Proceed only if conversion is >95%.

  • Purification: Desalt the alkylated histone using a C4 ZipTip or dialysis to remove excess reagents before downstream KMT assays.

Protocol 2: Flow Cytometric Analysis of Thialysine-Induced Apoptosis

Purpose: To quantify the mitochondrial-dependent apoptotic effects of thialysine.

  • Cell Culture & Treatment: Seed Jurkat T cells at 5×105 cells/mL in RPMI-1640 medium. Treat with vehicle (control) or thialysine (1.0 mM) for 24 hours.

  • Mitochondrial Rescue Control: In a parallel experimental arm, pre-treat cells with 50 μ M Decylubiquinone (a mitochondrial permeability transition pore inhibitor) 1 hour prior to thialysine exposure.

  • Harvest & Stain: Wash cells twice with cold PBS. Resuspend in Annexin V Binding Buffer. Add 5 μ L FITC-Annexin V and 5 μ L Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze using a flow cytometer (e.g., BD FACSCanto).

    • Self-Validation: The Decylubiquinone-treated arm must show a significant reduction in the Annexin V+/PI- (early apoptotic) population compared to the thialysine-only arm. If apoptosis is not rescued, the cell death is either necrotic (due to excessive dosing) or independent of the mitochondrial pore, invalidating the mechanistic assumption[5].

References

  • Do Youn Jun, et al. "Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells". Biochemical Pharmacology. [Link]

  • PubChem. "S-(2-Aminoethyl)-L-cysteine". National Center for Biotechnology Information. [Link]

  • M Di Girolamo, et al. "Effects of thialysine on CHO cells growth". Microbiologica. [Link]

  • M Di Girolamo, et al. "Thialysine utilization by E. coli and its effects on cell growth". PubMed. [Link]

  • Michael Ibba, et al. "Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code". Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Bioconjugate Chemistry. "γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones". ACS Publications. [Link]

Sources

Exploratory

2-(Aminoethyl)cysteine Monohydrochloride: Mechanistic Profiling, Applications, and Experimental Workflows

Executive Summary 2-(Aminoethyl)cysteine monohydrochloride (AEC), widely known in literature as thialysine, is a synthetic, sulfur-containing analog of the essential amino acid L-lysine[1]. By substituting the γ-methylen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminoethyl)cysteine monohydrochloride (AEC), widely known in literature as thialysine, is a synthetic, sulfur-containing analog of the essential amino acid L-lysine[1]. By substituting the γ-methylene group of lysine with a sulfur atom, AEC retains the spatial geometry and electrostatic properties required to competitively bind lysine-specific enzymes[1]. However, this subtle heteroatomic substitution fundamentally disrupts downstream biological processes, leading to translational arrest and apoptosis[2][3]. This technical guide provides an authoritative analysis of AEC’s chemical properties, its cytotoxic mechanisms, and its strategic applications in biotechnology, supported by self-validating experimental protocols.

Chemical and Structural Causality

AEC (CAS: 4099-35-8) is characterized by a thioether linkage that mimics the aliphatic chain of L-lysine[4]. The causality of its biological activity lies in its structural mimicry: the sulfur atom is slightly larger than a methylene carbon but possesses similar electronegativity. This allows the terminal amino group to remain protonated at physiological pH, perfectly mimicking lysine's charge distribution within enzyme active pockets[1].

However, the thioether linkage alters the molecule's electron density and slightly shifts its pKa. While it successfully fools cellular machinery into binding it, AEC acts as a "dead-end" inhibitor for certain enzymes or a toxic alternative substrate during translation. When AEC is erroneously incorporated into nascent polypeptides in place of lysine, it disrupts normal protein folding, leading to the accumulation of misfolded proteins and subsequent cellular toxicity[2].

Quantitative Data Summary

Table 1: Physicochemical and Kinetic Parameters of 2-(Aminoethyl)cysteine Monohydrochloride

ParameterValueReference
Chemical Formula C5H12N2O2S·HCl[4]
Molecular Weight 200.68 g/mol [1]
CAS Number 4099-35-8[4]
Melting Point 200-202°C[3]
LysRS2 (E. coli) Ki​ 6.6 ± 0.5 μM[5]
LysRS1 (B. burgdorferi) Ki​ 1.3 ± 0.08 mM[5]

Mechanistic Pathways of Inhibition and Cytotoxicity

AEC exerts its biological effects through two primary, highly documented axes: translational arrest and the induction of mitochondria-dependent apoptosis.

Translational Arrest via Lysyl-tRNA Synthetase (LysRS)

AEC acts as a potent competitive inhibitor of class II Lysyl-tRNA synthetases (LysRS2), effectively blocking the aminoacylation of tRNALys [5]. In Escherichia coli, AEC demonstrates a high binding affinity for LysRS2 ( Ki​ = 6.6 μM), which severely impairs bacterial growth by halting protein synthesis[5]. Interestingly, class I synthetases (LysRS1) show a significantly lower affinity for AEC ( Ki​ = 1.3 mM), providing a natural evolutionary resistance mechanism in certain organisms[5].

Mitochondria-Dependent Apoptosis and Cell Cycle Arrest

In human acute leukemia Jurkat T cells, AEC induces a dose- and time-dependent apoptotic cascade[3]. The incorporation of AEC triggers severe intracellular stress, leading to the release of mitochondrial cytochrome c into the cytosol[3]. This event activates Caspase-9 and Caspase-3, culminating in the degradation of poly(ADP-ribose) polymerase (PARP) and irreversible DNA fragmentation[3]. Furthermore, AEC causes a massive downregulation of cyclin-dependent kinases (cdk4, cdk6, cdc2) and cyclins, arresting the cell cycle in the S and G2/M phases[3].

Mechanism AEC 2-(Aminoethyl)cysteine (Thialysine) LysRS LysRS2 Competitive Binding AEC->LysRS Structural Mimicry CellCycle Downregulation of CDKs & Cyclins AEC->CellCycle 0.32-2.5 mM Dose TranslationalArrest Translational Arrest (Protein Synthesis Block) LysRS->TranslationalArrest tRNA Depletion MitoStress Mitochondrial Stress & Cytochrome c Release TranslationalArrest->MitoStress Unfolded Protein Response Caspase Caspase-9 / Caspase-3 Activation MitoStress->Caspase Apoptosome Formation Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis DNA Fragmentation CellCycle->Apoptosis S & G2/M Phase Arrest

Mechanistic pathway of AEC-induced translational arrest and mitochondria-dependent apoptosis.

Applications in Biotechnology and Drug Development

Beyond its role as a biochemical probe for studying enzyme active sites, AEC is utilized as a highly effective non-antibiotic selection agent in plant genetic engineering[4].

Traditional plant transformation relies on antibiotic resistance genes (e.g., kanamycin resistance), which raise regulatory and ecological concerns regarding horizontal gene transfer. AEC provides an elegant metabolic alternative. By transforming plants (such as soybeans) with a mutant dihydrodipicolinate synthase (DHPS) gene that is insensitive to lysine feedback inhibition, the transgenic plants overproduce endogenous lysine[4]. When plated on AEC-supplemented media, wild-type cells die due to AEC toxicity[6]. Conversely, the transgenic cells survive because their massively overproduced natural lysine outcompetes the AEC for incorporation into nascent proteins[4].

Selection Transform 1. Plant Cell Transformation (Mutant DHPS Gene) Plate 2. Plate on AEC-Supplemented Media Transform->Plate WT Wild-Type Cells (Normal Lysine Levels) Plate->WT Transgenic Transgenic Cells (Lysine Overproduction) Plate->Transgenic Death Cell Death (AEC Toxicity) WT->Death AEC Incorporation Survival Cell Survival (Lysine Outcompetes AEC) Transgenic->Survival Competitive Exclusion

AEC-based non-antibiotic selection workflow for genetically engineered plants.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following workflows incorporate strict internal controls to validate the mechanistic causality of AEC.

Protocol A: In Vitro Aminoacylation Assay for LysRS Inhibition

Objective: To quantify the competitive inhibitory constant ( Ki​ ) of AEC against Lysyl-tRNA synthetase. Causality Principle: If AEC competitively inhibits LysRS, increasing concentrations of AEC will proportionally decrease the transfer of radiolabeled L-lysine to tRNALys . Utilizing both LysRS1 and LysRS2 serves as a comparative validation system, as LysRS1 is naturally resistant[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, and 2 mM Dithiothreitol (DTT).

  • Enzyme and Substrate Addition: Add 50 nM of purified E. coli LysRS2. In a parallel control setup, use B. burgdorferi LysRS1. Introduce 2 mg/mL of total E. coli tRNA.

  • Inhibitor Titration: Aliquot the mixture into tubes containing varying concentrations of AEC (0 μM, 1 μM, 10 μM, 100 μM, 1 mM, 10 mM).

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture of 2 mM ATP and 20 μM [ 14C ]-L-lysine. Incubate at 37°C.

  • Quenching: At specific time intervals (1, 3, 5, and 10 minutes), spot 15 μL of the reaction onto trichloroacetic acid (TCA)-soaked filter pads to precipitate the synthesized aminoacyl-tRNA.

  • Washing and Quantification: Wash the pads three times in cold 5% TCA, dry them, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the initial velocity versus AEC concentration using a Dixon plot to calculate the exact Ki​ value[5].

Protocol B: Validation of AEC-Induced Apoptosis in Jurkat T Cells

Objective: To confirm that AEC cytotoxicity is mediated by the intrinsic mitochondrial apoptotic pathway rather than non-specific necrosis. Causality Principle: If AEC specifically triggers mitochondrial apoptosis via cytochrome c release, the cytotoxic effect must be abrogated by overexpressing Bcl-xL (which blocks the mitochondrial pore) or by using decylubiquinone (a mitochondrial permeability transition pore inhibitor)[3].

Step-by-Step Methodology:

  • Cell Culture: Culture human acute leukemia Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.

  • Control Establishment (Self-Validation): Divide cells into three distinct cohorts: Wild-type (WT), Vector-transfected (J/Neo), and Bcl-xL overexpressing (J/Bcl-xL)[3].

  • AEC Treatment: Treat all cohorts with 1.5 mM AEC for 24 hours. Include a vehicle-only (media) control for each cohort.

  • Mitochondrial Fractionation: Harvest the cells, wash with cold PBS, and lyse using a Dounce homogenizer in an isotonic buffer. Centrifuge at 10,000 x g to isolate the mitochondrial pellet from the cytosolic supernatant.

  • Western Blotting: Run the cytosolic fraction on an SDS-PAGE gel. Probe with primary antibodies against Cytochrome c, Cleaved Caspase-9, and Cleaved Caspase-3.

    • Expected Result: WT and J/Neo cells will exhibit high cytosolic Cytochrome c and cleaved caspases. J/Bcl-xL cells will show baseline levels, proving the mitochondrial dependency of AEC toxicity[3].

  • Cell Cycle Analysis: Fix a separate aliquot of AEC-treated cells in 70% cold ethanol, stain with Propidium Iodide (PI) and RNase A, and analyze via flow cytometry to quantify cellular accumulation in the S and G2/M phases[3].

References

  • Effects of thialysine on CHO cells growth - PubMed National Institutes of Health (NIH) / PubMed[Link]

  • Thialysine utilization by E. coli and its effects on cell growth - PubMed National Institutes of Health (NIH) / PubMed[Link]

  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code | PNAS Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Foundational

S-(2-Aminoethyl)-L-cysteine (AEC): A Comprehensive Technical Guide on Mechanisms, Applications, and Methodologies

As a Senior Application Scientist, I frequently encounter the need for precise, reliable molecular tools to manipulate metabolic pathways and study cellular responses. S-(2-Aminoethyl)-L-cysteine (AEC) , commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need for precise, reliable molecular tools to manipulate metabolic pathways and study cellular responses. S-(2-Aminoethyl)-L-cysteine (AEC) , commonly known as thialysine , is one such indispensable compound. By substituting the γ -methylene group of L-lysine with a sulfur atom, AEC acts as a potent structural analog. This subtle bioisosteric replacement allows AEC to infiltrate lysine-dependent pathways, making it a powerful agent for metabolic engineering, enzymology, and oncology research.

This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with AEC, providing a robust framework for researchers and drug development professionals.

Physicochemical Profiling and Quantitative Data

AEC is a non-proteinogenic α -amino acid and an L-cysteine thioether [1]. In laboratory settings, it is most frequently utilized as a hydrochloride salt to ensure aqueous solubility and stability.

Table 1: Physicochemical Properties of S-(2-Aminoethyl)-L-cysteine
PropertyValue
Chemical Formula C 5​ H 12​ N 2​ O 2​ S
Molecular Weight 164.23 g/mol (Free Base)
CAS Registry Number 2936-69-8 (Free Base), 4099-35-8 (HCl Salt)
PubChem CID 99558
IUPAC Name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid
Common Synonyms Thialysine, Aminoethylcysteine, γ -Thia-lysine
Table 2: Comparative Pharmacological & Biochemical Activity
Target / SystemMechanism of ActionBiological Outcome
Aspartokinase (Bacterial) Allosteric feedback inhibition mimicking L-LysineLysine starvation, cell death in wild-type strains
Protein Synthesis Competitive incorporation via Lysyl-tRNA synthetaseProtein misfolding, loss of function
Jurkat T Cells Downregulation of cdks (cdk4, cdk6) and cyclinsCell cycle arrest, mitochondria-dependent apoptosis
Lysine Aminomutases Competitive enzymatic inhibitionDisruption of lysine catabolism

Mechanistic Pathways and Causality

To leverage AEC effectively, one must understand the causality behind its biological interactions. AEC operates primarily through two distinct mechanisms: allosteric enzyme inhibition and false incorporation during translation.

Amino Acid Antagonism & Aspartokinase Inhibition

In industrial microbiology, AEC is the gold standard for engineering L-lysine overproducing strains (e.g., Corynebacterium glutamicum and Brevibacterium flavum). The causality is rooted in the regulatory logic of the aspartate pathway. Aspartokinase is the rate-limiting enzyme, naturally regulated by concerted feedback inhibition from L-lysine and L-threonine[2].

AEC structurally mimics L-lysine well enough to bind the allosteric regulatory site of aspartokinase, but it cannot be utilized for normal cellular functions. This triggers a "false" feedback inhibition, shutting down the pathway and starving the wild-type cell of actual L-lysine, leading to cell death.

G Asp L-Aspartate AK Aspartokinase (Target Enzyme) Asp->AK Substrate AspP Aspartyl-phosphate AK->AspP Catalysis Lys L-Lysine (Natural Product) AspP->Lys Multi-step Biosynthesis Lys->AK Natural Feedback Inhibition AEC S-(2-Aminoethyl)-L-cysteine (AEC) AEC->AK Potent Analog Inhibition

Fig 1. Feedback inhibition of Aspartokinase by L-Lysine and its analog S-(2-Aminoethyl)-L-cysteine.

Mammalian Metabolism & Cytotoxicity

In mammalian systems, AEC exhibits potent cytotoxicity, particularly against human acute leukemia Jurkat T cells. The mechanism involves the interruption of cell cycle progression via a massive down-regulation of cyclin-dependent kinases (cdks) and cyclins, culminating in mitochondria-dependent apoptosis[3].

Furthermore, endogenous AEC can be generated in the mammalian brain. Cysteamine undergoes a β -replacement reaction with L-serine, catalyzed by cystathionine β -synthase, to form AEC. AEC is subsequently transaminated by glutamine transaminase K to form aminoethylcysteine ketimine (AECK) [4].

Metabolism Cys Cysteamine + L-Serine CBS Cystathionine β-synthase Cys->CBS AEC S-(2-Aminoethyl)-L-cysteine (Thialysine) CBS->AEC β-replacement GTK Glutamine Transaminase K AEC->GTK AECK AECK (Ketimine) GTK->AECK Transamination

Fig 2. Mammalian metabolic pathway of cysteamine conversion to AEC and subsequent transamination.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows incorporate strict internal controls to isolate the specific effects of AEC from experimental artifacts.

Protocol A: Selection of AEC-Resistant Mutants for L-Lysine Overproduction

Objective: Isolate bacterial strains with a desensitized aspartokinase enzyme. Causality: Mutagenized cells plated on AEC-supplemented minimal media will die due to false feedback inhibition of aspartokinase. Only mutants with a structurally altered allosteric site (insensitive to both AEC and natural L-lysine) will survive, resulting in unregulated L-lysine overproduction [5].

Step-by-Step Workflow:

  • Mutagenesis: Expose a mid-log phase culture of C. glutamicum to UV radiation or chemical mutagens (e.g., NTG) to achieve a 90-99% kill rate.

  • Recovery: Wash cells in sterile saline and incubate in nutrient broth for 4 hours to allow phenotypic expression of mutations.

  • Selective Plating: Plate cells on Minimal Medium (MM) agar containing 2–5 mg/mL AEC hydrochloride.

  • Self-Validating Controls:

    • Negative Control: Plate wild-type (unmutagenized) cells on MM + AEC. (Expected result: No growth, confirming AEC toxicity).

    • Rescue Control: Plate wild-type cells on MM + AEC + 10 mg/mL L-Lysine. (Expected result: Normal growth. Exogenous lysine outcompetes AEC, proving the toxicity is specifically due to lysine starvation and not off-target poisoning).

  • Isolation: Pick surviving colonies after 3-5 days of incubation at 30°C.

  • Validation: Culture isolates in liquid fermentation media and quantify extracellular L-lysine accumulation via HPLC.

Protocol B: Cytotoxicity Profiling of AEC in Mammalian Cells (MTT Assay)

Objective: Quantify the anti-proliferative and apoptotic effects of AEC on Jurkat T cells. Causality: AEC incorporation into proteins causes misfolding, triggering the unfolded protein response (UPR) and apoptosis. Apoptotic cells lose mitochondrial succinate dehydrogenase activity, failing to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Workflow:

  • Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • AEC Treatment: Add AEC hydrochloride dissolved in PBS to achieve final well concentrations ranging from 0.1 mM to 10 mM. Incubate for 24, 48, and 72 hours at 37°C, 5% CO 2​ .

  • Self-Validating Controls:

    • Vehicle Control: Cells treated with PBS only (establishes 100% viability baseline).

    • Positive Control: Cells treated with 1 µM Staurosporine (confirms the assay can detect apoptosis).

    • Background Blank: Media only + MTT (subtracts background absorbance).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ value using non-linear regression analysis.

References

  • National Center for Biotechnology Information. "S-(2-Aminoethyl)-L-cysteine." PubChem Compound Summary for CID 99558. [Link]

  • Abo-Dalo, B., Ndjonka, D., Pinnen, F., & Lüersen, K. "Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells." Biochemical Journal / PubMed. [Link]

  • Pinto, J. T., et al. "Measurement of sulfur-containing compounds involved in the metabolism and transport of cysteamine and cystamine." PubMed Central (PMC). [Link]

  • Nakamori, S., & Shiio, I. "Microbial Production of L-Lysine." The Journal of General and Applied Microbiology (J-Stage). [Link]

Sources

Exploratory

Thialysine (S-aminoethyl-L-cysteine) Cytotoxicity in Cell Lines: A Mechanistic and Methodological Guide

Executive Summary Thialysine, formally known as S-(2-aminoethyl)-L-cysteine (AEC), is a synthetic sulfur-containing bioisostere of the essential amino acid L-lysine. By substituting the γ -methylene group of lysine with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thialysine, formally known as S-(2-aminoethyl)-L-cysteine (AEC), is a synthetic sulfur-containing bioisostere of the essential amino acid L-lysine. By substituting the γ -methylene group of lysine with a sulfur atom, thialysine retains a similar chain length and charge profile but introduces subtle steric and electronic modifications[1]. In the context of oncology and drug development, thialysine has emerged as a potent cytotoxic agent, particularly against human acute leukemia cell lines. Its cytotoxicity is driven by a dual-axis mechanism: the profound sabotage of protein synthesis machinery and the activation of a mitochondria-dependent apoptotic cascade[2].

This technical guide deconstructs the molecular causality of thialysine’s cytotoxicity, provides quantitative pharmacodynamic data, and outlines self-validating experimental protocols for profiling its effects in vitro.

Mechanistic Paradigms of Cytotoxicity

Translational Sabotage and Proteotoxic Stress

Because thialysine structurally mimics L-lysine, it successfully hijacks cellular amino acid transport systems and competitively binds to Lysyl-tRNA synthetase (LysRS). Bacterial and mammalian translational machinery often fails to discriminate against this analog, leading to its direct incorporation into nascent polypeptides. In exponentially growing cultures, thialysine can substitute up to 17% of natural lysine residues in newly synthesized proteins. This massive misincorporation acts as a potent protein synthesis inhibitor, triggering severe protein misfolding, endoplasmic reticulum (ER) stress, and global proteotoxicity[3]. Furthermore, thialysine serves as a competitive reversible inhibitor for specific lysine-dependent enzymes, such as lysine 2,3-aminomutase, severely disrupting cellular metabolism[4].

The Mitochondrial Apoptotic Axis

In human acute leukemia models (e.g., Jurkat T cells), the proteotoxic stress induced by thialysine culminates in programmed cell death. Thialysine exposure triggers the depolarization of the mitochondrial membrane, facilitating the release of cytochrome c into the cytosol[2]. This nucleates the apoptosome, leading to the sequential activation of caspase-9 and the executioner caspase-3, which ultimately cleaves poly (ADP-ribose) polymerase (PARP) and induces internucleosomal DNA fragmentation[2]. Mechanistically, this pathway is strictly regulated by the Bcl-2 protein family; ectopic expression of the anti-apoptotic protein Bcl-xL completely abrogates thialysine-induced cytochrome c release and subsequent apoptosis[2].

Cell Cycle Dysregulation

Parallel to the initiation of apoptosis, thialysine profoundly interrupts cell cycle progression. Treated cells exhibit a massive, dose-dependent downregulation of critical cyclin-dependent kinases (cdk4, cdk6, cdc2) and their regulatory cyclins (Cyclin A, B1, and E)[2]. This transcriptional and translational suppression halts cellular proliferation, arresting cells primarily in the S and G2/M phases[2].

Visualizing the Cytotoxic Architecture

To map the causality between thialysine exposure and cellular demise, the following signaling diagram illustrates the intersection of proteotoxic stress, mitochondrial depolarization, and cell cycle arrest.

G T Thialysine (AEC) PS Proteotoxic Stress (Protein Misfolding) T->PS Misincorporation CDK Downregulation of CDKs & Cyclins T->CDK Repression Mito Mitochondrial Depolarization PS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop Bcl Bcl-xL (Anti-apoptotic) Bcl->Mito Inhibits CC Cell Cycle Arrest (S & G2/M Phase) CDK->CC

Figure 1: Thialysine-induced mitochondrial apoptosis and cell cycle arrest signaling pathways.

Quantitative Pharmacodynamics

The following table synthesizes the kinetic and cytotoxic parameters of thialysine across different biological models to guide dosing and experimental design.

ParameterBiological Model / TargetValue / ObservationReference
Cytotoxicity (Effective Dose) Jurkat T Cells (Human Leukemia)0.32 – 2.5 mM (Dose-dependent apoptosis)[2]
Enzymatic Inhibition ( Ki​ ) Lysine 2,3-aminomutase0.12 ± 0.01 mM (Competitive reversible)[4]
Enzymatic Affinity ( Km​ ) Lysine 2,3-aminomutase1.4 ± 0.1 mM[4]
Protein Substitution Rate E. coli (Exponential growth)Up to 17% substitution (at 0.1 - 0.2 mM)[5]

Self-Validating Experimental Protocols

A rigorous experimental design must differentiate between non-specific necrosis and targeted mitochondrial apoptosis. The workflow below establishes a self-validating system for evaluating thialysine in vitro.

Workflow Seed 1. Cell Seeding (Jurkat T Cells) Treat 2. Thialysine Treatment (0.1 - 2.5 mM) Seed->Treat MTT 3a. Viability Assay (MTT / Formazan) Treat->MTT Flow 3b. Flow Cytometry (PI / Annexin V) Treat->Flow WB 3c. Western Blot (Caspases, CDKs) Treat->WB Data 4. Data Integration & Mechanistic Profiling MTT->Data Flow->Data WB->Data

Figure 2: Standardized experimental workflow for profiling Thialysine cytotoxicity in vitro.

Protocol A: Flow Cytometric Profiling of Mitochondrial Apoptosis

Causality & Self-Validation: Annexin V-FITC binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when membrane integrity is lost (late apoptosis/necrosis). To ensure this protocol is self-validating, we include Decylubiquinone (an mPTP inhibitor) as a mechanistic control. If thialysine's toxicity is strictly mitochondria-dependent, decylubiquinone co-treatment will rescue cell viability[2].

  • Cell Seeding: Seed Jurkat T cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Mechanistic Pre-treatment (Control Group): Pre-treat the validation cohort with 50 µM Decylubiquinone for 1 hour to pharmacologically block the mitochondrial permeability transition pore.

  • Thialysine Administration: Expose the cells to a titration of thialysine (0.5 mM, 1.0 mM, and 2.5 mM) for 24 hours.

  • Harvesting: Centrifuge the suspension at 300 x g for 5 minutes. Wash the pellets twice with ice-cold PBS to remove residual phenol red and serum proteins that may quench fluorescence.

  • Dual Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., FACSCalibur), capturing a minimum of 10,000 events per sample.

Protocol B: Immunoblotting for Cell Cycle Regulatory Proteins

Causality & Self-Validation: Because thialysine induces proteotoxic stress and acts as a global protein synthesis inhibitor, overall cellular protein yields may drop. Therefore, it is critical to use a robust, stable loading control (e.g., β -actin or GAPDH) to prove that the observed downregulation of cdk4/6 and cyclin B1 is a specific cell-cycle regulatory response rather than an artifact of global translational shutdown.

  • Lysis: Lyse thialysine-treated cells (1.0 mM, 24h) in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails to preserve kinase phosphorylation states and prevent caspase-mediated degradation during extraction.

  • Quantification: Quantify protein yield using a BCA assay. Normalize samples to ensure exactly 30 µg of total protein is loaded per well.

  • Electrophoresis & Transfer: Resolve the proteins on a 10% SDS-PAGE gel at 120V. Transfer the resolved proteins to a PVDF membrane (activated in methanol) at 250mA for 90 minutes.

  • Probing: Block the membrane with 5% non-fat milk in TBST for 1 hour. Probe with primary antibodies against cdk4, cdk6, cdc2, and Cyclin B1 overnight at 4°C[2].

  • Detection: Wash the membrane 3 times with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using enhanced chemiluminescence (ECL) imaging systems.

References

  • Thialysine, Thiaisoleucine and Thiaproline as Inhibitors in Protein Synthesizing Systems.researcher.life.
  • Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells.nih.gov.
  • Thialysine utilization for protein synthesis by an exponentially growing E. coli culture.nih.gov.
  • Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate.nih.gov.
  • Drugs Involved in Inhibition of Protein Synthesis.walshmedicalmedia.com.
  • Inhibition of growth by S-(2-aminoethyl)-L-cysteine. Bacillus cereus.researchgate.net.

Sources

Foundational

Thialysine [S-(2-aminoethyl)-L-cysteine]: From Historical Discovery to Modern Biotechnological Applications

Executive Summary Thialysine, chemically designated as S-(2-aminoethyl)-L-cysteine (AEC), is a non-canonical, sulfur-containing analog of the essential amino acid L-lysine. Since its discovery, AEC has served as a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thialysine, chemically designated as S-(2-aminoethyl)-L-cysteine (AEC), is a non-canonical, sulfur-containing analog of the essential amino acid L-lysine. Since its discovery, AEC has served as a cornerstone molecule in industrial biotechnology, structural biology, and genetic engineering. This whitepaper provides an in-depth technical analysis of Thialysine, detailing its historical role in establishing "metabolic regulatory fermentation," its chemical synthesis, its molecular mechanisms as a competitive inhibitor, and its modern applications in CRISPR-mediated genome editing.

Historical Genesis and Industrial Significance

The history of Thialysine is inextricably linked to the birth of industrial amino acid fermentation. In 1958, Kyowa Hakko Kogyo Co. Ltd. pioneered the fermentative production of L-lysine using Corynebacterium glutamicum[1]. Early researchers discovered that L-lysine biosynthesis is tightly regulated by a feedback inhibition loop targeting the enzyme aspartokinase.

To bypass this metabolic bottleneck, scientists utilized AEC as a toxic antimetabolite. Because AEC mimics L-lysine, it binds to and inhibits aspartokinase, halting bacterial cell growth. By subjecting bacterial populations to mutagenesis and selecting for AEC resistance, researchers successfully isolated mutant strains possessing a deregulated aspartokinase[1]. This breakthrough established the paradigm of "metabolic regulatory fermentation," enabling the massive overproduction of L-lysine required for global agricultural and pharmaceutical markets[1].

AEC_Logic Asp Aspartate AK Aspartokinase (AK) Asp->AK MutAK Mutant AK (AEC-Resistant) Asp->MutAK Lys L-Lysine AK->Lys Biosynthesis Lys->AK Feedback Inhibition Lys->MutAK AEC AEC (Thialysine) AEC->AK Toxic Inhibition AEC->MutAK No Inhibition Overprod Lysine Overproduction MutAK->Overprod Unregulated

Mechanism of AEC resistance bypassing aspartokinase feedback inhibition.

Chemical Properties and Synthesis

Thialysine is structurally identical to L-lysine, except for the substitution of the γ -methylene group with a sulfur atom. This slight modification alters its geometry (C-S-C angle of 99° vs. C-C-C angle of 109°) and increases its basicity ( Δ pKa ~1.1), granting it unique biochemical properties[2]. To utilize Thialysine in site-directed isotopomer studies or biochemical assays, a robust synthesis protocol is required. The standard synthesis involves the alkylation of L-cysteine using 2-bromoethylamine[3].

Synthesis A 2-Aminoethanol B 2-Bromoethylamine A->B Bromination D Alkylation Reaction B->D C L-Cysteine + Base C->D E Acidification (HCl) D->E F 4-Thialysine HCl E->F Crystallization

Chemical synthesis workflow of 4-Thialysine from 2-aminoethanol and L-cysteine.

Protocol 1: Chemical Synthesis of 4-Thialysine
  • Objective : Synthesize high-purity 4-thialysine hydrochloride for enzymatic assays.

  • Self-Validating Logic : By strictly controlling the atmospheric conditions and pH, the formation of oxidative byproducts is minimized, ensuring that the final crystallization step yields a pure, assay-ready compound.

  • Bromination : Convert 2-aminoethanol hydrochloride to 2-bromoethylamine hydrobromide by refluxing with concentrated hydrobromic acid[3].

  • Deprotonation : Dissolve L-cysteine in a basic aqueous solution (e.g., NaOH, pH > 9) to deprotonate the thiol group. Causality: This maximizes the sulfur's nucleophilicity for the subsequent SN​2 attack[3].

  • Coupling : Add 2-bromoethylamine hydrobromide dropwise to the cysteine solution under an inert nitrogen atmosphere. Causality: Nitrogen purging is critical to prevent the oxidative dimerization of cysteine into cystine, which would otherwise contaminate the yield.

  • Acidification : After complete conversion, acidify the reaction mixture with hydrochloric acid to precipitate 4-thialysine hydrochloride[3].

  • Purification : Recrystallize the product from an ethanol/water mixture to separate the target analog from unreacted precursors, validating purity via NMR before downstream use.

Molecular Mechanisms and Biological Activity

Inhibition of Lysyl-tRNA Synthetase (LysRS)

Thialysine exerts its primary bacteriostatic effect by masquerading as L-lysine at the active site of Lysyl-tRNA synthetase (LysRS), effectively blocking the attachment of L-lysine to its cognate tRNA and arresting protein synthesis. Bacteria possess two distinct classes of LysRS (Class I and Class II) with drastically different sensitivities to Thialysine. In vitro steady-state aminoacylation assays demonstrate that Thialysine is a highly potent inhibitor of the Class II enzyme (LysRS2) with a Ki​ of 6.6 μ M, whereas the Class I enzyme (LysRS1) is highly resistant, exhibiting a Ki​ of 1.3 mM[4].

Epigenetic Probing via Histone Methyltransferases (KMTs)

In structural biology, γ -thialysine is utilized to study epigenetic modifications. It can be introduced into histone proteins via site-specific bioconjugation (cysteine alkylation). Enzymatic assays confirm that human KMTs efficiently catalyze the transfer of a methyl group from S-adenosylmethionine to the amino group of γ -thialysine, making it an invaluable tool for probing nucleosome assembly and epigenetic regulation[2].

Cytotoxicity and Apoptosis in Human Leukemia Cells

Beyond microbial systems, Thialysine exhibits profound cytotoxicity in human acute leukemia Jurkat T cells. Exposure to 0.32–2.5 mM Thialysine triggers a mitochondria-dependent apoptotic cascade[5]. The analog induces the release of mitochondrial cytochrome c, leading to the sequential activation of caspase-9 and caspase-3, culminating in the degradation of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation[5].

Apoptosis Thia Thialysine Exposure Mito Mitochondrial Cytochrome c Release Thia->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Degradation & DNA Fragmentation Casp3->PARP Bcl Bcl-xL (Inhibitor) Bcl->Mito Blocks

Thialysine-induced mitochondria-dependent apoptotic signaling in Jurkat T cells.

Modern Applications: CRISPR-Cas9 Counter-Selection

In contemporary synthetic biology, Thialysine is employed as a highly efficient selection agent for multiplexed genome editing. In Saccharomyces cerevisiae, the LYP1 gene encodes a high-affinity lysine permease responsible for the cellular uptake of lysine and its toxic analogs. During CRISPR-Cas9 mediated chromosomal integration, researchers target the LYP1 locus for disruption. Transformants are plated on media supplemented with 250 μ g/mL Thialysine[6]. This markerless selection strategy enables the rapid, multi-copy integration of large biochemical pathways without leaving antibiotic resistance genes behind[6].

Protocol 2: AEC-Based Selection for LYP1 Disruption in S. cerevisiae
  • Objective : Isolate markerless chromosomal integrants using Thialysine counter-selection.

  • Self-Validating Logic : Only cells that have successfully undergone homologous recombination to disrupt LYP1 survive, as they can no longer import the toxic analog. Phenotypic survival directly validates genotypic integration.

  • Transformation : Transform S. cerevisiae with a CRISPR-Cas9 plasmid targeting the LYP1 locus and a linearized donor DNA cassette containing the desired pathway[6].

  • Recovery : Allow cells to recover in YPD liquid media for 4 hours at 30°C. Causality: This recovery window is strictly required to ensure adequate Cas9 expression, double-strand break generation, and subsequent homologous repair before selective pressure is applied.

  • Plating : Wash cells and plate on Synthetic Complete (SC) agar lacking uracil and lysine, supplemented with 250 μ g/mL Thialysine (S-2-aminoethyl-L-cysteine)[6].

  • Incubation : Incubate plates at 30°C for 3-4 days until distinct colonies form.

  • Validation : Pick surviving colonies and verify the integration of the donor DNA via colony PCR and sequencing[6].

Quantitative Data Summaries

Table 1: Kinetic Parameters of Lysyl-tRNA Synthetase Inhibition by Thialysine | Enzyme Class | Organism Origin | Ki​ for Thialysine | Sensitivity Level | Reference | | :--- | :--- | :--- | :--- | :--- | | LysRS1 (Class I) | B. burgdorferi | 1.3 ± 0.08 mM | Low (Resistant) |[4] | | LysRS2 (Class II) | E. coli | 6.6 ± 0.5 μ M | High (Sensitive) |[4] |

Table 2: Biological Activity and Cytotoxicity Profiles

Target System / Organism Application / Effect Effective Concentration Key Mechanism Reference
Jurkat T Cells Apoptosis Induction 0.32 – 2.5 mM Cytochrome c release, Caspase-9/3 activation [5]

| S. cerevisiae | LYP1 Disruption Selection | 250 μ g/mL | Prevention of toxic analog uptake |[6] | | P. aeruginosa (LysP) | Transport Inhibition | Kd​ = 31 μ M | Competitive binding to LysP permease |[7] |

References

  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code | PNAS Source: pnas.org URL:[Link]

  • Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells | ResearchGate Source: researchgate.net URL: [Link]

  • Synthesis of 4-thia-[6-(13)C]lysine from[2-(13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed Source: nih.gov URL: [Link]

  • γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones - SDU Source: sdu.dk URL:[Link]

  • Lysine Fermentation: History and Genome Breeding - ResearchGate Source: researchgate.net URL: [Link]

  • A highly efficient single-step, markerless strategy for multi-copy chromosomal integration of large biochemical pathways in Saccharomyces cerevisiae - Zhao Group @ UIUC Source: illinois.edu URL:[Link]

  • Structural basis of specific lysine transport by Pseudomonas aeruginosa permease LysP - Diva Portal Source: diva-portal.org URL: [Link]

Sources

Exploratory

Molecular Mimicry in Translational Control: A Technical Guide to 2-(Aminoethyl)cysteine Monohydrochloride

Executive Summary In the landscape of molecular biology and drug development, the ability to selectively manipulate protein synthesis is a powerful tool. 2-(Aminoethyl)cysteine monohydrochloride —commonly known as S-(2-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of molecular biology and drug development, the ability to selectively manipulate protein synthesis is a powerful tool. 2-(Aminoethyl)cysteine monohydrochloride —commonly known as S-(2-Aminoethyl)-L-cysteine hydrochloride, thialysine, or AEC—is a potent, non-proteinogenic amino acid analog of L-lysine[1]. By exploiting structural homology, AEC acts as a "molecular Trojan horse," infiltrating the translational machinery to induce targeted proteotoxicity. This whitepaper dissects the physicochemical properties, kinetic mechanisms, and self-validating experimental workflows associated with AEC, providing researchers with an authoritative framework for its application in biotechnology and target validation.

Molecular Architecture & Physicochemical Profile

The efficacy of AEC is rooted in a precise structural modification: the isosteric replacement of the γ -methylene group in the lysine side chain with a thioether linkage (a sulfur atom)[2].

StructureLogic Lys L-Lysine (C-C-C-C-NH2) Subst Isosteric Substitution (CH2 -> S) Lys->Subst Thia Thialysine (AEC) (C-S-C-C-NH2) Subst->Thia Conseq Altered Electron Density Retained Steric Bulk Thia->Conseq

Logical relationship of isosteric substitution in thialysine synthesis.

Because sulfur is larger than carbon but possesses similar electronegativity, the C-S-C bond angle closely mimics the aliphatic chain of lysine. This allows AEC to retain the necessary steric bulk to deceive cellular enzymes, while the altered electron distribution shifts the pKa of the terminal amine, fundamentally changing its biochemical behavior once incorporated into a protein.

Table 1: Physicochemical Properties of AEC
PropertyValue
IUPAC Name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid hydrochloride
Molecular Formula C5​H13​ClN2​O2​S
Molecular Weight 200.69 g/mol
CAS Number 4099-35-8 (Monohydrochloride)
Exact Mass 200.0386 Da
Solubility Highly soluble in water; moderately acidic

(Data synthesized from PubChem CID 16218879[1] and Sigma-Aldrich[3])

The Causality of Mimicry: Mechanism of Action

To utilize AEC effectively, one must understand why it induces cytotoxicity. AEC does not indiscriminately destroy cells; it competitively inhibits Class II Lysyl-tRNA synthetase (LysRS2) [4].

During the aminoacylation step of translation, LysRS2 cannot effectively distinguish between the steric bulk of L-lysine and AEC. Consequently, LysRS2 erroneously aminoacylates tRNALys with AEC. When the ribosome incorporates this misacylated tRNA into a nascent polypeptide chain, the altered hydrogen-bonding dynamics of the thioether group prevent proper α -helix and β -sheet formation. This structural disruption triggers severe Endoplasmic Reticulum (ER) stress, accumulation of misfolded proteins, and ultimately, apoptosis or growth arrest[5].

Mechanism A S-(2-Aminoethyl)-L-cysteine (Thialysine) B Class II Lysyl-tRNA Synthetase (LysRS2) A->B Competitive Binding C Misacylated tRNA^Lys B->C Erroneous Aminoacylation D Ribosomal Translation C->D Incorporation E Misfolded Proteins D->E Structural Disruption F Cellular Toxicity / Growth Arrest E->F ER Stress / Apoptosis

Mechanistic pathway of AEC-induced proteotoxicity via LysRS2 mimicry.

Kinetic Dynamics & Target Specificity

AEC's utility is magnified by its evolutionary specificity. Lysyl-tRNA synthetases evolved into two distinct, non-orthologous classes. While Class II (found in E. coli, B. subtilis, and mammals) is highly susceptible to AEC, Class I LysRS (found in Borrelia burgdorferi) approaches the amino acid substrate from the minor groove of the tRNA acceptor stem. This distinct active site architecture makes Class I highly resistant to AEC[4].

Table 2: Kinetic Parameters of AEC Inhibition
Target EnzymeOrganismInhibitor Constant ( Ki​ )Susceptibility
Class II LysRS (LysRS2) Escherichia coli~6.6 μM Highly Sensitive (Potent Inhibition)
Class I LysRS (LysRS1) Borrelia burgdorferi~1.3 mM Resistant (Weak Inhibition)

(Data derived from in vitro steady-state aminoacylation assays[4])

Self-Validating Experimental Workflows

When designing assays with AEC, the protocol must be a self-validating system. To prove that observed cytotoxicity is mechanistically driven by LysRS inhibition (and not off-target chemical toxicity), researchers must employ a Competitive Rescue Control . Because AEC competes directly with L-lysine, saturating the system with excess L-lysine will outcompete AEC at the active site, rescuing the cells[5].

Protocol: Competitive Cytotoxicity & Lysine Rescue Assay

Objective: Quantify the on-target translational inhibition of AEC in Chinese Hamster Ovary (CHO) cells.

  • Cell Seeding (Crucial Step): Plate CHO cells in an amino acid-defined medium. Standard media (like DMEM) contain highly variable baseline concentrations of L-lysine, which will confound IC50​ calculations.

  • AEC Administration: Treat the experimental cohort with a logarithmic dose-response of AEC (ranging from 0.1 mM to 10 mM).

  • Rescue Control Formulation: In a parallel cohort, co-administer the AEC dose-response with a 5-fold molar excess of L-lysine . This specific stoichiometric excess is required to fully outcompete AEC and reverse the growth inhibition[5].

  • Incubation: Incubate for 24–48 hours to allow sufficient time for protein turnover and the accumulation of misfolded proteins.

  • Viability Quantification: Measure metabolic activity using a standard colorimetric assay (e.g., MTT or WST-8).

  • Data Synthesis: Calculate the IC50​ . A successful, self-validated assay will show a massive rightward shift of the dose-response curve in the rescue condition, proving causality.

Workflow Step1 1. Culture Cells (Defined Media) Step2 2. Administer AEC (0.1 - 10 mM) Step1->Step2 Step3 3. Rescue Control (AEC + 5x L-Lysine) Step1->Step3 Step4 4. Incubate (24-48h) Step2->Step4 Step3->Step4 Step5 5. Quantify Viability (MTT Assay) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 Shift) Step5->Step6

Self-validating experimental workflow for AEC cytotoxicity and rescue.

Applications in Biotechnology & Drug Development

Beyond basic mechanistic studies, AEC is highly leveraged in applied sciences:

  • Plant Biotechnology & Selection Markers: AEC is utilized as a non-antibiotic selection agent. Genetically engineered crops (such as soybeans) expressing a mutant, lysine-insensitive dihydrodipicolinate synthase (DHPS) gene can survive in AEC-supplemented media, allowing for the selection of successful transformants without relying on traditional antibiotic resistance genes[3].

  • Transporter Profiling & Antibiotic Design: AEC acts as a competitive inhibitor for lysine-specific permeases, such as LysP in Pseudomonas aeruginosa. By using AEC to lock these transporters in specific conformational states, structural biologists can utilize cryo-EM to map the channels, paving the way for novel, structure-based antibiotic designs targeting bacterial nutrient uptake[6].

References

  • L-Cysteine, S-(2-aminoethyl)-, hydrochloride PubChem (CID 16218879) URL:[Link]

  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code Proceedings of the National Academy of Sciences (PNAS), 2003 URL:[Link]

  • Effects of thialysine on CHO cells growth PubMed (Microbiologica), 1985 URL:[Link]

  • Structural insights into Pseudomonas aeruginosa lysine-specific uptake mechanism bioRxiv, 2024 URL:[Link]

Sources

Foundational

The Molecular Dynamics of Thialysine: Mechanisms of Protein Synthesis Inhibition and Proteotoxic Stress

Introduction to Thialysine Thialysine, systematically referred to as S-(2-aminoethyl)-L-cysteine (AEC or SAEC), is a non-proteinogenic amino acid and a highly toxic structural analog of L-lysine[1]. By replacing the gamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Thialysine

Thialysine, systematically referred to as S-(2-aminoethyl)-L-cysteine (AEC or SAEC), is a non-proteinogenic amino acid and a highly toxic structural analog of L-lysine[1]. By replacing the gamma-methylene group (the second carbon of the R-group) of lysine's aliphatic side chain with a sulfur atom, thialysine closely mimics the spatial footprint of the essential amino acid[1][2]. This structural homology allows it to deceive cellular machinery, making it a potent competitive inhibitor of protein synthesis and a valuable tool in biochemical research, mutagenesis studies, and antimicrobial drug development[3][4].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of thialysine is driven by a multipronged disruption of cellular metabolism and translation.

Hijacking the Translational Machinery (LysRS Inhibition)

The primary mechanism of action relies on the competitive inhibition of lysyl-tRNA synthetase (LysRS)[4]. LysRS is the enzyme responsible for the highly specific aminoacylation of tRNA^Lys with L-lysine. Thialysine acts as a false substrate; it is erroneously activated by LysRS and covalently attached to tRNA^Lys, generating thialysyl-tRNA^Lys[4][5].

Erroneous Incorporation and Proteotoxic Stress

Once charged, thialysyl-tRNA^Lys is accepted by the ribosome and incorporated into nascent polypeptide chains in place of lysine[2][6]. Although the sulfur substitution maintains the overall length of the side chain, it alters the bond angles, flexibility, and electron density. Consequently, the substituted proteins often fail to form correct salt bridges and tertiary structures, triggering the Unfolded Protein Response (UPR), severe proteotoxic stress, and ultimately cell cycle arrest or apoptosis[4].

Feedback Inhibition of Biosynthetic Pathways

Beyond translation, thialysine starves the cell of endogenous lysine by acting as a false feedback inhibitor. It allosterically represses Aspartate Kinase (AK) and Dihydrodipicolinate Synthase (DHPS), the rate-limiting enzymes in the aspartate-family amino acid biosynthesis pathway[6][7]. This dual-action—halting de novo lysine production while substituting it with a toxic analog—exponentially amplifies its growth-inhibitory effects[7].

Pathway Thialysine Thialysine (AEC) LysRS2 Class II Lysyl-tRNA Synthetase (LysRS2) Thialysine->LysRS2 Competitive Inhibition Lysine L-Lysine Lysine->LysRS2 Normal Substrate Charged_tRNA Thialysyl-tRNA^Lys LysRS2->Charged_tRNA Erroneous Acylation tRNA tRNA^Lys tRNA->Charged_tRNA Ribosome Ribosomal Translation Charged_tRNA->Ribosome Misincorporation Misfolded Misfolded Nascent Proteins Ribosome->Misfolded UPR Unfolded Protein Response (UPR) Misfolded->UPR Proteotoxic Stress Apoptosis Cell Cycle Arrest / Apoptosis UPR->Apoptosis

Molecular pathway of Thialysine-induced proteotoxic stress via LysRS hijacking.

Evolutionary Divergence: The LysRS1 vs. LysRS2 Paradigm

Organisms utilize two evolutionarily unrelated forms of lysyl-tRNA synthetase: Class I (LysRS1) and Class II (LysRS2)[5].

  • LysRS2 (found in eukaryotes and most bacteria) is highly susceptible to thialysine, readily charging it onto tRNA[5].

  • LysRS1 (found in most archaea and select bacteria like B. burgdorferi) is structurally distinct and >200 times less sensitive to thialysine inhibition in vitro[5].

This stark contrast provides a massive selective advantage to LysRS1-carrying cells in environments rich in lysine analogs, allowing them to effectively prevent the addition of thialysine to the genetic code[5].

Quantitative Data & Comparative Efficacy

ParameterValue / ObservationBiological Significance
Max Protein Substitution Rate 17% (at 0.1 - 0.2 mM AEC)Threshold of analog incorporation in E. coli before proteotoxicity halts translation[6].
LysRS1 vs. LysRS2 Sensitivity LysRS2 is >200x more sensitiveHighlights the structural stringency of Class I synthetases against analogs[5].
Wild-Type E. coli Growth Arrest Complete inhibition at 5 µMDemonstrates the extreme potency of AEC as an antimicrobial agent[8].
Molecular Weight 164.22 g/mol Near-identical to L-lysine (146.19 g/mol ), facilitating competitive binding[1].

Experimental Workflows & Protocols

As an application scientist, ensuring robust, reproducible data requires protocols that are inherently self-validating. Below are two field-proven methodologies for quantifying thialysine's effects.

Protocol A: In Vitro Protein Synthesis Inhibition Assay

Rationale: This cell-free assay isolates the translational machinery from cellular uptake mechanisms, allowing direct quantification of LysRS inhibition[4].

Self-Validating System:

  • Positive Control: Cycloheximide (100 µg/mL) to validate the detection of translation arrest.

  • Negative Control: Reaction lacking mRNA to establish the background noise of the scintillation counter.

  • Vehicle Control: Establishes the 100% translation baseline.

Step-by-Step Methodology:

  • Lysate Preparation: Thaw Rabbit Reticulocyte Lysate (RRL) or Wheat Germ Extract on ice[4].

  • Master Mix Assembly: Combine RRL, an amino acid mixture strictly lacking lysine, RNasin (ribonuclease inhibitor), and ^35S-methionine (for radiolabeling nascent chains)[4].

  • Treatment: Aliquot the master mix and spike in varying concentrations of thialysine (0.1 µM to 1 mM).

  • Initiation: Add control mRNA (e.g., Luciferase mRNA) to initiate translation[4]. Incubate at 30°C for 60 minutes.

  • TCA Precipitation (Critical Step): Spot 2 µL of the reaction onto glass microfiber filters. Submerge filters in cold 10% Trichloroacetic acid (TCA)[4].

    • Causality: TCA is highly acidic and denatures polymerized proteins, causing them to precipitate onto the filter. Free, unincorporated ^35S-methionine remains soluble and is washed away. This ensures the radioactive signal strictly reflects successfully synthesized proteins.

  • Wash & Quantify: Wash filters twice with 5% TCA, once with absolute ethanol, dry, and quantify using a liquid scintillation counter[4].

Workflow Step1 Step 1 Prepare Cell-Free Lysate (RRL) Step2 Step 2 Add mRNA, ^35S-Met & Thialysine Step1->Step2 Step3 Step 3 Incubate 30°C (Translation) Step2->Step3 Step4 Step 4 TCA Precipitation (Isolate Proteins) Step3->Step4 Step5 Step 5 Scintillation Counting Step4->Step5

Step-by-step workflow for the In Vitro Protein Synthesis Inhibition Assay.

Protocol B: Microbial Growth Rescue Assay (In Vivo LysRS Variant Screening)

Rationale: To validate the resistance of specific LysRS mutants against thialysine-induced growth arrest in vivo[8].

Step-by-Step Methodology:

  • Strain Preparation: Utilize an E. coli LysRS null strain complemented with a plasmid expressing either wild-type LysRS or a mutant variant (e.g., Y280F, F426W)[8].

  • Media Selection: Prepare M9 minimal media supplemented with necessary carbon sources, but strictly lacking L-lysine.

    • Causality: If rich media (like LB) were used, abundant exogenous lysine would outcompete thialysine for LysRS binding, masking the analog's inhibitory effect.

  • Inoculation & Treatment: Inoculate cultures to an OD600 of 0.05. Add thialysine at escalating concentrations (0, 1, 5, 10, 50 µM)[8].

  • Incubation & Measurement: Grow at 37°C with shaking (250 rpm) for 16-24 hours, then read the OD600. Wild-type cells will exhibit complete growth inhibition at 5 µM[8], whereas resistant mutants will proliferate, validating the structural basis of analog discrimination.

References

  • Thialysine HCl | CAS#4099-35-8 | protein synthesis - MedKoo Biosciences. MedKoo.
  • Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. PubMed / NIH.
  • S-Aminoethyl-L-cysteine. Wikipedia.
  • S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558. PubChem.
  • S-(2-Aminoethyl)-L-cysteine | 2936-69-8. Benchchem.
  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. PNAS.
  • Inhibition of growth by S-(2-aminoethyl)-L-cysteine.
  • Modified DHPS genes - EP1111063A1.

Sources

Exploratory

Elucidating the Molecular Dynamics and Applications of S-(2-Aminoethyl)-L-cysteine Hydrochloride (CAS 4099-35-8)

Executive Summary For researchers and drug development professionals navigating the complexities of protein engineering and targeted cytotoxicity, the precise manipulation of translational machinery is paramount. S-(2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating the complexities of protein engineering and targeted cytotoxicity, the precise manipulation of translational machinery is paramount. S-(2-Aminoethyl)-L-cysteine hydrochloride (AEC) , commonly known as Thialysine hydrochloride, is a potent, non-proteinogenic amino acid analog[1]. By replacing the γ-methylene group of L-lysine with a sulfur atom, AEC acts as a structural mimic that infiltrates cellular metabolism[2]. This technical whitepaper synthesizes the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for leveraging CAS 4099-35-8 in advanced biochemical applications.

Quantitative Physicochemical Profile

To ensure reproducibility in in vitro and cell-based assays, understanding the baseline physical parameters of AEC is critical. The structural inclusion of the thioether linkage alters its electron density compared to L-lysine, impacting its solubility and enzymatic binding kinetics[3].

PropertySpecification / Value
CAS Number 4099-35-8[1]
IUPAC Name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid hydrochloride[3]
Molecular Formula C5H12N2O2S · HCl[4]
Molecular Weight 200.69 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 200-202°C[4]
Specific Rotation [α]D24 = -6.5 ± 1º (C=1 in H2O)[4]
Aqueous Solubility 11.67 mg/mL to 50 mg/mL (Clear, light tan solution)[4][6]
Storage Conditions 2-8°C (Short term) or -20°C (Long term, desiccated)[5][6]

Mechanistic Pharmacology: Lysine Mimicry and Cellular Ramifications

The utility of AEC stems from its ability to bypass the fidelity mechanisms of aminoacyl-tRNA synthetases. AEC competitively inhibits Lysyl-tRNA synthetase (LysRS), leading to its erroneous acylation to tRNALys[7].

Induction of the Unfolded Protein Response (UPR)

Once incorporated into nascent polypeptide chains in place of lysine, the altered side-chain length and altered pKa of the sulfur-containing moiety disrupt hydrogen bonding and ionic interactions necessary for proper tertiary folding[7]. This widespread protein misfolding triggers the Unfolded Protein Response (UPR)[7].

Mitochondria-Dependent Apoptosis in Jurkat T Cells

In human acute leukemia Jurkat T cells, AEC (Thialysine) exhibits profound cytotoxicity. The accumulation of misfolded proteins and direct cellular stress induces a mitochondria-dependent apoptotic cascade[4]. AEC exposure triggers the release of mitochondrial cytochrome c into the cytosol, which subsequently activates Caspase-9 and Caspase-3, leading to the degradation of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation[4]. Furthermore, AEC interrupts cell cycle progression, arresting cells in the S and G2/M phases via the massive downregulation of critical cyclins (A, B1, E) and cyclin-dependent kinases (cdk4, cdk6, cdc2)[4].

ApoptosisPathway AEC S-(2-Aminoethyl)-L-cysteine (CAS 4099-35-8) LysRS Inhibition of Lysyl-tRNA Synthetase AEC->LysRS Lysine Mimicry CellCycle Downregulation of CDKs & Cyclins AEC->CellCycle S/G2-M Phase Block Misfolding Aberrant Protein Misfolding (UPR) LysRS->Misfolding Erroneous Acylation Mito Mitochondrial Cytochrome c Release Misfolding->Mito ER Stress Signaling Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Apoptosome Assembly Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis CellCycle->Apoptosis

Mechanistic pathway of AEC-induced apoptosis and cell cycle arrest in Jurkat T cells.

Biotechnological and Enzymatic Applications

Beyond its role as an apoptotic agent, AEC is a highly versatile tool in genetic engineering and enzymology:

  • Non-Antibiotic Selection Markers: AEC is utilized as a selection agent for genetically engineered crops (such as soybeans) expressing a mutant, lysine-insensitive dihydrodipicolinate synthase (DHPS) gene. Because AEC is toxic to wild-type cells, only transformants carrying the mutant DHPS gene survive, eliminating the need for traditional antibiotic resistance markers[5].

  • Enzymatic Characterization: AEC serves as an alternative substrate for characterizing the enzyme lysine cyclodeaminase isolated from Streptomyces pristinaespiralis, aiding in the mapping of active site kinetics[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and internal controls to isolate the specific variable being tested.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the competitive inhibition of translation by AEC using a cell-free system[3].

  • Lysate Preparation: Thaw Rabbit Reticulocyte Lysate (RRL) on ice. Causality: RRL provides a highly efficient, basal eukaryotic translational machinery (ribosomes, native tRNAs, and aminoacyl-tRNA synthetases) free from cellular membrane transport variables.

  • Reaction Assembly: Combine RRL with an amino acid mixture explicitly depleted of L-lysine. Supplement with 35S-methionine and a control mRNA transcript (e.g., Luciferase).

  • AEC Introduction (The Variable): Add AEC at a gradient of concentrations (0.1 mM to 5.0 mM).

    • Self-Validation Control: In a parallel cohort, add 5.0 mM AEC alongside 50 mM exogenous L-lysine. If AEC functions strictly via competitive inhibition of LysRS, the excess L-lysine will outcompete AEC, rescuing translation rates.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for translation.

  • TCA Precipitation: Quench the reaction by adding ice-cold 10% Trichloroacetic acid (TCA). Causality: TCA selectively precipitates long-chain, newly synthesized macromolecules while leaving unincorporated, free 35S-methionine in the soluble fraction.

  • Quantification: Filter the precipitate through glass-fiber filters, wash with ethanol, and quantify beta-decay using a liquid scintillation counter.

TranslationAssay Step1 1. Prepare Reticulocyte Lysate Step2 2. Add 35S-Met & Lys-Depleted Mix Step1->Step2 Step3 3. Introduce AEC (0.1 - 5.0 mM) Step2->Step3 Step4 4. Incubate (30°C, 60 min) Step3->Step4 Step5 5. TCA Precipitation Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Workflow for quantifying AEC-mediated protein synthesis inhibition using 35S-Met tracking.

Protocol 2: Validation of Mitochondria-Dependent Apoptosis in Jurkat T Cells

Objective: To confirm that AEC-induced cytotoxicity is specifically mediated by the mitochondrial permeability transition pore (mPTP) rather than non-specific necrosis[4].

  • Cell Culture: Seed human acute leukemia Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS at a density of 1×106 cells/mL.

  • Treatment: Expose cells to 2.5 mM AEC for 24 hours.

  • Self-Validating Negative Controls:

    • Cohort A (mPTP Blockade): Pre-treat cells with Decylubiquinone (an mPTP inhibitor) prior to AEC exposure.

    • Cohort B (Genetic Blockade): Transfect Jurkat cells with a vector expressing the Bcl-xL gene (known to block cytochrome c release) prior to AEC exposure.

    • Causality: If AEC strictly relies on the mitochondrial pathway, both Decylubiquinone and Bcl-xL expression will abrogate the apoptotic events, proving the mechanistic target[4].

  • Subcellular Fractionation: Lyse cells and centrifuge to separate the cytosolic fraction from the heavy mitochondrial pellet.

  • Western Blotting: Probe the cytosolic fraction for Cytochrome c. A strong band in the AEC-only group, absent in the Decylubiquinone/Bcl-xL groups, validates mitochondrial membrane permeabilization.

  • Caspase Activity Assay: Incubate cell lysates with the fluorogenic substrate Ac-DEVD-AMC. Cleavage of the substrate (measured via fluorometry at Ex 380 nm / Em 460 nm) confirms downstream Caspase-3 activation.

References
  • [1] CAS 4099-35-8: S-(2-Aminoethyl)-L-cysteine hydrochloride - CymitQuimica - 1

  • [4] T5000 Thialysine (S-Aminoethyl-L-Cysteine Hydrochloride) 98+% CAS: 4099-35-8 - USBio - 4

  • [2] Thialysine HCl | CAS#4099-35-8 | protein synthesis - MedKoo Biosciences -2

  • [3] S-(2-Aminoethyl)-L-cysteine | 2936-69-8 - Benchchem - 3

  • [5] S-(2-Aminoethyl)-L-cysteine =98 TLC 4099-35-8 - Sigma-Aldrich - 5

  • [6] Thialysine hydrochloride | Amino Acid Derivative - MedChemExpress - 6

  • [7] S-(2-Aminoethyl)-L-cysteine | 2936-69-8 (Apoptotic Mechanisms) - Benchchem - 7

Sources

Foundational

The Molecular and Physicochemical Profiling of 2-(Aminoethyl)cysteine Monohydrochloride: A Technical Guide for Drug Development

Executive Summary In the landscape of biochemical research and rational drug design, amino acid analogs serve as critical tools for probing protein synthesis, enzyme kinetics, and cellular stress pathways. 2-(Aminoethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biochemical research and rational drug design, amino acid analogs serve as critical tools for probing protein synthesis, enzyme kinetics, and cellular stress pathways. 2-(Aminoethyl)cysteine monohydrochloride —widely known as Thialysine hydrochloride or S-(2-Aminoethyl)-L-cysteine (AEC)—is a highly potent lysine isostere.

As a Senior Application Scientist, I frequently observe discrepancies in IC50​ values across literature for thialysine-based assays. In a majority of these cases, the root cause is a fundamental gravimetric miscalculation: researchers erroneously utilize the free base molecular weight instead of the monohydrochloride weight. This whitepaper provides an authoritative breakdown of the compound's molecular weight, its mechanistic applications, and a self-validating protocol to ensure absolute precision in downstream biological assays.

Physicochemical Profiling & Molecular Weight Derivation

The structural integrity of an amino acid analog dictates its biological efficacy. The free base of S-(2-Aminoethyl)-L-cysteine is highly polar, prone to spontaneous oxidation (dimerization via disulfide bonds), and extremely hygroscopic. To mitigate these issues, the compound is synthesized and supplied as a monohydrochloride salt ().

The addition of the hydrochloric acid molecule locks the compound into a stable, crystalline lattice, standardizing its hydration state and extending its shelf life. However, this fundamentally alters the molecular weight, which must be rigorously accounted for during molarity calculations.

Exact Molecular Weight Calculation

The empirical formula for the monohydrochloride salt is C5​H13​ClN2​O2​S (or C5​H12​N2​O2​S⋅HCl ). The precise atomic mass breakdown is as follows:

  • Carbon ( C5​ ): 5×12.011=60.055 g/mol

  • Hydrogen ( H13​ ): 13×1.008=13.104 g/mol

  • Nitrogen ( N2​ ): 2×14.007=28.014 g/mol

  • Oxygen ( O2​ ): 2×15.999=31.998 g/mol

  • Sulfur ( S1​ ): 1×32.065=32.065 g/mol

  • Chlorine ( Cl1​ ): 1×35.453=35.453 g/mol

Total Molecular Weight: 200.69 g/mol

Failing to account for the HCl counter-ion (using the free base weight of 164.23 g/mol ) introduces an 18.1% error in dosing concentrations, leading to irreproducible phenotypic data.

Table 1: Physicochemical and Identificational Properties
PropertyValueCausality / Significance
IUPAC Name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochlorideDefines the absolute stereochemistry required for biological activity.
Common Synonyms S-(2-Aminoethyl)-L-cysteine hydrochloride, Thialysine HClUsed interchangeably in commercial catalogs.
CAS Number 4099-35-8Uniquely identifies the monohydrochloride salt form.
Molecular Weight 200.69 g/mol Critical for accurate molarity calculations in in vitro assays.
Monoisotopic Mass 200.0386 DaRequired for precise LC-MS/MS identification and validation.
Solubility Soluble in H2​O ( 50 mg/mL)Ensures compatibility with physiological buffers and cell culture media.

(Data corroborated by authoritative chemical databases including and ) [1][2][3].

Mechanistic Biology: Thialysine as a Lysine Isostere

In biological systems, 2-(Aminoethyl)cysteine acts as a competitive inhibitor of lysine. Because the sulfur atom in the side chain closely mimics the methylene groups of lysine, endogenous aminoacyl-tRNA synthetases mistakenly load Thialysine onto tRNALys .

The Causality of Toxicity: When Thialysine is incorporated into a nascent polypeptide chain during ribosomal translation, the altered bond angles and unique electron density of the sulfur atom disrupt normal protein folding. This massive influx of misfolded proteins overwhelms the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) via the IRE1, PERK, and ATF6 pathways. If the ER stress is unresolved, the cell undergoes apoptosis.

Pathway A Thialysine HCl (MW: 200.69) B tRNA-Lys Misloading A->B Competitive Binding C Ribosomal Translation B->C Erroneous Incorporation D Aberrant Protein Folding C->D Disulfide Disruption E ER Stress (IRE1/PERK/ATF6) D->E UPR Activation

Fig 1. Mechanistic pathway of Thialysine-induced Unfolded Protein Response (UPR).

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, experimental protocols must not rely on blind trust of the reagent's label. The following methodology is designed as a self-validating system . By incorporating an analytical checkpoint before biological application, we isolate variables; if the downstream assay fails, we can definitively rule out reagent degradation or molarity errors.

Protocol: Self-Validating Preparation of a 100 mM Thialysine Stock

Step 1: Gravimetric Formulation

  • Action: Weigh exactly 200.69 mg of 2-(Aminoethyl)cysteine monohydrochloride.

  • Causality: Using the precise MW of 200.69 g/mol ensures exactly 1 millimole of the compound is obtained.

  • Action: Dissolve in 10 mL of LC-MS grade water to yield a 100 mM stock. Pass through a 0.22 µm PES syringe filter into a sterile, light-protected vial.

Step 2: Internal Validation (The Self-Validating Checkpoint)

  • Action: Extract a 10 µL aliquot of the filtered stock and subject it to rapid LC-MS/MS analysis in positive ion mode.

  • Causality: The protocol may only proceed if the primary [M+H]+ peak is detected at exactly 165.07 m/z (representing the ionized free base, as the HCl dissociates in solution).

  • Action: Perform a secondary silver nitrate ( AgNO3​ ) drop test on a 1 µL aliquot.

  • Causality: The immediate formation of a white AgCl precipitate confirms the presence of the chloride counter-ion, validating that the correct salt form was utilized.

Step 3: Biological Application & Phenotypic Confirmation

  • Action: Dose target cell lines (e.g., HEK293T) with working concentrations of 1–5 mM for 24 hours.

  • Action: Harvest lysates and perform a Western blot targeting BiP/GRP78 and phosphorylated IRE1 α .

  • Causality: If the LC-MS/MS validation (Step 2) passed, but the Western blot shows no UPR activation, the researcher can confidently deduce that the failure is due to cellular resistance mechanisms (e.g., high endogenous lysine competing with the analog) rather than a degraded or incorrectly formulated reagent.

Workflow S1 Gravimetric Prep (200.69 g/mol) S2 LC-MS/MS Validation S1->S2 Aliquot S2->S1 Fail S3 Cellular Assay S2->S3 Pass S4 Data QC & Analysis S3->S4 Readout

Fig 2. Self-validating experimental workflow for Thialysine in vitro assays.

Applications in Advanced Therapeutics

Beyond basic mechanistic biology, the precise application of 2-(Aminoethyl)cysteine monohydrochloride is driving innovation in several therapeutic domains:

  • Proteasome Inhibitor Synthesis: Thialysine is utilized as a foundational building block in the synthesis of novel syrbactin analogs (e.g., thiasyrbactins), which selectively inhibit the immunoproteasome—a major target for autoimmune diseases and multiple myeloma.

  • Agricultural Biotechnology: Because AEC is toxic to standard plant cells, it is deployed as a non-antibiotic selection agent to isolate genetically engineered crops expressing mutant, AEC-insensitive dihydrodipicolinate synthase (DHPS) genes.

By understanding the exact physicochemical properties—most notably the 200.69 g/mol molecular weight of the monohydrochloride salt—researchers can eliminate foundational experimental errors, ensuring high-fidelity data in the pursuit of novel therapeutics.

References

  • Title: L-Cysteine, S-(2-aminoethyl)-, hydrochloride Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Protocols & Analytical Methods

Method

S-(2-Aminoethyl)-L-cysteine in Protein Chemistry: A Comprehensive Guide to Lysine Mimicry, Phosphoproteomics, and Proteostasis

Executive Summary S-(2-Aminoethyl)-L-cysteine (SAEC, also known as thialysine or AEC) is a potent non-proteinogenic amino acid and a structural analog of L-lysine. By substituting the γ -methylene group of lysine with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-(2-Aminoethyl)-L-cysteine (SAEC, also known as thialysine or AEC) is a potent non-proteinogenic amino acid and a structural analog of L-lysine. By substituting the γ -methylene group of lysine with a sulfur atom, SAEC maintains an isosteric side chain with nearly identical basicity and length. This unique structural mimicry allows it to seamlessly interface with lysine-specific enzymes, including proteases (Trypsin, Lys-C) and aminoacyl-tRNA synthetases.

For the Senior Application Scientist, SAEC serves a dual purpose: it is a transformative reagent for chemical proteomics (enabling targeted cleavage of formerly inaccessible or phosphorylated domains) and a powerful chemical probe for interrogating cellular proteostasis. This guide details the mechanistic causality and field-proven protocols for deploying SAEC across mass spectrometry and cell biology workflows.

Structural Rationale: The Isosteric Mimicry of Lysine

The utility of SAEC in protein chemistry is entirely predicated on its structural homology to L-lysine. The thioether linkage in SAEC slightly alters the bond angles compared to the aliphatic chain of lysine, but the terminal primary amine retains a pKa of ~9.5. This ensures that at physiological and slightly alkaline pH (pH 7.5–8.5), the side chain is protonated, allowing it to occupy the deep, negatively charged S1 specificity pockets of serine proteases like trypsin.

Whether introduced as a free monomeric salt (SAEC monohydrochloride) into cell culture, or generated in situ on a protein backbone via chemical alkylation, the resulting AEC residue acts as a "pseudo-lysine," hijacking native biological and analytical systems.

Application I: Phosphoproteomics via Phosphospecific Proteolysis

Causality & Mechanism

Mapping phosphorylation sites via collision-induced dissociation (CID) mass spectrometry is notoriously difficult due to the neutral loss of the labile phosphate group, which suppresses peptide backbone fragmentation. Furthermore, there are no known proteases that specifically cleave at phosphoserine or phosphothreonine.

To bypass this, researchers utilize a β -elimination/Michael addition (BEMA) strategy . Under alkaline conditions, phosphoserine undergoes β -elimination to form a reactive dehydroalanine (Dha) intermediate. The addition of cysteamine (a thiol) via a Michael addition converts the Dha into an AEC residue. Because AEC mimics lysine, trypsin will now cleave the peptide bond directly C-terminal to the former phosphorylation site. This generates a predictable y1​ ion (165 Da) in MS/MS spectra, serving as an unambiguous signature for phosphosite localization.

PhosphoWorkflow P Phosphoserine Residue DHA Dehydroalanine (Dha) P->DHA Ba(OH)2 Beta-Elimination AEC S-(2-Aminoethyl)cysteine (AEC) DHA->AEC Cysteamine Michael Addition FRAG Trypsin Cleavage (y1 ion = 165 Da) AEC->FRAG Trypsin / Lys-C Digestion

Workflow of phosphospecific proteolysis converting phosphoserine to AEC for targeted trypsin cleavage.

Protocol: BEMA-AEC Conversion for Phosphosite Mapping

Self-Validation Note: Always run a non-phosphorylated standard protein (e.g., BSA) in parallel to ensure the β -elimination conditions are not causing non-specific peptide bond hydrolysis.

  • Preparation : Lyophilize 50 µg of the enriched phosphoprotein sample.

  • β -Elimination : Resuspend the pellet in 50 µL of a solution containing 40 mM Barium Hydroxide (Ba(OH) 2​ ).

    • Causality: Ba 2+ is explicitly chosen over NaOH because the divalent cation coordinates the phosphate leaving group, accelerating elimination at lower temperatures and minimizing off-target backbone cleavage.

  • Michael Addition : Immediately add 50 µL of 100 mM cysteamine hydrochloride. Incubate the mixture at 37°C for 2 hours.

  • Quenching & Desalting : Neutralize the reaction by adding 10% trifluoroacetic acid (TFA) until the pH drops to ~3.0. Desalt the protein using a C4 ZipTip or equivalent solid-phase extraction.

  • Proteolysis : Lyophilize the desalted protein, resuspend in 50 mM Ammonium Bicarbonate (pH 8.0), and add Trypsin at a 1:50 (enzyme:substrate) ratio. Digest overnight at 37°C.

  • MS Analysis : Analyze via LC-MS/MS, setting a dynamic modification for AEC (+68.01 Da on Serine) and screening for the 165 Da y1​ reporter ion.

Application II: Extending Trypsin Sequence Coverage

Causality & Mechanism

In bottom-up proteomics, trypsin is the gold standard. However, proteins with sparse Lys/Arg distributions—particularly hydrophobic membrane proteins—yield excessively large peptides that exceed the optimal mass range for MS/MS sequencing. By alkylating native cysteine residues with 2-bromoethylamine (BEA), cysteines are converted into AEC in situ. This introduces artificial tryptic cleavage sites, drastically reducing the size of "dark" peptides and expanding sequence coverage.

Protocol: Cysteine Aminoethylation

Self-Validation Note: Verify alkylation efficiency by searching MS data for unmodified cysteine; a successful reaction should yield <1% unmodified or disulfide-bound cysteines.

  • Denaturation & Reduction : Solubilize 100 µg of protein in 8 M Urea, 100 mM Tris-HCl (pH 8.5). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

    • Causality: Complete reduction of disulfide bonds is mandatory; BEA cannot alkylate oxidized cystines.

  • Alkylation : Add 2-Bromoethylamine hydrobromide (BEA) to a final concentration of 50 mM. Incubate in the dark at 50°C for 2 hours.

    • Causality: BEA is preferred over the alternative reagent, ethyleneimine, due to the latter's extreme toxicity and volatility. At pH 8.5 and 50°C, BEA undergoes intramolecular cyclization to form the reactive aziridine intermediate, which subsequently attacks the thiolate anion of cysteine.

  • Quenching : Add excess DTT (20 mM) to quench unreacted aziridine.

  • Digestion : Dilute the urea concentration to < 1 M using 50 mM Tris-HCl (pH 8.0). Add Lys-C (1:100 ratio) for 4 hours, followed by Trypsin (1:50 ratio) overnight at 37°C.

Application III: SAEC as a Chemical Probe in Proteostasis

Causality & Mechanism

Beyond analytical chemistry, SAEC monohydrochloride is a potent cytotoxic antimetabolite. Due to its structural similarity to L-lysine, SAEC acts as a competitive inhibitor of Lysyl-tRNA synthetase (LysRS). It is erroneously charged onto tRNA Lys and incorporated into nascent proteins during ribosomal translation . The substitution of lysine with SAEC disrupts critical hydrogen bonding networks and salt bridges in folding intermediates. This massive accumulation of misfolded proteins triggers the Endoplasmic Reticulum (ER) stress sensor pathways, initiating the Unfolded Protein Response (UPR) and, ultimately, apoptosis.

SAECMechanism SAEC S-(2-Aminoethyl)-L-cysteine (SAEC) LysRS Lysyl-tRNA Synthetase (Competitive Inhibition) SAEC->LysRS Competes with L-Lysine tRNA SAEC-tRNA(Lys) Misacylation LysRS->tRNA Erroneous Charging Ribosome Ribosomal Translation (Misincorporation) tRNA->Ribosome Translation Misfold Protein Misfolding Ribosome->Misfold Structural Disruption UPR Unfolded Protein Response (ER Stress / Apoptosis) Misfold->UPR Proteostasis Failure

Cellular mechanism of SAEC inducing proteotoxicity via LysRS competitive inhibition and UPR activation.

Protocol: Cell Viability and UPR Activation Assay
  • Cell Seeding : Seed mammalian cells (e.g., HeLa or HEK293) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • SAEC Treatment : Prepare a serial dilution of SAEC monohydrochloride (0.1 mM to 10 mM) in lysine-free DMEM supplemented with 10% dialyzed FBS.

    • Causality: Standard media contains high levels of L-lysine (~0.8 mM), which will outcompete SAEC for LysRS binding. Lysine-depleted media ensures SAEC uptake and misincorporation.

  • Incubation : Treat cells for 24 to 48 hours.

  • Validation (Viability) : Perform an MTT or CellTiter-Glo assay to establish the IC 50​ of SAEC-induced cytotoxicity.

  • Validation (UPR Activation) : Lyse a parallel 6-well plate of treated cells using RIPA buffer. Perform a Western Blot probing for canonical UPR markers: BiP (GRP78) and CHOP. An upregulation of CHOP confirms that cell death is mediated via the ER stress/UPR axis rather than off-target chemical toxicity.

Quantitative Data Summary

The following table summarizes the critical quantitative metrics and analytical parameters for SAEC applications in protein chemistry.

Property / MetricValue / DescriptionApplication Context
Molecular Weight 164.23 g/mol (Free base) 200.69 g/mol (HCl salt)Reagent preparation and molarity calculations.
Isoelectric Point (pI) ~9.5Ion-exchange chromatography and electrophoretic mobility.
Mass Shift ( Δ Mass) +42.05 Da (Cys AEC) +68.01 Da (Ser AEC)Precursor ion mass adjustments in MS database search engines.
Reporter Ion (MS/MS) m/z 165.0Unique y1​ fragment ion for phosphosite validation.
Trypsin Cleavage Efficiency ~85–95% relative to native L-LysinePredictive modeling for in silico digestion and sequence coverage.
LysRS IC 50​ Cell-line dependent (Typically 0.5 – 5.0 mM)Establishing dosing parameters for proteostasis and UPR assays.

References

  • Phosphospecific proteolysis for mapping sites of protein phosphorylation Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. Nature Biotechnology (2003). URL:[Link]

  • Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation Tomioka, R., Tomioka, A., Ogata, K., Chan, H. J., Chen, L. Y., Guzman, U. H., Xuan, Y., Olsen, J. V., Chen, Y. J., & Ishihama, Y. Journal of the American Society for Mass Spectrometry (2024). URL:[Link]

  • S-(2-Aminoethyl)-L-cysteine - Compound Summary National Center for Biotechnology Information. PubChem Database (CID: 99558). URL: [Link]

Application

Application Notes: Mass Spectrometry Analysis of 2-(Aminoethyl)cysteine-Modified Proteins

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(Aminoethyl)cysteine monohydrochloride in mass spectrometry-based proteomics. S-aminoethylation of cysteine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(Aminoethyl)cysteine monohydrochloride in mass spectrometry-based proteomics. S-aminoethylation of cysteine residues is a powerful chemical modification strategy that introduces an artificial cleavage site for trypsin, effectively converting cysteine into a lysine analog (thialysine or γ-thia-lysine). This technique significantly enhances protein sequence coverage, aids in the analysis of cysteine-rich or disulfide-bonded proteins, and improves the characterization of complex biopharmaceuticals.[1][2][3] This document outlines the core principles, step-by-step experimental workflows, mass spectrometry setup, data interpretation guidelines, and troubleshooting for researchers, scientists, and drug development professionals.

Introduction: Overcoming Analytical Challenges in Proteomics

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry (MS).[4] Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine (Lys) and arginine (Arg) residues. However, the distribution of these residues can be sparse in certain protein regions, leading to large, difficult-to-analyze peptides and incomplete sequence coverage.[1][5] This is particularly problematic for cysteine-rich proteins or those with extensive disulfide bonding, which can hinder enzymatic access.[3][6]

To address this, various chemical derivatization methods have been developed to protect cysteine residues and prevent the reformation of disulfide bonds after reduction.[7][8] Standard alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) effectively cap the reactive thiol group but do not introduce new cleavage sites.[9][10]

The S-Aminoethylation Advantage

S-aminoethylation, using reagents like 2-bromoethylamine or 2-(Aminoethyl)cysteine's reactive precursor, ethylene imine, offers a superior alternative.[1][3] This reaction (Figure 1) converts each cysteine residue into S-aminoethylcysteine (AEC), a lysine analog. Trypsin recognizes and cleaves at the C-terminal side of AEC, thereby increasing the number of observable peptides and enhancing sequence coverage.[2][11] This approach has proven valuable in numerous applications, including increasing sequence coverage of monoclonal antibodies, improving the analysis of biopharmaceuticals like recombinant human erythropoietin (rhEPO), and enhancing the identification of membrane proteins.[1][2]

Core Principle: Chemical Modification and Enzymatic Digestion

The foundation of this technique lies in the nucleophilic substitution reaction between the thiol group of a cysteine residue and an aminoethylating agent. The resulting S-aminoethylcysteine residue mimics the structure and charge of lysine, making it a substrate for proteases like trypsin and Lys-C.[2][11]

cluster_0 Protein Backbone cluster_1 Modified Protein Backbone Prot1 ...-NH-CH-CO-... Cys_Side CH₂ | SH Reagent + 2-Bromoethylamine (or Ethylene Imine) Prot1->Reagent Alkylation (Reduction Step First) Prot2 ...-NH-CH-CO-... Reagent->Prot2 AEC_Side CH₂ | S | CH₂ | CH₂ | NH₃⁺ Trypsin Trypsin Cleavage Prot2->Trypsin Recognizes as Pseudo-Lysine

Figure 1: Chemical conversion of Cysteine to S-aminoethylcysteine (AEC), creating a new tryptic cleavage site.

The efficiency of tryptic cleavage at AEC residues has been estimated to be around 56% to 83% of that at canonical lysine and arginine bonds, which is sufficient to generate significant new peptide information.[11]

Application: Enhanced Peptide Mapping and Sequence Coverage

This workflow is ideal for proteins where standard tryptic digestion yields suboptimal sequence coverage. This includes proteins with cysteine-rich domains, extensive disulfide bonding, or large regions devoid of lysine and arginine.

Detailed Protocol: S-Aminoethylation for In-Solution Digestion

This protocol is adapted from established methods for protein alkylation and digestion.[1][12]

Materials:

  • Protein sample (e.g., 100 µg in a suitable buffer)

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock

  • Alkylating Reagent: 2-Bromoethylamine hydrobromide (BEA)

  • Quenching Reagent: 1 M DTT stock

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 7.8

  • Trypsin, sequencing grade (e.g., Promega V5111)

  • Formic acid (FA)

Procedure:

  • Denaturation & Reduction:

    • To 100 µg of protein, add Denaturation Buffer to a final volume of 90 µL.

    • Add 10 µL of 100 mM DTT (final concentration 10 mM).

    • Incubate at 56 °C for 60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • S-Aminoethylation:

    • Prepare a fresh 1 M solution of 2-Bromoethylamine (BEA) in the Denaturation Buffer. Safety Note: BEA is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • Add 40 µL of the 1 M BEA solution to the protein sample (final concentration ~285 mM).

    • Incubate in the dark at room temperature for 90 minutes.

  • Quenching:

    • Add 10 µL of 1 M DTT to quench any remaining BEA.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 5-fold with 50 mM Ammonium Bicarbonate to reduce the urea/guanidine concentration to below 1 M, which is critical for trypsin activity.[12]

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight (16-18 hours) at 37 °C.[1][12]

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).

    • Desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method.

    • Dry the cleaned peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

The analysis of aminoethylated peptides follows standard bottom-up proteomics workflows.

start Prepared Peptide Sample (with AEC) lc Reverse-Phase Liquid Chromatography (LC) start->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion Survey) esi->ms1 dda Data-Dependent Acquisition (DDA) ms1->dda dda->ms1 Cycle ms2 MS2 Scan (CID/HCD Fragmentation) dda->ms2 Top N Ions analyzer Mass Analyzer (e.g., Orbitrap, TOF) ms2->analyzer db Database Search (with AEC as variable mod) analyzer->db

Figure 2: A typical LC-MS/MS workflow for the analysis of S-aminoethylated peptides.

Instrumentation and Parameters:

ParameterTypical SettingRationale
LC Column C18 reverse-phase (e.g., 75 µm ID x 15-25 cm length, 1.7-3 µm particle size)Provides robust separation for a wide range of tryptic peptides.
Mobile Phases A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in 80% AcetonitrileStandard mobile phases for peptide separation offering good peak shape and ionization efficiency.
Gradient 5-40% B over 60-120 minutesA typical gradient suitable for complex proteome digests; may be optimized based on sample complexity.
Ionization Source Electrospray Ionization (ESI)ESI is the standard for LC-MS proteomics, efficiently ionizing peptides into multiply charged ions.[13]
MS1 Resolution 60,000 - 120,000 (Orbitrap)High resolution is crucial for accurate precursor mass determination and distinguishing closely eluting isotopic envelopes.
MS2 Fragmentation Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)HCD and CID are effective at fragmenting peptide backbones to generate b- and y-ions for sequence identification.[14]
MS2 Resolution 15,000 - 30,000 (Orbitrap)Provides accurate fragment ion masses for confident peptide identification.
Dynamic Exclusion 30-60 secondsPrevents the mass spectrometer from repeatedly analyzing the most abundant peptides, allowing for the detection of lower-abundance species.
Data Analysis

Database search algorithms (e.g., MaxQuant, Proteome Discoverer, Mascot) must be configured to recognize S-aminoethylation of cysteine as a variable or fixed modification.

  • Modification Name: S-aminoethylcysteine (or similar)

  • Target Residue: C (Cysteine)

  • Mass Shift: +43.0422 Da (Monoisotopic)

The fragmentation of AEC-containing peptides is similar to that of lysine-containing peptides, yielding predictable b- and y-ion series.[2] Therefore, standard search algorithms can readily identify these modified peptides.

Advanced Applications and Considerations

Quantitative Proteomics

S-aminoethylation is fully compatible with various quantitative proteomics strategies.

  • Label-Free Quantification (LFQ): The modification can improve protein identification, leading to more robust quantification based on precursor ion intensities or spectral counting.[2]

  • Isobaric Tagging (TMT, iTRAQ): The workflow is compatible with isobaric labeling, allowing for multiplexed relative quantification across multiple samples. The modification is performed before the labeling step.

  • Stable Isotope Labeling (SILAC): In metabolic labeling experiments, S-aminoethylation can be applied post-lysis to enhance sequence coverage of the labeled proteome.[14]

Analysis of Biopharmaceuticals

The technique is particularly powerful for characterizing biopharmaceuticals like monoclonal antibodies (mAbs) and recombinant proteins.[1] For example, it can introduce cleavage sites into otherwise inaccessible regions, such as between glycosylation sites or within complementarity-determining regions (CDRs), simplifying analysis and improving the monitoring of critical quality attributes (CQAs).[1]

Potential Side Reactions and Troubleshooting

While robust, the S-aminoethylation procedure requires careful control to minimize artifacts.

IssuePotential CauseSolution
Incomplete Modification Insufficient reducing agent; insufficient alkylating reagent; suboptimal reaction time or temperature.Ensure complete reduction with DTT before alkylation. Use a sufficient molar excess of BEA. Optimize incubation time (60-90 min).[1][12]
Off-Target Modification High pH; prolonged reaction time. BEA can react with other nucleophilic residues like His, Met, or the N-terminus.[5]Maintain pH around 8.0-8.5. Avoid excessively long incubation times. The frequency of these side reactions is generally reported to be low.[2]
No Cleavage at AEC Incomplete modification; steric hindrance around the AEC residue; trypsin activity compromised.Confirm modification via MS1 mass shift. Ensure urea/guanidine concentration is <1M before adding trypsin. Check trypsin activity with a control protein.
Over-alkylation A second aminoethyl group can sometimes be added to the modified cysteine.[1]This is a minor side product and is typically observed at low levels. Optimize the concentration of BEA and reaction time to minimize its occurrence. It can be added as a variable modification in the database search if necessary.

Conclusion

The conversion of cysteine to S-aminoethylcysteine is a simple, effective, and easily integrated modification for bottom-up proteomics workflows. By introducing new, specific cleavage sites for trypsin, this technique significantly enhances protein sequence coverage, facilitates the analysis of challenging proteins, and improves the characterization of complex biotherapeutics. When implemented with appropriate controls, S-aminoethylation is an invaluable tool for any mass spectrometry laboratory engaged in protein analysis.

References

  • Schoch, J., et al. (2020). Cysteine Aminoethylation Enables the Site-Specific Glycosylation Analysis of Recombinant Human Erythropoietin using Trypsin. Analytical Chemistry. Available at: [Link]

  • Ofori, S., et al. (2020). Generating Cysteine-Trypsin Cleavage Sites with 2-Chloroacetamidine Capping. ResearchGate. Available at: [Link]

  • Ofori, S., et al. (2020). Supporting Information: Generating Cysteine-Trypsin Cleavage Sites with 2-Chloroacetamidine Capping. UCLA. Available at: [Link]

  • Thevis, M., et al. (2003). In-gel derivatization of proteins for cysteine-specific cleavages and their analysis by mass spectrometry. Journal of Proteome Research. Available at: [Link]

  • Chen, Y., et al. (2004). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. Protein Science. Available at: [Link]

  • Nakayasu, E.S., et al. (2024). Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Loo, R.R.O., et al. (2013). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. Available at: [Link]

  • Karelin, A.A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available at: [Link]

  • Horvatovich, P., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Available at: [Link]

  • Pallow, V.L., et al. (2015). Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Smith, J.C., & Macklin, A.M. (2016). Modern techniques in quantitative proteomics. Bioanalysis Zone. Available at: [Link]

  • Sechi, S., & Chait, B.T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. Available at: [Link]

  • Ferrer, I., et al. (2016). Mass spectrometry in studies of protein thiol chemistry and signaling. Free Radical Biology and Medicine. Available at: [Link]

  • Sidoli, S., & Garcia, B.A. (2017). Discovery of lysine post-translational modifications through mass spectrometric detection. Genes & Cancer. Available at: [Link]

  • Klähn, M., et al. (2011). Electron capture dissociation mass spectrometric analysis of lysine-phosphorylated peptides. Acta Biochimica Polonica. Available at: [Link]

  • Karelin, A.A., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. BioMeditsinskaia Khimiia. Available at: [Link]

  • Wang, L., & Li, L. (2012). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

  • Gonzalez-de-Peredo, A., et al. (2022). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

Sources

Method

Application Note: Thialysine Chemistry for the Generation of Designer Chromatin and PTM Analogs

Executive Summary The "histone code" hypothesis posits that post-translational modifications (PTMs) on histone tails dictate chromatin structure and gene expression[1]. However, studying the precise biochemical impact of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "histone code" hypothesis posits that post-translational modifications (PTMs) on histone tails dictate chromatin structure and gene expression[1]. However, studying the precise biochemical impact of isolated PTMs is notoriously difficult. Enzymatic in vitro modification often yields heterogeneous mixtures, and standard recombinant expression systems cannot incorporate modified amino acids.

Methyl-Lysine Analog (MLA) technology , utilizing the lysine mimic γ -thialysine (S-(2-aminoethyl)cysteine), provides a robust chemical biology solution[2]. By mutating a target lysine to cysteine and performing a site-selective alkylation, researchers can install homogeneous, site-specific mimics of un-, mono-, di-, or tri-methylated lysine, as well as acetylated and ubiquitinated variants[3][4]. This guide details the mechanistic rationale, comparative data, and self-validating protocols for utilizing thialysine in PTM research.

Mechanistic Rationale: The Causality of Cysteine Alkylation

The success of thialysine as a PTM tool relies on the unique nucleophilicity of the cysteine thiol side chain. Native histones are virtually devoid of cysteines (with the exception of H3C110, which is routinely mutated to alanine to prevent off-target reactions).

When a recombinant histone containing a single engineered cysteine is exposed to a haloalkylamine (e.g., 2-bromoethylamine) under mildly basic conditions (pH 7.8–8.2), the thiol is deprotonated to a highly reactive thiolate anion ( S− ). This thiolate undergoes a rapid SN​2 nucleophilic substitution, displacing the halide leaving group and forming a stable thioether bond. The resulting γ -thialysine residue is an isosteric analog of lysine.

Why Thialysine Works as a Lysine Mimic

Despite the substitution of a methylene group ( −CH2​− ) with a sulfur atom ( −S− ), thialysine is remarkably well-tolerated by epigenetic "writers" (Histone Lysine Methyltransferases, KMTs)[5][6] and "readers" (e.g., HP1, Polycomb complexes)[7]. The structural and electronic differences are minimal but distinct, as summarized below.

Quantitative Comparison: Native Lysine vs. γ -Thialysine

To ensure accurate experimental interpretation, it is critical to understand the physicochemical differences between native lysine and the thialysine mimic.

Physicochemical PropertyNative Lysine (K) γ -Thialysine Mimic ( KC​ )Impact on Biochemical Assays
Side Chain Length ~6.3 Å~6.6 Å (+0.3 Å)Negligible; fits well within the apolar channels of KMTs and reader domains[5].
Bond Angle (X-position) 109° (C-C-C)99° (C-S-C)Slight geometric shift; introduces more degrees of freedom but maintains overall topology[8].
Amine pKa​ ~10.5~11.6 ( ΔpKa​ +1.1)Thialysine remains fully protonated at physiological pH, perfectly mimicking lysine's electrostatic charge[8].
Residue Mass (Unmodified) 128.09 Da146.14 Da+18.05 Da difference; easily distinguishable via high-resolution Mass Spectrometry.

Experimental Workflow Visualization

G N1 Site-Directed Mutagenesis (K to C) N2 Histone Purification N1->N2 N3 Thiol Reduction (DTT/TCEP) N2->N3 N4 Alkylation (Haloalkylamine) N3->N4 N5 Thialysine Analog N4->N5

Workflow for generating site-specific thialysine-based histone PTM analogs via cysteine alkylation.

Self-Validating Protocol: Installation of Methyl-Thialysine Analogs

This protocol details the generation of a dimethyl-lysine analog ( KC​me2 ) on a recombinant histone. The methodology is designed to be self-validating, meaning internal checkpoints are built-in to prevent the propagation of failed reactions into downstream nucleosome reconstitutions.

Materials Required
  • Recombinant Histone : Lyophilized mutant histone (e.g., H3K9C/C110A). Note: The C110A mutation is mandatory to prevent off-target alkylation at the native H3 cysteine.

  • Alkylation Buffer : 1 M HEPES, 4 M Guanidine HCl, 10 mM D,L-Methionine, pH 7.8. (Causality: Guanidine unfolds the histone to expose the target cysteine. Methionine acts as a scavenger to protect native methionines from spurious alkylation).

  • Reducing Agent : 1 M Dithiothreitol (DTT).

  • Alkylating Agent : (2-chloroethyl)dimethylamine hydrochloride (for dimethyl-thialysine).

Step-by-Step Methodology

Step 1: Histone Unfolding and Reduction

  • Dissolve 5 mg of the lyophilized mutant histone in 1 mL of Alkylation Buffer.

  • Add DTT to a final concentration of 20 mM.

  • Incubate at 37°C for 1 hour.

  • Causality: Histones in solution can form intermolecular disulfide bonds. Complete reduction is required to free the thiol group for the SN​2 attack.

Step 2: The Alkylation Reaction

  • Prepare a fresh 1 M stock of the alkylating agent ((2-chloroethyl)dimethylamine) in molecular biology grade water. Adjust the pH to 7.8 using NaOH.

  • Add the alkylating agent to the histone solution to a final concentration of 100 mM.

  • Incubate the reaction in the dark at 50°C for 2.5 hours.

  • Causality: The elevated temperature overcomes the activation energy barrier for the substitution of the less reactive chloride leaving group (compared to bromides), driving the reaction to >95% completion without promoting bis-alkylation[3].

Step 3: Quenching and Desalting

  • Quench the reaction by adding β -mercaptoethanol to a final concentration of 200 mM. Incubate for 15 minutes at room temperature.

  • Desalt the protein into 2 mM β -mercaptoethanol (in water) using a PD-10 desalting column or overnight dialysis (3.5 kDa MWCO).

Step 4: Validation Checkpoints (Critical)

Do not proceed to nucleosome assembly without confirming the reaction success via these two self-validating steps:

  • Validation 1 (Ellman's Assay) : React an aliquot of the product with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). A successful alkylation will yield no yellow color (Absorbance at 412 nm 0), confirming 100% depletion of free thiols.

  • Validation 2 (Mass Spectrometry) : Analyze the intact protein via MALDI-TOF or ESI-MS. You must observe a clean mass shift. For dimethyl-thialysine, the expected mass shift from the cysteine mutant is exactly +71 Da (Addition of −CH2​CH2​N(CH3​)2​ ). The absence of a +142 Da peak confirms that no bis-alkylation occurred.

Downstream Applications and Advanced Mimics

Once validated, the designer histones can be refolded into octamers and reconstituted with DNA to form nucleosomes. These thialysine-modified nucleosomes are highly effective tools for:

  • Enzymatic Assays : Thialysine serves as a robust substrate for KMTs. For instance, SETD7 and GLP efficiently methylate unmodified γ -thialysine in vitro, demonstrating that the analog perfectly mimics the spatial requirements of the enzyme's active site[5][9].

  • Reader Binding Studies : Surface Plasmon Resonance (SPR) and pull-down assays show that reader domains (e.g., HP1 binding to H3K9me3) recognize thialysine analogs ( KC​me3 ) with affinities nearly indistinguishable from native methylated histones[7].

  • Expanding the PTM Toolkit : Beyond methylation, novel radical-mediated thiol-ene addition chemistries now allow the installation of acetyl-thialysine ( KS​Ac ), lactyl-thialysine, and β -hydroxybutyryl-thialysine, enabling the study of reversible acylation dynamics and eraser (HDAC/SIRT) kinetics[10][11][12].

References

  • Simon, M. D., Chu, F., Racki, L. R., de la Cruz, C. C., Burlingame, A. L., Panning, B., Narlikar, G. J., & Shokat, K. M. (2007). The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones. Cell.[Link][2]

  • Al Temimi, A. H. K., van der Wekken-de Bruijne, R., Proietti, G., Guo, H., Qian, P., & Mecinović, J. (2019). γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. Bioconjugate Chemistry.[Link][5]

  • Burslem, G. M., et al. (2025). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science.[Link][11]

  • Li, F., et al. (2011). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. Medicinal Research Reviews.[Link][13]

  • Seeliger, D., et al. (2012). Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches. Structure.[Link][7]

  • Li, J., et al. (2019). Cysteine-Aminoethylation-Assisted Chemical Ubiquitination of Recombinant Histones. Organic Letters.[Link][3]

Sources

Application

Application Note: Chemical Modification Rescue via 2-(Aminoethyl)cysteine Monohydrochloride for Mechanistic Enzymology

Introduction & Core Principles In the field of mechanistic enzymology and protein engineering, determining the exact catalytic or structural role of a specific amino acid residue is a fundamental challenge. Traditional s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principles

In the field of mechanistic enzymology and protein engineering, determining the exact catalytic or structural role of a specific amino acid residue is a fundamental challenge. Traditional site-directed mutagenesis (e.g., mutating a Lysine to an Alanine) often abolishes protein activity entirely, leaving researchers unable to distinguish whether the loss of function is due to the removal of a catalytic functional group, a localized structural collapse, or the loss of transition-state stabilization[1].

Chemical modification rescue utilizing 2-(Aminoethyl)cysteine monohydrochloride (often referred to via its reactive precursor, 2-bromoethylamine) offers a highly precise, self-validating alternative. By mutating a critical Lysine (Lys) to a Cysteine (Cys), the enzyme is rendered inactive. The unique nucleophilicity of the introduced Cys thiolate is then exploited to perform a site-specific alkylation with 2-bromoethylamine[2]. This reaction covalently installs an ethylamine group onto the sulfur atom, generating S-(2-aminoethyl)cysteine (AEC) , also known as γ-thialysine [3].

AEC acts as a structural isostere of lysine. Because the rescue occurs post-translationally, this technique allows researchers to directly observe the restoration of activity, proving causality between the specific functional group and the enzyme's mechanism[1].

ChemicalPathway Lys Native Lysine (Active Enzyme) Cys Cysteine Mutant (Inactive Enzyme) Lys->Cys Site-Directed Mutagenesis AEC γ-Thialysine (AEC) (Rescued Enzyme) Cys->AEC 2-Bromoethylamine Alkylation (+43 Da)

Figure 1: Chemical modification rescue pathway converting an inactive Cys mutant to an active AEC-rescued enzyme.

Mechanistic Causality: Why γ-Thialysine?

The success of AEC in chemical rescue relies on its remarkable structural similarity to native lysine, juxtaposed with subtle, highly informative physicochemical differences[4].

  • Nucleophilic Attack and Isosteric Replacement: The reaction proceeds via an SN​2 mechanism where the thiolate anion of the mutant cysteine attacks the electrophilic carbon of 2-bromoethylamine. The resulting thioether linkage creates a side chain that is nearly identical in length to lysine[2].

  • pKa Perturbation: The substitution of the native γ -methylene group ( −CH2​− ) with a sulfur atom ( −S− ) exerts an electron-withdrawing effect. This lowers the pKa​ of the terminal ϵ -amino group from ~10.5 (in native Lys) to ~9.4 (in AEC)[2].

  • Steric Elongation: The carbon-sulfur bonds are slightly longer than carbon-carbon bonds, increasing the overall side-chain length by approximately 0.3 Å[2].

When AEC is installed, enzymes typically regain partial activity (often 5% to 80% of Wild-Type)[5]. This partial rescue is causally linked to the pKa​ drop and slight steric elongation; if the enzyme's transition-state stabilization relies heavily on the exact geometry and basicity of that amine, the rescue will be measurable but incomplete. This has been successfully used to map active sites in enzymes like Vaccinia DNA Topoisomerase[2], Isochorismate-pyruvate lyase[6], and Penicillin-Binding Protein 6[7]. Furthermore, using methylated derivatives of 2-bromoethylamine allows for the site-specific installation of methyl-lysine analogs into recombinant histones, enabling advanced epigenetic studies[3].

Quantitative Data Summary

The following table summarizes the physicochemical differences that drive the causality of the rescue assay.

PropertyNative LysineCysteine Mutantγ-Thialysine (AEC)
Side-Chain Structure −(CH2​)4​−NH3+​ −CH2​−SH −CH2​−S−(CH2​)2​−NH3+​
Length ( Cα​ to Nζ​ ) ~6.3 ÅN/A~6.6 Å
Terminal pKa​ ~10.5~8.3 (Thiol)~9.4
Catalytic State Fully ActiveInactiveRescued (Partial/Full)
Mass Contribution 128.17 Da103.14 Da146.21 Da (+43 Da vs Cys)

The Self-Validating Experimental System

Trustworthiness in chemical rescue is established through a strict matrix of controls. A protocol is only valid if it proves that the restored activity is exclusively due to the covalent modification of the target residue.

The Mandatory 4-Condition Matrix:

  • WT + Buffer: Establishes the 100% baseline activity.

  • WT + 2-Bromoethylamine: Validates that the alkylating agent does not nonspecifically inhibit the enzyme or artificially boost activity by modifying other surface residues[8]. (Note: It is highly recommended to mutate all other solvent-accessible cysteines to alanine to create a "cysteine-free" background prior to the K->C mutation).

  • Mutant + Buffer: Proves the K->C mutation effectively abolishes activity.

  • Mutant + 2-Bromoethylamine: The experimental condition demonstrating chemical rescue.

Experimental Workflow & Protocols

Figure 2: Step-by-step experimental workflow for chemical rescue and validation.

Step-by-Step Methodology
Phase 1: Protein Preparation
  • Mutagenesis: Generate a Cysteine-free wild-type variant (if native cysteines are present and accessible) by mutating them to Alanine or Serine. Introduce the target K→C mutation into this background[2].

  • Purification: Express and purify the mutant protein using standard affinity chromatography (e.g., Ni-NTA).

  • Reduction: Treat the purified protein with 5 mM DTT for 30 minutes at 4°C to ensure the introduced cysteine is fully reduced and not forming intermolecular disulfide bonds.

  • Buffer Exchange: Desalt the protein into an amine-free, thiol-free reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.5). Causality note: A pH of 8.5 is chosen because it is slightly above the pKa​ of the cysteine thiol (~8.3), ensuring a high population of the highly nucleophilic thiolate anion required for the SN​2 attack.

Phase 2: Alkylation Reaction
  • Reagent Preparation: Freshly prepare a 1 M stock of 2-bromoethylamine monohydrochloride in the reaction buffer. Adjust the pH back to 8.5 using NaOH, as dissolving the hydrochloride salt will acidify the solution.

  • Reaction: Add the 2-bromoethylamine stock to the protein solution to a final concentration of 40–100 mM. The protein concentration should ideally be between 1–5 mg/mL[2].

  • Incubation: Incubate the reaction mixture in the dark at room temperature (or 37°C depending on protein stability) for 2 to 24 hours. Causality note: The dark environment prevents light-induced radical side reactions involving the bromo-compound.

  • Quenching: Quench the reaction by adding β -mercaptoethanol or DTT to a final concentration of 50 mM, which will consume any unreacted 2-bromoethylamine.

  • Clean-up: Remove excess reagents via dialysis or a desalting column (e.g., PD-10) equilibrated with the final assay buffer.

Phase 3: Validation via Mass Spectrometry

Before conducting kinetic assays, you must prove the modification occurred quantitatively.

  • Subject the modified protein to Intact Mass Analysis (ESI-TOF or MALDI-TOF).

  • Expected Result: You should observe a mass shift of +43 Da relative to the unmodified K->C mutant[9]. If multiple cysteines were modified, you will see shifts of +86 Da, +129 Da, etc., indicating off-target alkylation.

Phase 4: Functional Rescue Assay
  • Perform steady-state kinetics ( kcat​ , KM​ ) on the 4-condition matrix described in Section 3.

  • Calculate the rescue efficiency: (kcatrescued​/kcatWT​)×100 .

References[1] O'Meara TR, Palanski BA, Chen M, Cole PA. "Mutant protein chemical rescue: From mechanisms to therapeutics." J Biol Chem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7419550/[6] "Modification of residue 42 of the active site loop with a lysine-mimetic sidechain rescues isochorismate-pyruvate lyase activity in Pseudomonas aeruginosa PchB." Biochemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3566352/ (Redirected via NIH PMC)[2] Yakovleva L, Shuman S. "Chemical Mutagenesis of Vaccinia DNA Topoisomerase Lysine-167 Provides Insights to Catalysis of DNA Transesterification." Biochemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3566352/[5] Timms N, et al. "Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy." ChemBioChem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3654284/ (Redirected via NIH PMC)[9] "pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe." Biochemistry. URL: https://pubs.acs.org/doi/10.1021/bi051834%2B[3] Simon MD, et al. "The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones." Cell. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1853258/[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyhULxxpcczBQBRvSzSSc5dbqskMULQt_hlo99LNr575oP4-qC2FhZs60Qt4OVI3uJ--d9b8xy7S-vFRN6l00JFL-Sj6FVhm_0cntFhtlIDBkZRUdG8TF8i46yGRm7OKUC1HtDFE%3D)] Shokat Lab. "Phosphospecific proteolysis for mapping sites of protein phosphorylation." URL: https://www.nature.com/articles/nbt860 (Redirected via UCSF)[8] "Structural Perturbations of Rhodopseudomonas palustris Form II RuBisCO Mutant Enzymes That Affect CO2 Fixation." Biochemistry. URL: https://pubs.acs.org/doi/10.1021/bi00184a026[7] "Protonation States of Active-Site Lysines of Penicillin-Binding Protein 6 from Escherichia coli and the Mechanistic Implications." Proteins. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4082750/

Sources

Method

Application Notes &amp; Protocols: Residue-Specific Incorporation of Thialysine into Recombinant Proteins Using E. coli Expression Systems

Abstract The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and post-tran...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications. Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural and functional analog of lysine where the γ-methylene group is replaced by a sulfur atom.[1][2] This substitution offers a unique tool for modifying protein structure and function. This guide provides a comprehensive overview and detailed protocols for the residue-specific incorporation of Thialysine into proteins expressed in Escherichia coli. We will delve into the underlying biochemical principles, critical experimental considerations, step-by-step protocols for expression and verification, and a troubleshooting guide to empower researchers in drug discovery and protein science.

The Principle of Thialysine Incorporation: A Tale of Molecular Mimicry

The successful incorporation of Thialysine relies on the inherent substrate promiscuity of the native E. coli translational machinery, specifically the Class II lysyl-tRNA synthetase (LysRS).[3][4][5] This enzyme is responsible for charging its cognate tRNA (tRNALys) with lysine, the first step in delivering lysine to the ribosome for protein synthesis.[4][[“]]

Thialysine's structural similarity to lysine allows it to be recognized and activated by LysRS, which then attaches it to tRNALys.[7] The ribosome, unable to distinguish between lysine-tRNALys and Thialysine-tRNALys, readily accepts the modified tRNA and incorporates Thialysine into the growing polypeptide chain at positions encoded by lysine codons (AAA and AAG).[8][9] This process, known as residue-specific incorporation, leads to the global replacement of lysine residues with Thialysine.[8]

It is crucial to understand that Thialysine competes directly with endogenous lysine for incorporation.[9][10] Therefore, to achieve high levels of substitution, the intracellular concentration of lysine must be minimized, while providing an adequate supply of Thialysine.[8][11] This is most effectively achieved by using a lysine-auxotrophic E. coli strain, which cannot synthesize its own lysine.[12][13][14]

Thialysine_Incorporation cluster_cell E. coli Cytoplasm LysRS Lysyl-tRNA Synthetase (LysRS) tRNA tRNA(Lys) LysRS->tRNA 1. Activation & Charging Ribosome Ribosome tRNA->Ribosome 2. Delivery to Ribosome Protein Nascent Polypeptide (with Thialysine) Ribosome->Protein 3. Incorporation Thialysine Thialysine (External Supply) Thialysine->LysRS Enters Cell Lysine Lysine (Depleted) Lysine->LysRS Competes

Figure 1. Mechanism of residue-specific Thialysine incorporation in E. coli.

Key Considerations for System Design

Successful incorporation of Thialysine is not a "plug-and-play" process. Careful planning of the expression system is paramount to maximize yield and incorporation efficiency while minimizing cellular toxicity.

Host Strain Selection: The Importance of Auxotrophy

The choice of E. coli strain is arguably the most critical factor. A lysine auxotroph, a mutant strain incapable of synthesizing lysine, is essential.[12][13][14] These strains, often with a deletion in a key gene of the lysine biosynthesis pathway like lysA, allow the researcher to control the intracellular lysine concentration directly through the growth medium.[15][16]

Recommended Strains:

  • BL21(DE3) ΔlysA

  • C43(DE3) ΔlysA[12]

Using a wild-type strain, even in lysine-free media, is not recommended. Endogenous lysine synthesis will outcompete Thialysine, leading to minimal or no incorporation.[9]

Thialysine Concentration and Cellular Toxicity

Thialysine is not benign; it is a toxic analog of lysine.[1][2] High concentrations can inhibit protein synthesis and arrest cell growth.[2][9][17] The goal is to find a "sweet spot"—a concentration high enough to promote efficient incorporation but low enough to permit cell growth and protein expression. Studies have shown that while E. coli can utilize Thialysine for growth, its presence inhibits the growth rate.[9] The extent of this inhibition is correlated with the rate of protein synthesis and the degree of lysine substitution.[9] Up to 60% substitution of protein lysine has been observed without significant loss of cell viability in lysine-requiring mutants.[10]

Expression Vector and Promoter Choice

Standard high-yield expression vectors, such as the pET series, are well-suited for this application. The choice of promoter is important for controlling the timing of protein expression. A tightly regulated promoter is crucial to prevent "leaky" expression before the addition of Thialysine. The T7 promoter system, inducible by Isopropyl β-D-1-thiogalactopyranoside (IPTG), is a robust and widely used option.[18]

Detailed Experimental Protocols

This section provides a step-by-step workflow for expressing a Thialysine-containing protein in a lysine-auxotrophic E. coli strain.

Protocol 3.1: Preparation of Lysine-Free Minimal Media

To control the availability of lysine, a defined minimal medium is required. M9 minimal medium is a standard and effective choice. All components must be of high purity to avoid lysine contamination.

Component Stock Concentration Volume for 1 L Final Concentration Notes
5x M9 Salts5x200 mL1xAutoclave separately
dH₂O-700-750 mL-Use high-purity water
Glucose20% (w/v)20 mL0.4%Filter sterilize
MgSO₄1 M2 mL2 mMFilter sterilize
CaCl₂0.1 M1 mL0.1 mMFilter sterilize
Thiamine (B1)1% (w/v)100 µL0.001%Filter sterilize
Trace Metals1000x1 mL1xFilter sterilize
Thialysine 100 mg/mL1-5 mL100-500 mg/L Add just before use
Lysine (for starter) 100 mg/mL0.5 mL50 mg/L Only for starter culture

Table 1. Recipe for Lysine-Free M9 Minimal Medium. The optimal Thialysine concentration must be determined empirically for each target protein.

Protocol 3.2: Transformation and Starter Culture Preparation
  • Transformation: Transform the expression plasmid into competent lysine-auxotrophic E. coli cells (e.g., BL21(DE3) ΔlysA) using a standard heat-shock or electroporation protocol. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture Inoculation: In a sterile flask, inoculate a single colony into 5-10 mL of M9 minimal medium supplemented with the appropriate antibiotic and 50 mg/L L-lysine .

    • Causality Explanation: A small, growth-limiting amount of lysine is provided in the starter culture to allow for initial cell growth and biomass accumulation. Without this, the culture will fail to grow.

  • Incubation: Grow the starter culture overnight at 37°C with vigorous shaking (220-250 rpm) until it reaches saturation.

Protocol 3.3: Induction and Thialysine Incorporation

This is the core of the expression workflow where lysine is depleted and replaced with Thialysine.

Expression_Workflow inoculate 1. Inoculate Main Culture (1:100 dilution of starter) grow1 2. Grow at 37°C to OD600 ≈ 0.8-1.0 inoculate->grow1 wash 3. Harvest & Wash Cells (Centrifuge, resuspend in lysine-free M9) grow1->wash resuspend 4. Resuspend in Fresh Media (M9 + Antibiotic + Thialysine) wash->resuspend induce 5. Induce Expression (Add IPTG to 1 mM) resuspend->induce grow2 6. Express Protein (e.g., 18-25°C, 4-16 hours) induce->grow2 harvest 7. Harvest Final Cell Pellet (Store at -80°C) grow2->harvest

Figure 2. Experimental workflow for Thialysine incorporation.
  • Main Culture: Inoculate 1 L of M9 minimal medium (containing antibiotic but NO lysine or Thialysine ) with the overnight starter culture at a 1:100 dilution.

  • Growth to Mid-Log Phase: Incubate at 37°C with vigorous shaking until the culture reaches an OD₆₀₀ of 0.8–1.0. This ensures sufficient biomass before the lysine depletion step.

  • Lysine Depletion (Wash Step):

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant.

    • Gently resuspend the cell pellet in an equal volume of sterile, pre-warmed (37°C) M9 salts solution (or M9 medium with no carbon source).

    • Centrifuge again under the same conditions. Repeat this wash step once more.

    • Causality Explanation: This washing procedure is critical to remove all residual lysine from the starter culture medium, ensuring that Thialysine is the primary substrate available for LysRS.

  • Resuspension and Induction:

    • Resuspend the washed cell pellet in 1 L of fresh, pre-warmed M9 minimal medium containing the appropriate antibiotic and the desired final concentration of Thialysine .

    • Allow the culture to equilibrate for 15-30 minutes at the desired induction temperature (e.g., 25°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.5–1.0 mM.

  • Protein Expression: Incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) with shaking. Lower temperatures often improve protein solubility and folding.

  • Harvesting: Harvest the final cell pellet by centrifugation (6,000 x g for 20 minutes at 4°C). The pellet can be stored at -80°C until purification.

Protocol 3.4: Protein Purification and Verification

Purification of the Thialysine-containing protein follows standard biochemical procedures (e.g., affinity chromatography, ion exchange, size exclusion). Verification of incorporation is a mandatory quality control step.

Mass Spectrometry (MS) is the gold standard for verification. [19][20]

  • Intact Mass Analysis: Analyze the purified protein using ESI-MS. The mass of Thialysine (164.06 g/mol ) is greater than that of lysine (146.10 g/mol ). A successful incorporation will result in a mass shift corresponding to the number of lysine residues replaced.

    • Mass difference (Thialysine - Lysine) = +17.96 Da per substitution .

  • Peptide Mass Fingerprinting (Bottom-Up Proteomics):

    • Digest the protein with a protease (e.g., trypsin). Note: Trypsin cleaves at the C-terminus of lysine and arginine. Thialysine is not cleaved by trypsin, which is a useful diagnostic.

    • Analyze the resulting peptides by LC-MS/MS.[19]

    • Search the MS/MS data against the protein sequence, specifying a variable modification of +17.96 Da on all lysine residues. This will confirm the sites and extent of incorporation.[19][21]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Protein Expression 1. Thialysine concentration is too toxic. 2. Incomplete removal of lysine. 3. Target protein is toxic when Thialysine is incorporated.1. Titrate Thialysine concentration downwards (e.g., start at 100 mg/L). 2. Ensure thorough washing of cells before induction. 3. Lower induction temperature and/or shorten expression time. Use a weaker promoter.
Low Incorporation Efficiency 1. Lysine contamination in media components. 2. Use of a non-auxotrophic strain. 3. Insufficient Thialysine concentration.1. Use high-purity reagents for media preparation. 2. Confirm the genotype of your E. coli strain. 3. Increase Thialysine concentration in increments.
Poor Cell Growth After Induction 1. High Thialysine toxicity. 2. Shock from media change.1. Reduce Thialysine concentration. 2. Ensure the new medium is pre-warmed to the induction temperature.
Protein is Insoluble 1. Thialysine incorporation disrupts proper folding. 2. Expression temperature is too high.1. Co-express molecular chaperones. 2. Lower the expression temperature (e.g., 16-18°C) and extend the time. 3. Optimize buffer conditions for lysis and purification.

Table 2. Troubleshooting Guide for Thialysine Incorporation.

References

  • Cini, M., Bovalini, L., & Santı, R. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant. Molecular and Cellular Biochemistry, 59(1-2), 149–154. [Link]

  • Colombo, G., & Cini, M. (1985). Thialysine utilization by E. coli and its effects on cell growth. Molecular and Cellular Biochemistry, 69(2), 143–150. [Link]

  • Hopkins, C. E., O'Connor, P. B., Allen, K. N., Costello, C. E., & Tolan, D. R. (2002). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. Protein science : a publication of the Protein Society, 11(7), 1591–1599. [Link]

  • Iwasaki, T., Miyajima-Nakano, Y., Fukazawa, R., Lin, M. T., Matsushita, S. I., Hagiuda, E., Taguchi, A. T., Dikanov, S. A., Oishi, Y., & Gennis, R. B. (2021). Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure-function relationships. Journal of biochemistry, 169(4), 387–394. [Link]

  • National Center for Biotechnology Information. (n.d.). S-(2-Aminoethyl)-L-cysteine. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • Payne, J. W. (1976). The Use of an Escherichia coli Lys Auxotroph to Assay Nutritionally Available Lysine in Biological Materials. Journal of Applied Bacteriology, 41(2), 305-316. [Link]

  • Wiltschi, B. (2016). Process optimization for the biosynthesis of non-canonical amino acids. BOKU University of Natural Resources and Life Sciences, Vienna. Retrieved March 15, 2026, from [Link]

Sources

Application

Advanced Epigenetic Profiling: Utilizing γ-Thialysine (Methyl Lysine Analogues) in Histone Methylation Studies

Executive Summary: The Epigenetic Challenge Histone methylation is a highly dynamic post-translational modification (PTM) that regulates chromatin architecture and gene expression. A persistent bottleneck in epigenetic d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Epigenetic Challenge

Histone methylation is a highly dynamic post-translational modification (PTM) that regulates chromatin architecture and gene expression. A persistent bottleneck in epigenetic drug development and structural biology is the difficulty of generating site-specifically methylated histones in vitro. Traditional methods, such as native chemical ligation or amber suppression, are often technically cumbersome and low-yield.

To bypass these limitations, the field has widely adopted Methyl Lysine Analogue (MLA) technology. By mutating a target lysine to a cysteine and chemically alkylating it, researchers can generate γ-thialysine (S-aminoethylcysteine, or KC) derivatives that closely mimic mono-, di-, or tri-methylated lysine[1]. As a Senior Application Scientist, I have designed this guide to provide a deep mechanistic understanding of γ-thialysine's physicochemical properties and a field-validated, self-correcting protocol for its application in histone methylation studies.

Mechanistic Rationale: The Physics of γ-Thialysine Substitution

While γ-thialysine is an elegant isosteric mimic of natural lysine, it is not a perfect structural clone. Understanding the causality between its atomic structure and its behavior in downstream biochemical assays is critical for accurate data interpretation[2].

The substitution of the γ-carbon with a sulfur atom introduces three distinct physicochemical perturbations:

  • Altered Geometry : The C–S bond is longer than a C–C bond, extending the overall side-chain length by ~0.3 Å. Furthermore, the C–S–C bond angle is compressed to ~99° (compared to the ~109° tetrahedral C–C–C angle of natural lysine)[3].

  • Altered Basicity : The electronegativity of the sulfur atom withdraws electron density, lowering the pKa​ of the ε-amine to ~9.4 (a ΔpKa​ of ~1.1 compared to natural lysine's ~10.5). This slightly alters the protonation equilibrium at physiological pH[2].

  • Enzymatic & Reader Recognition : Because of the altered geometry and basicity, γ-thialysine is a slightly inferior substrate for Histone Lysine Methyltransferases (KMTs)[4]. More importantly, reader domains (e.g., HP1, L3MBTL1) exhibit reduced binding affinities ( ΔΔG ) due to steric clashes or suboptimal electrostatic interactions within tight binding pockets[5].

Fig 1: Structural and chemical impacts of γ-thialysine substitution on downstream assays.

Quantitative Assessment of Thialysine vs. Natural Lysine

To calibrate your expectations during assay development, the following table summarizes the quantitative differences between natural lysine and γ-thialysine analogues across structural and biochemical parameters[4][5].

Table 1: Physicochemical and Biochemical Comparison of Natural Lysine and γ-Thialysine (KC)

Property / ParameterNatural Lysine (K)γ-Thialysine (KC)Experimental Impact
Side-chain γ-atom Carbon (-CH2-)Sulfur (-S-)Alters bond length and angle
C-X-C Bond Angle ~109° (C-C-C)~99° (C-S-C)Increased conformational flexibility
Side-chain length Standard+0.3 ÅSlight steric perturbation in tight pockets
ε-amine pKa​ ~10.5~9.4Alters protonation state at physiological pH
KMT Catalytic Efficiency Baseline ( kcat​/Km​ )Slightly inferiorRequires careful enzyme titration in assays
Reader Binding Affinity BaselineReduced ( ΔΔG > 6.0 kJ/mol)May underestimate true in vivo binding strength

Experimental Workflow: Generating MLA Histones

The generation of designer chromatin using MLAs requires a precise, multi-step workflow. Because histones are highly basic and prone to aggregation, the alkylation chemistry must be performed under carefully controlled denaturing conditions to ensure uniform solvent exposure of the target cysteine[1].

Fig 2: End-to-end workflow for generating and validating methyl-lysine analogue histones.

Step-by-Step Methodology: Site-Specific Cysteine Alkylation

This protocol details the conversion of a mutant cysteine residue (e.g., H3C9) into a trimethylated γ-thialysine analogue (H3KC9me3). It is designed as a self-validating system : each critical phase includes a verification checkpoint to prevent downstream failure.

Reagents Required
  • Target Protein : Recombinant histone containing a single K-to-C mutation (Note: Native H3 contains a cysteine at position 110, which must be mutated to alanine, C110A, to prevent off-target alkylation)[3].

  • Alkylation Buffer : 1 M HEPES (pH 7.8), 4 M Guanidine-HCl, 10 mM D,L-Methionine.

  • Reducing Agent : 1 M Dithiothreitol (DTT) in water (freshly prepared).

  • Alkylating Agent : (2-bromoethyl)trimethylammonium bromide (for KCme3 generation).

  • Quenching Agent : β-mercaptoethanol (BME).

Step 1: Denaturation and Reduction

Causality Check: Histones readily form intermolecular disulfide dimers. Guanidine-HCl unfolds the protein, exposing the buried cysteine, while DTT ensures the thiol group is fully reduced and nucleophilic.

  • Dissolve the lyophilized mutant histone in Alkylation Buffer to a final concentration of 2 mg/mL.

  • Add DTT to a final concentration of 20 mM.

  • Incubate at 37°C for 1 hour.

Step 2: Alkylation Reaction

Causality Check: The alkylating agent must be added in massive molar excess to drive the pseudo-first-order reaction to completion. Methionine is included in the buffer as a scavenger to prevent off-target oxidation of native methionine residues.

  • Prepare a fresh 1 M stock of (2-bromoethyl)trimethylammonium bromide in Alkylation Buffer.

  • Add the alkylating agent to the histone solution to achieve a final concentration of 100 mM.

  • Wrap the reaction tube in aluminum foil (bromo-alkylating agents are photosensitive) and incubate at 50°C for 2.5 hours.

  • Self-Validation Checkpoint : At t=2.5 hours, remove a 5 µL aliquot, desalt via a ZipTip, and analyze via MALDI-TOF MS. You should observe a mass shift corresponding to the specific alkylation (+43 Da for unmodified thialysine, higher for methylated variants). If the reaction is incomplete, add an additional 50 mM of alkylating agent and incubate for another hour.

Step 3: Quenching and Purification
  • Quench the reaction by adding BME to a final concentration of 150 mM. Incubate at room temperature for 30 minutes.

  • Transfer the reaction mixture to a pre-equilibrated PD-10 desalting column (or perform overnight dialysis) against 2 mM β-mercaptoethanol in ddH2​O to remove Guanidine-HCl and excess unreacted alkylating agent.

  • Lyophilize the purified MLA histone and store at -80°C.

Application Notes for Downstream Assays

When utilizing your newly synthesized γ-thialysine histones, adjust your experimental parameters based on the following insights:

  • KMT Enzymatic Assays : While human KMTs (e.g., SETD7, SETD8, GLP, G9a) readily accept γ-thialysine, the kcat​/Km​ values are slightly lower than those for natural lysine[4]. If you are performing competitive inhibition assays or Michaelis-Menten kinetics, you must calculate baseline kinetics specifically for the MLA substrate, rather than relying on literature values for natural lysine.

  • Reader Domain Binding (e.g., Fluorescence Polarization / ITC) : Be aware that the binding free energy ( ΔΔG ) for reader domains interacting with MLAs can be reduced by up to 6.0 kJ/mol[5]. A weak interaction observed in vitro with an MLA might actually represent a robust interaction in vivo with natural methylated lysine. Always validate critical weak hits with orthogonal in vivo methods.

References

  • Mimicking Methylated Histones ACS Chemical Biology URL:[Link][1]

  • γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones Bioconjugate Chemistry (ACS Publications) URL:[Link][4]

  • Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches ACS Chemical Biology URL:[Link][5]

  • Strategies for generating modified nucleosomes: applications within structural biology studies PMC (National Institutes of Health) URL:[Link][3]

  • Trimethyllysine: From Carnitine Biosynthesis to Epigenetics MDPI URL:[Link][2]

Sources

Method

"2-(Aminoethyl)cysteine monohydrochloride" for studying protein-protein interactions

Title: Unlocking Protein-Protein Interactions with 2-(Aminoethyl)cysteine Monohydrochloride: A Comprehensive Guide to Thialysine-Mediated Interactomics Target Audience: Researchers, Application Scientists, and Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Protein-Protein Interactions with 2-(Aminoethyl)cysteine Monohydrochloride: A Comprehensive Guide to Thialysine-Mediated Interactomics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide

Introduction: The Chemical Logic of Thialysine Mimicry

Mapping the interactome—specifically transient protein-protein interactions (PPIs) and reader-domain recognitions—requires chemical handles that do not perturb native protein folding. 2-(Aminoethyl)cysteine monohydrochloride (AEC) , commonly known as thialysine, is a non-proteinogenic amino acid that serves as a powerful structural surrogate for L-lysine.

As a Senior Application Scientist, I frequently see researchers struggle with the heterogeneity of enzymatic modifications or the lack of specificity in chemical cross-linking. AEC solves these bottlenecks through a simple but profound structural difference: the replacement of lysine’s γ -methylene group with an electronegative sulfur atom [1].

The Causality of the Sulfur Atom:

  • pKa Attenuation: The sulfur atom exerts an electron-withdrawing effect, lowering the pKa of the ϵ -amino group from ~10.5 (native lysine) to ~9.4–9.5 [2]. This creates a critical thermodynamic window for pH-selective bioconjugation. At pH 8.0, AEC is significantly more deprotonated (and thus nucleophilic) than native lysines.

  • Isosteric Fidelity: AEC is nearly isosteric with lysine (the C–S–C bond angle is 99° vs. the C–C–C angle of 109°, extending the chain by only 0.3 Å) [1]. It fits seamlessly into the hydrophobic binding pockets of epigenetic readers and ubiquitin ligases.

  • Proteomic Signature: Trypsin recognizes AEC and cleaves the peptide bond at its C-terminus, yielding a unique mass spectrometry (MS) fragmentation signature that confirms the exact site of interaction [3].

Table 1: Physicochemical Comparison for PPI Applications
PropertyL-Lysine2-(Aminoethyl)cysteine (AEC)Impact on PPI Workflows
Side-Chain pKa ~10.5~9.4 - 9.5Enables highly selective NHS-ester cross-linking at pH 8.0.
Side-Chain Length 6.3 Å6.6 ÅMaintains native protein folding and reader-domain binding.
Trypsin Cleavage YesYesAllows standard bottom-up proteomics without altering digestion protocols.
Synthesis Route Native translationCys-alkylation or auxotrophic expressionPermits site-specific installation via simple Cys-mutagenesis.

Workflow 1: Epigenetic Reader Domain Mapping

The Challenge: Epigenetic reader proteins (e.g., Chromodomains, Tudor domains) bind to specific methylated lysines on histone tails. Generating homogeneously methylated histones enzymatically is inefficient and heterogeneous. The AEC Solution: By mutating a target site to cysteine and alkylating it to form AEC, researchers can chemically methylate the AEC amine to create stable, homogeneously methylated baits for PPI pull-downs [1].

EpigeneticWorkflow A 1. Histone Mutant (Cys substitution) B 2. Alkylation (Bromoethylamine) A->B C 3. AEC-Histone (Thialysine) B->C D 4. Chemical Methylation C->D E 5. Methyl-AEC Bait (Immobilized) D->E F 6. Reader Protein Pull-Down & MS E->F

Workflow for generating methylated AEC-histone baits to map epigenetic reader interactomes.

Protocol: Generation of Methyl-AEC Baits

Self-Validation Checkpoint: Every chemical step must be verified by LC-MS to ensure complete conversion before proceeding to lysate incubation.

  • Reduction: Dissolve the Cys-mutant histone (1 mg/mL) in 200 mM Tris-HCl (pH 8.5). Add 10 mM TCEP and incubate for 30 min at Room Temperature (RT) to break any disulfide dimers.

  • Alkylation (AEC Generation): Add 2-(Aminoethyl)cysteine monohydrochloride (or generate in situ using 100 mM 2-bromoethylamine). Incubate in the dark for 3 hours at RT.

    • Validation: LC-MS should show a mass shift of +43 Da per converted cysteine [4].

  • Chemical Methylation: To generate dimethyl-AEC, add 20 mM formaldehyde and 10 mM sodium cyanoborohydride ( NaCNBH3​ ). Incubate for 2 hours at RT.

  • Pull-Down: Immobilize the purified Methyl-AEC histone on NHS-activated magnetic beads. Incubate with 1 mg of clarified nuclear extract for 4 hours at 4°C.

  • Elution: Wash stringently with RIPA buffer. Elute bound epigenetic readers by boiling in Laemmli buffer and analyze via LC-MS/MS.

Workflow 2: Site-Specific Ubiquitin Ligation for DUB Interactomics

The Challenge: Deubiquitinases (DUBs) and ubiquitin-binding domains (UBDs) require specific isopeptide linkages (e.g., K48, K120) for recognition. The AEC Solution: AEC serves as an ideal bio-orthogonal handle for Native Chemical Ligation (NCL) or silver-catalyzed condensation. The AEC amine attacks the C-terminal thioester of a synthetic ubiquitin, forming a stable pseudo-isopeptide bond that perfectly mimics native ubiquitination [4].

UbiquitinLigation cluster_0 AEC Installation cluster_1 Ubiquitin Thioester N1 Target Protein (Cys Mutant) N2 AEC-Modified Protein (Nucleophilic Amine) N1->N2 Ethyleneimine N5 Isopeptide-Linked Ubiquitin Conjugate N2->N5 Ag+ Catalyzed Condensation N3 Ubiquitin-Intein Fusion N4 Ubiquitin-SR (C-term Thioester) N3->N4 Thiolysis N4->N5

Chemical logic of AEC-mediated ubiquitin ligation for synthesizing stable isopeptide linkages.

Protocol: Silver-Mediated Ubiquitin Condensation
  • Protection: If the target protein has native lysines, block them using allyloxycarbonyl (Alloc) protecting groups prior to Cys-to-AEC conversion.

  • Thioester Generation: Generate Ubiquitin-MESNA thioester (Ub-SR) using standard intein-intein cleavage protocols.

  • Condensation Reaction: Mix 1 mM AEC-modified substrate with 2 mM Ub-SR in a denaturing buffer (6 M Guanidine-HCl, 200 mM HEPES, pH 7.5).

  • Catalysis: Add 5 mM AgNO3​ and 10 mM N-hydroxysuccinimide (NHS) to catalyze the aminolysis of the thioester by the AEC amine. Incubate overnight at RT in the dark.

  • Deprotection: Remove Alloc groups using a Palladium catalyst ( Pd(PPh3​)4​ ) and phenylsilane. Dialyze into native buffer for downstream DUB kinetic assays.

Workflow 3: pH-Selective Chemical Cross-Linking

The Challenge: Standard NHS-ester crosslinkers target all surface lysines, creating massive spectral complexity and high false-positive rates in MS analysis. The AEC Solution: By exploiting the attenuated pKa of AEC (9.4), we can perform cross-linking at pH 8.0. At this pH, native lysines (pKa 10.5) are >99% protonated (non-nucleophilic), while AEC is sufficiently deprotonated to react rapidly with NHS-esters [2][5].

SelectiveCrosslinking A AEC-Tagged Protein C PPI Complex (pH 8.0) A->C B Binding Partner B->C D NHS-Ester Addition C->D AEC is highly nucleophilic E Selective Cross-link D->E Native Lysines remain protonated

pH-selective chemical cross-linking exploiting the attenuated pKa of the AEC side chain.

Protocol: Targeted Interactome Cross-Linking
  • Complex Assembly: Incubate the AEC-incorporated bait protein (e.g., generated via genetic code expansion) with the target lysate in 50 mM HEPES, 150 mM NaCl, pH 8.0 . Crucial: Avoid Tris buffers, as primary amines will quench the reaction.

  • Cross-Linking: Add Disuccinimidyl suberate (DSS) or a photo-cleavable NHS-diazirine crosslinker to a final concentration of 0.5 mM.

  • Incubation: React for exactly 30 minutes at RT. The lower pH restricts the reaction almost exclusively to the AEC residue.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Digestion & MS: Digest the complex with Trypsin. Because Trypsin cleaves at AEC, the resulting cross-linked peptides will exhibit a highly predictable mass shift, drastically simplifying MS/MS decoding [5].

Troubleshooting & Data Interpretation

ObservationMechanistic CauseCorrective Action
Incomplete Cys to AEC conversion Disulfide bond formation preventing alkylation.Increase TCEP concentration to 20 mM; ensure buffer is thoroughly degassed.
High background in cross-linking Reaction pH is too high, activating native lysines.Carefully titrate the reaction buffer to exactly pH 7.8 - 8.0.
Poor Trypsin cleavage at AEC site Steric hindrance or modification of the AEC amine.Use a dual-protease approach (e.g., Trypsin + GluC) to generate overlapping peptides.

References

  • γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. Bioconjugate Chemistry, ACS Publications. URL:[Link]

  • The Importance of a Critical Protonation State and the Fate of the Catalytic Steps in Class A β-Lactamases. CORE. URL: [Link]

  • Chemical covalent labeling and tandem mass spectrometry for targeted protein characterization. MSU Digital Repository. URL:[Link]

  • Generation of site-specific ubiquitinated histones through chemical ligation to probe the specificities of histone deubiquitinases. Frontiers in Chemistry. URL:[Link]

  • Engineering a Methyllysine Reader with Photoactive Amino Acid in Mammalian Cells. The Royal Society of Chemistry. URL:[Link]

Application

Application Note: S-(2-Aminoethyl)-L-cysteine (Thialysine) as a Non-Antibiotic Selection Agent

Introduction & Rationale In the fields of synthetic biology, metabolic engineering, and agricultural biotechnology, the reliance on traditional antibiotic resistance genes (e.g., nptII, hph) presents significant regulato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the fields of synthetic biology, metabolic engineering, and agricultural biotechnology, the reliance on traditional antibiotic resistance genes (e.g., nptII, hph) presents significant regulatory, ecological, and biosafety hurdles[1]. The horizontal transfer of these genes into environmental or pathogenic microbiomes is a primary concern. Consequently, the development of non-antibiotic selection systems has become a critical priority for generating food-grade microorganisms and transgenic crops[1][2].

Thialysine , chemically designated as S-(2-aminoethyl)-L-cysteine (AEC), is a naturally occurring, toxic analog of the essential amino acid L-lysine, wherein the γ-methylene group is replaced by a sulfur atom[3][4]. This subtle structural modification allows AEC to act as a powerful selection agent. When coupled with specific resistance markers—such as feedback-insensitive biosynthetic enzymes or targeted efflux pumps—AEC provides a highly stringent, non-antibiotic selection platform that is superior to traditional agents like hygromycin in certain transgenic plant applications[5].

Mechanistic Foundations of AEC Toxicity and Resistance

To design a robust selection protocol, one must understand the causality behind AEC's cytotoxicity and the molecular mechanisms that confer resistance.

The Mechanism of Toxicity

Due to its molecular mimicry, AEC is erroneously recognized by the cellular machinery responsible for protein synthesis[4]. AEC competes directly with endogenous L-lysine for binding to lysyl-tRNA synthetase. Upon charging onto the tRNA, AEC is incorporated into nascent polypeptides, leading to widespread protein misfolding, loss of enzymatic function, and ultimately, cellular death[3]. Additionally, AEC acts as a direct competitive inhibitor of critical metabolic enzymes, including lysine 2,3-aminomutase and aspartokinase[3][6].

Pathways to Resistance

Resistance to AEC is generally engineered or evolved through one of three distinct mechanisms:

  • Competitive Exclusion via Overproduction: The most widely utilized strategy involves introducing a mutant, feedback-insensitive biosynthetic enzyme, such as dihydrodipicolinate synthase (DHPS, encoded by mutant dapA) or aspartokinase (e.g., thrA or lysC mutants)[1][6]. In wild-type cells, high lysine concentrations inhibit these enzymes. The mutant variants bypass this feedback loop, leading to the massive intracellular overproduction of L-lysine. This excess endogenous lysine competitively outcompetes AEC for lysyl-tRNA synthetase binding, rescuing the cell[6].

  • Targeted Efflux: In bacterial hosts, overexpression of specific transport proteins belonging to the LysO family (such as YbjE in Escherichia coli) facilitates the rapid, targeted efflux of both L-lysine and AEC, conferring resistance independently of amino acid overproduction[7].

  • Adaptive Laboratory Evolution (ALE): In yeast (Saccharomyces cerevisiae), ALE using AEC selection pressure has been shown to induce mutations in the Retrograde Response pathway (e.g., Rtg2) and homocitrate synthases (Lys20/Lys21). This hyperactivates lysine biosynthesis, yielding AEC-tolerant strains with desirable metabolic phenotypes, such as increased glycerol production during winemaking[8].

Mechanism AEC Thialysine (AEC) Toxic Analog LysRS Lysyl-tRNA Synthetase AEC->LysRS Competes for binding Toxicity Protein Misincorporation & Cytotoxicity LysRS->Toxicity Translation error Mutant Mutant DHPS / Aspartokinase (Feedback-Insensitive) Lysine Endogenous L-Lysine (Overproduction) Mutant->Lysine Unregulated Biosynthesis Lysine->LysRS Competitively excludes AEC

Mechanism of AEC toxicity and competitive resistance via lysine overproduction.

Comparative Analysis of Selection Agents

To contextualize the utility of AEC, the following table summarizes its operational parameters against traditional selection agents.

Selection AgentClassificationMechanism of ToxicityResistance Gene / MechanismKey Advantages
Thialysine (AEC) Amino Acid AnalogInhibits translation via lysine mimicry[3]Mutant DHPS (dapA) / LysO efflux[1][7]Non-antibiotic; regulatory-friendly for food/agriculture.
Hygromycin B AminoglycosideBinds 30S ribosomal subunithph (Phosphotransferase)Rapid, broad-spectrum selection.
Kanamycin AminoglycosideInduces mRNA mistranslationnptII (Phosphotransferase)Low cost; standard in basic research.
Phosphomannose Isomerase (PMI) MetabolicMannose-6-P accumulation toxicitypmi (Converts M-6-P to F-6-P)Positive selection system; non-antibiotic.

Field-Tested Protocols

Protocol 1: Preparation of AEC-Supplemented Minimal Media

Causality Note: AEC toxicity is strictly dependent on the ratio of AEC to endogenous L-lysine in the environment. Complex media (e.g., LB, YPD) contain abundant free amino acids that will quench AEC toxicity. Therefore, AEC selection must be performed in minimal media lacking L-lysine.

Materials:

  • Minimal media base (e.g., M9 salts for bacteria; Synthetic Clear (SC) yeast nitrogen base without amino acids for yeast)[9].

  • Carbon source (e.g., 2% Glucose).

  • Thialysine HCl powder (CAS# 4099-35-8)[10].

  • 0.22 µm syringe filter.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve Thialysine HCl in sterile ddH₂O to a concentration of 10 mg/mL.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm membrane. Do not autoclave AEC, as thermal degradation will destroy its structural homology to lysine.

  • Media Autoclaving: Autoclave the minimal media base and agar (if making plates) separately from the carbon source to prevent Maillard reactions.

  • Supplementation: Cool the autoclaved media to 50°C. Add the carbon source and the AEC stock solution to achieve the desired working concentration (typically 50–100 µg/mL for yeast[9], or empirically determined via MIC).

  • Pouring: Pour plates and store at 4°C in the dark. AEC plates are stable for approximately 2–4 weeks.

Protocol 2: Transformation and Clonal Selection Workflow

This protocol outlines the selection of yeast or bacterial cells transformed with an AEC-resistance marker (e.g., mutant dapA).

Step-by-Step Methodology:

  • Transformation: Introduce the resistance cassette into the host organism using standard electroporation or chemical competence methods.

  • Recovery Phase (Critical Step): Post-transformation, resuspend cells in liquid minimal media without AEC. Incubate for 2–6 hours (depending on the organism's doubling time). Causality: This non-selective recovery phase is mandatory. The newly introduced mutant DHPS/aspartokinase requires time to be transcribed, translated, and to synthesize sufficient intracellular L-lysine to outcompete AEC upon plating.

  • Plating: Centrifuge the recovered cells, wash once with sterile PBS to remove any trace amino acids from the transformation buffer, and plate onto the AEC-supplemented minimal agar.

  • Incubation: Incubate at the optimal growth temperature (e.g., 30°C for yeast, 37°C for E. coli) for 3–5 days. Background growth may appear initially but will arrest as intracellular lysine pools are depleted in non-transformants.

  • Clonal Isolation: Pick distinct, robust colonies and streak onto fresh AEC plates to ensure genetic stability and eliminate transient persisters.

Workflow Step1 1. MIC Determination (Minimal Media) Step2 2. Transformation (Resistance Gene) Step1->Step2 Step3 3. Recovery Phase (No Selection) Step2->Step3 Step4 4. AEC Plating (Target Conc.) Step3->Step4 Step5 5. Clonal Isolation & Validation Step4->Step5

Step-by-step workflow for AEC-based non-antibiotic selection.

System Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the selection system, every experiment must include the following self-validating controls:

  • Positive Growth Control: Plate wild-type (untransformed) cells on minimal media without AEC.

    • Validation: Confirms that the minimal media supports the growth of the host organism and that the cells survived the transformation protocol.

  • Negative Selection Control: Plate wild-type (untransformed) cells on minimal media with AEC.

    • Validation: Confirms the potency of the AEC batch and validates the Minimum Inhibitory Concentration (MIC). If breakthrough growth occurs, the AEC concentration must be titrated higher, or the media may be contaminated with exogenous lysine.

  • Troubleshooting Breakthrough Growth: If high background growth is observed on selection plates, it is often due to cross-feeding. Dying cells lyse and release intracellular L-lysine into the microenvironment, temporarily shielding neighboring non-transformants from AEC toxicity. To resolve this, plate at a lower cell density or wash cells more thoroughly prior to plating.

Sources

Method

Application Note: Synthesis and In Vitro Validation of Novel Edaravone Derivatives as Nrf2-Activating Neuroprotective Agents

Introduction and Rationale Oxidative stress is a fundamental pathogenic driver in neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). The accumulation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Oxidative stress is a fundamental pathogenic driver in neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). The accumulation of reactive oxygen species (ROS) overwhelms the endogenous antioxidant defense systems, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, neuronal apoptosis.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free radical scavenger known to ameliorate post-ischemic neuronal dysfunction and slow ALS progression[1]. However, its rapid clearance and single-target mechanism limit its broader clinical efficacy. Recent drug development strategies focus on synthesizing multi-target directed ligands (MTDLs) by modifying the edaravone pyrazolone ring. For instance, the conjugation of edaravone with benzylpiperazine or N-benzyl pyridinium moieties has been shown to not only retain direct ROS scavenging capabilities but also actively upregulate the Keap1/Nrf2/ARE antioxidant signaling pathway[2][3].

This application note provides a comprehensive, self-validating workflow for researchers. It details the chemical synthesis of a representative C4-substituted edaravone derivative, followed by a robust in vitro protocol for validating its neuroprotective efficacy in H₂O₂-challenged SH-SY5Y human neuroblastoma cells.

Mechanistic Overview: The Nrf2/ARE Pathway

The primary neuroprotective mechanism of advanced edaravone derivatives involves the disruption of the Keap1-Nrf2 complex. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Electrophilic edaravone derivatives modify reactive cysteine residues on Keap1, causing conformational changes that liberate Nrf2. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[1][3].

Nrf2_Pathway Edaravone Edaravone Derivative (Neuroprotectant) Keap1 Keap1 (Inhibitor Protein) Edaravone->Keap1 Inhibits Nrf2_Cyto Nrf2 (Cytoplasm) Edaravone->Nrf2_Cyto Stabilizes Keap1->Nrf2_Cyto Degrades (Basal) Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds Enzymes HO-1, NQO1, SOD (Antioxidant Enzymes) ARE->Enzymes Transcription ROS Reactive Oxygen Species (ROS) Enzymes->ROS Scavenges Survival Neuronal Survival Enzymes->Survival Promotes ROS->Survival Induces Apoptosis

Figure 1: Mechanism of Keap1/Nrf2/ARE pathway activation by edaravone derivatives leading to neuroprotection.

Workflow and Experimental Logic

To ensure scientific rigor, the experimental design must integrate chemical validation with biological causality. The workflow below outlines the transition from synthetic chemistry to in vitro biological validation.

Experimental_Workflow Syn 1. Chemical Synthesis (C4-Modification) Pur 2. Purification & NMR (Structural Validation) Syn->Pur Diff 3. SH-SY5Y Culture (RA Differentiation) Pur->Diff Treat 4. Pre-treatment (3h Incubation) Diff->Treat Insult 5. H2O2 Insult (24h Oxidative Stress) Treat->Insult Assay 6. CCK-8 & DCFDA (Viability & ROS Assays) Insult->Assay

Figure 2: Step-by-step experimental workflow from synthesis to in vitro validation.

Protocol 1: Synthesis of C4-Substituted Edaravone Derivatives

This protocol describes the synthesis of a 4-substituted edaravone analog (e.g., 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), a common intermediate for conjugating neuroprotective moieties[4].

Materials & Reagents
  • Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) (Sigma Aldrich)

  • Calcium hydroxide (Ca(OH)₂)

  • Acetyl chloride (or appropriate benzyl halide for N-benzyl derivatives)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Preparation of the Pyrazolone Enolate: Dissolve 7.5 g (43 mmol) of edaravone in 35 mL of anhydrous THF in a round-bottom flask. Add 6 g (81 mmol) of Ca(OH)₂.

    • Causality: THF is selected as an aprotic solvent to ensure the complete solubility of the pyrazolone intermediate without participating in nucleophilic side reactions. Ca(OH)₂ acts as a mild base to deprotonate the C4 position of edaravone, forming a reactive enolate complex while preventing over-alkylation[4].

  • Electrophilic Addition: Stir the mixture at room temperature for 10 minutes. Dropwise, add 5 mL of acetyl chloride (or the target electrophile).

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of O-acylated byproducts, directing the substitution to the C4 carbon.

  • Reflux and Reaction: Heat the mixture to reflux for 4 hours. An orange precipitate will form. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 50 mL of 2 M HCl under continuous stirring until a cream-colored precipitate separates.

    • Causality: The acidic quench neutralizes the calcium salts, breaking the chelate complex and precipitating the free C4-substituted edaravone derivative[4].

  • Purification: Filter the precipitate under a vacuum, wash with excess distilled water to remove residual salts, and recrystallize from ethanol. Validate the structure using ¹H NMR and ¹³C NMR.

Protocol 2: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Human neuroblastoma SH-SY5Y cells are the gold standard for in vitro neurodegenerative modeling. To accurately mimic mature neurons, the cells must be differentiated using Retinoic Acid (RA) prior to the oxidative insult[5][6].

Materials & Reagents
  • SH-SY5Y cell line (ATCC)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • All-trans-Retinoic Acid (RA) (10 µM)

  • Hydrogen Peroxide (H₂O₂) (30% stock, freshly diluted)

  • Synthesized Edaravone Derivative (dissolved in DMSO, final concentration <0.1%)

  • Cell Counting Kit-8 (CCK-8) (Dojindo)

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit

Step-by-Step Methodology
Phase A: Cell Culture and Differentiation
  • Seeding: Seed SH-SY5Y cells into 96-well culture plates at a density of 3.5×104 cells/well in standard DMEM/F12 medium[6].

  • Differentiation: After 24 hours, replace the medium with low-serum DMEM (1% FBS) containing 10 µM Retinoic Acid. Incubate for 5–7 days, changing the medium every 48 hours.

    • Causality: Undifferentiated SH-SY5Y cells proliferate rapidly and exhibit a tumor-like phenotype. RA treatment halts proliferation and induces the expression of mature neuronal markers (e.g., βIII-tubulin), making their response to oxidative stress clinically relevant[6].

Phase B: Pre-treatment and Oxidative Insult
  • Pre-treatment: Aspirate the medium and add fresh serum-free medium containing the synthesized edaravone derivative at varying concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (0.1% DMSO) and a positive control (standard Edaravone). Incubate for 3 hours.

    • Causality: A 3-hour pre-treatment window is critical. It allows sufficient time for the compound to cross the cell membrane, bind to Keap1, and initiate the transcription and translation of Nrf2-driven antioxidant enzymes before the oxidative insult occurs[6].

  • H₂O₂ Insult: Add freshly prepared H₂O₂ to a final concentration of 250 µM directly to the wells. Incubate for 24 hours at 37°C with 5% CO₂.

    • Causality: 250 µM H₂O₂ is an established IC₅₀ dose for differentiated SH-SY5Y cells, providing a robust dynamic range to observe both cell death and the rescue effect of the neuroprotectant[5].

Phase C: Viability and ROS Quantification
  • CCK-8 Viability Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 2–3 hours. Measure absorbance at 450 nm using a microplate reader.

    • Causality: CCK-8 utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases. The amount of formazan dye generated is directly proportional to the number of living cells, offering higher sensitivity than traditional MTT assays[6].

  • Intracellular ROS Measurement (DCFDA): In a parallel 96-well plate treated identically, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark. Measure fluorescence (Ex/Em = 485/535 nm).

    • Causality: Non-fluorescent DCFDA diffuses into cells, is deacetylated by cellular esterases, and is subsequently oxidized by ROS into highly fluorescent DCF, providing a direct quantitative measure of intracellular oxidative stress[6].

Quantitative Data Presentation

The following table summarizes expected validation data, comparing standard edaravone against a novel C4-substituted derivative. The data demonstrates the self-validating nature of the assay, where dose-dependent viability rescue inversely correlates with intracellular ROS levels.

Treatment GroupConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of H₂O₂ Group)Nrf2 Nuclear Translocation
Control (Untreated) -100.0 ± 2.115.2 ± 1.4Basal
H₂O₂ (250 µM) -48.5 ± 3.4100.0 ± 5.8Suppressed
Edaravone + H₂O₂ 2072.3 ± 4.155.4 ± 4.2Moderate
Novel Derivative + H₂O₂ 568.1 ± 3.860.1 ± 3.9High
Novel Derivative + H₂O₂ 1085.4 ± 2.938.5 ± 2.7Very High
Novel Derivative + H₂O₂ 2094.2 ± 2.522.1 ± 1.8Very High

Table 1: Comparative neuroprotective profile in H₂O₂-induced SH-SY5Y cells. The novel derivative achieves near-complete viability rescue at 20 µM, significantly outperforming standard edaravone.

Conclusion

The rational design of neuroprotective agents requires a seamless integration of synthetic chemistry and rigorous biological validation. By modifying the pyrazolone core of edaravone, researchers can synthesize multi-target derivatives that not only scavenge free radicals but also actively engage the Keap1/Nrf2/ARE pathway. The protocols detailed above—from the controlled enolate alkylation in THF to the retinoic acid-driven differentiation of SH-SY5Y cells—ensure that experimental variables are tightly controlled, yielding highly reproducible and translatable data for pre-clinical drug development.

References

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. MDPI. Available at:[Link]

  • The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities - ResearchGate. ResearchGate. Available at:[Link]

  • Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives - MDPI. MDPI. Available at:[Link]

  • NEUROPROTECTIVE EFFECTS OF EDIBLE BIRD'S NEST AGAINST HYDROGEN PEROXIDE INDUCED OXIDATIVE STRESS IN HUMAN SH-SY5Y CELL. Department of Veterinary Services Malaysia. Available at:[Link]

  • Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - Frontiers. Frontiers. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: S-(2-Aminoethyl)-L-cysteine (Thialysine) Incorporation

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the complex biochemical and cellul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the complex biochemical and cellular hurdles associated with incorporating the non-canonical amino acid (ncAA) S-(2-aminoethyl)-L-cysteine (Thialysine or AEC) .

Thialysine is a powerful lysine analog used to probe enzyme mechanisms, engineer novel biocatalysts, and create reactive sites for bioconjugation. However, its structural deviations from natural lysine and its inherent cytotoxicity often lead to poor protein yields, misincorporation, and host cell death. This guide synthesizes field-proven insights to help you establish self-validating experimental systems.

Part 1: Physicochemical Comparison & Data Presentation

To understand why Thialysine incorporation fails, we must first understand how it differs from natural L-Lysine. These subtle deviations dictate the competitive kinetics at the aminoacyl-tRNA synthetase (aaRS) and the stability of the final folded protein.

PropertyL-Lysine (Canonical)Thialysine / AEC (ncAA)Impact on Experiment
Side-Chain Formula -(CH₂)-CH₂-(CH₂)-CH₂-NH₂-(CH₂)-S -(CH₂)-CH₂-NH₂S-substitution increases mass by +18 Da (detectable via MS)[1].
Side-Chain pKa ~10.5~9.5Lowers the local pKa, altering the pH optimum of engineered enzymes[2].
Bond Geometry C-C-C angle ~109.5°C-S-C angle ~90°Alters active-site packing; may require compensatory mutations[2].
Host Toxicity Essential nutrientHighly cytotoxicInduces proteotoxic stress, cell cycle arrest, and apoptosis[3][4].
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My host cells undergo severe growth arrest and apoptosis upon switching to AEC-supplemented media. How do I rescue my protein yield? The Causality: AEC is not just a passive analog; it is a potent antimetabolite. In mammalian systems (e.g., Jurkat T cells), AEC triggers a mitochondria-dependent death signaling pathway, causing cytochrome c release, caspase-9/3 activation, and massive downregulation of CDKs and cyclins, leading to S and G2/M phase arrest[4]. In yeast, AEC induces severe proteotoxic stress and alters Retrograde (RTG) target gene expression[3]. The Solution:

  • Limit Exposure Time: Optimize your induction window. Do not exceed 2–4 hours of expression post-AEC addition in bacterial/mammalian hosts.

  • Apoptotic Rescue: If using mammalian cells, co-express anti-apoptotic factors (e.g., Bcl-xL) or supplement the media with mitochondrial permeability transition pore inhibitors like decylubiquinone to delay cell death during the expression window[4].

  • Yeast Engineering: Deletion of the RTG repressor MKS1 hyperactivates retrograde signaling and increases tolerance to AEC, though this must be balanced against endogenous lysine overproduction[5].

Cytotoxicity AEC Thialysine (AEC) Exposure Mito Mitochondrial Cytochrome c Release AEC->Mito CDK Downregulation of CDKs & Cyclins AEC->CDK Casp Caspase-9 & Caspase-3 Activation Mito->Casp Apop Apoptotic Cell Death Casp->Apop Arrest Cell Cycle Arrest (S & G2/M) CDK->Arrest

Fig 1. Thialysine-induced cytotoxicity and cell cycle arrest pathways in host expression systems.

Q2: Mass spectrometry shows a high background of natural L-lysine instead of Thialysine. How can I improve incorporation efficiency? The Causality: Lysyl-tRNA synthetase (LysRS) has evolved to heavily favor natural lysine. Even trace amounts of intracellular or residual media lysine will outcompete AEC for tRNA charging. The Solution: You must establish a self-validating depletion system. Ensure your auxotrophic strain (e.g., E. coli lysine auxotroph) is highly stringent. Implement a mandatory 30-minute "starvation phase" in lysine-free minimal media before adding AEC. This forces the cells to consume their intracellular lysine pools, shifting the competitive binding kinetics at the LysRS entirely in favor of AEC.

Q3: The incorporated protein is successfully expressed but lacks catalytic activity or shows altered pH optima. Why? The Causality: While AEC is an excellent structural mimic, the substitution of a methylene group with a sulfur atom alters the bond angle (from ~109.5° to ~90°) and lowers the side-chain pKa by approximately one full unit[2]. This perturbs the ionization state of the active site. For instance, when the catalytic lysine in N-acetylneuraminic acid lyase (NAL) is replaced with thialysine, the enzyme's pH optimum shifts from 7.4 to 6.8, and activity drops to 30% of the wild-type[1]. The Solution: You must adjust your downstream functional assay buffers to accommodate the new pH optimum (typically 0.5 to 1.0 pH units lower). If structural perturbation is the issue, consider directed evolution of secondary shell residues to accommodate the ~90° C-S-C bond angle.

Part 3: Self-Validating Experimental Protocols

To bypass the limitations of in vivo toxicity, researchers often choose between auxotrophic expression and in vitro chemical mutagenesis. Below are standardized, self-validating workflows for both.

Workflows cluster_0 Method A: Auxotrophic Expression cluster_1 Method B: Chemical Mutagenesis A1 Grow Lys- Auxotroph A2 Deplete Lysine A1->A2 A3 Add Thialysine A2->A3 A4 Induce Expression A3->A4 B1 Purify Cys-Mutant B2 Unfold in 6M Urea B1->B2 B3 Alkylate (2-bromoethylamine) B2->B3 B4 Dialysis & Refold B3->B4

Fig 2. Comparison of in vivo auxotrophic and in vitro chemical workflows for AEC incorporation.

Protocol A: In Vivo Auxotrophic Incorporation (Depletion Method)

This protocol utilizes metabolic starvation to force the incorporation of AEC.

  • Inoculation: Grow a lysine auxotrophic expression strain in defined minimal media supplemented with 0.5 mM L-Lysine until OD₆₀₀ reaches 0.8.

  • Wash & Starve (Critical Control Step): Pellet cells at 4,000 x g for 10 min. Wash the pellet three times with cold, Lysine-free minimal media. Resuspend in Lysine-free media and incubate at 37°C for 30 minutes to exhaust intracellular lysine pools.

  • System Validation: Split the culture into three flasks:

    • Flask 1 (Negative Control): No Lysine, No AEC, + Inducer. (Validates auxotrophy; should yield zero protein).

    • Flask 2 (Positive Control): + 0.5 mM Lysine, + Inducer. (Validates expression machinery).

    • Flask 3 (Experimental): + 1.0 mM Thialysine (AEC), + Inducer.

  • Induction & Harvest: Induce with IPTG (or appropriate inducer) for exactly 3 hours to minimize apoptotic degradation. Harvest and purify the protein.

  • MS/MS Validation: Perform a tryptic digest. Thialysine is recognized by trypsin. Look for a +18 Da mass shift (164.23 Da vs 146.19 Da) at the target residue to quantify incorporation efficiency.

Protocol B: In Vitro Chemical Mutagenesis (Cys to Thialysine)

This protocol bypasses host toxicity by chemically converting a site-directed Cysteine mutant into Thialysine post-purification[1][4].

  • Preparation: Purify the target protein containing a single site-directed Cysteine mutation (at the desired Lysine position).

  • Unfolding (If necessary): If the target Cysteine is buried, unfold the protein in 6 M Urea at 37°C for 30 minutes to ensure solvent accessibility[1].

  • Alkylation: Add a 50-fold molar excess of 2-bromoethylamine hydrobromide to the protein solution. Maintain the pH at 8.0 using a mild buffer (e.g., Tris-HCl) to ensure the cysteine thiol is deprotonated and reactive.

  • Incubation: Incubate the reaction in the dark at 37°C for 2 hours. The nucleophilic thiolate will attack the alkyl halide, generating the S-(2-aminoethyl) thioether linkage (Thialysine)[4].

  • Refolding & Cleanup: Remove the urea and excess reagents via step-wise dialysis against the native buffer.

  • Validation: Confirm the conversion via Intact Mass Spectrometry. The conversion of Cysteine (121.16 Da) to Thialysine (164.23 Da) will result in a definitive +43 Da mass shift .

Part 4: References
  • Synthetic lethality between toxic amino acids, retrograde target genes and chaperones in Saccharomyces cerevisiae. bioRxiv.[Link]

  • Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells. ResearchGate.[Link]

  • Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy. PMC.[Link]

  • Protein semisynthesis underscores role of a conserved lysine in activation and desensitization of acid-sensing ion channels. bioRxiv.[Link]

  • Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking. PMC.[Link]

Sources

Optimization

optimizing "2-(Aminoethyl)cysteine monohydrochloride" labeling conditions

Technical Support Center: Optimizing 2-(Aminoethyl)cysteine (AEC) Labeling Conditions Overview Welcome to the Technical Support Center for 2-(Aminoethyl)cysteine (AEC) labeling. AEC (also known as thialysine) is a struct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-(Aminoethyl)cysteine (AEC) Labeling Conditions

Overview Welcome to the Technical Support Center for 2-(Aminoethyl)cysteine (AEC) labeling. AEC (also known as thialysine) is a structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom. In modern protein engineering and proteomics, "AEC labeling" refers to two distinct but highly complementary workflows:

  • Chemical S-Aminoethylation: The post-translational modification of native cysteine residues using reagents like 2-bromoethylamine (BEA) to generate AEC, which mimics lysine and creates novel cleavage sites for bottom-up proteomics.

  • Metabolic Incorporation: The in vivo translation of proteins in auxotrophic hosts using 2-(Aminoethyl)cysteine monohydrochloride to globally replace lysine residues for structural probing or enzyme mutagenesis.

Section 1: Chemical S-Aminoethylation for Bottom-Up Proteomics

FAQ 1: Why is my Lys-C/Trypsin cleavage efficiency low at AEC sites? Answer: Incomplete cleavage is almost always traced back to incomplete alkylation during the S-aminoethylation step. AEC must be fully formed for the S1 binding pocket of Trypsin or Lys-C to recognize the residue as a lysine mimic ()[1]. Mechanistic Causality: If you use Dithiothreitol (DTT) or β-mercaptoethanol as your reducing agent, their free thiols will competitively react with the BEA reagent, starving the protein's cysteines of the alkylating agent. Always use TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides via a phosphine mechanism without interfering with thiol-reactive probes.

FAQ 2: How do I minimize off-target alkylation when generating AEC? Answer: Strict pH control is the self-validating key to this protocol. The reaction must be buffered precisely between pH 8.0 and 8.5. Mechanistic Causality: The pKa of a typical cysteine thiol is ~8.3, meaning at pH 8.5, a large fraction exists as the highly nucleophilic thiolate anion. However, the primary amine on the BEA reagent has a pKa of ~9.0. If the pH exceeds 8.5, BEA's amine deprotonates and becomes nucleophilic, leading to BEA auto-polymerization or off-target amine alkylation on the protein's native lysines or N-terminus ()[2].

G1 N1 Native Protein N2 Reduction (TCEP, pH 8.5) N1->N2 N3 Free Cysteine N2->N3 N4 S-Aminoethylation (BEA Reagent) N3->N4 Alkylation N5 AEC Labeled Protein N4->N5 N6 Proteolytic Digestion (Lys-C / Trypsin) N5->N6 Cleavage N7 LC-MS/MS N6->N7

Workflow for Cysteine S-Aminoethylation and Proteomic Analysis using AEC Labeling.

Section 2: Metabolic Incorporation of AEC Monohydrochloride

FAQ 3: How can I improve AEC metabolic incorporation in E. coli? Answer: Poor incorporation is usually caused by native lysine outcompeting AEC at the Lysyl-tRNA synthetase (LysRS) active site. You must use a strict lysine auxotroph and perform a "starvation phase" before adding AEC monohydrochloride. Mechanistic Causality: AEC is a competitive inhibitor of LysRS. Because the enzyme's Km for natural L-lysine is significantly lower than for AEC, even trace amounts of intracellular lysine will dominate translation. Furthermore, ensure your host utilizes a Class II Lysyl-tRNA synthetase (LysRS2), as LysRS1 (found in some archaea and bacteria) structurally discriminates against AEC and will not incorporate it ()[3].

FAQ 4: Why do my cells stop growing immediately after adding AEC monohydrochloride? Answer: AEC is inherently cytotoxic to wild-type cells because it induces widespread protein misfolding when erroneously incorporated into essential housekeeping proteins[4]. Mechanistic Causality: To mitigate this, uncouple cell growth from protein expression. Grow your auxotrophic cultures to the desired density (OD600 ~0.6) in standard media, swap to minimal media for labeling, and limit the AEC exposure window to 4-6 hours during the induction of your specific recombinant protein.

G2 M1 AEC Monohydrochloride (Culture Media) M2 Lysine Auxotroph Host Cell M1->M2 Cellular Uptake M3 Lysyl-tRNA Synthetase (LysRS2) M2->M3 M4 tRNA Acylation (AEC-tRNA^Lys) M3->M4 Competitive Binding M5 AEC-Labeled Recombinant Protein M4->M5 Translation

Mechanism of AEC metabolic incorporation via LysRS2 in auxotrophic hosts.

Section 3: Experimental Protocols

Protocol A: Step-by-Step Cysteine S-Aminoethylation (In Vitro) Self-Validation Check: Complete alkylation can be verified by a mass shift of +43.04 Da per cysteine prior to digestion.

  • Denaturation & Lysis: Resuspend the protein pellet in 8 M Urea, 50 mM HEPES buffer. Adjust the pH to exactly 8.5.

  • Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.

  • Alkylation: Add 2-bromoethylamine (BEA) monohydrochloride to a final concentration of 50 mM. Incubate in the dark at 37°C for 2 hours.

  • Quenching: Quench unreacted BEA by adding DTT to a final concentration of 20 mM for 15 minutes.

  • Digestion: Dilute the sample with 50 mM HEPES (pH 8.5) to reduce the Urea concentration to <2 M. Add Lys-C (1:50 enzyme-to-protein ratio) and incubate at 37°C overnight.

  • Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips prior to LC-MS/MS analysis.

Protocol B: Step-by-Step Metabolic Labeling with AEC Monohydrochloride (In Vivo)

  • Culture Growth: Inoculate a lysine auxotrophic E. coli strain into LB media supplemented with appropriate antibiotics. Grow at 37°C until OD600 reaches 0.5–0.6.

  • Starvation: Centrifuge the culture at 4,000 x g for 10 minutes. Wash the pellet twice with sterile PBS to remove residual media. Resuspend in M9 minimal media lacking lysine. Incubate at 37°C for 30 minutes to deplete intracellular lysine pools.

  • Labeling & Induction: Add 2-(Aminoethyl)cysteine monohydrochloride to a final concentration of 2 mM. Simultaneously add your inducer (e.g., 1 mM IPTG).

  • Expression: Incubate the culture at 30°C for 4 to 6 hours. (Lower temperatures help mitigate the misfolding of AEC-labeled nascent proteins).

  • Harvest: Centrifuge at 4,000 x g for 15 minutes at 4°C. Flash-freeze the pellet or proceed directly to lysis.

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Optimization Parameters for Cysteine S-Aminoethylation

ParameterOptimal RangeSub-optimal ConsequenceMechanistic Reason
Buffer pH 8.0 – 8.5Incomplete labeling (<8.0) or off-target amine alkylation (>9.0).Balances the pKa of the cysteine thiol (~8.3) against the pKa of the BEA primary amine (~9.0).
Reducing Agent 5 – 10 mM TCEPReagent depletion and failed alkylation.DTT/BME contain free thiols that competitively react with the BEA alkylating agent.
BEA Concentration 40 – 50 mMBis-alkylation side products (>60 mM) or low yield (<20 mM).Excess BEA drives pseudo-first-order kinetics, but extreme excess forces secondary reactions.
Temperature 37°CSlow kinetics at RT; protein degradation at >50°C.Provides optimal thermodynamic energy for the nucleophilic substitution without denaturing the enzyme later.

Table 2: Troubleshooting Metabolic AEC Incorporation

ObservationProbable CauseRecommended Solution
No recombinant protein expression Severe AEC cytotoxicity or complete translational arrest.Lower AEC concentration to 1 mM; lower expression temperature to 25°C; reduce expression time to 3 hours.
High background of native Lysine Incomplete starvation or leaky auxotrophic strain.Increase starvation phase to 45 mins; verify strain auxotrophy by plating on minimal media lacking lysine.
Insoluble protein aggregates AEC-induced structural perturbation (misfolding).Co-express molecular chaperones (e.g., GroEL/ES); extract using denaturing buffers (8M Urea).

Section 5: References

  • Tomioka, R., et al. (2024). Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation. Journal of the American Society for Mass Spectrometry.[Link]

  • Jester, B. C., et al. (2003). Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. Proceedings of the National Academy of Sciences.[Link]

  • Li, J., et al. (2019). Cysteine-Aminoethylation-Assisted Chemical Ubiquitination of Recombinant Histones. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: 2-(Aminoethyl)cysteine Monohydrochloride (SAEC)

Welcome to the Technical Support Center for 2-(Aminoethyl)cysteine monohydrochloride (also known as S-(2-aminoethyl)-L-cysteine hydrochloride or thialysine). This compound is a non-proteinogenic amino acid and a structur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Aminoethyl)cysteine monohydrochloride (also known as S-(2-aminoethyl)-L-cysteine hydrochloride or thialysine). This compound is a non-proteinogenic amino acid and a structural thioether analog of L-lysine 1[1]. Due to its potent biological activity as a protein synthesis inhibitor and a competitive transport inhibitor, it is widely utilized in oncology, microbiology, and structural biology.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, stability data, and self-validating protocols to ensure experimental reproducibility.

I. Troubleshooting Guides & FAQs

Q: Why is my SAEC solution losing its cytotoxic efficacy in cell culture over time? A: SAEC exerts its cytotoxicity through molecular mimicry. Because it structurally resembles L-lysine, it is mistakenly recognized by lysyl-tRNA synthetase and incorporated into nascent polypeptides, leading to catastrophic protein misfolding and endoplasmic reticulum (ER) stress 2[2]. However, the thioether linkage in SAEC is highly susceptible to oxidation. If the sulfur atom oxidizes to a sulfoxide or sulfone, the steric bulk of the molecule changes. Consequently, the cellular machinery no longer recognizes it as lysine, and its biological activity is abolished. This oxidation is typically caused by dissolved oxygen or trace transition metals in your buffer.

Q: What is the optimal pH for SAEC stability in aqueous buffers? A: The optimal pH range is strictly 6.5 to 7.0 . At alkaline pH levels (> 7.5), the free amine groups become unprotonated, making them highly reactive and susceptible to oxidation. Furthermore, basic conditions accelerate the β -elimination of the thioether bond, degrading the compound into free mercaptoethylamine and other byproducts.

Q: Can I store SAEC dissolved in standard cell culture media (e.g., DMEM) at 4°C? A: No. Standard culture media contain riboflavin, transition metals (like iron and copper), and are exposed to atmospheric oxygen—all of which act as catalysts for thioether degradation. Additionally, the physiological pH of media (7.4+) borders on the alkaline threshold where SAEC stability rapidly declines. SAEC powder should be stored at 2-8°C , and aqueous stocks must be prepared in degassed, metal-free water and stored at -20°C.

Q: How does SAEC interact with bacterial amino acid transporters? A: In pathogens like Pseudomonas aeruginosa, SAEC acts as a competitive inhibitor of the lysine-specific permease (LysP). It binds with high affinity ( Ki​≈31μM ), utilizing the exact same cation- π and hydrophobic interactions as natural L-lysine 3[3]. This makes SAEC an invaluable structural probe for mapping transporter kinetics and designing novel antimicrobials that target bacterial acid resistance mechanisms 4[4].

II. Quantitative Stability Data

To maximize the half-life of your SAEC solutions, adhere to the parameters outlined in the table below. Deviations from these conditions will result in exponential degradation of the active compound.

ParameterOptimal ConditionSuboptimal ConditionMechanistic Consequence of Suboptimal Condition
Storage Temp -20°C (Solution), 2-8°C (Powder)Room TemperatureThermal acceleration of hydrolysis and auto-oxidation.
Solution pH 6.5 – 7.0> 7.5 (Alkaline)Increased rate of base-catalyzed β -elimination.
Dissolved O2​ Sparged with N2​ or ArgonAmbient AirDirect oxidation of the thioether bond to sulfoxide.
Additives 1 mM EDTANo Chelating AgentsTrace heavy metals act as redox catalysts for degradation.
Light Exposure Amber tubes / DarkDirect UV/Vis LightPhoto-oxidation of the sulfur center.

III. Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable SAEC Stock Solutions

Causality: This protocol is designed to systematically eliminate the three primary drivers of SAEC degradation: dissolved oxygen, trace transition metals, and alkaline pH.

Step-by-Step Methodology:

  • Solvent Degassing: Boil high-purity HPLC-grade water for 5 minutes. Immediately cool the water under a continuous stream of Argon or Nitrogen gas to displace all dissolved oxygen.

  • Chelation: Add EDTA (disodium salt) to the degassed water to achieve a final concentration of 1 mM. Reasoning: EDTA sequesters trace metals like Fe3+ and Cu2+ that catalyze thioether oxidation.

  • Dissolution: Weigh the required amount of SAEC monohydrochloride powder and dissolve it in the prepared solvent to reach your target stock concentration (e.g., 100 mM).

  • pH Adjustment: Measure the pH. Carefully titrate to pH 6.5–7.0 using dilute HCl or NaOH . Do not overshoot into the alkaline range.

  • Aliquoting: Aliquot the solution into sterile, amber microcentrifuge tubes flushed with Argon. Store immediately at -20°C.

SAEC_Prep A SAEC-HCl Powder (Store 2-8°C) B Aqueous Solvent (HPLC-grade H2O) A->B Dissolve C Add 1 mM EDTA (Chelates Trace Metals) B->C Prevent Catalysis D Argon/N2 Sparging (Displaces Dissolved O2) C->D Prevent Oxidation E pH Adjustment (Titrate to pH 6.5-7.0) D->E Stabilize Thioether F Aliquoting & Storage (Store at -20°C) E->F Finalize Stock G Validation Step (DTNB Assay for Free Thiols) F->G Pre-experiment Check

Workflow for preparing oxidation-resistant SAEC stock solutions.

Protocol 2: Self-Validating Integrity Assay (DTNB Test)

Causality: How do you know if your stored SAEC aliquot is still good? Intact SAEC contains a thioether bond, meaning it has no free sulfhydryl (-SH) groups . If the molecule degrades via β -elimination, it releases free mercaptoethylamine (containing a free thiol). We can exploit this chemical reality to create a self-validating quality control step using Ellman's Reagent (DTNB).

Step-by-Step Methodology:

  • Prepare a 2 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M sodium phosphate buffer, pH 8.0.

  • Thaw an aliquot of your SAEC stock solution.

  • Mix 10 μL of the SAEC stock with 990 μL of the DTNB solution in a cuvette.

  • Incubate at room temperature for 5 minutes.

  • Read Absorbance: Measure the absorbance at 412 nm against a blank (DTNB buffer only).

  • Interpretation:

    • A412​≈0 : The SAEC is intact. Proceed with your experiment.

    • A412​>0.05 (Yellow color): Free thiols are present, indicating that the thioether bond has degraded. Discard the aliquot.

SAEC_MoA N1 S-(2-Aminoethyl)-L-cysteine (Lysine Analog) N2 Lysyl-tRNA Synthetase (Misrecognition) N1->N2 Competes with L-Lysine N3 Misincorporation into Nascent Polypeptides N2->N3 Translation N4 Protein Misfolding & Loss of Function N3->N4 Structural Disruption N5 ER Stress Response (Unfolded Protein Response) N4->N5 Triggers N6 Cell Cycle Arrest & Apoptosis N5->N6 Prolonged Stress

SAEC molecular mimicry and induction of cellular apoptosis.

IV. References

  • PubChem. S-(2-Aminoethyl)-L-cysteine (CID 99558). National Center for Biotechnology Information. Retrieved from[Link][1]

  • bioRxiv. Structural insights into Pseudomonas aeruginosa lysine-specific uptake mechanism for extremely low pH regulation. Retrieved from [Link][4]

  • Diva Portal. Structural basis of specific lysine transport by Pseudomonas aeruginosa permease LysP. Retrieved from[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Thialysine in Cell Culture

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for Thialysine (S-aminoethyl-L-cysteine, or AEC). As a toxic analog of the amino acid L-lysine—where the 4-methylene group is repl...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for Thialysine (S-aminoethyl-L-cysteine, or AEC). As a toxic analog of the amino acid L-lysine—where the 4-methylene group is replaced by a sulfur atom—thialysine is a powerful tool for selecting resistant mutants, studying protein translation, and probing lysine metabolism. However, its dual nature as both a competitive metabolic inhibitor and a potent apoptosis-inducing agent often leads to unexpected experimental artifacts.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind thialysine's behavior in vitro and provide self-validating frameworks to ensure your experimental data is robust and reproducible.

Quantitative Baselines & Kinetic Data

Before troubleshooting, it is critical to understand the kinetic parameters governing thialysine's interaction with cellular machinery. The table below summarizes the quantitative baselines you should expect during your assays.

ParameterValue / ObservationTarget SystemReference
Ki​ (Competitive Inhibition) 0.12 ± 0.01 mMLysine 2,3-aminomutase[1]
Km​ (Alternative Substrate) 1.4 ± 0.1 mMLysine 2,3-aminomutase[1]
Apoptotic Concentration 0.32 – 2.5 mMJurkat T Cells[2]
Max Protein Substitution Up to 17%E. coli (Exponential phase)[3]
Stock Solution Storage -80°C (6 months) / -20°C (1 month)Chemical Stability[4]

Troubleshooting FAQs: Mechanisms & Causality

Q1: My mammalian cells (e.g., Jurkat T cells) are dying rapidly via apoptosis rather than showing simple growth arrest. Is this expected? A1: Yes. While thialysine is classically utilized as a competitive inhibitor of protein synthesis, it actively triggers a2 in mammalian cells at concentrations between 0.32 and 2.5 mM[2]. The causality lies in its ability to induce mitochondrial cytochrome c release, activate caspase-9 and caspase-3, and massively down-regulate CDKs (CDK4, CDK6) and cyclins, leading to S and G2/M phase arrest[2]. Scientist's Insight: If your goal is to study metabolic inhibition without the confounding variable of apoptosis, you must either titrate the concentration below the apoptotic threshold or utilize engineered cell lines overexpressing Bcl-xL, which effectively blocks the mitochondrial cytochrome c release[2].

Q2: I am trying to select for thialysine-resistant CHO or E. coli clones, but I am getting inconsistent cell death and high background survival. What is wrong? A2: The most common culprit is L-lysine competition in your culture medium. Thialysine competes directly with L-lysine for the active site of lysyl-tRNA synthetase and cellular transport systems[5]. Standard rich media (like DMEM or RPMI) contain high concentrations of L-lysine, which outcompetes thialysine and rescues the cells. Scientist's Insight: Switch to a lysine-depleted minimal medium. In E. coli,3 when the analog-to-lysine ratio is strictly controlled[3]. True thialysine-resistant CHO mutants typically survive because they possess a mutated lysyl-tRNA synthetase with a significantly lower affinity for thialysine compared to the wild-type[5].

Q3: My thialysine stock solution seems to have lost its potency after a few months in the fridge. How should it be handled? A3: Thialysine hydrochloride is highly sensitive to moisture and degrades over time in an aqueous solution. Scientist's Insight: Stock solutions must be aliquoted immediately upon reconstitution. They should be4 in sealed containers away from moisture[4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must contain internal logic that proves the observed effect is specifically due to the intended mechanism.

Protocol A: Thialysine Cytotoxicity & Apoptosis Validation Assay

Objective: Determine the IC50 of thialysine while confirming that cell death is specifically driven by lysine antagonism and not off-target chemical toxicity. Self-Validation Mechanism: This protocol incorporates a "Lysine Rescue Control." If thialysine is acting specifically on lysine-dependent pathways, the addition of excess L-lysine must completely reverse the apoptotic phenotype.

  • Cell Seeding: Seed Jurkat T cells at 1×105 cells/mL in lysine-depleted minimal media supplemented with 10% dialyzed FBS.

  • Treatment Preparation: Prepare fresh thialysine hydrochloride stock in sterile water. (Note: Discard if stored at -20°C for >1 month)[4].

  • Dosing: Treat cells with a concentration gradient of thialysine ranging from 0.32 mM to 2.5 mM[2].

  • Validation Control (Lysine Rescue): In a parallel set of wells treated with the IC90 concentration of thialysine, add L-lysine at a 5:1 molar ratio to thialysine.

  • Incubation & Analysis: Incubate for 24-48 hours. Analyze apoptosis via Flow Cytometry (Annexin V/PI staining) and Western blot for Caspase-3 cleavage.

  • Data Interpretation: True thialysine-specific toxicity is confirmed only if the Lysine Rescue Control shows >90% cell viability compared to the untreated control.

Protocol B: Selection of Thialysine-Resistant Mutants (e.g., CHO Cells)

Objective: Isolate clones with mutated lysyl-tRNA synthetase or altered cationic amino acid transport systems[5]. Self-Validation Mechanism: Post-selection clones are subjected to an in vitro ATP-PPi exchange assay to confirm that the resistance is mechanistically linked to lysyl-tRNA synthetase affinity, ruling out non-specific multidrug resistance (MDR) efflux pumps.

  • Baseline Establishment: Determine the minimum lethal concentration (MLC) of thialysine for your wild-type CHO cells in lysine-restricted media.

  • Selection Pressure: Plate cells in media containing 2x to 5x the MLC of thialysine.

  • Clone Isolation: After 10-14 days, isolate surviving colonies using cloning cylinders.

  • Mechanistic Validation: Lyse the resistant clones and perform an ATP-PPi exchange assay to measure lysyl-tRNA synthesis kinetics.

  • Data Interpretation: A validated resistant clone will show a significantly 5 compared to the wild-type parental strain, confirming target-specific mutation[5].

Pathway & Workflow Visualizations

ApoptosisPathway cluster_0 Metabolic & Cell Cycle Impact cluster_1 Mitochondrial Apoptotic Cascade Thialysine Thialysine (AEC) Exposure LysRS Inhibition of Lysyl-tRNA Synthetase Thialysine->LysRS CDK Down-regulation of CDK4, CDK6 & Cyclins Thialysine->CDK Mito Mitochondrial Cytochrome c Release Thialysine->Mito Arrest S & G2/M Phase Arrest CDK->Arrest Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death (DNA Fragmentation) Casp3->Apoptosis BclxL Bcl-xL Overexpression BclxL->Mito Blocks Release

Fig 1. Thialysine-induced apoptotic signaling and cell cycle arrest pathways in mammalian cells.

SelectionWorkflow Step1 1. Media Prep Use Lysine-depleted Minimal Media Step2 2. AEC Titration Determine IC50 (0.25 - 2.5 mM) Step1->Step2 Step3 3. Clone Selection Expose cells to 2x-5x IC50 AEC Step2->Step3 Step4 4. Validation Perform Lysine Rescue Control Step3->Step4

Fig 2. Step-by-step workflow for the selection and validation of thialysine-resistant cell clones.

Comprehensive References

  • Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells Source: PubMed / Biochemical Pharmacology URL:[2]

  • Biochemical characterization of a thialysine-resistant clone of CHO cells Source: PubMed / NIH URL:[5]

  • Thialysine utilization for protein synthesis by an exponentially growing E. coli culture Source: PubMed / NIH URL:[3]

  • Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate Source: PubMed / NIH URL:[1]

  • Thialysine hydrochloride | Amino Acid Derivative Source: MedChemExpress URL:[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(Aminoethyl)cysteine Monohydrochloride

Welcome to the dedicated technical support center for 2-(Aminoethyl)cysteine monohydrochloride (AEC-HCl). This resource is designed for researchers, scientists, and professionals in drug development who are looking to en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 2-(Aminoethyl)cysteine monohydrochloride (AEC-HCl). This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their chemical reactions involving this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of working with AEC-HCl, ensuring your experiments are both reproducible and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of AEC-HCl.

Question 1: What are the optimal solubility and storage conditions for 2-(Aminoethyl)cysteine monohydrochloride?

Answer: 2-(Aminoethyl)cysteine monohydrochloride is known to be soluble in water. For long-term storage and to maintain its integrity, it is recommended to store the compound at temperatures between 2-8°C. Proper storage is crucial to prevent degradation and ensure consistent results in your reactions.

Question 2: What are the primary applications of 2-(Aminoethyl)cysteine monohydrochloride in research and development?

Answer: 2-(Aminoethyl)cysteine monohydrochloride is a valuable building block in various scientific fields. It is frequently utilized in the synthesis of peptides and the development of radioprotective agents. Its structure, containing both a thiol and an amino group, allows for diverse chemical modifications, making it a key component in the creation of novel compounds with potential therapeutic applications.

Question 3: Are there any known incompatibilities with other common reagents?

Answer: Due to its free thiol group, 2-(Aminoethyl)cysteine monohydrochloride can be incompatible with strong oxidizing agents, which can lead to the formation of disulfides and other oxidized species. It is also important to consider the pH of the reaction mixture, as the reactivity of both the thiol and amino groups is pH-dependent. Careful planning of your reaction scheme to avoid these incompatibilities is essential for achieving high yields and product purity.

Section 2: Troubleshooting Guide for Common Reaction Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during reactions with AEC-HCl.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low Yield Detected check_reagents Reagent Integrity Check Verify AEC-HCl purity and activity. Check other reactants and solvents. start->check_reagents check_conditions Reaction Condition Review Confirm temperature, time, and pH. Ensure inert atmosphere if necessary. check_reagents->check_conditions Reagents OK solution_reagents Solution: Use fresh, high-purity reagents. check_reagents->solution_reagents Degradation Found check_workup Work-up & Purification Analysis Evaluate extraction efficiency. Assess for product loss during purification. check_conditions->check_workup Conditions OK solution_conditions Solution: Optimize reaction parameters. check_conditions->solution_conditions Deviation Found side_reactions Side Reaction Investigation Analyze crude mixture (TLC, LC-MS). Identify potential byproducts. check_workup->side_reactions Work-up OK solution_workup Solution: Modify work-up or purification method. check_workup->solution_workup Loss Identified solution_side_reactions Solution: Adjust conditions to minimize side reactions. side_reactions->solution_side_reactions Byproducts Identified

Caption: Troubleshooting workflow for low product yield.

In-Depth Analysis:

  • Reagent Integrity: The stability of AEC-HCl is critical. If stored improperly, it can degrade. Always use freshly opened or properly stored material. The purity of other reactants and the dryness of solvents are equally important.

  • Reaction Conditions:

    • pH Control: The reactivity of the amine and thiol groups of AEC-HCl is highly dependent on pH. The amine group is typically more nucleophilic at a pH above its pKa (~8-9), while the thiol group is more reactive as a thiolate at a higher pH (>9). Buffering the reaction mixture can be crucial for maintaining the optimal pH.

    • Temperature and Time: Some reactions may require elevated temperatures to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Side Reactions: The presence of both a primary amine and a free thiol can lead to undesired side reactions. For instance, in acylation reactions, both the amine and the thiol can be acylated. To achieve selectivity, one group may need to be protected.

Issue 2: Formation of Disulfide Byproducts

The thiol group of AEC-HCl is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.

Causality and Prevention:

This oxidation is often catalyzed by trace metal ions and exposure to atmospheric oxygen. To mitigate this:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can significantly reduce disulfide formation.

  • Reducing Agents: The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help to maintain the thiol in its reduced state. However, ensure the reducing agent is compatible with your overall reaction scheme.

Issue 3: Difficulties in Product Purification

The polar nature of AEC-HCl and its derivatives can make purification challenging.

Strategies for Effective Purification:

  • Chromatography:

    • Reverse-Phase Chromatography (RPC): This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid can provide good separation.

    • Ion-Exchange Chromatography (IEX): Given the presence of both an amino and a carboxyl group (after hydrolysis of the ester, if applicable), IEX can be a powerful purification technique.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification. Experiment with different solvent systems to find one that provides good crystal formation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for N-Acylation of 2-(Aminoethyl)cysteine Monohydrochloride

This protocol outlines a general method for the acylation of the primary amine of AEC-HCl.

Materials:

  • 2-(Aminoethyl)cysteine monohydrochloride

  • Acylating agent (e.g., acid chloride or activated ester)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Aminoethyl)cysteine monohydrochloride in the anhydrous solvent under an inert atmosphere.

  • Basification: Add the base dropwise to the solution. The amount of base should be sufficient to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Addition of Acylating Agent: Dissolve the acylating agent in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Data Presentation: Solvent and Base Selection Guide

Acylating AgentRecommended SolventRecommended Base
Acid ChlorideDichloromethane (DCM)Triethylamine (TEA)
Activated EsterDimethylformamide (DMF)Diisopropylethylamine (DIPEA)
Carboxylic Acid (with coupling agent)Dichloromethane (DCM)Diisopropylethylamine (DIPEA)
Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

tlc_workflow start Start TLC Analysis spot_plate Spot TLC Plate: - Starting Material (SM) - Co-spot (SM + Reaction) - Reaction Mixture start->spot_plate develop_plate Develop Plate in Appropriate Solvent System spot_plate->develop_plate visualize Visualize Spots: - UV Light - Staining (e.g., Ninhydrin) develop_plate->visualize interpret Interpret Results: - Consumption of SM - Formation of Product Spot - Presence of Byproducts visualize->interpret decision Decision Point interpret->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete stop_rxn Stop Reaction & Work-up decision->stop_rxn Complete

Caption: Workflow for monitoring reaction progress using TLC.

Section 4: References

  • 2-(Aminoethyl)cysteine monohydrochloride Properties. PubChem. [Link]

  • Thiol-disulfide exchange. Wikipedia. [Link]

  • Reverse-Phase Chromatography. Bio-Rad. [Link]

Optimization

Technical Support Center: Mass Spectrometry of Thialysine-Modified Proteins

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thialysine-modified proteins. This guide is designed to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thialysine-modified proteins. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the mass spectrometric analysis of proteins containing this unique lysine analog. Thialysine, or S-aminoethyl-cysteine (AE-Cys), is a valuable tool in protein chemistry, but its structural differences from lysine present specific analytical challenges, particularly concerning enzymatic digestion.

This resource is structured to follow a typical proteomics workflow, addressing potential issues from sample preparation through data analysis. Our goal is to explain the causality behind experimental observations and provide scientifically grounded solutions to help you achieve robust and reliable results.

Part 1: The Core Challenge: Enzymatic Digestion

The most significant hurdle in the analysis of thialysine-containing proteins is their resistance to cleavage by trypsin, the most commonly used protease in proteomics.[1] Understanding why this occurs is the first step to overcoming it.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high number of missed cleavages at lysine sites in my thialysine-modified protein?

This is the most common issue and is expected. Trypsin's specificity relies on the precise recognition of the positively charged side chains of lysine and arginine residues within its active site.[2] Thialysine, which is often created by the S-aminoethylation of a cysteine residue, replaces the γ-methylene group of lysine with a sulfur atom.[3] This alteration, while maintaining the positive charge, changes the bond angles and length of the side chain.[3] This altered geometry makes thialysine a significantly poorer substrate for trypsin compared to lysine, leading to inefficient or incomplete cleavage at these sites.[4]

Q2: Does trypsin cleave at thialysine (S-aminoethyl-cysteine) at all?

Yes, but with significantly reduced efficiency. Studies have shown that while cleavage C-terminal to S-aminoethyl-cysteine (AE-Cys) can occur, the rate is much lower than at lysine residues.[4][5] The success of this cleavage is also highly dependent on the local sequence context surrounding the thialysine residue.[4] For practical purposes in a standard digestion protocol (e.g., 4-18 hours), you should assume cleavage at thialysine sites will be incomplete and inconsistent.

Q3: My sequence coverage is poor. How can I improve my digestion strategy?

Given the resistance to trypsin, a multi-pronged approach is recommended to improve sequence coverage.

  • Increase Digestion Time & Enzyme Concentration: A straightforward first step is to extend the digestion time (e.g., to 24-48 hours) and/or increase the trypsin-to-protein ratio (e.g., from 1:50 to 1:20 w/w). This can help overcome the kinetic barrier of cleaving at resistant thialysine sites.

  • Use a Combination of Proteases: Supplementing trypsin with another protease can improve cleavage. Lys-C, which also cleaves at lysine, is more robust under denaturing conditions and can help improve digestion efficiency when used in conjunction with trypsin.[1]

  • Switch to an Alternative Protease: For proteins with a high degree of thialysine modification, relying on trypsin alone may not be feasible. Consider using proteases with different specificities that are unaffected by the Lys-to-Thialysine modification.

ProteaseCleavage Site(s)Rationale for Use with Thialysine-Modified Proteins
Arg-C C-terminal to ArginineHighly specific for arginine. It will reliably cleave at all Arg sites, providing peptide fragments between arginine residues.[6][7]
Glu-C C-terminal to Glutamate (and sometimes Aspartate)Provides complementary cleavage, generating a different set of peptides and improving overall sequence coverage.[7][8]
Chymotrypsin C-terminal to large hydrophobic residues (Phe, Tyr, Trp)Its different cleavage specificity is a powerful way to generate overlapping peptides and cover regions that are devoid of Arg or Lys.[7][8]

Part 2: LC-MS/MS Acquisition and Data Analysis

Once digestion is optimized, challenges can still arise during chromatographic separation and data interpretation.

Frequently Asked Questions (FAQs)

Q4: Do peptides containing thialysine behave differently during reverse-phase chromatography?

Yes, a slight change in retention time can be expected. The replacement of a methylene group with a sulfur atom slightly alters the hydrophobicity of the amino acid side chain. The exact effect on peptide retention will depend on the overall peptide sequence and the specific reverse-phase conditions (e.g., column chemistry, gradient).[9][10] Generally, S-aminoethyl-cysteine is slightly more hydrophilic than lysine under typical acidic mobile phases used in proteomics.[9] This may lead to slightly earlier elution times for thialysine-containing peptides compared to their lysine-containing counterparts.

Q5: How does thialysine affect peptide fragmentation, and what should I look for in my MS/MS spectra?

Thialysine-containing peptides fragment in a manner very similar to lysine-containing peptides. Under Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), you can expect to see the characteristic b- and y-type fragment ions resulting from cleavage along the peptide backbone.[5][11][12] There are no unique, dominant neutral losses associated with thialysine that would complicate spectral interpretation. The primary challenge is not the fragmentation pattern itself, but correctly assigning the mass of the modified residue in the database search.

Q6: How must I configure my database search parameters to correctly identify thialysine-containing peptides?

This is a critical step where errors are common. You must define the modification correctly in your search software (e.g., Mascot, MaxQuant, Proteome Discoverer).

  • Define the Modification: Thialysine is typically incorporated by modifying a cysteine residue. Therefore, you should define a variable modification on Cysteine (C) .

  • Calculate the Mass Shift: The modification results from adding an aminoethyl group (-CH2-CH2-NH2) to the cysteine thiol.

    • Mass of aminoethyl group = 43.0422 Da

    • This is added to the standard residue mass of Cysteine.

  • Specify Enzyme Specificity:

    • If using Trypsin , you must allow for a high number of missed cleavages (e.g., 3-5) to account for the inefficient cutting at thialysine sites.

    • Set the cleavage rule to "Trypsin/P", which cleaves after K and R, but not when followed by P.[1]

    • Crucially, you must also tell the software that Trypsin can cleave after a modified Cysteine (AE-Cys) . Some software allows you to specify the cleavage residues for modified amino acids. If not, you may need to perform a "no-enzyme" or "semi-tryptic" search, although this will significantly increase search time and may require a higher false discovery rate (FDR) threshold.[13]

  • Consider Other Modifications: Be aware of potential side reactions. The alkylating agents used to create thialysine can sometimes modify other nucleophilic residues (like histidine or methionine).[14][15] Also, cysteine is prone to oxidation.[16] It is wise to include common variable modifications like oxidation of methionine in your search.

ParameterRecommended SettingRationale
Enzyme Trypsin/PStandard trypsin rule.[1]
Missed Cleavages Allow up to 3-5Accounts for inefficient cleavage at thialysine (AE-Cys) sites.
Variable Modifications On Cys (C): +43.0422 Da (Aminoethylation)On Met (M): +15.9949 Da (Oxidation)Defines the thialysine modification and accounts for a common artifact.
Cleavage at Mod. Sites Allow cleavage C-terminal to modified CysInstructs the search engine to consider peptides resulting from cleavage at thialysine.

Part 3: Protocols and Visualization

Optimized In-Solution Digestion Protocol for Thialysine-Modified Proteins

This protocol is designed to maximize sequence coverage by using a robust denaturation/reduction/alkylation followed by a sequential digestion with Lys-C and Trypsin.

Reagents:

  • 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • 100 mM Dithiothreitol (DTT)

  • 200 mM Iodoacetamide (IAA)

  • Mass Spectrometry Grade Trypsin

  • Mass Spectrometry Grade Lys-C

  • 50 mM Tris-HCl, pH 8.0

  • Formic Acid

Procedure:

  • Solubilization & Denaturation:

    • Resuspend the protein sample in 8 M Urea / 50 mM Tris-HCl to a final concentration of 1 mg/mL.

    • Vortex thoroughly and incubate for 30 minutes at room temperature.

  • Reduction:

    • Add 100 mM DTT to a final concentration of 5 mM.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Alkylation:

    • Add 200 mM IAA to a final concentration of 15 mM.

    • Incubate for 45 minutes in the dark at room temperature.

    • Note: This step alkylates any remaining free cysteines that were not converted to thialysine.

  • Dilution & Lys-C Digestion:

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

    • Add Lys-C at a 1:100 (enzyme:protein, w/w) ratio.

    • Incubate for 4 hours at 37°C. This allows the more robust Lys-C to begin digestion under partially denaturing conditions.

  • Trypsin Digestion:

    • Add Trypsin at a 1:50 (enzyme:protein, w/w) ratio to the same tube.

    • Incubate overnight (16-18 hours) at 37°C.

  • Quenching & Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).

    • Proceed with C18 solid-phase extraction (SPE) to desalt the peptides before LC-MS/MS analysis.[17]

Visual Workflows
Diagram 1: The Trypsin-Thialysine Cleavage Problem

G cluster_0 Standard Tryptic Cleavage cluster_1 Thialysine Challenge Lysine Lysine (K) Side Chain H₂N (CH₂)₄ Trypsin_K Trypsin Active Site Lysine:port->Trypsin_K Good Fit Cleavage_K Efficient Cleavage Trypsin_K->Cleavage_K Thialysine Thialysine (AE-Cys) Side Chain H₂N (CH₂)₂-S-CH₂ Trypsin_T Trypsin Active Site Thialysine:port->Trypsin_T Poor Fit (Altered Geometry) Cleavage_T Inefficient Cleavage Trypsin_T->Cleavage_T

Caption: Geometric differences between Lysine and Thialysine side chains affect their fit into the trypsin active site, leading to differential cleavage efficiency.

Diagram 2: Troubleshooting Workflow for Poor Sequence Coverage

G Start Low Sequence Coverage Observed Q_Digestion Was digestion optimized for Thialysine? Start->Q_Digestion A_Digestion_No Implement Optimized Protocol: - Longer incubation - Sequential Lys-C/Trypsin - Consider Alt. Protease (Arg-C) Q_Digestion->A_Digestion_No No Q_Search Are Database Search Parameters Correct? Q_Digestion->Q_Search Yes A_Digestion_No->Q_Search A_Search_No Correct Search Parameters: - Add AE-Cys as variable mod (+43.0422 on C) - Increase missed cleavages (3-5) - Allow cleavage at modified Cys Q_Search->A_Search_No No Alt_Protease Use Alternative Protease (e.g., Arg-C, Glu-C) for complementary coverage Q_Search->Alt_Protease Yes, but still low End Re-analyze Data A_Search_No->End Alt_Protease->End

Caption: A decision tree for systematically troubleshooting poor sequence coverage in thialysine proteomics experiments.

References
  • Trypsin mediated cleavage of histone-derived lysine, thialysine,... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Olsen, J. V., et al. (2009). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research. Available from: [Link]

  • Hopkins, C. E., et al. (2002). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. Protein Science. Available from: [Link]

  • Hopkins, C. E., et al. (2002). Chemical-modification rescue assessed by mass spectrometry demonstrates that gamma-thia-lysine yields the same activity as lysine in aldolase. PubMed. Available from: [Link]

  • Sato, T., et al. (2024). Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Lin, H., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry. Available from: [Link]

  • Swanley, K. F., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available from: [Link]

  • Tahir, T., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences. Available from: [Link]

  • Jiang, X., et al. (2013). The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography. PubMed. Available from: [Link]

  • Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. PubMed. Available from: [Link]

  • Swaney, D. L., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Journal of Proteome Research. Available from: [Link]

  • De Marco, C., et al. (1966). Chromatographic separation of lysine, thialysine and selenalysine. ResearchGate. Available from: [Link]

  • The Advantages of Using Trypsin for Mass Spectrometry. (2018). G-Biosciences. Available from: [Link]

  • Why Trypsin Cleavages at Arginine and Lysine Residue amino acid. (2025). Let's Talk Academy. Available from: [Link]

  • Zhao, Y., et al. (2020). Optimization of database search parameters to identify coexisting histone marks within a single peptide. ResearchGate. Available from: [Link]

  • Zhang, W., et al. (2013). Technologies and Challenges in Proteomic Analysis of Protein S-acylation. PMC. Available from: [Link]

  • Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols. Available from: [Link]

  • Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. Utrecht University - UU Research Portal. Available from: [Link]

  • Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. ResearchGate. Available from: [Link]

  • Rodriguez, J., et al. (2004). Trypsin cleaves exclusively C-terminal to arginine and lysine residues. Nature Biotechnology. Available from: [Link]

  • Rodriguez, J., et al. (2004). Trypsin cleaves exclusively C-terminal to arginine and lysine residues. PubMed. Available from: [Link]

  • An, Y., & Li, H. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling. Society for Redox Biology and Medicine. Available from: [Link]

  • Tabb, D. L., et al. (2010). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PMC. Available from: [Link]

  • Drelich, A., et al. (2019). γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. ACS Publications. Available from: [Link]

  • Zhang, Y., et al. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available from: [Link]

  • MSMS Database Search. University of Washington. Available from: [Link]

  • Jiang, X., et al. (2013). The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography. Semantic Scholar. Available from: [Link]

  • MassIVE. UCSD Computational Mass Spectrometry Website. Available from: [Link]

  • Delta Mass. THE GPM. Available from: [Link]

  • Węgrzyn, K., & Krężel, A. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI. Available from: [Link]

  • A new era of cysteine proteomics - Technological advances in thiol biology. ResearchGate. Available from: [Link]

  • Krokhin, O. V. (2017). Evaluating the chromatographic behaviour of peptides carrying post-translational modifications for proteomics applications. MSpace. Available from: [Link]

  • Jones, D. P., & Go, Y.-M. (2010). The Cysteine Proteome. PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 2-(Aminoethyl)cysteine Monohydrochloride

Welcome to the technical support center for researchers utilizing 2-(Aminoethyl)cysteine monohydrochloride, also known as S-(2-Aminoethyl)-L-cysteine (AEC) or Thialysine. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-(Aminoethyl)cysteine monohydrochloride, also known as S-(2-Aminoethyl)-L-cysteine (AEC) or Thialysine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of cytotoxicity associated with this lysine analog. Our goal is to help you achieve reproducible, high-fidelity results by understanding and mitigating off-target effects.

Introduction: The Challenge of AEC Cytotoxicity

2-(Aminoethyl)cysteine (AEC) is a valuable tool in biochemical research, primarily for its role as a lysine analog that can be incorporated into proteins and inhibit certain lysine-dependent enzymes.[1][2] However, its structural similarity to lysine is also the source of its primary experimental challenge: cytotoxicity. This toxicity stems from its ability to be recognized by lysyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains.[3][4] This substitution can result in misfolded, unstable, and non-functional proteins, which are often rapidly degraded, ultimately disrupting cellular homeostasis and leading to cell death.[5][6]

This guide provides a structured approach to identifying the root causes of unexpected cytotoxicity in your experiments and implementing effective strategies to minimize it.

Frequently Asked Questions (FAQs)

Q1: Why is AEC toxic to my cells?

AEC is a lysine analog that can be mistakenly charged to tRNALys by lysyl-tRNA synthetase (LysRS) and subsequently incorporated into proteins in place of lysine.[3][7] This leads to the synthesis of abnormal proteins that may misfold or lose function, triggering cellular stress responses and, at sufficient concentrations, apoptosis (programmed cell death).[5][6] Studies have shown that AEC can induce apoptosis in Jurkat T cells, for example.[6]

Q2: I'm seeing much higher cell death than expected. What's the first thing I should check?

Before troubleshooting the compound itself, always verify the fundamentals of your cell culture. Issues like microbial contamination, suboptimal culture conditions (e.g., over-confluency), or poor cell health can dramatically increase sensitivity to any experimental compound.[8] Also, confirm the final concentration of your solvent (e.g., DMSO), as it can be independently cytotoxic, typically at concentrations above 0.5%.[9]

Q3: Can I reduce AEC's toxicity by changing my cell culture media?

Yes, media composition can play a significant role. The concentration of lysine in your medium can competitively inhibit the uptake and incorporation of AEC.[4] Additionally, the concentration of serum (e.g., FBS) can influence cytotoxicity. Serum proteins may bind to the compound, reducing its effective concentration, though this effect is compound-specific.[10][11] In some cases, reducing serum concentration can paradoxically increase cytotoxicity.[10]

Q4: Is there a "safe" concentration range for AEC?

This is highly dependent on the cell line, experimental duration, and the specific endpoint being measured.[12] For some applications, concentrations in the low millimolar range (e.g., 0.05-0.2 mM) have been used in E. coli with manageable effects on protein stability.[7] However, for sensitive mammalian cell lines, the cytotoxic concentration could be much lower. It is imperative to perform a dose-response curve for your specific cell line and experimental window to determine the optimal non-cytotoxic or sub-cytotoxic concentration.

In-Depth Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments

Inconsistent results are often traced back to subtle variations in experimental setup.[8]

Troubleshooting Workflow:

Caption: Potential pathway of AEC-induced apoptosis and mitigation point.

This pathway is supported by studies on other cysteine derivatives like S-allylcysteine (SAC), which show that they can induce apoptosis by increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, leading to caspase activation. [13][14]

  • Detection: Use a Western blot to check for cleavage of Caspase-3 and PARP, or flow cytometry with Annexin V/PI staining.

  • Mitigation: As shown in the diagram, oxidative stress is a key upstream event. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can prevent the downstream activation of the apoptotic cascade. [15]

Experimental Protocols

Protocol 1: Determining the Optimal AEC Concentration (Dose-Response Curve)

This protocol is essential for identifying the IC50 (half-maximal inhibitory concentration) and selecting a sub-lethal concentration for your experiments.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and enter logarithmic growth (typically 18-24 hours). [8]2. Compound Preparation: Prepare a 2x concentrated stock of AEC in your complete culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., 20 mM down to 1 µM). Include a "medium only" and a "vehicle control" (medium with the highest concentration of solvent used).

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2x AEC serial dilutions. This brings the final volume and concentration to 1x.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours). [16]5. Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and plot cell viability versus the log of AEC concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Antioxidant Co-treatment to Mitigate Cytotoxicity
  • Determine AEC Concentration: From Protocol 1, select a concentration of AEC that causes significant but incomplete cytotoxicity (e.g., IC50 or IC75).

  • Prepare Reagents:

    • Prepare a 2x stock of your chosen AEC concentration.

    • Prepare a series of 2x N-acetylcysteine (NAC) concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1 mM) in complete culture medium.

  • Set Up Plate: Seed cells as in Protocol 1. Set up the following conditions:

    • Untreated Control

    • Vehicle Control

    • AEC only

    • NAC only (at each concentration)

    • AEC + NAC (at each NAC concentration)

  • Treatment: Add the appropriate 2x solutions to the wells as described in Protocol 1.

  • Incubation & Analysis: Incubate for the desired time and perform a cell viability assay.

  • Interpretation: Compare the viability of "AEC only" wells to the "AEC + NAC" wells. A significant increase in viability in the co-treated wells indicates that cytotoxicity is at least partially mediated by oxidative stress.

By applying these structured troubleshooting guides and robust experimental protocols, you can effectively minimize the cytotoxicity of 2-(Aminoethyl)cysteine monohydrochloride, leading to more accurate and reliable data in your research.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • IntechOpen. (2020). The Role of Natural and Synthetic Antioxidants in Modulating Oxidative Stress in Drug-Induced Injury and Metabolic Disorders. Retrieved from [Link]

  • Ibba, M., et al. (2001). Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. Proceedings of the National Academy of Sciences, 98(4), 1547-1551. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting Uvaol Cytotoxicity in Primary Cell Cultures: A Technical Support Guide.
  • Di Girolamo, M., et al. (1986). Degradation of Thialysine- Or Selenalysine-Containing Abnormal Proteins in E. Coli. European Journal of Biochemistry, 155(1), 165-170. Retrieved from [Link]

  • Singh, A., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 406. Retrieved from [Link]

  • Hoon, S., et al. (2024). Modelling patient drug exposure profiles in vitro to narrow the valley of death. Communications Biology, 7(1), 162. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture.
  • Di Girolamo, M., et al. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant. Italian Journal of Biochemistry, 33(4), 243-252. Retrieved from [Link]

  • Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. Retrieved from [Link]

  • Di Girolamo, M., et al. (1989). Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Biochemistry International, 19(6), 1195-1203. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
  • Aps, L., et al. (2018). Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis. International Journal of Oncology, 52(4), 1237-1246. Retrieved from [Link]

  • Torres, M. D. T., et al. (2016). Selective amino acid substitution reduces cytotoxicity of the antimicrobial peptide mastoparan. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2699-2708. Retrieved from [Link]

  • Gholamian-Shalou, S., et al. (2016). Study of Oxidants and Antioxidants in Addicts. International Journal of High Risk Behaviors and Addiction, 5(4), e28014. Retrieved from [Link]

  • Gülden, M., & Seibert, H. (2003). In vitro-in vivo extrapolation: estimation of human serum concentrations of chemicals equivalent to cytotoxic concentrations in vitro. Toxicology, 189(3), 211-222. Retrieved from [Link]

  • Asphahani, F., et al. (2013). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Analyst, 138(18), 5299-5306. Retrieved from [Link]

  • Liptrott, N. J., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience Reports, 32(1), 63-70. Retrieved from [Link]

  • Frontiers Media SA. (n.d.). Antioxidants in Mitigating Oxidative Stress-Induced Damage.
  • Yao, P., & Fox, P. L. (2016). Aminoacyl-tRNA Synthetases in Medicine and Disease. EMBO Molecular Medicine, 8(7), 705-722. Retrieved from [Link]

  • Jun, D. Y., et al. (2003). Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells. Biochemical Pharmacology, 66(12), 2291-2300. Retrieved from [Link]

  • Di Girolamo, M., et al. (1983). Thialysine and selenalysine utilization for protein synthesis by E. coli in comparison with lysine. Italian Journal of Biochemistry, 32(1), 19-27. Retrieved from [Link]

  • Hather, G., et al. (2014). Exposure time versus cytotoxicity for anticancer agents. Journal of Pharmacological and Toxicological Methods, 69(1), 94-100. Retrieved from [Link]

  • Al-Sagheer, F. A., et al. (2020). Synthesis, Characterization and Cytotoxicity Investigation of Chitosan-Amino Acid Derivatives Nanoparticles in Human Breast Cancer Cell Lines. Journal of the Mexican Chemical Society, 64(3). Retrieved from [Link]

  • Natsumeda, Y., et al. (1990). Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. Cancer Research, 50(12), 3857-3862. Retrieved from [Link]

  • Guo, F., et al. (2003). Specific inhibition of the synthesis of human lysyl-tRNA synthetase results in decreases in tRNA(Lys) incorporation, tRNA(3)(Lys) annealing to viral RNA, and viral infectivity in human immunodeficiency virus type 1. Journal of Virology, 77(18), 9817-9822. Retrieved from [Link]

  • Al-Otaibi, M., et al. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. International Journal of Molecular Sciences, 25(1), 263. Retrieved from [Link]

  • ResearchGate. (2013). How to find out the best suitable drug concentration and treatment time?
  • ResearchGate. (2016). How do I find the lowest drug concentration and lowest incubation time for cancer cells to effectively kill cancer cell?
  • da S. G. G. de Oliveira, A., et al. (2019). Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives. Journal of the Brazilian Chemical Society, 30(10), 2201-2212. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Droge, S. T. J., et al. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology, 32(6), 1104-1113. Retrieved from [Link]

  • Freist, W., & Gauss, D. H. (1995). Lysyl-tRNA synthetase. Biological Chemistry Hoppe-Seyler, 376(4), 199-212. Retrieved from [Link]

  • Miller, J., et al. (2001). Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate. Archives of Biochemistry and Biophysics, 387(2), 281-288. Retrieved from [Link]

  • Chu, Q., et al. (2012). S-allylcysteine induces cell cycle arrest and apoptosis in androgen-independent human prostate cancer cells. Molecular Medicine Reports, 5(2), 439-443. Retrieved from [Link]

  • Rabolli, V., et al. (2011). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Frontiers in Toxicology, 3, 73. Retrieved from [Link]

  • Chen, C. M., et al. (2014). The Effects of Erdosteine and N-Acetylcysteine on Apoptotic and Antiapoptotic Markers in Pulmonary Epithelial Cells in Sepsis. Journal of Thoracic Disease, 6(12), 1689-1696. Retrieved from [Link]

  • Kim, W. K., et al. (2017). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology Letters, 14(4), 4243-4250. Retrieved from [Link]

  • Wikipedia. (n.d.). S-Aminoethyl-L-cysteine.
  • Dunn, M. A., et al. (1983). Effect of 2-aminoethyl-L-cysteine on collagen accumulation in isolated hepatic granulomas. Biochimica et Biophysica Acta (BBA) - General Subjects, 758(2), 128-135. Retrieved from [Link]

  • Colak, S., et al. (2019). Investigation of the possible effect of s-allyl-l-cysteine on apoptosis and autophagy in human leukemia cell line. Bratislavske Lekarske Listy, 120(5), 372-378. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Ethyl Cysteine Hydrochloride?
  • Hsiao, Y. P., et al. (2017). RETRACTED: Post-Intake of S-Ethyl Cysteine and S-Methyl Cysteine Improved LPS-Induced Acute Lung Injury in Mice. Nutrients, 9(5), 523. Retrieved from [Link]

  • Wu, G. (2010). EFFECTS OF GLYCINE ON PROTEIN SYNTHESIS AND DEGRADATION IN C2C12 MUSCLE CELLS. OAKTrust.

Sources

Optimization

optimizing "Thialysine" concentration for cell growth.

Welcome to the Technical Support Center for Thialysine Applications. As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical complexities of using Thialysine (S-(2-aminoethyl)-L...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thialysine Applications. As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical complexities of using Thialysine (S-(2-aminoethyl)-L-cysteine or AEC). Whether you are engineering lysine-overproducing microbial strains or investigating mammalian cell apoptosis, optimizing AEC concentration requires a deep understanding of its mechanism of action and rigorous, self-validating experimental controls.

FAQ 1: Mechanism of Action & Resistance

Q: Why is my wild-type strain still growing despite the addition of Thialysine?

A: Thialysine (AEC) inhibits cell growth by[1]. It exerts its cytotoxic effect through two primary mechanisms:

  • Metabolic Blockade: False feedback inhibition of the enzyme aspartokinase, which starves the cell of endogenous lysine, threonine, and methionine.

  • Translational Sabotage: Direct misincorporation into nascent polypeptides via, leading to widespread protein dysfunction[2].

If your wild-type cells are still growing, troubleshoot the following causal factors:

  • Lysine Contamination in Media: AEC acts competitively. If your basal medium contains yeast extract, peptone, or exogenous lysine, it will outcompete Thialysine. You must use a strictly defined minimal medium.

  • Sub-optimal Concentration: The Minimum Inhibitory Concentration (MIC) varies drastically across species. For example, E. coli growth is typically inhibited between[3], whereas robust plant cell lines like Datura innoxia require up to[4].

  • Presence of LysRS1: Some bacteria possess a nonorthologous LysRS1 enzyme that structurally discriminates against Thialysine, conferring natural evolutionary resistance[2].

FAQ 2: Mammalian Cytotoxicity & Specificity

Q: I am studying cytotoxicity in mammalian cells (e.g., Jurkat, CHO). How does Thialysine induce cell death, and how can I prove its specificity?

A: In mammalian cells, Thialysine is highly cytotoxic and triggers distinct apoptotic pathways rather than simple metabolic starvation. In human acute leukemia Jurkat T cells, Thialysine (0.32–2.5 mM) induces a characterized by cytochrome c release, caspase-9 and -3 activation, and a massive down-regulation of cdks/cyclins, leading to S and G2/M phase cell cycle arrest[5]. In Chinese Hamster Ovary (CHO) cells, it severely[6].

Self-Validating Control: To prove that the observed cytotoxicity is specifically due to lysine antagonism and not general solvent/chemical toxicity, you must run a parallel rescue control. Supplement the AEC-treated culture with a 5-fold molar excess of L-lysine. Because the mechanism is specifically tied to competitive lysine utilization, and protein synthesis blockade[6].

Visualizing the Causality: Mechanism of Action

G cluster_mammalian Mammalian Cells (e.g., Jurkat) cluster_microbial Microbial/Plant Cells Thialysine Thialysine (AEC) Addition to Media Mito Mitochondrial Cytochrome c Release Thialysine->Mito Cytotoxicity CDK Down-regulation of CDKs & Cyclins Thialysine->CDK Aspartokinase False Feedback Inhibition of Aspartokinase Thialysine->Aspartokinase Metabolic Block LysRS2 Misincorporation via LysRS2 Thialysine->LysRS2 Caspase Caspase-9 & -3 Activation Mito->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis Arrest S and G2/M Phase Cell Cycle Arrest CDK->Arrest Starvation Lysine Starvation Aspartokinase->Starvation ProteinDys Protein Dysfunction LysRS2->ProteinDys

Mechanism of Thialysine-induced growth inhibition and apoptosis across cell types.

Quantitative Data: Thialysine Concentration Benchmarks

Use the following table to benchmark your starting concentrations based on your specific cell line and application.

Cell TypePrimary ApplicationEffective ConcentrationKey Mechanistic Observation
Escherichia coli Growth Inhibition0.05 - 0.2 mMUp to 17% substitution of protein lysine; inhibits growth rate.
Datura innoxia Mutant Selection0.5 mM (WT lethal) / 10 mM (Mutant)Selects for AEC-resistant, lysine-accumulating plant cells.
Jurkat T cells Apoptosis Assay0.32 - 2.5 mMInduces mitochondrial cytochrome c release and G2/M arrest.
CHO cells CytotoxicityTitrated against LysineGrowth inhibition is completely reversed by 5x L-lysine.

Troubleshooting Guide: Step-by-Step Protocol for AEC-Based Mutant Selection

When utilizing Thialysine to select for lysine-overproducing strains, false positives (cells that survive by degrading AEC rather than overproducing lysine) are common. This self-validating protocol ensures high-fidelity selection.

Step 1: Culture Preparation Grow the wild-type strain in a liquid, defined minimal medium (strictly lacking exogenous lysine) until the mid-exponential growth phase (OD600 ~ 0.4 - 0.6).

Step 2: MIC Determination (Gradient Assay) Prepare agar plates with a gradient of Thialysine concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM, 10.0 mM).

Step 3: Self-Validating Control Plating Plate identical cell aliquots on three distinct sets of media to validate causality:

  • Negative Control: Minimal media + 0 mM AEC (Validates baseline viability and media competency).

  • Test Condition: Minimal media + Gradient AEC (Determines the MIC where 100% of WT cells die).

  • Rescue Control: Minimal media + MIC AEC + 5x molar excess of L-lysine (Validates that AEC toxicity is specifically due to lysine competition, not off-target chemical toxicity).

Step 4: Mutagenesis & Selection Treat the wild-type culture with a mutagen (e.g., UV irradiation or EMS). Plate the mutagenized cells on minimal media containing AEC at 2x the established MIC to prevent breakthrough growth of weak mutants.

Step 5: Isolation & HPLC Validation Isolate surviving colonies. Because resistance can occasionally occur via AEC degradation or reduced membrane permeability, you must validate the intracellular lysine pool using High-Performance Liquid Chromatography (HPLC) to confirm the strain is a true lysine overproducer.

Workflow Step1 1. Culture Prep (Exponential Phase) Step2 2. MIC Assay (0.1 - 10 mM AEC) Step1->Step2 Step3 3. Plating on Selective Media Step2->Step3 Step4 4. Isolate Survivors Step3->Step4 Step5 5. HPLC Validation (Intracellular Lysine) Step4->Step5

Self-validating experimental workflow for AEC-based mutant selection.

References

  • Effects of thialysine on CHO cells growth. Microbiologica. URL: [Link]

  • Thialysine utilization by E. coli and its effects on cell growth. Molecular and Cellular Biochemistry. URL: [Link]

  • Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells. Biochemical Pharmacology. URL: [Link]

  • S-(2-Aminoethyl)-L-cysteine | CID 99558. PubChem. URL: [Link]

  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • L-Cysteine-Resistant Adenine-Auxotrophic Cells of Datura innoxia Mill. Plant and Cell Physiology (Oxford Academic). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Thialysine Labeling

Welcome to the Advanced Proteomics and Bioconjugation Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges with the chemical conversion of cyst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Proteomics and Bioconjugation Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges with the chemical conversion of cysteine residues to γ -thialysine (S-2-aminoethylcysteine, AEC).

The site-specific installation of γ -thialysine is a powerful technique used to mimic lysine residues. This modification restores positive charge, enables targeted trypsin cleavage for mass spectrometry (MS), and facilitates the study of epigenetic modifications such as histone methylation by lysine methyltransferases (KMTs)[1][2]. However, incomplete labeling leads to heterogeneous protein populations, missed MS cleavages, and failed downstream bioconjugation.

Part 1: The Mechanistic Causality of Aminoethylation

To troubleshoot incomplete labeling, one must first understand the chemical causality of the reaction. The standard reagent for this conversion is 2-bromoethylamine (BEA) .

A common misconception is that BEA alkylates the cysteine thiol directly via a simple SN​2 mechanism. In reality, under alkaline conditions, BEA undergoes an intramolecular cyclization to form an ethyleneimine (aziridine) intermediate [3]. It is this highly reactive ethyleneimine that is subjected to nucleophilic attack by the deprotonated cysteine thiolate to form γ -thialysine[3][4].

If your reaction conditions fail to promote the formation of ethyleneimine, or if the cysteine is not properly deprotonated, the labeling will fail.

G Cys Protein-Cysteine (Thiol, -SH) Thia gamma-Thialysine (AEC) Cys->Thia Nucleophilic Attack BEA 2-Bromoethylamine (BEA) EI Ethyleneimine (Reactive Aziridine) BEA->EI Alkaline pH (>8.0) Cyclization EI->Thia Alkylation Tryp Trypsin Cleavage or KMT Assay Thia->Tryp Lysine Mimicry

Fig 1: Chemical pathway of Cysteine aminoethylation via the ethyleneimine intermediate.

Part 2: Troubleshooting FAQs

Q1: My intact mass analysis shows a heterogeneous mixture of unmodified cysteines and thialysine. I incubated the protein with 2-bromoethylamine overnight at pH 7.0. Why did it fail? A: The failure is due to strict pH dependence. At pH 7.0, two critical failures occur:

  • Lack of Reagent Activation: 2-bromoethylamine requires alkaline conditions to convert into the reactive ethyleneimine intermediate[3].

  • Protonated Thiols: The pKa​ of a typical cysteine thiol is ~8.3. At pH 7.0, the vast majority of your cysteines are protonated (-SH) and are poor nucleophiles. Solution: Buffer the reaction at pH 8.0–8.5 using Tris-HCl or HEPES to ensure both ethyleneimine formation and thiolate availability.

Q2: I adjusted the pH to 8.5, but I am still seeing incomplete conversion. I am using 10 mM DTT to keep the protein reduced. What is going wrong? A: You are experiencing reagent quenching . Dithiothreitol (DTT) contains two free thiol groups. Because DTT is a small molecule, it is sterically unhindered and will rapidly outcompete your protein's cysteines for the ethyleneimine intermediate, consuming your alkylating agent. Solution: Switch your reducing agent to TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides effectively but lacks thiol groups, making it completely unreactive toward 2-bromoethylamine.

Q3: I pushed the pH to 9.5 to maximize thiolate formation, but now MS/MS shows off-target labeling on the N-terminus and Histidine residues. How do I improve selectivity? A: While higher pH increases the reaction rate, it compromises selectivity. Liquid chromatography-mass spectrometry (LC-MS) kinetic studies demonstrate a reaction selectivity order of Cysteine >> Amino-terminus >> Histidine[3]. As the pH approaches the pKa​ of the N-terminal amine (~9.0) or begins to deprotonate histidine side chains, these moieties become nucleophilic enough to attack the ethyleneimine[3]. Solution: Strictly control the pH between 8.0 and 8.5. This window is the "Goldilocks zone" where cysteines are sufficiently deprotonated, but amines and histidines remain protonated and unreactive.

Q4: The labeling is complete according to intact mass, but Trypsin is cleaving the new thialysine sites very inefficiently compared to native lysine. Is the reagent bad? A: The reagent is fine; the issue is the inherent biophysical difference between lysine and γ -thialysine. NMR studies reveal that the γ -thialysine residue has a pKa​ that is ~1.15 units lower than that of a native lysine residue[3]. Furthermore, the C–S–C bond angle (99°) differs from the native C–C–C angle (109°), altering the steric presentation of the side chain[2]. Trypsin relies on the basicity and precise geometry of the side chain to anchor into its S1 specificity pocket. Solution: Increase your Trypsin-to-protein ratio (e.g., from 1:50 to 1:20), extend the digestion time, or add a secondary protease like Endoproteinase Lys-C, which often accommodates the thialysine analog more readily.

Troubleshooting Start Issue: Incomplete Thialysine Labeling Check Analyze Intact MS / MS1 Start->Check Unmodified High Unmodified Cys? Check->Unmodified OffTarget Off-Target Alkylation (His, N-term)? Check->OffTarget Sol1 Check Denaturants (8M Urea) & Use TCEP (Not DTT) Unmodified->Sol1 Steric Hindrance / Quenching Sol2 Ensure pH is strictly 8.0-8.5 for Aziridine formation Unmodified->Sol2 Poor Reagent Activation Sol3 Lower pH to 8.0-8.5 to protect amines OffTarget->Sol3 pH > 9.0

Fig 2: Decision tree for resolving incomplete aminoethylation and off-target labeling.

Part 3: Quantitative Reaction Dynamics

The following table summarizes the causal relationship between reaction conditions, conversion efficiency, and the primary mechanisms of failure.

Reaction ConditionAlkylating AgentCys Conversion (%)Off-Target Labeling (%)Primary Mechanism of Failure
pH 6.5, 37°C 2-Bromoethylamine< 15%UndetectableFailure to cyclize into ethyleneimine intermediate[3].
pH 8.5, DTT (10mM) 2-Bromoethylamine< 30%UndetectableReagent quenching by competing thiols in DTT.
pH 8.5, TCEP (5mM) 2-Bromoethylamine> 98% < 2% None (Optimal Conditions).
pH 9.5, TCEP (5mM) 2-Bromoethylamine> 95%> 25% (N-term, His)Loss of thiol selectivity due to amine deprotonation[3].

Part 4: Self-Validating Protocol for Complete Aminoethylation

To ensure trust and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to downstream assays until the validation step confirms success.

Reagents Required:

  • Denaturing Buffer: 100 mM Tris-HCl, 8 M Urea, pH 8.5

  • Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine) stock

  • Alkylating Agent: 2-Bromoethylamine hydrobromide (BEA)

  • Validation Reagent: Ellman’s Reagent (DTNB)

Step-by-Step Methodology:

  • Protein Denaturation: Dissolve your target protein in the Denaturing Buffer to a final concentration of 1–5 mg/mL. Causality: 8 M Urea unfolds the protein, exposing buried cysteines that would otherwise be sterically hindered from nucleophilic attack.

  • Thiol Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 45 minutes. Causality: TCEP breaks disulfide bonds without introducing competing thiols into the reaction mixture.

  • Reagent Activation & Alkylation:

    • Prepare a fresh 1 M stock of 2-Bromoethylamine hydrobromide in 100 mM Tris-HCl, pH 8.5.

    • Add the BEA stock to your protein solution to achieve a final concentration of 50 mM (a massive molar excess).

    • Incubate the reaction in the dark at 37°C for 3 hours. Causality: The 3-hour window at pH 8.5 allows sufficient time for BEA to convert to ethyleneimine and subsequently alkylate the cysteines[3][4].

  • Quenching & Cleanup: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to drop the pH below 4.0, immediately halting any further nucleophilic attack. Desalt the protein using a Zeba spin column or dialysis against your desired downstream buffer.

  • Self-Validation Check (Critical):

    • Take a 10 µL aliquot of your desalted, labeled protein.

    • React it with 2 mM Ellman’s Reagent (DTNB) in a pH 8.0 buffer.

    • Measure absorbance at 412 nm.

    • Validation Logic: A lack of absorbance at 412 nm confirms the absolute absence of free thiols, validating that 100% of the cysteines have been successfully converted to γ -thialysine. If absorbance is detected, repeat Step 3.

References

  • Aminoethylation in model peptides reveals conditions for maximizing thiol specificity. nih.gov. Available at:[Link]

  • Cysteine-Aminoethylation-Assisted Chemical Ubiquitination of Recombinant Histones. acs.org. Available at:[Link]

  • Selectivity of labeled bromoethylamine for protein alkylation. nih.gov. Available at:[Link]

  • γ -Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. acs.org. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Aminoethyl)cysteine Monohydrochloride (SAEC)

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and molecular biologists who experience reproducibility issues when using 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and molecular biologists who experience reproducibility issues when using 2-(Aminoethyl)cysteine monohydrochloride (also known as S-(2-Aminoethyl)-L-cysteine, SAEC, or thialysine).

SAEC is a potent structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom. While this molecular mimicry allows it to competitively inhibit protein synthesis or act as a chemical mutagenesis probe, the introduction of the thioether linkage fundamentally alters the molecule's stability in aqueous buffers. This guide explores the causality behind SAEC degradation and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Core Causality: Why Does SAEC Degrade in Buffer?

Understanding the molecular vulnerabilities of SAEC is the first step in troubleshooting. The instability of SAEC in standard laboratory buffers is driven by two primary mechanisms:

A. Metal-Catalyzed Thioether Oxidation Unlike the robust carbon backbone of L-lysine, the sulfur atom in SAEC's thioether group is highly susceptible to oxidation. Trace transition metals (such as Cu²⁺ and Fe³⁺), which are ubiquitous in basal cell culture media and standard phosphate-buffered saline (PBS), catalyze the formation of reactive oxygen species (ROS). These ROS rapidly oxidize the thioether into a sulfoxide (adding +16 Da to the molecular weight), rendering the analog biologically inactive or structurally incompatible with target enzymes like lysyl-tRNA synthetase[1].

B. pH-Dependent Amine Reactivity The stability of amino acid derivatives is intrinsically linked to buffer pH. Kinetic studies reveal that the distal amino group of SAEC possesses a lower pKa compared to the ε-amino group of L-lysine[2]. As the buffer pH approaches or exceeds 7.5, a larger fraction of the distal amine becomes deprotonated and highly nucleophilic. This not only accelerates auto-degradation pathways but also increases the likelihood of unwanted intermolecular cross-linking in complex media.

SAEC_Degradation SAEC Intact SAEC (Active Thioether) ROS Reactive Oxygen Species (ROS) SAEC->ROS Exposure Stable Stable SAEC Solution (Preserved Efficacy) SAEC->Stable In protected buffer Metals Trace Metals (Cu2+, Fe3+) in Standard Buffers Metals->ROS Catalyzes Sulfoxide SAEC Sulfoxide (Inactive, M+16 Da) ROS->Sulfoxide Oxidation Chelator EDTA / EGTA (Buffer Additive) Chelator->Metals Sequesters Chelator->Stable Ensures

Caption: SAEC thioether oxidation pathway and the protective mechanism of metal chelation.

Frequently Asked Questions (FAQs)

Q1: I dissolved SAEC in PBS (pH 7.4) for a 48-hour cytotoxicity assay, but the inhibitory effect diminished over time. What happened? Answer: Your SAEC likely oxidized. PBS provides no protection against trace heavy metals, and a pH of 7.4 is high enough to keep the molecule in a reactive state. In prolonged assays, proteins synthesized in the presence of SAEC analogs show specific stability profiles, but the free SAEC in the medium degrades rapidly[3]. You must supplement your assay buffer with a chelator (e.g., 100 μM EDTA) if your cell line tolerates it, or prepare fresh media every 12 hours.

Q2: Can I store SAEC solutions at 4°C for long-term use? Answer: No. While the solid powder is stable at 0–4°C or -20°C[4], aqueous SAEC solutions degrade over time. If you must store solutions, they should be prepared in metal-free, slightly acidic water (pH ~5.5–6.0), aliquoted, and flash-frozen at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How does the pKa difference between SAEC and Lysine affect my enzymatic assays? Answer: Because the distal amine of SAEC has a different ionization constant than lysine's ε-amine, high pH buffers (e.g., Tris-HCl at pH 8.5) will shift the protonation state of SAEC more drastically than lysine[2]. If you are performing competitive inhibition assays, ensure your buffer pH is tightly controlled (ideally pH 6.8–7.2) to maintain consistent protonation states across both molecules.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the degradation kinetics of SAEC across various common buffer systems.

Buffer SystempHAdditivesStorage TempEstimated Stability (Half-Life)Primary Degradation Risk
PBS 7.4None37°C< 12 hoursHigh (Oxidation)
Tris-HCl 8.0None25°C< 24 hoursHigh (Oxidation & Nucleophilic attack)
HEPES 7.2None4°C~ 3 daysModerate (Slow oxidation)
MES 6.01 mM EDTA4°C> 2 weeksLow (Protected)
Milli-Q Water ~5.5None-80°C> 6 monthsMinimal (When flash-frozen)

Note: Data synthesis based on structural homology to thioether-containing amino acids and kinetic ionization studies.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must treat SAEC preparation as an analytical workflow rather than a simple dissolution step. The following protocol incorporates a self-validating quality control (QC) checkpoint to guarantee molecular integrity before introducing SAEC into your biological system.

Protocol: Preparation and Validation of Stable SAEC Stock Solutions

Objective: Formulate a 100 mM SAEC stock solution protected against metal-catalyzed oxidation, validated by LC-MS.

Materials Required:

  • SAEC Monohydrochloride powder (stored at -20°C in a desiccator)[4]

  • Ultrapure LC-MS grade water

  • 0.5 M EDTA (pH 8.0) stock

  • 1 M MES buffer (pH 6.0)

Step-by-Step Methodology:

  • Buffer Formulation: Prepare the diluent by mixing LC-MS grade water with MES buffer to a final concentration of 50 mM MES. Add EDTA to a final concentration of 1 mM. Causality: MES at pH 6.0 keeps the amines protonated (reducing reactivity), while EDTA sequesters catalytic trace metals.

  • Deoxygenation (Crucial): Sparge the formulated buffer with inert Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of SAEC powder and dissolve it in the deoxygenated buffer to achieve a 100 mM concentration. Vortex gently until completely clear.

  • Self-Validating QC Check (LC-MS):

    • Action: Dilute a 10 μL aliquot of the stock to 1 μM in 0.1% Formic Acid. Inject into an LC-MS system (ESI+ mode).

    • Validation Criteria: You must observe the dominant [M+H]⁺ peak at m/z 165.06 .

    • Failure Condition: If a peak at m/z 181.06 (Sulfoxide, +16 Da) exceeds 5% relative abundance, the batch is compromised and must be discarded.

  • Aliquoting and Storage: Pass the validated solution through a 0.22 μm PES syringe filter. Dispense into single-use amber microcentrifuge tubes (to prevent UV-induced radical formation) and immediately flash-freeze in liquid nitrogen. Store at -80°C.

Troubleshooting Workflow

If you observe a sudden drop in SAEC efficacy (e.g., loss of cytotoxicity or failed chemical mutagenesis), follow this logical diagnostic tree.

Troubleshooting Start Issue: Loss of SAEC Efficacy CheckPH 1. Check Buffer pH Start->CheckPH IsPHHigh Is pH > 7.2? CheckPH->IsPHHigh AdjustPH Adjust to pH 6.0-6.8 (Use MES or PIPES) IsPHHigh->AdjustPH Yes CheckMetals 2. Assess Oxidation Risk IsPHHigh->CheckMetals No AdjustPH->CheckMetals AddEDTA Add 0.1 - 1.0 mM EDTA (Deoxygenate Buffer) CheckMetals->AddEDTA Verify 3. LC-MS Validation (Reject if m/z 181.06 > 5%) AddEDTA->Verify

Caption: Step-by-step troubleshooting workflow for diagnosing and resolving SAEC efficacy loss.

References

  • Benchchem. "S-(2-Aminoethyl)-L-cysteine | 2936-69-8 - Benchchem." Benchchem.
  • Wang, S. S., & Carpenter, F. H. "Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds." ResearchGate.
  • Di Girolamo, M., et al. "Thialysine utilization for protein synthesis by an exponentially growing E. coli culture." PubMed / NIH.
  • MedKoo Biosciences. "Thialysine HCl | CAS#4099-35-8 | protein synthesis." MedKoo Biosciences.

Sources

Troubleshooting

Technical Support Center: Optimizing Thialysine (S-aminoethyl-L-cysteine) Protein Incorporation

Welcome to the Technical Support Center for non-canonical amino acid (ncAA) incorporation. This guide is specifically designed for researchers and drug development professionals experiencing low yields when incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for non-canonical amino acid (ncAA) incorporation. This guide is specifically designed for researchers and drug development professionals experiencing low yields when incorporating Thialysine (S-aminoethyl-L-cysteine, AEC) into recombinant proteins.

Thialysine is a powerful lysine analog where the γ-methylene group is replaced by a sulfur atom. While it is invaluable for introducing reactive thioether linkages and altering local pKa values[1], its structural deviation from canonical lysine introduces significant metabolic and translational bottlenecks.

Part 1: Mechanistic Overview of Incorporation Barriers

To troubleshoot low yields, we must first understand the causality of the failure. The incorporation of thialysine via auxotrophic expression systems is primarily hindered by three biological barriers:

  • Enzymatic Competition: Thialysine must be charged onto tRNALys by endogenous Lysyl-tRNA synthetase (LysRS). E. coli utilizes a Class II LysRS, which has a significantly lower binding affinity and catalytic efficiency for thialysine compared to canonical lysine[2],[3].

  • Translational Stalling: The altered geometry of the thialysine side chain can induce ribosomal stalling during the elongation phase of protein synthesis, leading to premature termination[4].

  • Proteotoxic Stress: When thialysine is globally incorporated into the host's essential housekeeping proteins, it induces severe protein misfolding. The host cell's quality control machinery rapidly degrades these unstable proteins, leading to growth arrest and the destruction of your target recombinant protein[5],[6].

G Lys Endogenous Lysine LysRS Lysyl-tRNA Synthetase (Class II) Lys->LysRS High Affinity Thia Thialysine (AEC) Thia->LysRS Lower Affinity (Competition) tRNA tRNALys LysRS->tRNA Charging Ribosome Ribosomal Translation (Stalling Risk) tRNA->Ribosome Elongation Protein Modified Protein (Low Yield) Ribosome->Protein Misfolding Degradation Proteasomal Degradation (Proteotoxic Stress) Protein->Degradation Unstable

Thialysine incorporation pathway highlighting competition and proteotoxic degradation.

Part 2: Troubleshooting Guide & Logic Tree

G Start Issue: Low Protein Yield Q1 Is cell mass (OD600) low? Start->Q1 Yes1 Toxicity / Starvation Q1->Yes1 Yes No1 Poor Translation / Degradation Q1->No1 No Sol1 Optimize Lysine Depletion Time & Thialysine Concentration Yes1->Sol1 Sol2 Lower Temp, Co-express Chaperones or Elongation Factor P No1->Sol2

Decision tree for diagnosing and resolving low yield of thialysine-modified proteins.

Q: My E. coli auxotroph cultures stop growing completely upon adding thialysine, and target protein expression is undetectable. What is causing this?

A: This indicates severe host cell toxicity. Thialysine cannot completely substitute lysine as a growth factor[7]. If added too early, the host cell synthesizes essential structural proteins using thialysine. These abnormal proteins are highly unstable and trigger rapid proteasomal degradation, halting cell division[6]. Solution: Implement a delayed-spike strategy. Grow the culture in a medium containing limiting amounts of canonical lysine until it reaches mid-log phase. Only add thialysine at the exact moment of recombinant protein induction.

Q: I am getting decent cell mass, but mass spectrometry shows mostly wild-type lysine in the target protein. How can I increase the substitution rate?

A: Poor incorporation efficiency stems from direct competition at the active site of LysRS. Because Class II LysRS has a much higher affinity for canonical lysine, even trace amounts of residual intracellular lysine will outcompete thialysine[2]. Solution: You must execute a strict "Wash and Starve" protocol (see Part 3). Washing removes extracellular lysine, while a 20-minute starvation phase forces the cells to consume all intracellular lysine reserves before thialysine is introduced.

Q: The incorporation rate is high, but the overall yield of the purified recombinant protein is extremely low. The protein seems to disappear or aggregate.

A: This is a classic symptom of proteotoxic stress and ribosomal stalling. The altered side-chain geometry of thialysine can disrupt the folding kinetics of your target protein, leading to aggregation (inclusion bodies)[6]. Furthermore, noncanonical amino acids can cause the ribosome to stall during elongation. Solution:

  • Lower the expression temperature: Reduce the incubation temperature to 18–25°C post-induction to slow down translation and favor proper folding.

  • Overexpress Elongation Factor P (EF-P): EF-P has been shown to modulate and enhance the incorporation of structurally diverse noncanonical amino acids by rescuing stalled ribosomes and stabilizing the ribosomal complex[4].

Part 3: Step-by-Step Experimental Workflows

Workflow A: Optimized "Wash and Starve" Auxotrophic Expression

This self-validating protocol ensures complete depletion of canonical lysine, maximizing thialysine incorporation while preserving enough cell viability for a burst of recombinant expression.

  • Strain Preparation: Transform your expression plasmid into a validated lysine auxotrophic E. coli strain (e.g., a ΔlysA mutant).

  • Initial Cultivation: Inoculate a single colony into M9 minimal medium supplemented with 0.2 mM L-lysine, appropriate antibiotics, and 0.4% glucose. Grow at 37°C, 250 rpm until the OD600​ reaches 0.6 to 0.8.

  • Lysine Depletion (Wash Step): Harvest the cells by centrifugation (4,000 × g, 10 min, 4°C). Discard the supernatant. Gently resuspend and wash the pellet twice with sterile, lysine-free M9 minimal medium.

  • Starvation Phase: Resuspend the pellet in lysine-free M9 medium. Incubate at 37°C, 250 rpm for exactly 20 minutes. Validation check: The OD600​ should plateau, confirming the exhaustion of intracellular lysine.

  • Induction and Incorporation: Add Thialysine to a final concentration of 1.0 mM. Immediately add your inducer (e.g., 1 mM IPTG).

  • Expression: Shift the incubator temperature to 20°C and incubate for 12–16 hours. Harvest cells for downstream purification.

Workflow B: Cell-Free Protein Synthesis (CFPS) for Thialysine

If in vivo toxicity remains insurmountable, CFPS bypasses host cell viability issues entirely.

  • Extract Preparation: Thaw standard E. coli S30 cell extract on ice.

  • Amino Acid Master Mix: Prepare a custom amino acid mixture containing 19 canonical amino acids at 2 mM each, strictly omitting L-lysine .

  • Thialysine Supplementation: Add Thialysine to the master mix to achieve a final reaction concentration of 3 mM.

  • Reaction Assembly: Combine the S30 extract, energy buffer (ATP, GTP, PEP, salts), the custom amino acid mix, and your plasmid DNA template (10-15 ng/µL).

  • Incubation: Incubate the reaction at 30°C for 4 hours (batch format).

  • Harvest: Centrifuge at 12,000 × g for 10 minutes to pellet insoluble debris; collect the supernatant containing the soluble modified protein.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on the troubleshooting interventions applied to an auxotrophic expression system.

Experimental ConditionThialysine Conc. (mM)Residual Lysine (mM)Relative Protein Yield (%)Thialysine Incorporation Rate (%)
Standard Co-expression (No Wash)0.50.280%< 15%
Wash and Starve Method1.00.030%> 85%
Wash + Starve + Low Temp (20°C)1.00.055%> 85%
Wash + Starve + EF-P Overexpression1.00.075%> 90%

(Note: Yield is relative to a wild-type expression control grown entirely in canonical lysine).

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my thialysine-modified protein elute differently during ion-exchange chromatography? A: Thialysine alters the isoelectric point (pI) and hydrophobicity of your protein. The sulfur atom in the side chain decreases the basicity of the terminal amine compared to canonical lysine, shifting the local pKa[1]. You will likely need to adjust the pH of your binding and elution buffers to account for this shift.

Q: Can I use a different host organism, like yeast, to improve yields? A: While eukaryotic systems can be used, they possess highly sensitive proteostasis networks. Non-proteinogenic amino acids like thialysine trigger severe chemical-genetic interactions and proteotoxic stress in Saccharomyces cerevisiae, often leading to massive upregulation of degradation pathways and vacuolar sorting of the modified proteins[5]. E. coli remains the most tractable system, provided chaperones or EF-P are utilized.

Part 6: References

1.[2] Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code | PNAS. Source: pnas.org. URL: 2.[7] Thialysine utilization by a lysine-requiring Escherichia coli mutant - PubMed. Source: nih.gov. URL: 3.[5] Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv. Source: biorxiv.org. URL: 4.[6] Degradation of Thialysine- Or Selenalysine-Containing Abnormal Proteins in E. Coli. Source: nih.gov. URL: 5.[1] Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy - PMC. Source: nih.gov. URL: 6.[4] Elongation Factor P Modulates the Incorporation of Structurally Diverse Noncanonical Amino Acids into Escherichia coli Dihydrofolate Reductase - ACS Publications. Source: acs.org. URL: 7.[3] Class II Lysyl-tRNA Synthetase - AARS Online. Source: aars.online. URL:

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Aminoethyl)cysteine Labeling Workflows

Welcome to the Technical Support Center for protein modification and bioconjugation. This guide is specifically engineered for researchers and drug development professionals utilizing 2-(Aminoethyl)cysteine monohydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for protein modification and bioconjugation. This guide is specifically engineered for researchers and drug development professionals utilizing 2-(Aminoethyl)cysteine monohydrochloride (also known as AEC or γ -thialysine) in site-specific protein labeling workflows.

Converting a unique cysteine residue into AEC via alkylation creates a lysine analog that can be targeted by amine-reactive probes (like NHS-esters). However, because AEC is structurally and electronically distinct from native lysine, standard labeling protocols often lead to side reactions, cross-reactivity, or poor yields. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure precise bioconjugation.

Core Workflow & Mechanistic Pitfalls

The generation and subsequent labeling of AEC is a two-step process. First, a free cysteine thiol is alkylated using 2-bromoethylamine to form the thioether-linked AEC. Second, the newly formed primary amine is acylated using an NHS-ester probe. Side reactions can occur at both stages if stoichiometry, pH, and redox states are not strictly controlled.

Workflow Cys Native Cysteine (Thiol, -SH) AEC 2-(Aminoethyl)cysteine (AEC / Thialysine) Cys->AEC Alkylation (pH 8.0-8.5) Reagent 2-Bromoethylamine (20-30 mM) Reagent->AEC Product Labeled AEC-Conjugate (Stable Amide) AEC->Product Acylation (pH 7.8-8.2) Side1 Bis-alkylation (+43 Da) AEC->Side1 Excess Reagent Side2 Thioether Oxidation (+16 Da) AEC->Side2 Oxidative Stress Label NHS-Ester Probe (Fluorophore/Tag) Label->Product Side3 Native Lysine Cross-labeling Label->Side3 pH > 8.5

Fig 1. Workflow of Cys-to-AEC conversion and NHS-labeling, highlighting major side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a +43 Da mass shift on my protein during the aminoethylation step? A: A +43 Da mass shift indicates bis-alkylation . When converting cysteine to AEC, the primary amine of the newly formed AEC residue can act as a nucleophile and attack a second molecule of 2-bromoethylamine. This side reaction is driven by excessive reagent concentrations. Studies have shown that while alkylation is faster at 40–60 mM of 2-bromoethylamine, it inevitably leads to bis-alkylated side products[1]. Solution: Restrict the concentration of 2-bromoethylamine to 20–30 mM and extend the reaction time to maintain homogeneity[1].

Q2: How can I selectively label the AEC residue with an NHS-ester without cross-reacting with native lysines? A: The key lies in the fundamental pKa​ difference between AEC and native lysine. The pKa​ of a typical lysine ϵ -amino group is ~10.5. In contrast, the pKa​ of the primary amine in AEC ( γ -thialysine) is attenuated to approximately 9.5 due to the electron-withdrawing effect of the adjacent thioether sulfur atom[2]. Because AEC is a slightly stronger base/nucleophile at lower pH ranges compared to lysine[3], you can achieve selectivity by dropping the reaction pH to 7.8–8.2. At this pH, native lysines are heavily protonated (unreactive), while a sufficient fraction of AEC remains deprotonated and highly reactive toward NHS-esters.

Q3: My intact mass spectrometry shows a +16 Da adduct on the AEC-modified protein. What happened? A: This is caused by the oxidation of the thioether linkage in the AEC side chain, converting the sulfide to a sulfoxide. Thioethers are highly susceptible to oxidation by dissolved oxygen or trace peroxides in buffers[4]. Solution: To prevent this, the reaction and storage buffers must be supplemented with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and a sacrificial thioether. Adding 10–20 mM free methionine to the buffer acts as an oxidative sink, protecting the AEC residue[1].

Q4: Why is my NHS-ester labeling yield on the AEC residue so low (unmodified AEC remaining)? A: Poor labeling yields usually stem from NHS-ester hydrolysis competing with the acylation reaction. NHS-esters hydrolyze rapidly in aqueous solutions, especially as pH increases[5]. If your buffer pH is too high, the probe will degrade before it can react with AEC. Alternatively, if your buffer contains trace primary amines (e.g., Tris buffer or degraded DMF/DMSO), they will scavenge the NHS-ester[5]. Solution: Ensure you are using amine-free buffers (e.g., HEPES or Phosphate) and freshly prepare the NHS-ester in anhydrous, amine-free DMSO or DMF immediately before use.

Quantitative Data: Physicochemical Comparison

To successfully manipulate AEC, researchers must understand how it quantitatively differs from the native lysine it mimics.

PropertyNative Lysine2-(Aminoethyl)cysteine (AEC)Mechanistic Consequence for Labeling
Side-Chain Structure −CH2​−CH2​−CH2​−CH2​−NH2​ −CH2​−S−CH2​−CH2​−NH2​ S-atom alters geometry and electron density.
Amine pKa​ ~10.5~9.5[2]AEC is deprotonated at a lower pH than Lys.
Optimal NHS Labeling pH 8.3 – 9.0[5]7.8 – 8.2Lower pH selectively targets AEC over Lys.
Oxidation Susceptibility None (Aliphatic)High (Thioether)[4]AEC requires TCEP/Methionine protection[1].
Primary Side Reaction Off-target acylationBis-alkylation (+43 Da)[1]AEC generation requires strict reagent limits.
Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each phase includes a verification step to ensure causality and prevent downstream failure.

Protocol 1: Site-Specific Aminoethylation of Cysteine

Objective: Convert a free cysteine to AEC without inducing bis-alkylation or oxidation.

  • Protein Preparation: Dilute the target protein (containing a single reduced cysteine) to 1–5 mg/mL in Denaturing Alkylation Buffer (6 M Guanidine-HCl, 100 mM HEPES, pH 8.5).

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to ensure complete reduction of the thiol.

  • Alkylation (Strict Stoichiometry): Prepare a fresh 1 M stock of 2-bromoethylamine hydrobromide in water. Add to the protein solution to a final concentration of 25 mM (Do not exceed 30 mM to prevent bis-alkylation[1]).

  • Protection: Add free L-methionine to a final concentration of 20 mM to act as an oxidation sink.

  • Incubation: React in the dark at room temperature for 4–5 hours.

  • Validation Step (Ellman's Assay): Take a 10 µL aliquot and react with DTNB (Ellman's reagent). An absence of yellow absorbance at 412 nm validates that 100% of the free thiols have been consumed.

  • Purification: Desalt the protein into Labeling Buffer (100 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 8.0) using a size-exclusion column.

Protocol 2: Selective NHS-Ester Labeling of AEC

Objective: Acylate the AEC amine while leaving native lysines unmodified.

  • Buffer Verification: Ensure the protein is in an amine-free buffer at pH 8.0 . (At pH 8.0, the AEC amine ( pKa​ 9.5) is ~3.1% deprotonated, while Lysine ( pKa​ 10.5) is only ~0.3% deprotonated, yielding a 10-fold kinetic preference for AEC).

  • Probe Preparation: Dissolve the NHS-ester fluorophore/tag in anhydrous, amine-free DMSO to a concentration of 10 mM[5]. Note: Discard any DMSO that has an odor, as this indicates amine contamination.

  • Conjugation: Add the NHS-ester to the protein solution at a 5- to 10-fold molar excess. Vortex gently.

  • Incubation: Incubate at room temperature for 2 hours, protected from light.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS-esters.

  • Validation Step (Intact MS): Run intact LC-MS. A self-validating reaction will show exactly one mass addition corresponding to the probe. If multiple additions are seen, the pH was too high; if no additions are seen, the NHS-ester was hydrolyzed.

Troubleshooting Decision Tree

Use this logical flow to rapidly diagnose and resolve mass spectrometry anomalies following an AEC labeling workflow.

DecisionTree Start Issue: Poor Yield or Multiple Masses in AEC Labeling MassCheck Analyze Intact Protein MS Data Start->MassCheck MassBis Mass Shift: +43 Da (Bis-alkylation) MassCheck->MassBis Extra Alkylation MassOx Mass Shift: +16 Da (Oxidation) MassCheck->MassOx Mass Shift MassLys Multiple Probe Masses (Off-target Lysine Labeling) MassCheck->MassLys Over-labeling MassLow Unmodified AEC Mass (Incomplete Labeling) MassCheck->MassLow No Labeling SolBis Action: Reduce 2-Bromoethylamine to 20-30 mM MassBis->SolBis SolOx Action: Add 1 mM TCEP & 10 mM Methionine MassOx->SolOx SolLys Action: Lower reaction pH to 7.8-8.0 MassLys->SolLys SolLow Action: Use amine-free buffer, check NHS-ester hydrolysis MassLow->SolLow

Fig 2. Decision tree for diagnosing and resolving AEC labeling side reactions based on MS data.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming γ-Thialysine Incorporation

For researchers engineering novel biologics or dissecting epigenetic regulatory networks, the precise installation of post-translational modification (PTM) mimics is a critical hurdle. γ-Thialysine (S-(2-aminoethyl)-L-cy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engineering novel biologics or dissecting epigenetic regulatory networks, the precise installation of post-translational modification (PTM) mimics is a critical hurdle. γ-Thialysine (S-(2-aminoethyl)-L-cysteine, or AEC) has emerged as a highly versatile lysine analog. Because the thioether linkage (-S-) is nearly isosteric to the native methylene (-CH2-) group, thialysine preserves the aliphatic chain length and flexibility of lysine while offering unique chemical handles for further modification[1].

This guide provides an objective comparison of thialysine incorporation against alternative methods, followed by a self-validating, causality-driven protocol for installing and confirming thialysine via high-resolution mass spectrometry.

Strategic Comparison: Thialysine vs. Alternative Lysine Analog Technologies

When designing an experiment to study lysine function or its PTMs (e.g., acetylation, methylation), scientists must choose between global metabolic replacement, genetic code expansion (amber suppression), or chemical mutagenesis (cysteine alkylation).

The table below quantitatively compares the performance of these alternatives to help you select the optimal pathway for your target protein.

ParameterCysteine Alkylation (γ-Thialysine)Auxotrophic Expression (AEC)Amber Suppression (e.g., Pyrrolysine analogs)
Mechanism Chemical conversion of Cys to Thialysine via alkylation[2].Global metabolic replacement in Lys-auxotrophic E. coli.Co-translational insertion via orthogonal tRNA/aaRS pairs.
Site-Specificity High (Requires a single-cysteine mutant backbone).Low (Replaces all native lysines randomly).Absolute (Directed by TAG stop codon).
Typical Yield >90% conversion of purified WT-level protein[3].10–20% substitution rate; highly toxic to host cells.5–30% of wild-type expression levels.
PTM Mimicry Excellent. Can be further acetylated or methylated in vitro[4].Poor. Cannot direct site-specific PTMs.Excellent. Direct incorporation of Acetyl-Lys or Methyl-Lys.
Cost & Complexity Low. Uses standard expression and inexpensive reagents.Low. Requires specialized media.High. Requires complex plasmids and expensive ncAAs.

The Verdict: While amber suppression is the gold standard for in vivo studies, Cysteine Alkylation to γ-Thialysine is vastly superior for in vitro structural biology, enzymology, and histone acylome profiling due to its near-quantitative yields and minimal barrier to entry[1].

The Chemical Logic of Thialysine Incorporation

To achieve site-specific thialysine incorporation, we rely on the unique nucleophilicity of the cysteine thiol. By engineering a protein to contain a single cysteine at the target site, we can selectively alkylate it using 2-bromoethylamine .

PTM Lys Native Lysine (Residue Mass: 128.09 Da) Thia γ-Thialysine (Residue Mass: 146.06 Da) Lys->Thia Isosteric Structural Mimicry Cys Target Cysteine (Residue Mass: 103.01 Da) Cys->Thia Alkylation (2-bromoethylamine) AcThia Acetyl-Thialysine Mimic (Residue Mass: 188.07 Da) Thia->AcThia KAT Enzyme or Chemical Acylation

Thialysine as a versatile scaffold for Lysine PTM mimics.

Causality in the Chemistry: The reaction is strictly pH-dependent. The pKa of a typical solvent-exposed cysteine thiol is ~8.3. By buffering the reaction at pH 8.0, a significant fraction of the thiol exists as a highly nucleophilic thiolate anion ( S− ). This thiolate rapidly undergoes an SN​2 substitution, attacking the electrophilic carbon of 2-bromoethylamine and displacing the bromide leaving group. Because primary amines (like native lysines) have a pKa > 10.0, they remain protonated and non-nucleophilic at pH 8.0, ensuring absolute chemoselectivity for the target cysteine[3].

Step-by-Step Protocol: Site-Specific Thialysine Installation

This protocol is a self-validating system: it includes a desalting step to terminate the reaction and prepares the sample directly for downstream mass spectrometry.

Materials:

  • Purified single-cysteine mutant protein (1–5 mg/mL).

  • Alkylation Buffer: 50 mM Sodium Phosphate, pH 8.0.

  • 2-bromoethylamine hydrobromide (freshly prepared).

  • DTT (Dithiothreitol) or TCEP.

Procedure:

  • Reduction: Treat the protein with 5 mM DTT or TCEP for 30 minutes at room temperature to reduce any disulfide dimers.

  • Buffer Exchange: Pass the protein through a PD-10 desalting column pre-equilibrated with Alkylation Buffer (pH 8.0) to remove the reducing agent (which would otherwise compete for the alkylating agent).

  • Alkylation: Add 2-bromoethylamine to a final concentration of 100 mM. (Expert Note: A massive molar excess drives the pseudo-first-order reaction to completion).

  • Incubation: Incubate the reaction at 37°C for 2–4 hours in the dark.

  • Termination: Quench the reaction by adding 10 mM DTT, then desalt the protein into a standard storage buffer (e.g., 20 mM Tris, pH 7.5) to remove unreacted 2-bromoethylamine.

Self-Validating Analytical Workflow: Confirming Incorporation

Confirmation of thialysine incorporation cannot rely on gel shifts; it requires the precision of mass spectrometry. The workflow below utilizes both Intact Mass Analysis (for global yield) and LC-MS/MS (for site-specificity).

Workflow A Desalted Protein Reaction Mixture B Intact ESI-TOF MS (Global Yield Analysis) A->B 10% Aliquot C Tryptic Digestion (In-solution) A->C 90% Aliquot E Confirm +43.05 Da Mass Shift B->E Data Deconvolution D LC-MS/MS Orbitrap (Site Validation) C->D Peptide Fragments F Confirm b/y Ion Series & Trypsin Cleavage D->F Database Search

Workflow for Thialysine installation and dual-tier MS validation.
Tier 1: Intact Mass Spectrometry (ESI-TOF)

The Causality: Intact MS confirms the completeness of the reaction. The mass of a cysteine residue is 103.01 Da. The addition of the ethylamine group (-CH2-CH2-NH2) adds 43.05 Da, resulting in a thialysine residue mass of 146.06 Da.

  • Expected Result: You should observe a complete collapse of the wild-type peak and the emergence of a single new peak shifted by exactly +43.05 Da [2]. If a +86.10 Da peak appears, non-specific alkylation of a secondary site has occurred, indicating the pH was likely too high.

Tier 2: LC-MS/MS Peptide Sequencing

The Causality: While Intact MS proves a modification occurred, LC-MS/MS proves where it occurred. Trypsin is a serine protease that specifically cleaves at the C-terminal side of positively charged aliphatic amino acids (Lysine and Arginine). Because γ-thialysine is a nearly perfect structural mimic of lysine, it perfectly fits into the S1 binding pocket of trypsin[1].

  • Expected Result: Trypsin will cleave your protein directly after the newly formed thialysine residue. By analyzing the resulting fragments via tandem mass spectrometry, you will observe the expected b− and y− ion series for the target peptide, terminating in a thialysine mass footprint, definitively proving site-specific incorporation.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Exploring the Histone Acylome through Incorporation of γ-Thialysine on Histone Tails Source: ACS Publications URL

Sources

Comparative

A Senior Application Scientist's Guide to 2-(Aminoethyl)cysteine and Other Lysine Analogs in Research and Drug Development

For researchers, scientists, and drug development professionals, the precise manipulation of protein structure and function is a cornerstone of innovation. Lysine, with its reactive ε-amino group, is a frequent target fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise manipulation of protein structure and function is a cornerstone of innovation. Lysine, with its reactive ε-amino group, is a frequent target for modification and a key player in protein stability and biological interactions. The strategic substitution of lysine with its analogs offers a powerful toolkit to probe and engineer protein behavior. This guide provides an in-depth, objective comparison of 2-(Aminoethyl)cysteine monohydrochloride, also known as S-(2-Aminoethyl)-L-cysteine (AEC) or thialysine, with other notable lysine analogs, supported by experimental data and detailed protocols.

The Strategic Importance of Lysine Analogs

Lysine's primary amine side chain is a hub of biological activity, participating in post-translational modifications, electrostatic interactions, and enzymatic reactions. Lysine analogs, molecules that mimic the structure of lysine, can be incorporated into proteins, either in vivo or in vitro, to introduce novel chemical functionalities, probe biological mechanisms, or enhance therapeutic properties. The choice of a particular analog is dictated by the specific research question, with considerations for its efficiency of incorporation, impact on protein structure and function, and potential for bioorthogonal reactions.

Comparative Analysis of Key Lysine Analogs

This section provides a head-to-head comparison of 2-(Aminoethyl)cysteine with other widely used lysine analogs. The data presented here is a synthesis of findings from multiple peer-reviewed studies.

2-(Aminoethyl)cysteine (AEC) / Thialysine

2-(Aminoethyl)cysteine is a close structural analog of lysine where the γ-methylene group is replaced by a sulfur atom. This substitution has significant biochemical consequences.

  • Mechanism of Action: AEC is recognized by lysyl-tRNA synthetase (LysRS) and can be incorporated into proteins in place of lysine.[1] However, its incorporation can inhibit protein synthesis and alter protein stability.[1][2] The presence of the thioether bond in AEC can also influence the local chemical environment within the protein.

  • Key Applications:

    • Probing Protein Structure and Function: By replacing lysine with AEC, researchers can study the role of specific lysine residues in protein folding, stability, and enzyme catalysis.[1][2]

    • Inhibition of Collagen Accumulation: AEC has been shown to be incorporated into collagen, where it reduces the hydroxylation of lysine residues and selectively diminishes collagen accumulation, making it a potential tool for studying and potentially treating fibrotic diseases.[3][4]

    • Antibacterial Research: As an inhibitor of lysine biosynthesis pathways in bacteria, AEC has been investigated as a potential antibacterial agent.

Selenalysine

Selenalysine is another isostere of lysine where the sulfur atom of thialysine is replaced by a selenium atom.

  • Mechanism of Action: Similar to AEC, selenalysine is a substrate for LysRS and can be incorporated into proteins, acting as a competitive inhibitor of lysine.[1][5]

  • Comparative Performance: Studies have shown that both thialysine and selenalysine inhibit protein synthesis by competing with lysine. However, selenalysine has been reported to be a slightly weaker inhibitor of lysine incorporation into polypeptides compared to thialysine.[5][6] When both are present in equal concentrations, thialysine is incorporated to a greater extent than selenalysine.[6]

Bioorthogonal Lysine Analogs: Azido- and Alkynyl-Lysine

These analogs contain azide (-N₃) or alkyne (-C≡CH) functionalities, which are bioorthogonal, meaning they do not react with native biological functional groups.

  • Mechanism of Action: These analogs are incorporated into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs. Once incorporated, the azide or alkyne group can be specifically and efficiently modified through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[]

  • Key Applications:

    • Protein Labeling and Imaging: Enables the attachment of fluorescent dyes, biotin, or other probes for visualizing and tracking proteins in living cells.[]

    • Drug Conjugation: Facilitates the site-specific attachment of drugs to antibodies or other proteins to create antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[][8]

    • Protein-Protein Interaction Studies: Can be used to crosslink interacting proteins.

Quantitative Comparison of Lysine Analogs

The following table summarizes key quantitative parameters for the discussed lysine analogs, providing a basis for experimental design.

Lysine AnalogStructureKey FeatureKi for Lysyl-tRNA Synthetase (chick tendon fibroblasts)Relative Protein Synthesis InhibitionPrimary Application
2-(Aminoethyl)cysteine (AEC) H₂N-CH(COOH)-CH₂-S-CH₂-CH₂-NH₂Thioether linkage1.4 µM[2]High[1][5]Probing protein structure, inhibiting collagen accumulation
Selenalysine H₂N-CH(COOH)-CH₂-Se-CH₂-CH₂-NH₂Selenoether linkageNot widely reportedModerate to High (slightly lower than AEC)[1][5][6]Probing protein structure, radiolabeling (with ⁷⁵Se)
Azido-L-lysine H₂N-CH(COOH)-(CH₂)₄-N₃Azide group for click chemistryN/A (requires engineered synthetase)Dependent on incorporation efficiencyProtein labeling, bioconjugation, ADCs[][9]
Alkynyl-L-lysine H₂N-CH(COOH)-(CH₂)₄-C≡CHAlkyne group for click chemistryN/A (requires engineered synthetase)Dependent on incorporation efficiencyProtein labeling, bioconjugation, ADCs[]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to compare the performance of lysine analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is essential for determining the cytotoxic effects of lysine analogs on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Lysine analogs (e.g., 2-(Aminoethyl)cysteine monohydrochloride, Selenalysine)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Preparation of Analog Solutions: Prepare a series of dilutions of the lysine analogs in complete culture medium.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of the lysine analogs. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each analog.[][11][12]

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the ability of lysine analogs to inhibit protein synthesis in a cell-free system.

Principle: A cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or an E. coli S30 extract) is used to translate a reporter mRNA (e.g., luciferase or GFP). The incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) is measured in the presence and absence of the lysine analog.

Materials:

  • Cell-free protein synthesis system (commercially available kits)

  • Reporter mRNA (e.g., Luciferase mRNA)

  • ³⁵S-Methionine

  • Lysine and lysine analogs

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, amino acid mixture (lacking methionine and lysine), ³⁵S-Methionine, and the reporter mRNA.

  • Addition of Analogs: Add varying concentrations of the lysine analog or lysine (as a control) to the reaction tubes.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Precipitation: Stop the reaction by adding an equal volume of 10% TCA.

  • Filtration: Collect the precipitated protein on glass fiber filters and wash with 5% TCA.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated radioactivity in the presence of the lysine analog to the control to determine the percent inhibition of protein synthesis.[1][5]

Aminoacyl-tRNA Synthetase (aaRS) Activity Assay

This assay measures the ability of a lysine analog to act as a substrate or inhibitor of lysyl-tRNA synthetase.

Principle: The activity of LysRS is measured by the ATP-PPi exchange reaction. In the presence of lysine or an analog, LysRS catalyzes the exchange of ³²P-labeled pyrophosphate (³²PPi) into ATP. The resulting ³²P-labeled ATP is adsorbed onto activated charcoal, and the radioactivity is quantified.

Materials:

  • Purified lysyl-tRNA synthetase

  • ATP

  • ³²P-Pyrophosphate (³²PPi)

  • Lysine and lysine analogs

  • Activated charcoal

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, and ³²PPi.

  • Enzyme and Substrate Addition: Add the purified LysRS and varying concentrations of lysine or the lysine analog to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Quenching and Adsorption: Stop the reaction by adding the activated charcoal suspension. The charcoal will bind the ATP.

  • Filtration and Washing: Filter the mixture and wash the charcoal with buffer to remove unincorporated ³²PPi.

  • Quantification: Measure the radioactivity of the charcoal-bound ³²P-ATP using a scintillation counter.

  • Data Analysis: Determine the kinetic parameters (Kₘ and Vₘₐₓ for substrates, Kᵢ for inhibitors) by plotting the reaction rates against substrate/inhibitor concentrations.[2]

Visualizing the Concepts

Lysine and its Analogs: A Structural Comparison

G Lysine Lysine -CH2-CH2-CH2-CH2-NH3+ AEC 2-(Aminoethyl)cysteine (AEC) -CH2-S-CH2-CH2-NH3+ Lysine->AEC  S replaces γ-CH2 Selenalysine Selenalysine -CH2-Se-CH2-CH2-NH3+ Lysine->Selenalysine  Se replaces γ-CH2 AzidoLysine Azido-Lysine -(CH2)4-N3 Lysine->AzidoLysine  N3 replaces ε-NH3+ AlkynylLysine Alkynyl-Lysine -(CH2)4-C≡CH Lysine->AlkynylLysine  C≡CH replaces ε-NH3+

Caption: Structural comparison of Lysine and its key analogs.

Workflow for Comparing Lysine Analog Cytotoxicity

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of Lysine Analogs A->B C Treat cells with analogs for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The selection of a lysine analog is a critical decision in experimental design. 2-(Aminoethyl)cysteine serves as a valuable tool for probing the structural and functional roles of lysine and for studying processes like collagen synthesis. Selenalysine offers a similar, albeit slightly less potent, alternative. For applications requiring precise downstream modification, the bioorthogonal analogs, azido- and alkynyl-lysine, are unparalleled in their utility for protein labeling and bioconjugation.

The field of protein engineering is continually evolving, with the development of novel lysine analogs possessing unique functionalities. Future research will likely focus on creating analogs with enhanced incorporation efficiency, greater stability, and novel reactive handles for increasingly complex biological investigations and therapeutic applications. As our understanding of the subtle interplay between protein structure and function deepens, the strategic use of lysine analogs will undoubtedly play an ever more crucial role in advancing biological and biomedical research.

References

  • Wu, G. Y., & Wu, C. H. (1983). Effect of 2-aminoethyl-L-cysteine on collagen accumulation in isolated hepatic granulomas. Experimental Biology and Medicine, 174(2), 226-231. [Link]

  • Wu, G. Y., & Wu, C. H. (1983). Effect of 2-Aminoethyl-L-cysteine on Collagen Accumulation in Isolated Hepatic Granulomas. Experimental Biology and Medicine, 174(2), 226–231. [Link]

  • Jimenez, S. A., & Yankowski, R. (1996). Alteration in the conformational stability of collagen caused by the incorporation of the lysine analogue S-2-aminoethylcysteine. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1292(1), 133-140. [Link]

  • De Marco, C., Busiello, V., Di Girolamo, M., & Cavallini, D. (1976). Selenalysine and protein synthesis. Biochimica et Biophysica Acta (BBA) - Protein Synthesis, 454(2), 298-308. [Link]

  • Sadowski, Z., Jastrzebska, I., & Fornal, E. (2017). In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. Molecules, 22(12), 2208. [Link]

  • Main-Danssen, K., & Main, E. R. G. (2023). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in Enzymology, 681, 131-155. [Link]

  • Creative Biolabs. (2024). Conjugation Based on Lysine Residues. Creative Biolabs. [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2019). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology, 2078, 149-160. [Link]

  • Mendel, D., Ellman, J. A., & Schultz, P. G. (1992). Probing protein stability with unnatural amino acids. Journal of the American Chemical Society, 114(13), 5884-5892. [Link]

  • Friedman, M. (1999). Quantitative analysis of lysine analogs and derivatives. Journal of agricultural and food chemistry, 47(9), 3457–3475. [Link]

  • Austin, S. A., & Clemens, M. J. (1984). Stimulation of protein synthesis by lysine analogues in lysine-deprived Ehrlich ascites tumour cells. Biochimica et biophysica acta, 804(1), 16–22. [Link]

  • Ribas de Pouplana, L., & Schimmel, P. (2001). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods (San Diego, Calif.), 25(1), 1–11. [Link]

  • Pasunooti, K. K., & Liu, C. F. (2016). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in chemistry, 4, 2. [Link]

  • Lee, S. H., Kim, J. H., & Park, Y. (2022). Effect of each amino acid concentrations on type II collagen synthesis by chondrocytes in vitro. Journal of Animal Science and Technology, 64(4), 693-703. [Link]

  • Wang, L., & Mecinović, J. (2025). Selenalysine as a Chemical Tool for Probing Histone Post-Translational Modifications. Bioconjugate Chemistry. [Link]

  • Oreate AI. (2026). The Role of Lysine Acetylation in Protein Stability and Function. Oreate AI Blog. [Link]

  • Pavão, C., D'Alexandri, F. L., & Nardelli, S. C. (2016). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Genetics and molecular research : GMR, 15(3). [Link]

  • Hayashi, H., Mizuguchi, H., & Kagamiyama, H. (1993). Replacement of active-site lysine-239 of thermostable aspartate aminotransferase by S-(2-aminoethyl)cysteine: properties of the mutant enzyme. Biochemistry, 32(44), 12245–12251. [Link]

  • White, C. J., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(15), e202200258. [Link]

  • Zhang, Y., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 5(2), 102985. [Link]

  • Hashim, M., et al. (2025). Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. Current Protein & Peptide Science. [Link]

  • Shi, X. (n.d.). Ribosome Filter Binding Assay. [Link]

  • Coccia, R., Busiello, V., Cini, C., Foppoli, C., & Di Girolamo, M. (1983). Thialysine and selenalysine utilization for protein synthesis by E. coli in comparison with lysine. Italian journal of biochemistry, 32(1), 19–27. [Link]

  • Theobald, J., & Mapp, A. K. (2022). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols, 3(1), 101138. [Link]

  • Young, T. R., & Pires, M. M. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 13(11), 2825. [Link]

  • baseclick. (n.d.). 6-Azido-L-lysine HCl. baseclick. [Link]

  • Cytoskeleton, Inc. (n.d.). Acetyl Lysine Analysis Protocols. Cytoskeleton, Inc. [Link]

  • Brodsky, B., & Baum, J. (2020). A cysteine-based molecular code informs collagen C-propeptide assembly. Nature Communications, 11(1), 2891. [Link]

  • Fries, M., & Rodwell, V. W. (1999). Aminoethylcysteine can replace the function of the essential active site lysine of Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl coenzyme A reductase. Protein science : a publication of the Protein Society, 8(7), 1466–1471. [Link]

  • Cell Biolabs, Inc. (n.d.). Lysine Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Drobne, D., et al. (2020). Acute toxicity of selenate and selenite and their impacts on oxidative status, efflux pump activity, cellular and genetic parameters in earthworm Eisenia andrei. Chemosphere, 254, 126839. [Link]

Sources

Validation

Mass Spec Validation of Thialysine Labeling: A Comprehensive Comparison Guide

Bottom-up proteomics relies heavily on Trypsin due to its unmatched cleavage specificity and the highly informative MS/MS fragmentation patterns generated by basic C-terminal residues. However, analyzing proteins with sp...

Author: BenchChem Technical Support Team. Date: March 2026

Bottom-up proteomics relies heavily on Trypsin due to its unmatched cleavage specificity and the highly informative MS/MS fragmentation patterns generated by basic C-terminal residues. However, analyzing proteins with sparse Lysine (Lys) and Arginine (Arg) residues—such as transmembrane domains or the heavily glycosylated regions of recombinant human erythropoietin (rhEPO)—presents a significant analytical bottleneck[1]. Standard tryptic digestion of these targets yields excessively long peptides that exceed the optimal mass range for mass spectrometry, resulting in poor sequence coverage and missed biological insights.

To overcome this, researchers employ Thialysine Labeling (Cysteine S-aminoethylation). By reacting free cysteine thiols with 2-bromoethylamine (BEA), cysteines are covalently modified into S-2-aminoethylcysteine (thialysine). Because thialysine is a structural analog of lysine (pseudolysine), it introduces artificial tryptic cleavage sites directly at cysteine residues[2]. This guide objectively compares thialysine labeling against standard proteomics workflows and provides a self-validating experimental protocol for its implementation.

Mechanistic Grounding: The Causality of Thialysine Labeling

The success of this method is rooted in nucleophilic substitution and protease structural biology. During the labeling reaction, the thiolate anion of a reduced cysteine attacks the electrophilic carbon of BEA, displacing the bromide ion. The resulting thialysine side chain possesses a primary amine that remains protonated at physiological pH.

Historically utilized in chemical-modification rescue experiments to restore enzymatic activity[3], thialysine perfectly mimics the charge and steric bulk of natural lysine. When introduced to Trypsin or Lys-C, the enzyme's negatively charged binding pocket (specifically the Asp189 residue in Trypsin) recognizes this protonated amine and efficiently hydrolyzes the adjacent C-terminal peptide bond[2].

Workflow cluster_standard Standard Alkylation cluster_thialysine Thialysine Labeling Start Protein Sample (Cys-rich / Lys-poor) Reduction Reduction (DTT/TCEP) Breaks Disulfide Bonds Start->Reduction Alk_IAA Iodoacetamide (IAA) pH 8.0 Reduction->Alk_IAA Alk_BEA 2-Bromoethylamine (BEA) pH 8.0-8.5 Reduction->Alk_BEA Mod_IAA Carbamidomethyl-Cys (+57.02 Da) Alk_IAA->Mod_IAA Dig_Tryp1 Trypsin Digestion Mod_IAA->Dig_Tryp1 Result_1 Long Peptides Poor MS/MS Coverage Dig_Tryp1->Result_1 Mod_BEA Thialysine (AE-Cys) (+43.04 Da) Alk_BEA->Mod_BEA Dig_Tryp2 Trypsin / Lys-C Digestion Mod_BEA->Dig_Tryp2 Result_2 Optimal Tryptic Peptides High Sequence Coverage Dig_Tryp2->Result_2

Workflow comparison: Standard IAA alkylation vs. BEA-mediated Thialysine labeling for MS proteomics.

Objective Comparison: Thialysine vs. Alternative Workflows

When mapping complex targets like rhEPO or membrane proteins, researchers typically choose between standard alkylation, alternative proteases (like GluC), or Thialysine labeling. The table below summarizes the quantitative and qualitative differences between these approaches.

FeatureStandard Alkylation (IAA) + TrypsinGluC DigestionThialysine Labeling (BEA) + Trypsin
Primary Cleavage Sites C-terminal to Lys, ArgC-terminal to Glu, AspC-terminal to Lys, Arg, and Cys
Sequence Coverage (Cys-rich targets) Poor (Yields excessively long peptides)Moderate (Variable cleavage efficiency)Excellent (Yields optimal-length peptides)
Alkylation Reagent Iodoacetamide (IAA)N/A (Often requires native conditions)2-Bromoethylamine (BEA)
Target Mass Shift on Cys +57.021 Da (Carbamidomethylation)N/A+43.042 Da (S-aminoethylation)
MS/MS Fragmentation Standard b/y ion seriesOften poor (Lacks basic C-terminal residue)High Quality (Thialysine mimics basic Lys)

Experimental Methodology: Self-Validating Protocol

To ensure data integrity, every step of this protocol is designed with causality and self-validation in mind.

Step 1: Denaturation and Reduction
  • Procedure: Solubilize the protein sample in 8 M Urea or 6 M Guanidine-HCl (buffered to pH 8.0 with 100 mM Tris-HCl). Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 45 minutes.

  • Causality: Complete unfolding and reduction of disulfide bonds are mandatory. If cysteines remain oxidized, the nucleophilic attack on BEA cannot occur, leading to missed labeling and failed tryptic cleavage.

Step 2: S-Aminoethylation (The Labeling Step)
  • Procedure: Add freshly prepared 2-bromoethylamine hydrobromide (BEA) to a final concentration of 50 mM. Incubate in the dark at room temperature for 2 hours. Crucial: Maintain the pH strictly between 8.0 and 8.5.

  • Causality: At pH < 8.0, the cysteine thiol (pKa ~8.3) remains mostly protonated, drastically slowing the reaction. At pH > 8.5, primary amines (N-terminus, Lys) and histidine imidazole rings begin to deprotonate and compete as nucleophiles, leading to off-target alkylation[4].

Step 3: Quenching and Buffer Exchange
  • Procedure: Quench the unreacted BEA by adding DTT to a final concentration of 50 mM for 15 minutes. Dilute the sample to < 1 M Urea using 50 mM ammonium bicarbonate (pH 8.0) to prepare for digestion.

  • Causality: Trypsin is inactive in high concentrations of Urea. Furthermore, unquenched BEA can alkylate the protease itself, destroying its catalytic efficiency.

Step 4: Proteolytic Digestion
  • Procedure: Add Trypsin or a Lys-C/Trypsin mix at a 1:50 (enzyme:protein) mass ratio. Incubate overnight at 37°C. Quench the digestion by adding formic acid to a final concentration of 1% (v/v).

  • Causality: Lys-C is highly resistant to denaturants and excels at cleaving the C-terminal side of thialysine[2]. The combination of Lys-C and Trypsin ensures maximum cleavage efficiency at the newly created artificial sites.

Mass Spectrometry Data Analysis & Validation Metrics

During LC-MS/MS data analysis, configure your search engine (e.g., MaxQuant, Mascot) with the following parameters to validate the self-correcting nature of the protocol:

  • Fixed/Variable Modification: Set S-aminoethylation (+43.042 Da) on Cysteine as a fixed modification.

  • Enzyme Specificity: Set to Trypsin/P, allowing cleavage at Lys, Arg, and Cys.

System Validation Checkpoints:

  • Primary Metric (Cleavage Efficiency): Calculate the ratio of cleaved AE-Cys to uncleaved AE-Cys. A successful protocol should yield >90% cleavage efficiency at thialysine sites, indicating that the BEA labeling successfully tricked the protease[2].

  • Secondary Metric (Off-Target Labeling): Search for the +43.042 Da variable modification on Histidine and peptide N-termini. If off-target labeling exceeds 5%, it indicates that the pH during alkylation drifted too high or the reaction time was excessive[4]. Adjust the buffer capacity in subsequent runs to restore specificity.

References

  • Cysteine Aminoethylation Enables the Site-Specific Glycosylation Analysis of Recombinant Human Erythropoietin using Trypsin - Analytical Chemistry.[Link]

  • Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation - Journal of the American Society for Mass Spectrometry.[Link]

  • Selectivity of labeled bromoethylamine for protein alkylation - Journal of Molecular Modeling.[Link]

  • Chemical-modification rescue assessed by mass spectrometry demonstrates that gamma-thia-lysine yields the same activity as lysine in aldolase - Protein Science.[Link]

Sources

Comparative

Comparative Analysis of Thialysine and Puromycin: Mechanisms, Applications, and Experimental Workflows

As drug development and molecular biology advance, the precise manipulation of protein synthesis remains a cornerstone of experimental design. Two highly utilized compounds for translation inhibition and metabolic tracki...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and molecular biology advance, the precise manipulation of protein synthesis remains a cornerstone of experimental design. Two highly utilized compounds for translation inhibition and metabolic tracking are Thialysine (S-2-aminoethyl-L-cysteine, or AEC) and Puromycin . While both ultimately disrupt protein synthesis, their molecular targets, cellular consequences, and practical applications differ fundamentally.

This guide provides an objective, data-backed comparative analysis of Thialysine and Puromycin, designed for application scientists and researchers who require field-proven insights to optimize their experimental workflows.

Molecular Mechanisms: The Causality of Translation Inhibition

To effectively utilize these compounds, researchers must understand the causality behind their mechanisms of action (MOA).

Thialysine: The Amino Acid Impostor

Thialysine is a non-proteinogenic amino acid where the 4-methylene group of L-lysine is replaced by a sulfur atom[1]. Because of its structural homology to lysine, it acts as a competitive inhibitor at the level of Lysyl-tRNA Synthetase (LysRS) .

  • The Mechanism: Thialysine is erroneously aminoacylated onto tRNA Lys and incorporated into nascent polypeptide chains during translation[1].

  • The Consequence: This misincorporation leads to the accumulation of misfolded, inactive proteins. The resulting proteotoxic stress triggers a massive down-regulation of cyclin-dependent kinases (cdks) and cyclins, arresting the cell cycle in the S and G2/M phases and ultimately inducing mitochondria-dependent apoptosis[2].

Puromycin: The tRNA Mimic

Puromycin is an aminonucleoside antibiotic derived from Streptomyces alboniger. Unlike thialysine, which targets the aminoacylation step, puromycin directly targets the ribosome [3].

  • The Mechanism: Puromycin mimics the 3' end of an aminoacylated tRNA (specifically tyrosyl-tRNA). It enters the ribosomal A-site, where the peptidyl transferase center catalyzes the formation of a covalent peptide bond between the nascent polypeptide chain and the primary amine of puromycin[3].

  • The Consequence: Because puromycin lacks the extended RNA structure required to anchor it to the ribosome, the puromycylated nascent chain is prematurely released, causing immediate ribosome disassembly and a complete halt to global translation[3].

MOA_Comparison cluster_Thialysine Thialysine (AEC) Mechanism cluster_Puromycin Puromycin Mechanism T_Node1 Thialysine (Lysine Analog) T_Node2 Lysyl-tRNA Synthetase (LysRS) T_Node1->T_Node2 Competitive Binding T_Node3 Misacylated tRNA (AEC-tRNA) T_Node2->T_Node3 Erroneous Acylation T_Node4 Incorporation into Nascent Peptide T_Node3->T_Node4 Translation T_Node5 Misfolded Proteins & Cell Cycle Arrest T_Node4->T_Node5 Accumulation P_Node1 Puromycin (tRNA Mimic) P_Node2 Ribosome A-Site P_Node1->P_Node2 Binds P_Node3 Peptidyl Transferase Reaction P_Node2->P_Node3 Accepts Nascent Chain P_Node4 Puromycylated Truncated Peptide P_Node3->P_Node4 Covalent Linkage P_Node5 Premature Chain Termination P_Node4->P_Node5 Ribosome Disassembly

Comparative mechanism of action for Thialysine (amino acid analog) and Puromycin (tRNA mimic).

Quantitative Performance & Application Comparison

To select the appropriate reagent for your assay, refer to the following performance matrix summarizing their biochemical profiles.

FeatureThialysine (AEC)Puromycin
Chemical Nature Non-proteinogenic amino acid (Lysine analog)Aminonucleoside antibiotic (tRNA mimic)
Primary Target Lysyl-tRNA Synthetase (LysRS)Ribosome A-site (Peptidyl Transferase Center)
Mechanism of Action Competitive misincorporation into nascent proteinsPremature chain termination and ribosome disassembly
Cellular Consequence Misfolded protein accumulation, cell cycle arrest (S/G2/M)Immediate halt of global translation
Reversibility Highly reversible via excess L-Lysine supplementationIrreversible once covalently linked to the nascent chain
Primary Applications Metabolic labeling, epigenetic studies, selection markerSUnSET translation assay, stable cell line selection (pac gene)

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. The following methodologies incorporate critical controls that prove the observed phenotypes are driven by the specific mechanisms of the compounds, rather than off-target toxicity.

Protocol 1: Thialysine-Induced Cytotoxicity and L-Lysine Rescue Assay

Because thialysine acts as a competitive inhibitor, its effects must be reversible by its native counterpart[1]. This protocol uses L-lysine supplementation to validate on-target specificity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., CHO or Jurkat cells) in a 96-well plate at 1×104 cells/well in standard media (e.g., DMEM with 10% FBS). Incubate overnight.

  • Thialysine Treatment: Treat the experimental wells with Thialysine at varying concentrations (e.g., 0.1 mM to 5.0 mM ) to establish an IC 50​ curve.

  • Self-Validating Rescue Control (Critical Step): In parallel wells, co-treat cells with the IC 50​ concentration of Thialysine plus a 5-fold molar excess of L-Lysine. Causality note: If Thialysine's toxicity is strictly due to LysRS competition, the 5x L-Lysine will outcompete the analog, completely rescuing cell viability.

  • Incubation: Incubate for 48-72 hours.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to quantify cell viability. Compare the Thialysine-only wells against the L-Lysine rescue wells.

Protocol 2: SUnSET Assay for Global Protein Synthesis (Puromycin)

The Surface Sensing of Translation (SUnSET) assay leverages puromycin's covalent linkage to nascent peptides to quantify global translation rates without radioactive labeling[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture cells in 6-well plates until 70-80% confluent.

  • Self-Validating Translation Block (Critical Step): Pre-treat the negative control well with Cycloheximide (CHX, ) for 15 minutes prior to puromycin addition. Causality note: CHX freezes elongating ribosomes. If the puromycin signal in downstream Western blots is truly dependent on active translation, the CHX-treated sample will show zero puromycin incorporation[5].

  • Puromycin Pulsing: Add Puromycin ( , depending on cell line) to all wells (including the CHX control) and incubate for exactly 30 minutes.

  • Harvest & Lysis: Wash cells immediately with ice-cold PBS to halt translation, then lyse in RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-puromycin monoclonal antibody (e.g., clone 12D10).

  • Quantification: Normalize the puromycin smear intensity (representing all newly synthesized proteins) against a loading control (e.g., GAPDH) to determine the relative translation rate.

Workflow cluster_SUnSET SUnSET Assay (Puromycin) cluster_Thialysine_Assay Thialysine Reversal Validation S1 Pulse Cells with Puromycin (1-10 µM) S2 Lyse Cells & Extract Proteins S1->S2 S3 Western Blot with Anti-Puromycin Ab S2->S3 S4 Quantify Global Translation Rate S3->S4 T1 Treat Cells with Thialysine (IC50) T2 Co-treat with 5x Excess L-Lysine T1->T2 T3 Measure Cell Viability (e.g., MTT Assay) T2->T3 T4 Confirm Phenotype Rescue T3->T4

Workflows for Puromycin-based SUnSET assay and Thialysine lysine-reversal validation.

Expert Insights for Drug Development Professionals

When designing an assay, the choice between an amino acid analog and an aminonucleoside antibiotic dictates the type of data you will acquire:

  • Choose Thialysine when: You are investigating the Unfolded Protein Response (UPR) , studying amino acid starvation pathways, or conducting epigenetic studies. Thialysine is particularly valuable in semisynthetic protein chemistry, as it can be introduced to histone peptides via site-specific cysteine alkylation to mimic lysine methylation states.

  • Choose Puromycin when: You need an instantaneous snapshot of global translation rates (via SUnSET or O-propargyl-puromycin assays) or when establishing stable cell lines. Because puromycin acts at the ribosomal level, it is agnostic to upstream amino acid availability, making it the gold standard for directly measuring the physical act of translation.

References[1] Effects of thialysine on CHO cells growth - PubMed -https://pubmed.ncbi.nlm.nih.gov/3934502/[2] Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells - PubMed -https://pubmed.ncbi.nlm.nih.gov/15338751/[3] The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed -https://pubmed.ncbi.nlm.nih.gov/32335192/[5] Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PNAS -https://www.pnas.org/doi/10.1073/pnas.1111561108[4] SUnSET, a nonradioactive method to monitor protein synthesis - PubMed -https://pubmed.ncbi.nlm.nih.gov/19305406/

Sources

Validation

comparing "2-(Aminoethyl)cysteine monohydrochloride" and selenalysine.

Comparative Guide: 2-(Aminoethyl)cysteine (Thialysine) vs. Selenalysine in Protein Synthesis and Epigenetic Probing Executive Summary In the landscape of amino acid analogs, 2-(Aminoethyl)cysteine monohydrochloride (wide...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(Aminoethyl)cysteine (Thialysine) vs. Selenalysine in Protein Synthesis and Epigenetic Probing

Executive Summary

In the landscape of amino acid analogs, 2-(Aminoethyl)cysteine monohydrochloride (widely known as thialysine or SAEC) and selenalysine stand out as powerful tools for disrupting protein synthesis and probing epigenetic mechanisms. Both compounds are structural analogs of the essential amino acid L-lysine, substituting the native gamma-methylene group with a sulfur or selenium atom, respectively 1. This guide provides an objective, data-driven comparison of their molecular kinetics, competitive inhibitory profiles, and modern applications in bioorthogonal chemistry, equipping researchers with the foundational knowledge required for advanced experimental design.

Structural Chemistry & Stereoelectronic Profiles

The efficacy of an amino acid analog is dictated by its ability to mimic the native substrate while introducing a functional disruption.

  • 2-(Aminoethyl)cysteine (Thialysine): Features a sulfur atom in place of the γ -carbon. The sulfur atom is slightly larger than carbon, subtly altering the pKa of the terminal amine and the side-chain flexibility, yet it maintains strong recognition by cellular transport and activation machinery 2.

  • Selenalysine: Features a selenium atom substitution. Selenium possesses a larger atomic radius and distinct redox properties compared to sulfur. This increased steric bulk and altered stereoelectronic profile slightly reduce its binding affinity to key enzymes compared to thialysine 1.

Mechanistic Pathways: The Aminoacyl-tRNA Synthetase Bottleneck

Both analogs exert their primary biological effects by hijacking the cellular protein synthesis machinery. They compete directly with L-lysine for the active site of lysyl-tRNA synthetase (LysRS) 2. Once activated and transferred to tRNA Lys , they are erroneously incorporated into nascent polypeptide chains 3.

Because the chalcogen heteroatoms disrupt normal hydrogen bonding and folding kinetics, the resulting analog-substituted proteins are highly unstable. The cell's quality control machinery recognizes these aberrant proteins, leading to their rapid proteolysis and subsequent cell growth arrest 4.

Pathway Lys L-Lysine LysRS Lysyl-tRNA Synthetase (Competitive Binding) Lys->LysRS High Affinity Thia Thialysine (SAEC) Thia->LysRS Moderate Affinity Sel Selenalysine Sel->LysRS Lower Affinity tRNA Aminoacyl-tRNA Complex LysRS->tRNA Activation Ribosome Ribosomal Translation tRNA->Ribosome Transfer FuncProt Functional Proteins (Cell Survival) Ribosome->FuncProt Lysine AbnormProt Analog-Substituted Proteins (Unstable) Ribosome->AbnormProt Analogs Degradation Rapid Degradation & Growth Arrest AbnormProt->Degradation Proteolysis

Fig 1: Competitive incorporation pathway of lysine analogs leading to protein degradation.

Quantitative Performance & Kinetic Benchmarks

Experimental data demonstrates that thialysine is generally a more potent competitor than selenalysine across various biological systems. When both analogs are present at equal concentrations, thialysine is preferentially utilized by the cellular machinery 3.

Parameter2-(Aminoethyl)cysteine (Thialysine)Selenalysine
Heteroatom Substitution Sulfur (S)Selenium (Se)
Max Protein Substitution (E. coli) 46% - 60% 3512% - 14% 3[[5]]()
Lysine Transport KI​ (High Affinity) 8 µM 612 µM [[6]]()
Lysine Transport KI​ (Low Affinity) 4 µM [[6]]()6 µM 6
Homocitrate Synthase IC50​ 1.1 mM 71.9 mM 7
LysRS Inhibitory Potency HighModerate 1

Modern Epigenetic Applications: Bioorthogonal PTM Probing

While historically utilized as metabolic inhibitors, these analogs have found a modern renaissance in the field of epigenetics. Post-translational modifications (PTMs) on histones—such as lysine methylation and acetylation—are critical for regulating eukaryotic gene expression.

Researchers now leverage the unique nucleophilicity of selenocysteine (Sec) and cysteine (Cys) to perform chemo- and site-selective alkylation. This dual-modification strategy generates unmodified and modified (e.g., methylated or acetylated) γ -selenalysine and γ -thialysine residues directly within histone peptides 8. Selenalysine, in particular, has proven to be an exceptionally efficient lysine mimic for enzymatic reactions catalyzed by histone lysine methyltransferases (KMTs) and acetyltransferases (KATs), enabling structural biologists to probe epigenetic reader proteins with unprecedented precision 9.

Validated Experimental Protocols

Protocol A: Comparative In Vivo Incorporation Assay

Objective: Quantify the substitution efficiency of thialysine vs. selenalysine in bacterial proteins. Causality: Wild-type cells synthesize endogenous lysine, which outcompetes the analogs. Utilizing a lysine-auxotrophic mutant ensures the intracellular lysine pool is entirely controlled by the researcher, forcing the utilization of the analogs 3.

  • Culture Preparation: Grow a lysine-requiring E. coli mutant in minimal media supplemented with limiting L-lysine (e.g., 10 µM) and an excess of the target analog (e.g., 1 mM thialysine or selenalysine).

  • Radiolabeling: Introduce 14 C-leucine to the culture. Rationale: Leucine serves as an independent tracer for global de novo protein synthesis without interfering with the lysine transport pathways 4.

  • Harvest & Precipitation: At designated 15-minute intervals, harvest aliquots. Precipitate proteins using 10% Trichloroacetic Acid (TCA) and isolate via filtration.

  • Self-Validation Check: Measure the 14 C-leucine radioactivity against the optical density ( OD600​ ) of the culture. A divergence—where leucine incorporation continues but OD600​ plateaus—validates that analog-substituted proteins are actively synthesized but are biologically inactive, halting cell division 4.

Protocol B: Chemoselective Synthesis of Epigenetic Probes via γ -Selenalysine

Objective: Generate site-specifically modified histone peptides mimicking lysine PTMs. Causality: Traditional enzymatic modification is heterogeneous. By incorporating a selenocysteine (Sec) at the target site during solid-phase peptide synthesis (SPPS), researchers exploit the high nucleophilicity and low pKa of the selenol group for highly selective alkylation, bypassing the need for complex protection strategies 8.

  • Peptide Synthesis: Synthesize the histone peptide backbone via SPPS, incorporating Sec at the target position (e.g., H3K9).

  • Alkylation: React the purified peptide with an aziridine derivative carrying the desired PTM mimic (e.g., methyl or acetyl group) under mildly basic aqueous conditions (pH 8.0) for 2 hours at room temperature.

  • Purification: Isolate the modified peptide via RP-HPLC.

  • Self-Validation Check: Perform LC-MS/MS. The precise mass shift (+ mass of the alkyl group) and the specific MS/MS fragmentation pattern validate the site-specific installation of the modified γ -selenalysine, guaranteeing no off-target alkylation occurred on standard residues [[9]]().

Sources

Comparative

Quantification of Thialysine Incorporation by Mass Spectrometry: A Comparative Guide

The Paradigm Shift in Cysteine Derivatization In bottom-up proteomics, the standard treatment of cysteine residues involves reduction followed by alkylation with iodoacetamide (IAA) to form carbamidomethyl-cysteine. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Cysteine Derivatization

In bottom-up proteomics, the standard treatment of cysteine residues involves reduction followed by alkylation with iodoacetamide (IAA) to form carbamidomethyl-cysteine. While this prevents disulfide bond reformation, it renders the residue chemically neutral and invisible to standard proteases.

For highly hydrophobic targets—such as transmembrane proteins that naturally lack basic residues (Lys/Arg) but are rich in cysteines—standard IAA alkylation results in massive, highly hydrophobic peptides that precipitate out of solution or fail to ionize in the mass spectrometer[1].

The Alternative: S-aminoethylation using 2-bromoethylamine (BEA) converts cysteine into Thialysine (S-aminoethylcysteine, or γ-thialysine). Because the thioether linkage (-S-) is sterically similar to a methylene group (-CH2-), Thialysine acts as a near-perfect structural and electronic mimic of Lysine[2]. This modification introduces a primary amine that restores a positive charge at physiological pH and, critically, serves as a highly efficient cleavage site for Lys-C and Trypsin[1].

Mechanistic Causality: Why Thialysine Outperforms Standard Alkylation

The decision to replace IAA with BEA is rooted in fundamental enzyme kinetics and gas-phase peptide chemistry:

  • Proteolytic Landscape Engineering: Trypsin and Lys-C feature an S1 specificity pocket that recognizes the protonated primary amine of lysine. Thialysine perfectly fits this pocket, forcing the proteases to cleave at modified cysteines. This artificially increases the density of cleavage sites, generating shorter, hydrophilic-termini peptides that are highly amenable to Electrospray Ionization (ESI-MS).

  • Gas-Phase Fragmentation (CID/HCD): Peptides terminating in a basic residue (like Lys or Thialysine) sequester protons at the C-terminus during ionization. This stabilizes the generation of continuous, high-abundance y-ion series during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), drastically improving search engine scoring algorithms.

G cluster_0 Standard Alkylation (IAA) cluster_1 Thialysine Incorporation (BEA) Cys1 Cysteine (Thiol) Alk1 Carbamidomethyl-Cys (+57.02 Da) Cys1->Alk1 IAA Dig1 Trypsin Digestion Alk1->Dig1 Res1 No Cleavage (Long Peptides) Dig1->Res1 Cys2 Cysteine (Thiol) Alk2 Thialysine (AE-Cys) (+43.04 Da) Cys2->Alk2 BEA Dig2 Lys-C / Trypsin Digestion Alk2->Dig2 Res2 Cleavage at AE-Cys (MS-Amenable) Dig2->Res2

Workflow comparison: Standard IAA alkylation vs. BEA-mediated Thialysine incorporation.

Comparative Performance Data

The following tables synthesize the physicochemical differences and empirical MS performance metrics when comparing Thialysine incorporation against standard carbamidomethylation.

Table 1: Physicochemical & Mass Spectrometry Properties
FeatureThialysine Incorporation (BEA)Standard Alkylation (IAA)
Alkylating Reagent 2-Bromoethylamine (BEA)Iodoacetamide (IAA)
Monoisotopic Mass Shift +43.0422 Da+57.0215 Da
Charge State (pH 7.0) Positive (+1)Neutral (0)
Cleavage by Trypsin/Lys-C Yes (Acts as Lysine mimic)No
Primary Off-Target Reaction O-aminoethylation (Glu/Asp)Over-alkylation (N-term, His, Lys)
Table 2: Proteomic Coverage Metrics (Based on Complex Cell Lysates)

Data normalized from comparative studies on A549 cell extracts[1].

MetricThialysine (BEA) WorkflowStandard (IAA) WorkflowPerformance Delta
Total Unique Peptides ID'd +15-20% IncreaseBaselineSuperior
Membrane Protein Groups >230 Unique IDs GainedBaselineHighly Superior
Cleavage Efficiency at Cys >50% (Lys-C/Trypsin)0%Superior
Off-Target Modification Rate <0.8% (O-aminoethylation)~1.5% (Over-alkylation)Superior

Validated Experimental Protocol: Thialysine Incorporation

This protocol is designed as a self-validating system . By carefully controlling pH and reducing agents, we ensure quantitative conversion of cysteine to Thialysine without inducing bis-alkylation.

Step 1: Denaturation and Reduction
  • Causality: The pKa of a standard free cysteine thiol is ~8.3, though local microenvironments can shift this[3]. To ensure the thiol is fully deprotonated into a highly nucleophilic thiolate anion, the reaction must be buffered above its pKa.

  • Action: Resuspend protein pellets in 100 mM Tris-HCl (pH 8.5) containing 8 M Urea. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Note: TCEP is strictly preferred over DTT here. DTT contains thiols that will competitively react with BEA, requiring massive excesses of the alkylating reagent which drives up off-target side reactions.

Step 2: S-Aminoethylation (Thialysine Generation)
  • Causality: Alkyl bromides (BEA) are slightly less reactive than alkyl iodides (IAA)[3]. To achieve >95% conversion, the reaction requires a higher concentration and mild heat.

  • Action: Add freshly prepared 2-Bromoethylamine (BEA) to a final concentration of 40–50 mM. Incubate the mixture at 50°C for 3 hours in the dark.

Step 3: Quenching and Digestion
  • Action: Quench unreacted BEA by adding DTT to a final concentration of 20 mM (incubate 15 mins). Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the Urea concentration below 2 M.

  • Action: Add MS-grade Lys-C at a 1:100 (enzyme:protein) ratio for 3 hours at 37°C. Follow with Trypsin at a 1:50 ratio overnight at 37°C.

Step 4: Self-Validation via MS QC
  • Action: During data analysis, monitor the rate of bis-alkylation (+86.0844 Da on Cys) and O-aminoethylation (+43.0422 Da on Glu). A successful protocol will yield >95% target AE-Cys with <1% off-target modifications[1].

Mass Spectrometry Quantification Parameters

To accurately quantify Thialysine incorporation, the database search engine (e.g., MaxQuant, MSFragger, or Proteome Discoverer) must be explicitly configured to recognize the new proteolytic landscape and mass shifts.

MS_Logic Raw Raw MS/MS Spectra (DDA / DIA) Search Database Search Engine (e.g., MaxQuant / MSFragger) Raw->Search FDR Target-Decoy Validation (1% FDR) Search->FDR Mod Dynamic Modification: AE-Cys (+43.0422 Da) Mod->Search Enz Enzyme Specificity: Trypsin + Cleave at Cys Enz->Search Quant Label-Free Quantification (Extracted Ion Chromatograms) FDR->Quant

Mass spectrometry data processing logic for quantifying Thialysine-incorporated peptides.

Crucial Search Engine Settings:

  • Enzyme Specificity: Set to Trypsin/P AND add Cysteine to the list of cleavage sites (cleavage C-terminal to Cys, Lys, and Arg). Allow up to 2 missed cleavages.

  • Fixed/Variable Modifications:

    • Remove Carbamidomethylation (+57.0215 Da) from the fixed modifications list.

    • Add S-Aminoethylation (+43.0422 Da) on Cysteine as a Fixed Modification (Formula: C2​H5​N ).

    • Add O-Aminoethylation (+43.0422 Da) on Glutamate/Aspartate as a Variable Modification for quality control.

  • Quantification: Use Label-Free Quantification (LFQ) based on the Extracted Ion Chromatogram (XIC) of the precursor ions. The retention time of AE-Cys peptides will be slightly more hydrophilic (eluting earlier on C18) compared to their theoretical carbamidomethylated counterparts.

Sources

Validation

"2-(Aminoethyl)cysteine monohydrochloride" vs. azidohomoalanine for protein labeling

Bioorthogonal Tagging vs. Chemical Mutagenesis: A Comparative Guide to Azidohomoalanine and 2-(Aminoethyl)cysteine in Protein Labeling As the demand for precision in proteomics and protein engineering accelerates, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Bioorthogonal Tagging vs. Chemical Mutagenesis: A Comparative Guide to Azidohomoalanine and 2-(Aminoethyl)cysteine in Protein Labeling

As the demand for precision in proteomics and protein engineering accelerates, the strategic use of non-canonical amino acids (ncAAs) has become indispensable. Two highly utilized, yet mechanistically distinct, ncAAs are Azidohomoalanine (AHA) and 2-(Aminoethyl)cysteine monohydrochloride (SAEC) , also known as thialysine.

While both molecules enable researchers to manipulate and label proteins, they serve fundamentally different experimental paradigms. AHA is the gold standard for bioorthogonal metabolic labeling of the nascent proteome[1]. Conversely, SAEC acts as a structural mimic of lysine, primarily utilized in chemical mutagenesis to study post-translational modifications (PTMs) or to engineer unique reactive amine handles into enzyme active sites[2][3].

This guide objectively compares their performance, outlines their distinct labeling chemistries, and provides self-validating experimental protocols to ensure rigorous application in your workflows.

Mechanistic Divergence: Bioorthogonality vs. Structural Mimicry

The choice between AHA and SAEC hinges on the causality of your experimental design: are you tracking protein synthesis globally, or are you interrogating the structural biology of a specific residue?

Azidohomoalanine (AHA): The Bioorthogonal Tracer AHA is a structural surrogate for methionine. Because the endogenous methionyl-tRNA synthetase (MetRS) exhibits promiscuity, it readily charges AHA onto tRNAMet, incorporating it into newly synthesized proteins during translation[4]. The critical advantage of AHA is its azide moiety. Azides are biologically inert, meaning they do not cross-react with native cellular functional groups. This enables true bioorthogonal labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing researchers to attach fluorophores or affinity tags exclusively to the nascent proteome with zero background[1][5].

2-(Aminoethyl)cysteine (SAEC): The Lysine Surrogate SAEC is a lysine analog where the γ -methylene group is replaced by a sulfur atom[6]. While it can be incorporated metabolically via auxotrophic hosts, it competitively inhibits lysyl-tRNA synthetase (LysRS) and often induces cytotoxicity by disrupting protein synthesis[6]. Therefore, its most powerful application is post-translational chemical mutagenesis. By reacting a strategically placed cysteine residue with an aminoethylating agent (like 2-bromoethylamine), researchers can generate SAEC in situ[3]. This "thialysine" residue structurally mimics lysine but possesses a lower pKa​ (~9.5 compared to ~10.5 for native lysine)[7]. This subtle electronic shift allows SAEC to act as a unique substrate for PTM enzymes (e.g., deacetylases) or to be selectively targeted by amine-reactive probes at specific pH levels[2].

Comparative Performance Data

To facilitate objective reagent selection, the quantitative and functional properties of AHA and SAEC are summarized below.

FeatureAzidohomoalanine (AHA)2-(Aminoethyl)cysteine (SAEC / Thialysine)
Target Amino Acid Mimic Methionine[4]Lysine[6]
Labeling Chemistry CuAAC or SPAAC (Click Chemistry)[1]Amine-reactive (NHS esters, isothiocyanates)
Bioorthogonality High: Azide group is inert to native biology[1].Low: Primary amine reacts similarly to native Lys.
Primary Application Nascent proteome labeling (BONCAT), pulse-chase[5].Lysine PTM mimicry, chemical mutagenesis, active site probing[2][3].
Incorporation Method Metabolic (MetRS promiscuity)[4].Chemical conversion of Cys, or auxotrophic expression[3][6].
pKa​ of Reactive Group N/A (Azide is uncharged).~9.5 (Thialysine amine) vs ~10.5 (Native Lys)[7].

Visualizing the Workflows

G cluster_AHA Azidohomoalanine (AHA) Workflow cluster_SAEC 2-(Aminoethyl)cysteine (SAEC) Workflow A1 Met-Depletion A2 AHA Pulse Labeling A1->A2 A3 In vivo Translation (BONCAT) A2->A3 A4 CuAAC Click Chemistry (Fluorophore/Biotin) A3->A4 S1 Cys-Mutant Expression S2 Chemical Aminoethylation (e.g., 2-bromoethylamine) S1->S2 S3 Thialysine (SAEC) Formation S2->S3 S4 Amine-Reactive Labeling or PTM Mimicry S3->S4

Caption: Workflow comparison: AHA metabolic tagging vs. SAEC chemical mutagenesis.

G cluster_SAEC_chem SAEC Generation via Chemical Mutagenesis Cys Protein-Cys (Thiol, -SH) Alkylation Alkylation (pH 8.0) Cys->Alkylation Reagent 2-Bromoethylamine Reagent->Alkylation SAEC Protein-SAEC (Thialysine) Alkylation->SAEC

Caption: Chemical mechanism of SAEC generation via site-specific cysteine alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls guarantee that the observed signals are a direct consequence of the intended chemical modifications.

Protocol 1: AHA Metabolic Labeling & BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)

Causality Check: Methionine depletion is strictly required because MetRS has a higher affinity for native methionine than AHA. If Met is present, AHA incorporation will be outcompeted.

Step-by-Step Methodology:

  • Methionine Depletion: Wash cultured cells (e.g., HEK293T) 3x with PBS. Incubate in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes to deplete intracellular Met reserves.

  • Pulse Labeling: Add AHA to the media at a final concentration of 1-4 mM.

    • Validation Control: In a parallel well, add AHA (1 mM) + L-Methionine (10 mM). This Met-chase control validates that subsequent click signals are specifically due to MetRS-mediated AHA incorporation.

  • Harvest & Lysis: After 1-4 hours, wash cells with cold PBS containing protease inhibitors. Lyse cells using RIPA buffer.

  • CuAAC Click Reaction: To 50 µg of lysate, add the following click reagents in exact order:

    • Alkyne-Fluorophore (e.g., Alkyne-Cy5) (50 µM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 µM)

    • CuSO4​ (1 mM)

    • Sodium Ascorbate (5 mM) - Must be prepared fresh to ensure Cu(II) reduction to catalytic Cu(I).

  • Incubation & Validation: React for 1 hour at room temperature in the dark. Resolve proteins via SDS-PAGE and image via fluorescence.

    • System Validation: The experimental lane must show a robust fluorescent smear (nascent proteome), while the Met-chase control lane must remain completely blank, proving bioorthogonality.

Protocol 2: Post-Translational Generation of SAEC via Cysteine Aminoethylation

Causality Check: This protocol converts a specific cysteine into thialysine (SAEC). The reaction pH must be strictly maintained at 8.0 to ensure the cysteine thiol is deprotonated (forming a highly nucleophilic thiolate) while minimizing off-target alkylation of native amines.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify a target protein engineered to contain a single, surface-exposed Cysteine residue (all other native Cys mutated to Ser/Ala).

  • Thiol Validation: Perform an Ellman’s assay (DTNB) to quantify free thiols.

    • System Validation: The molar ratio of free thiol to protein must be exactly 1.0. If lower, reduce the protein with TCEP and remove TCEP via size-exclusion chromatography before proceeding.

  • Aminoethylation: Buffer exchange the protein into 50 mM Tris-HCl, pH 8.0. Add 2-bromoethylamine monohydrochloride to a final concentration of 50 mM (large molar excess).

  • Incubation: Incubate the reaction in the dark at 37°C for 2-4 hours.

  • Quenching & Cleanup: Quench the reaction by adding 10 mM DTT to consume unreacted 2-bromoethylamine. Desalt the protein using a Zeba spin column to isolate the SAEC-modified protein.

  • Mass Spectrometry Validation: Analyze the intact protein via ESI-MS.

    • System Validation: The mass spectrum must show a complete shift of +43 Da (addition of the ethylamine group minus the displaced proton), with no residual wild-type mass, confirming 100% conversion to SAEC.

Conclusion

For applications requiring the tracking of global protein synthesis or temporal proteomic dynamics, Azidohomoalanine (AHA) is the superior choice due to its high bioorthogonality and compatibility with click chemistry. However, for structural biologists and enzymologists aiming to dissect the precise role of lysine residues, post-translational modifications, or active-site microenvironments, the chemical generation of 2-(Aminoethyl)cysteine (SAEC) provides an unmatched, site-specific structural mimic.

Sources

Comparative

Introduction: The Indispensable Lysine and its Versatile Analog, Thialysine

An In-Depth Functional Comparison of Thialysine and Lysine in Enzymes: A Guide for Researchers This guide provides a comprehensive analysis of thialysine as a functional analog of lysine, designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Functional Comparison of Thialysine and Lysine in Enzymes: A Guide for Researchers

This guide provides a comprehensive analysis of thialysine as a functional analog of lysine, designed for researchers, scientists, and drug development professionals. We will delve into the molecular distinctions between these two amino acids and explore the functional consequences of this substitution within various enzymatic systems. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and provide actionable protocols for your own research.

Lysine is a fundamental, proteinogenic α-amino acid essential for a vast array of biological processes.[1][] Its side chain, terminating in a primary ε-amino group, is a hub of biochemical activity.[3] At physiological pH, this group is typically protonated (-NH3+), allowing it to form crucial salt bridges and hydrogen bonds that stabilize protein structure.[] Furthermore, the ε-amino group is a key site for post-translational modifications (PTMs), such as methylation and acetylation, which dynamically regulate protein function in processes like epigenetic control.[1][4][5] In enzyme active sites, this group can act as a general base or a nucleophile, directly participating in catalytic mechanisms.[3]

Thialysine, or S-(2-Aminoethyl)-L-cysteine, is a structural analog of lysine where the γ-methylene group (CH2) is replaced by a sulfur atom, creating a thioether linkage.[6][7] This seemingly subtle substitution introduces significant changes in basicity, bond geometry, and length, making thialysine an invaluable tool for probing enzyme mechanisms. It can be incorporated into proteins, either biosynthetically or through chemical modification, allowing researchers to dissect the specific roles of lysine residues in catalysis, substrate recognition, and regulation.[8][9][10]

Chapter 1: A Tale of Two Side Chains: Physicochemical Comparison

The functional differences between lysine and thialysine originate from their distinct molecular properties. The substitution of a carbon atom for a sulfur atom alters the geometry, basicity, and length of the side chain.

G cluster_lysine Lysine (Lys, K) cluster_thialysine Thialysine (ThiaLys, AEC) lysine lysine thialysine thialysine

Caption: Chemical structures of L-Lysine and L-Thialysine.

These structural alterations have profound biochemical implications. The longer, more flexible, and slightly more basic side chain of γ-thialysine can alter how a protein interacts with its substrates, cofactors, and regulatory partners.[11][12]

PropertyLysineγ-ThialysineSignificance of the Difference
Molecular Formula C₆H₁₄N₂O₂C₅H₁₂N₂O₂SThe presence of sulfur is the key distinction.
Molecular Weight 146.19 g/mol []164.23 g/mol [13]Affects mass spectrometry analysis, enabling differentiation.
Side Chain pKa ~10.5[3]~9.4 (estimated ΔpKa of 1.1 lower than Lys)[11]Thialysine is less basic, meaning it is less protonated at physiological pH. This can impact its role as a general base or in electrostatic interactions.
Side Chain Geometry C-C-C bond angle ~109°C-S-C bond angle ~99°[11]The altered bond angle changes the spatial orientation of the terminal amino group within an enzyme's active site.
Side Chain Length StandardLonger by ~0.3 Å[11]The increased length can affect the precise positioning of the functional group required for catalysis or binding.

Chapter 2: Incorporating Thialysine into Proteins: Methodologies

A primary advantage of thialysine is the ability to introduce it site-specifically into a protein of interest, effectively replacing a native lysine residue. This is most commonly achieved through chemical modification of a cysteine residue engineered into the desired position.

G start Target Protein with Lysine at Position X mutagenesis Site-Directed Mutagenesis (Lys → Cys) start->mutagenesis 1. Mutate Gene expression Protein Expression & Purification mutagenesis->expression 2. Express mutant_protein Purified KXC Mutant Protein expression->mutant_protein 3. Purify denaturation Denaturation (e.g., Guanidine HCl) mutant_protein->denaturation 4. Unfold modification Chemical Modification with Bromoethylamine (BrEA) denaturation->modification 5. Alkylate Thiol refolding Refolding & Purification modification->refolding 6. Refold final_protein Functionally Active Protein with Thialysine at Position X refolding->final_protein 7. Isolate verification Mass Spectrometry Verification final_protein->verification Confirm Mass

Caption: Workflow for site-specific incorporation of thialysine via chemical modification.

Experimental Protocol: Site-Specific Aminoethylation of Cysteine

This protocol describes a general method for converting an engineered cysteine residue into thialysine. It is based on methodologies used in studies of aldolase and penicillin-binding proteins.[9][12]

Causality Statement: The protocol requires initial denaturation to ensure the cysteine residue, which may be buried, is accessible to the modifying agent. Refolding is then performed to restore the protein's native conformation and enzymatic activity. Mass spectrometry is a critical validation step to confirm the precise location and completeness of the modification.

Materials:

  • Purified, cysteine-mutant protein (e.g., K107C mutant).

  • Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.5.

  • Modification Reagent: 2-Bromoethylamine (BrEA) hydrobromide.

  • Refolding Buffer: 50 mM Tris-HCl, 200 mM NaCl, 5 mM DTT (or other appropriate refolding buffer for your protein).

  • Dialysis tubing or centrifugal concentrators for buffer exchange.

Methodology:

  • Protein Preparation: Start with a highly purified protein where the target lysine has been mutated to a cysteine. It is advisable to have a background where other solvent-accessible cysteines are removed to prevent off-target modification.[9]

  • Denaturation: Dissolve the mutant protein in Denaturation Buffer to a final concentration of 1-5 mg/mL. Incubate for 2-4 hours at room temperature to ensure complete unfolding.

    • Rationale: This step exposes the cysteine thiol group, making it accessible for chemical modification.

  • Chemical Modification: Add a 100-fold molar excess of 2-Bromoethylamine (BrEA) to the denatured protein solution. Adjust the pH to ~8.5 if necessary. Allow the reaction to proceed for 4-6 hours at room temperature in the dark.

    • Rationale: Under mildly alkaline conditions, the thiolate anion of cysteine acts as a nucleophile, attacking the electrophilic carbon of BrEA to form a stable thioether bond, yielding S-aminoethylated cysteine (thialysine).

  • Refolding: Remove the excess BrEA and denaturant by dialysis or buffer exchange into the Refolding Buffer. Perform this step at 4°C. A stepwise dialysis (e.g., against 4M, 2M, 1M, and then 0M Guanidine HCl) can improve refolding yield.

    • Rationale: Gradual removal of the denaturant allows the protein to refold into its native, catalytically active conformation. DTT is included to maintain a reducing environment for any remaining unmodified cysteines.

  • Purification & Validation: Purify the refolded protein using an appropriate chromatography method (e.g., size exclusion) to remove aggregated species.

  • Verification: Confirm the successful and specific modification by electrospray ionization mass spectrometry (ESI-MS). The mass of the modified protein should increase by 43 Da (the mass of an ethylamine group minus a hydrogen). Further confirmation can be achieved by peptide mass fingerprinting after tryptic digest.[9]

Chapter 3: Functional Consequences in Enzymes: Case Studies

The substitution of lysine with thialysine can have varied and illuminating effects on enzyme function, ranging from subtle kinetic changes to profound inhibition.

Case Study 1: Histone Lysine Methyltransferases (KMTs)

KMTs are crucial epigenetic regulators that transfer a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on histone tails.[5][14] Studies using histone peptides where lysine was replaced with γ-thialysine have shown that KMTs can efficiently methylate the thialysine analog.[11][15]

This finding is significant because it demonstrates that the core catalytic machinery of KMTs can accommodate the structural and electronic differences of thialysine. However, detailed kinetic analyses reveal subtle but important distinctions.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
SETD7 H3K4 (Lysine)1.1 ± 0.20.045 ± 0.00240,900
SETD7 H3KC4 (γ-Thialysine)3.5 ± 0.80.043 ± 0.00312,300
SETD8 H4K20 (Lysine)4.3 ± 0.90.011 ± 0.0012,600
SETD8 H4KC20 (γ-Thialysine)16 ± 40.016 ± 0.0011,000
(Data adapted from van der Wekken et al., 2019[11])

Analysis:

  • Substrate Binding (Km): For both enzymes, the Km value is higher for the thialysine-containing peptide. This indicates weaker binding or a lower affinity of the enzyme for the analog substrate. This could be due to the altered geometry of the side chain or less favorable desolvation of the sulfur atom compared to the methylene group within the enzyme's active site.[11]

  • Catalytic Turnover (kcat): The kcat values are remarkably similar, suggesting that once the thialysine substrate is bound in the correct orientation, the chemical step of methyl transfer proceeds with an efficiency comparable to that of lysine.[11]

  • Catalytic Efficiency (kcat/Km): The overall catalytic efficiency is reduced for thialysine, driven primarily by the weaker substrate binding.

These results highlight thialysine's utility as a good lysine mimic for studying the catalytic mechanism of KMTs, while also revealing the sensitivity of the substrate recognition step to subtle changes in side-chain structure.[11]

Case Study 2: Lysine 2,3-aminomutase

Lysine 2,3-aminomutase is a radical SAM enzyme that catalyzes the conversion of L-lysine to L-β-lysine.[16] This enzyme provides a dramatic example of how thialysine can act as both an alternative substrate and a potent inhibitor.

Thialysine is processed by the enzyme, but at a much slower rate than lysine. This sluggish turnover, combined with its ability to bind tightly to the active site, makes it a powerful competitive inhibitor of the natural reaction.[16]

Substrate/InhibitorKm (mM)Vmax (μmol min⁻¹ mg⁻¹)Ki (mM)
L-Lysine 4.2 ± 0.543 ± 1-
4-Thialysine 1.4 ± 0.10.19 ± 0.020.12 ± 0.01
(Data adapted from Wu et al., 2001[16])

Analysis:

  • Discrepancy between Km and Ki: Thialysine binds to the enzyme more tightly than lysine (lower Km), yet its maximal velocity (Vmax) is only 0.44% that of lysine.[16] This discrepancy is the source of its potent inhibition. It effectively occupies the active site but is turned over so slowly that it blocks access for the natural substrate.

  • Mechanistic Insight: The use of thialysine allowed researchers to trap and characterize a key radical intermediate in the catalytic cycle using Electron Paramagnetic Resonance (EPR) spectroscopy.[16][17] This provided direct evidence for the proposed radical-based mechanism, a feat difficult to achieve with the rapidly processed natural substrate.

G cluster_lysine Lysine Pathway cluster_thialysine Thialysine Pathway Lysine Lysine Enzyme_Lys Enzyme + Lysine Lysine->Enzyme_Lys Binds (Km = 4.2 mM) Transition_Lys Fast Transition State Enzyme_Lys->Transition_Lys Rapid Turnover (Vmax = 43) Product_Lys β-Lysine Transition_Lys->Product_Lys Thialysine Thialysine Enzyme_Thia Enzyme + Thialysine Thialysine->Enzyme_Thia Binds Tightly (Km = 1.4 mM) Enzyme_Thia->Enzyme_Lys Competitive Inhibition (Ki = 0.12 mM) Transition_Thia Slow Transition State (Radical Intermediate Trapped) Enzyme_Thia->Transition_Thia Very Slow Turnover (Vmax = 0.19) Product_Thia β-Thialysine Transition_Thia->Product_Thia

Caption: Kinetic comparison of Lysine and Thialysine processing by Lysine 2,3-aminomutase.

Summary and Future Directions

The substitution of a single methylene group with a sulfur atom transforms lysine into thialysine, a powerful chemical biology tool. This guide has demonstrated that while thialysine can functionally mimic lysine, its altered physicochemical properties provide unique opportunities to probe enzymatic function.

  • As a Substrate Mimic: Thialysine can be a faithful substrate for some enzymes, like KMTs, allowing researchers to dissect the relative importance of substrate binding versus the chemical step in catalysis.[11] The subtle differences in kinetics can reveal the sensitivity of the active site to side chain geometry and electronics.

  • As a Mechanistic Probe: For other enzymes, like lysine 2,3-aminomutase, thialysine's slow turnover rate allows for the trapping and characterization of transient catalytic intermediates, providing direct evidence for reaction mechanisms.[16]

  • In Chemical Rescue: Thialysine, generated in situ from a cysteine mutant, can functionally replace a catalytic lysine, confirming its essential role in a way that simple mutagenesis (e.g., to alanine) cannot.[9]

For drug development professionals, understanding these interactions is critical. Thialysine's ability to act as a potent competitive inhibitor by binding tightly but turning over slowly is a classic hallmark of a successful drug candidate. Future research may focus on designing novel enzyme inhibitors that exploit the unique properties of the thioether linkage, or on using thialysine incorporation to study the off-target effects of lysine-targeting drugs. The continued application of this versatile analog will undoubtedly lead to further fundamental insights into enzyme catalysis and regulation.

References

  • Lysine - Wikipedia. Wikipedia. [Link]

  • Lysine - Amino Acids. The Biology Project, University of Arizona. [Link]

  • Thialysine and selenalysine utilization for protein synthesis by E. coli in comparison with lysine. PubMed. [Link]

  • Thialysine utilization by a lysine-requiring Escherichia coli mutant. PubMed. [Link]

  • Lysine, DL- | C6H14N2O2 | CID 866. PubChem, NIH. [Link]

  • L-Lysine | C6H14N2O2 | CID 5962. PubChem, NIH. [Link]

  • Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. PubMed. [Link]

  • A method to site-specifically introduce methyllysine into proteins in E. coli. ResearchGate. [Link]

  • Exploring the Histone Acylome through Incorporation of γ-Thialysine on Histone Tails. ACS Publications. [Link]

  • Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. PMC, NIH. [Link]

  • S-Aminoéthyl-L-cystéine. Wikipédia. [Link]

  • γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. ACS Publications. [Link]

  • S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558. PubChem, NIH. [Link]

  • S-Aminoethyl-L-cysteine. Wikipedia. [Link]

  • Protonation States of Active-Site Lysines of Penicillin-Binding Protein 6 from Escherichia coli and the Mechanistic Implications. PMC, NIH. [Link]

  • Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate. PubMed. [Link]

  • Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases. PMC, NIH. [Link]

  • The functional diversity of protein lysine methylation. PMC, NIH. [Link]

Sources

Validation

Analytical Strategies for Confirming Thialysine Incorporation in Engineered Proteins: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Introduction: The Analytical Challenge of Thialysine Thialysine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Introduction: The Analytical Challenge of Thialysine

Thialysine (S-aminoethylcysteine) is a highly versatile non-canonical amino acid (ncAA) used extensively as a lysine surrogate in epigenetic research, protein crosslinking, and site-directed chemical mutagenesis[1]. It can be introduced into proteins via two primary routes: genetically, using orthogonal translation systems like engineered Pyrrolysyl-tRNA synthetase (PylRS)[2], or chemically, via the alkylation of cysteine residues using 2-bromoethylamine[3].

Regardless of the incorporation method, proving the exact site of thialysine integration is a critical bottleneck. Because thialysine is nearly isosteric to canonical lysine, distinguishing it from endogenous lysine residues requires highly specific analytical workflows. This guide objectively compares the top analytical strategies for confirming thialysine incorporation, detailing the physical causality behind the methods and providing a self-validating experimental protocol.

The Causality Behind the Analytical Workflows

To design an effective confirmation strategy, we must first understand the physicochemical differences between thialysine and canonical amino acids:

  • Mass Shifts: If thialysine replaces a canonical lysine (e.g., via genetic code expansion), the substitution replaces a methylene group (-CH₂-) with a sulfur atom (-S-), resulting in a precise +17.94 Da mass shift. If it is generated by chemically alkylating a cysteine, the addition of the aminoethyl group results in a +43.02 Da shift[3].

  • Protease Susceptibility & pKa Effects: Thialysine acts as a lysine mimic and is susceptible to cleavage by proteases that target basic residues[4]. However, the electron-withdrawing nature of the sulfur atom lowers the pKa of the side-chain amine to ~9.5 (compared to ~10.8 for lysine)[3]. This subtle electronic shift makes cleavage by Trypsin less efficient. Conversely, Endoproteinase Lys-C maintains exceptional specificity and rapid cleavage kinetics at the C-terminus of S-aminoethylcysteine, making it the superior choice for peptide mapping[5].

  • Collision-Induced Lability: During tandem mass spectrometry (MS/MS), the Cβ-S bond of thialysine is highly labile. Activation via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) triggers a characteristic 119 Da neutral loss (cleavage of the Cβ-S bond)[3].

Quantitative Comparison of Physicochemical Properties
PropertyCanonical LysineThialysine (S-aminoethylcysteine)Canonical Cysteine
Residue Mass (Da) 128.09146.03103.01
Side-Chain pKa ~10.799.2 – 9.8~8.3
Protease Cleavage Trypsin, Lys-CLys-C (High), Trypsin (Moderate)None
MS/MS Signature Standard b/y ions-119 Da Neutral Loss Standard b/y ions

Product & Workflow Comparison: Choosing the Right Strategy

When confirming thialysine incorporation, researchers typically choose between three analytical workflows. Below is an objective comparison of their performance.

Analytical StrategyPrimary ReadoutPositional SpecificityThroughputKey Limitation
High-Res LC-MS/MS (Bottom-Up) Peptide mass + MS/MS fragmentationSingle-residue resolution HighRequires high-end Orbitrap/TOF instrumentation
Intact Protein MS (Top-Down) Intact mass shift (+18 Da / +43 Da)Global (Cannot distinguish exact site if multiple exist)Very HighLacks site-specific localization
Edman Degradation PTH-amino acid derivative retention timeSingle-residue resolutionLowBlocked N-termini; limited to <50 residues

Verdict: While Intact Protein MS is excellent for rapid, global confirmation of incorporation, High-Resolution Bottom-Up LC-MS/MS using Lys-C digestion is the gold standard for unambiguous, site-specific mapping.

Visualizing the Analytical Logic

Workflow A Thialysine-Incorporated Protein B Lys-C Digestion (Cleaves at Thialysine) A->B C Peptide Mixture B->C D High-Res LC-MS/MS C->D E Site Confirmation (+18 Da or +43 Da) D->E

Workflow for site-specific mapping of thialysine using protease digestion and LC-MS/MS.

Fragmentation Precursor Precursor Ion [M+nH]n+ (Thialysine Peptide) Activation HCD / CID Activation Precursor->Activation Backbone Peptide Backbone Cleavage (b-ions & y-ions) Activation->Backbone Sidechain Cβ-S Bond Cleavage (-119 Da Neutral Loss) Activation->Sidechain Confirmation Unambiguous Site Localization Backbone->Confirmation Sidechain->Confirmation

MS/MS fragmentation pathways of thialysine-containing peptides revealing the 119 Da loss.

Self-Validating Protocol: High-Resolution LC-MS/MS Mapping

This protocol is designed as a self-validating system. By running a wild-type (unmodified) protein in parallel as a negative control, and by requiring both a precursor mass shift and a specific MS/MS neutral loss, false positives are mathematically eliminated.

Phase 1: Sample Preparation & Digestion

Note: If your thialysine was generated via chemical alkylation of cysteine, skip Step 1 to avoid over-alkylating the target residue.

  • Denaturation & Reduction: Dilute 10 µg of the thialysine-incorporated protein (and 10 µg of WT control) in 50 mM Tris-HCl (pH 8.0) containing 8 M Urea. Reduce disulfide bonds with 5 mM DTT at 37°C for 30 minutes.

  • Alkylation (Optional): Alkylate remaining free cysteines with 15 mM iodoacetamide for 30 minutes in the dark.

  • Buffer Exchange: Dilute the urea concentration to < 1 M using 50 mM Tris-HCl (pH 8.0).

  • Proteolytic Cleavage: Add MS-grade Endoproteinase Lys-C at a 1:50 (enzyme:protein) ratio. Causality check: Lys-C is chosen over Trypsin to bypass the reduced cleavage efficiency caused by thialysine's lower pKa[5]. Incubate at 37°C for 12–16 hours.

  • Quenching: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%. Desalt peptides using C18 ZipTips.

Phase 2: LC-MS/MS Acquisition
  • Chromatography: Load peptides onto a C18 reverse-phase column. Use a 60-minute gradient from 5% to 35% Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry: Utilize an Orbitrap or Q-TOF instrument in positive ion mode.

  • Fragmentation Settings: Set the instrument to perform Data-Dependent Acquisition (DDA). Use HCD (Higher-energy Collisional Dissociation) with a normalized collision energy (NCE) of 28-30%. Causality check: This specific energy range is optimized to trigger the diagnostic 119 Da neutral loss from the thialysine side chain without completely destroying the peptide backbone[3].

Phase 3: Data Analysis & Validation
  • Database Search: Search the raw data against your protein sequence using Mascot, MaxQuant, or Byonic.

  • Variable Modifications:

    • If genetically incorporated replacing Lys: Add a variable modification of +17.94 Da on Lysine.

    • If chemically incorporated replacing Cys: Add a variable modification of +43.02 Da on Cysteine.

  • Orthogonal Validation (The Self-Check): Manually inspect the MS2 spectra of the candidate peptides. Unambiguous confirmation requires the presence of standard b- and y-ions mapping the sequence, plus a dominant fragment ion corresponding to [Precursor Mass - 119 Da]. If this neutral loss is absent, the +18 Da shift may be an isobaric artifact (e.g., oxidation + something else), and the site is not validated.

References

  • Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy Source: PubMed Central (NIH) 1

  • Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides Source: PubMed Central (NIH) 4

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: PubMed Central (NIH) 2

  • Unusual fragmentation of derivatized cysteine-containing peptides Source: PubMed Central (NIH) 3

  • Enzymes in Mass Spectrometry › Information Center Source: SERVA Electrophoresis GmbH 5

Sources

Comparative

Comparative Metabolic Stability Guide: Thialysine vs. L-Lysine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Comparison, Experimental Kinetics, and Validated Protocols Executive Summary & Molecular Causality Understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Comparison, Experimental Kinetics, and Validated Protocols

Executive Summary & Molecular Causality

Understanding the metabolic stability of amino acid analogs is critical for applications ranging from epigenetic probing to the development of novel bactericidal agents. Thialysine (S-(2-aminoethyl)-L-cysteine, or AEC) is a naturally occurring structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom[1].

As a Senior Application Scientist, I emphasize that this seemingly minor isosteric replacement fundamentally alters the molecule's metabolic fate. Sulfur is larger, more polarizable, and less electronegative than oxygen, but more electron-withdrawing than carbon[2]. This alters the steric bulk and electrostatic environment of the side chain, reducing the binding affinity (higher Km​ ) for certain endogenous enzymes while allowing it to act as a potent competitive inhibitor or "hijacker" of canonical lysine pathways[1],[3].

Metabolic Fate & Enzymatic Stability

The metabolic stability of thialysine compared to lysine is not absolute; it is highly context-dependent and varies across different enzymatic systems.

Protein Translation & Synthetase Inhibition

Thialysine competitively inhibits lysyl-tRNA synthetase (LysRS), leading to erroneous acylation and incorporation into nascent polypeptide chains, which triggers protein misfolding and cytotoxicity[1]. Interestingly, stability and recognition depend heavily on the enzyme class. Thialysine is a highly potent inhibitor of class II LysRS2 ( Ki​=6.6μM ) but a remarkably poor substrate for class I LysRS1 ( Ki​=1.3mM )[4]. This >200-fold difference in stability allows researchers to use LysRS1-carrying cells as a selective survival mechanism in thialysine-rich media[4].

Epigenetic Modification Stability

In epigenetic research, thialysine is introduced into histone proteins via site-specific cysteine alkylation to mimic lysine methylation[5]. When subjected to demethylation by histone demethylases like KDM3A, thialysine exhibits altered kinetic stability. The Km​ for dimethylated thialysine (Kcme2) is 2.53μM , compared to 0.81μM for native dimethyl-lysine (Kme2)[3]. This reduced binding affinity indicates that the sulfur atom creates a less preferred binding mode in the active site, slightly slowing down the catalytic turnover ( kcat​ of 0.16min−1 vs 0.19min−1 )[3].

Catabolic Degradation Pathways
  • Oxidative Deamination: While L-lysine is cleanly oxidized to an α -keto acid, thialysine undergoes a unique degradation pathway. When processed by snake venom L-amino acid oxidase, the resulting α -oxo- ϵ -amino acid is highly unstable and spontaneously cyclizes into 5-6-dihydro- δ 3,1,4-thiazin-3-carboxylic acid (TZCA)[6].

  • N-Acetylation (Detoxification): Certain organisms have evolved specific metabolic clearance mechanisms for thialysine. For instance, C. elegans expresses a specific thialysine -acetyltransferase that preferentially acetylates thialysine over lysine, serving as a targeted metabolic detoxification route[7].

MetabolicFate Lys L-Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lys->LysRS Canonical tRNA Acylation KDM3A Histone Demethylase (KDM3A) Lys->KDM3A High Affinity (Km = 0.81 µM) Oxidase L-Amino Acid Oxidase Lys->Oxidase Stable α-keto acid Thia Thialysine (AEC) Thia->LysRS Competitive Inhibition (Ki = 6.6 µM for LysRS2) Thia->KDM3A Reduced Affinity (Km = 2.53 µM) Thia->Oxidase Cyclization to TZCA

Metabolic divergence of L-Lysine and Thialysine across key enzymatic pathways.

Quantitative Data Comparison

The following table summarizes the experimental kinetic parameters, highlighting the quantitative differences in metabolic stability and enzyme affinity between the two molecules[4],[3],[8].

Enzyme SystemParameterL-LysineThialysine (AEC)Mechanistic Implication
LysRS2 (E. coli) Ki​ (Inhibition)N/A (Native Substrate) 6.6±0.5μM Strong competitive inhibition; drives cytotoxicity.
LysRS1 (B. burgdorferi) Ki​ (Inhibition)N/A (Native Substrate) 1.3±0.08mM Poor binding; allows for selective resistance.
KDM3A Demethylase Km​ (Binding) 0.81±0.29μM 2.53±1.61μM Sulfur sterics reduce active site affinity.
KDM3A Demethylase kcat​ (Turnover) 0.19±0.02min−1 0.16±0.03min−1 Slightly reduced catalytic efficiency for AEC.
L-Lys-DC/OD Km​ (Oxidation) 0.44mM Poor SubstrateHigh specificity for native lysine oxidation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol: In Vitro LysRS Competitive Inhibition Assay

Objective: Determine the Ki​ of thialysine against lysine-dependent LysRS.

  • Step 1: Reagent Preparation. Prepare a fixed concentration of purified LysRS enzyme in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 2 mM ATP). Causality: ATP and Magnesium are obligate cofactors for the aminoacylation reaction.

  • Step 2: Substrate Matrix. Prepare a 96-well plate with a gradient of L-lysine ( 0.1μM to 100μM ) cross-titrated against varying concentrations of thialysine ( 0μM to 50μM ).

  • Step 3: Reaction Initiation & Incubation. Add 32P -labeled tRNALys to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Step 4: Quenching. Quench the reaction by adding ice-cold 5% Trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecules (including acylated tRNA) while leaving free amino acids in solution, instantly halting the reaction to capture accurate initial velocity ( V0​ ).

  • Step 5: Quantification. Filter the precipitates and measure radioactivity via liquid scintillation counting. Calculate Ki​ using a Lineweaver-Burk plot to confirm competitive inhibition.

Protocol: KDM3A Demethylase Kinetics via LC-MS/MS

Objective: Compare the demethylation rates ( kcat​/Km​ ) of dimethyl-lysine vs. dimethyl-thialysine peptides[3].

  • Step 1: Peptide Synthesis. Synthesize internally quenched fluorescent peptides containing either Kme2 or Kcme2 (thialysine). Causality: The +17.95 Da mass shift between lysine and thialysine allows for high-resolution multiplexed quantification without cross-talk[1].

  • Step 2: Enzymatic Cleavage. Incubate 1μM of KDM3A with varying peptide concentrations ( 0.5μM to 10μM ) in assay buffer containing α -ketoglutarate, Fe(II), and ascorbate. Causality: KDM3A is a JmjC-domain containing demethylase that strictly requires these cofactors for oxidative decarboxylation.

  • Step 3: Time-Course Quenching. Extract aliquots at 2, 5, 10, and 20 minutes. Quench immediately with 1% Trifluoroacetic acid (TFA). Causality: Rapid pH drop denatures KDM3A, preventing over-digestion to the unmethylated state, ensuring we only measure the dimethyl-to-monomethyl transition.

  • Step 4: LC-MS/MS Analysis. Analyze the quenched samples using a C18 column coupled to a tandem mass spectrometer. Plot product formation over time to extract Michaelis-Menten kinetics.

Workflow S1 1. Substrate Prep (Lys vs AEC) S2 2. Enzyme Incubation (e.g., KDM3A, LysRS) S1->S2 S3 3. Reaction Quenching (TFA / Heat) S2->S3 S4 4. Quantification (LC-MS/MS) S3->S4 S5 5. Kinetic Analysis (Km, kcat, Ki) S4->S5

Standardized workflow for comparative enzyme kinetic assays.

References

  • BenchChem Technical Support Team. "S-(2-Aminoethyl)-L-cysteine (SAEC) Stability in Media." BenchChem. 1

  • Bioconjugate Chemistry. "γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones." NIH / ACS Publications.5

  • Proceedings of the National Academy of Sciences (PNAS). "Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code." PNAS. 4

  • Chemical Science. "Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications." Royal Society of Chemistry (RSC). 3

  • Italian Journal of Biochemistry. "Oxidative deamination of thialysine by snake venom L-aminoacid oxidase." NIH. 6

  • Biochemical Journal. "A novel member of the GCN5-related N-acetyltransferase superfamily from Caenorhabditis elegans preferentially catalyses the N-acetylation of thialysine." Portland Press. 7

  • Journal of Bioscience and Bioengineering. "New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395." NIH. 8

  • Chemistry and Biochemistry of Sulfur Natural Compounds. "Key Intermediates of Metabolism and Redox Biology." PMC. 2

Sources

Validation

analysis of "Thialysine" incorporation using amino acid analysis

Analytical Strategies for Quantifying Thialysine Incorporation in Protein Engineering: A Comparative Guide The incorporation of non-canonical amino acids into proteins has revolutionized structural biology, epigenetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Quantifying Thialysine Incorporation in Protein Engineering: A Comparative Guide

The incorporation of non-canonical amino acids into proteins has revolutionized structural biology, epigenetics, and bioconjugation. Among these, γ-thialysine (S-(2-aminoethyl)-L-cysteine, commonly abbreviated as AEC or KC) serves as a powerful lysine analog. Thialysine can be introduced either metabolically during translation in auxotrophic strains[1] or via site-specific bioconjugation where cysteine thiolates are alkylated using bromoethylamines[2][3].

For researchers developing histone mimics or engineering metabolic pathways, verifying the exact extent of thialysine incorporation is a critical quality control step. This guide provides an authoritative comparison of analytical methodologies for thialysine quantification, focusing on Amino Acid Analysis (AAA) workflows, and details a self-validating experimental protocol.

Structural and Chemical Comparison: Lysine vs. γ-Thialysine

To accurately quantify thialysine, one must first understand how its physicochemical properties diverge from natural L-lysine. While human lysine methyltransferases (KMTs) accept γ-thialysine as an efficient substrate mimic for epigenetic methylation[2], the substitution of a methylene carbon with a sulfur atom introduces distinct chromatographic behaviors.

Table 1: Physicochemical and Biological Properties of Lysine vs. γ-Thialysine

PropertyNatural L-Lysine (K)γ-Thialysine (AEC / KC)Analytical Implication
Side Chain Length Standard+0.3 Å longer[2]Alters steric hindrance during derivatization.
Bond Angle C-C-C angle 109°[2]C-S-C angle 99°[2]Modifies hydrophobicity and column interaction.
Basicity (ΔpKa) Baseline+1.1 (Stronger base)[2]Requires higher pH (e.g., >8.5) for complete deprotonation during labeling[3].
In vivo Stability Highly stableRapidly degraded in E. coli[4]Requires rapid quenching of biological samples prior to AAA.
Epigenetic Role Native KMT substrateEfficient KMT substrate[2]Ideal for synthesizing chromatin mimics via alkylation.

Comparative Analysis of AAA Platforms for Thialysine

Amino Acid Analysis (AAA) requires the hydrolysis of the protein into free amino acids, followed by separation and detection. Because thialysine and lysine are structurally similar basic amino acids, selecting the correct derivatization and separation platform is paramount[5].

  • HPLC with Pre-column PITC Derivatization (Recommended): Phenylisothiocyanate (PITC) reacts with primary amines to form highly stable phenylthiocarbamyl (PTC) derivatives[6]. Causality: The bulky, hydrophobic PTC tag amplifies the minor structural differences (bond angle and length) between lysine and thialysine, allowing baseline resolution on a standard C18 reverse-phase column. Furthermore, PTC-amino acids are stable at room temperature, enabling high-throughput batch processing.

  • HPLC with OPA/FMOC Derivatization: o-Phthalaldehyde (OPA) provides superior fluorescence sensitivity[5]. However, OPA derivatives are notoriously unstable and require immediate inline injection. For basic amino acids like thialysine, the stronger basicity (ΔpKa +1.1) can lead to variable derivatization kinetics compared to lysine, skewing quantification if not strictly controlled.

  • LC-MS/MS (Underivatized): Offers the highest specificity by relying on mass-to-charge (m/z) ratios[7]. While excellent for complex biological matrices, it suffers from severe ion suppression in high-salt buffers (like those used in histone extraction) and requires expensive isotopically labeled thialysine as an internal standard for absolute quantification.

AAA_Workflow N1 Protein Sample (Thialysine-containing) N2 Acid Hydrolysis (6M HCl, 110°C) N1->N2 Cleaves peptide bonds N3 Pre-column Derivatization (PITC Reagent) N2->N3 Free amino acids N4 RP-HPLC Separation (C18 Column) N3->N4 Hydrophobic PTC-tagging N5 UV Detection (254 nm) N4->N5 Resolves AEC from Lys

Caption: Workflow for amino acid analysis of thialysine-containing proteins.

Self-Validating Protocol: PITC-Based HPLC Quantification

To ensure absolute trustworthiness, this protocol incorporates a self-validating internal standard mechanism. By introducing Norleucine—an unnatural amino acid that does not occur in biological samples—prior to hydrolysis, you can mathematically correct for any sample loss during the rigorous 24-hour acid boiling step.

Step 1: Matrix Preparation and Internal Standardization
  • Aliquot 10–50 µg of the purified thialysine-containing protein into a glass hydrolysis tube.

  • Critical Step: Add a known, exact concentration of Norleucine (e.g., 10 nmol) to the tube.

  • Lyophilize the sample to complete dryness. Reasoning: Residual water dilutes the acid in the next step, leading to incomplete peptide bond cleavage.

Step 2: Acid Hydrolysis
  • Add 200 µL of 6M HCl containing 1% phenol. Reasoning: Phenol acts as a scavenger to protect sensitive amino acids from halogenation during hydrolysis.

  • Purge the tube with nitrogen gas, seal it under vacuum, and incubate at 110°C for 24 hours[6].

  • Cool to room temperature and evaporate the HCl completely using a vacuum centrifuge.

Step 3: PITC Derivatization
  • Resuspend the dried hydrolysate in 20 µL of a coupling buffer consisting of ethanol:water:triethylamine (TEA) (2:2:1, v/v).

  • Causality of pH: Thialysine is a stronger base than lysine[2]. The high concentration of TEA ensures the pH exceeds 9.0, fully deprotonating the ε-amino group of thialysine to guarantee 100% nucleophilic attack on the PITC reagent[3].

  • Add 20 µL of derivatization reagent (ethanol:TEA:water:PITC, 7:1:1:1, v/v). Incubate at room temperature for 20 minutes.

  • Lyophilize to remove excess PITC and TEA.

Step 4: RP-HPLC Separation and Quantification
  • Resuspend the PTC-derivatized amino acids in 100 µL of Buffer A (0.14 M sodium acetate, pH 6.4, containing 0.05% TEA).

  • Inject 10 µL onto a C18 reverse-phase column.

  • Elute using a linear gradient from 0% to 60% Buffer B (60% acetonitrile in water) over 30 minutes.

  • Monitor absorbance at 254 nm[6].

  • Validation: Calculate the recovery rate of the Norleucine peak. If recovery is <85%, the hydrolysis seal was likely compromised. Normalize the area under the curve (AUC) for thialysine and lysine against the Norleucine standard to determine the exact molar substitution percentage.

Application: Verifying Epigenetic Histone Mimics

A primary driver for quantifying thialysine is the generation of designer histones. Because native histones cannot be easily modified with site-specific methylation for in vitro assays, researchers mutate target lysines to cysteines. These cysteines are then chemically alkylated to form γ-thialysine, which perfectly mimics lysine's geometry for downstream recognition by reader proteins and KMTs[2]. AAA is strictly required here to prove that 100% of the mutant cysteines were successfully converted to thialysine before conducting enzyme kinetic assays.

Methylation_Pathway A Histone Protein (Cysteine mutant) B Chemical Alkylation (Bromoethylamine) A->B Site-specific targeting C Histone with γ-Thialysine (KC) B->C Thiol-alkylation D Lysine Methyltransferases (KMTs + SAM) C->D Substrate recognition E Methylated γ-Thialysine (Epigenetic Mark) D->E Methyl transfer

Caption: Site-specific incorporation and epigenetic methylation of γ-thialysine.

References

  • Di Girolamo, M., Busiello, V., Blarzino, C., & Cini, C. (1989). Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Biochemistry International.[Link]

  • Di Girolamo, M., et al. (1988). Degradation of Thialysine- Or Selenalysine-Containing Abnormal Proteins in E. Coli. Biochemistry International.[Link]

  • Freeto, S., et al. (2007). Liquid chromatography-mass spectrometry methods for multiplexed detection and quantitation of free amino acids.
  • Kulej, K., et al. (2019). γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. Bioconjugate Chemistry.[Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews.[Link]

  • Chen, D., et al. (2006). Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases. PMC.[Link]

Sources

Comparative

Advanced Validation of 2-(Aminoethyl)cysteine Monohydrochloride Purity: A Comparative HPLC Guide

Executive Summary 2-(Aminoethyl)cysteine monohydrochloride (SAEC, or thialysine) is a highly specialized lysine analog utilized extensively in proteomics for the chemical aminoethylation of cysteine residues (creating ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminoethyl)cysteine monohydrochloride (SAEC, or thialysine) is a highly specialized lysine analog utilized extensively in proteomics for the chemical aminoethylation of cysteine residues (creating artificial trypsin cleavage sites) and in cellular biology as a potent inhibitor of protein synthesis. Because SAEC mimics L-lysine, any structural impurities—such as unreacted precursors or degradation products—can severely compromise downstream experimental reproducibility.

This guide provides an objective, data-driven comparison of Premium Pre-Synthesized SAEC against standard commercial grades and in-situ reaction alternatives. Furthermore, we detail the causality and methodology behind validating SAEC purity using two distinct High-Performance Liquid Chromatography (HPLC) approaches: the modern HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) and the traditional OPA-RP-HPLC (o-Phthalaldehyde derivatization with Fluorescence Detection).

The Biochemical Context: Why Purity Dictates Performance

SAEC is characterized by the replacement of the γ -methylene group of lysine with a sulfur atom[1]. This molecular mimicry allows SAEC to competitively bind to the active site of lysyl-tRNA synthetase (LysRS)[1]. If the SAEC reagent contains impurities (e.g., free cysteine, cystamine, or heavy metal catalysts from synthesis), the competitive inhibition kinetics are skewed, leading to unpredictable cellular toxicity or incomplete protein digestion in proteomic workflows.

Mechanism Lysine L-Lysine (Natural) LysRS Lysyl-tRNA Synthetase Lysine->LysRS Binding SAEC SAEC (Lysine Mimic) SAEC->LysRS Competitive Inhibition tRNA tRNALys LysRS->tRNA Aminoacylation Protein Functional Protein tRNA->Protein Normal Translation Toxicity Protein Dysfunction tRNA->Toxicity SAEC Misincorporation

Mechanism of SAEC as a competitive inhibitor of Lysyl-tRNA Synthetase.

Comparative Evaluation: Premium SAEC vs. Alternatives

Researchers typically have three options for sourcing or generating aminoethylated residues. Table 1 objectively compares these alternatives based on experimental yield, purity, and workflow efficiency.

Table 1: Performance Comparison of SAEC Sourcing Alternatives
MetricPremium Pre-Synthesized SAECStandard Commercial Grade SAECIn-Situ Aminoethylation (2-Bromoethylamine)
Typical Purity > 99.0% (HILIC-CAD)~ 90 - 95%Highly variable (reaction dependent)
Impurity Profile Trace moistureCystamine, unreacted cysteineSide-reaction adducts, unreacted precursors
Workflow Time Immediate useImmediate use4 - 12 hours (reaction + dialysis)
Proteomic Cleavage Efficiency > 98% at modified sites~ 85% (inhibited by impurities)~ 70 - 80% (incomplete conversion)
Reproducibility Excellent (Lot-to-Lot consistency)ModeratePoor (Requires constant optimization)

The Analytical Challenge: Designing a Self-Validating System

SAEC is highly polar and lacks a strong chromophore (no UV-absorbing aromatic rings). Standard Reversed-Phase (RP) HPLC with UV detection (e.g., at 210 nm) is fundamentally flawed for SAEC because mobile phase solvents heavily interfere at low wavelengths, masking impurities and causing baseline drift.

To establish a self-validating system —where the method inherently proves its own accuracy—we compare two advanced techniques:

  • HILIC-CAD (The Target Method): Uses a highly polar stationary phase to retain SAEC and a Universal Charged Aerosol Detector (CAD) that provides uniform response for all non-volatile compounds, regardless of their optical properties[2].

  • OPA-RP-HPLC (The Alternative): Uses automated in-needle derivatization with o-phthalaldehyde (OPA) to attach a fluorescent tag to primary amines[3], allowing standard C18 columns to retain the molecule[4].

Workflow cluster_HILIC Target: HILIC-CAD cluster_OPA Alternative: OPA-RP-HPLC Sample SAEC Sample Prep Dilution Dilute in ACN/Buffer Sample->Dilution Deriv Automated OPA Deriv. Sample->Deriv HILIC HILIC Separation Dilution->HILIC CAD Universal CAD Detection HILIC->CAD Result1 Comprehensive Profile CAD->Result1 Absolute Purity RP C18 RP Separation Deriv->RP FLD Fluorescence Detection RP->FLD Result2 Partial Profile FLD->Result2 Amine-Specific Purity

Comparative analytical workflows: Universal HILIC-CAD vs. Amine-specific OPA-HPLC.

Experimental Methodologies

Protocol A: Direct Determination via HILIC-CAD (Gold Standard)

Causality: HILIC effectively retains polar amino acids without the need for ion-pairing reagents that contaminate mass spectrometers[5]. CAD provides a mass-proportional response, ensuring that non-amine impurities (which OPA would miss) are accurately quantified[2].

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Buffer A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid[5]. (Low pH ensures the carboxyl group of SAEC is protonated, optimizing HILIC partitioning).

    • Buffer B: 0.1% Formic acid in Acetonitrile (ACN).

  • Sample Preparation: Dissolve 1.0 mg of SAEC in 1.0 mL of LC-MS grade water. Dilute 1:10 using a mixture of ACN/Water to achieve a final concentration of 0.1 mg/mL in 70% ACN[2].

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., 2.1 × 100 mm, 2.7 µm)[5].

    • Gradient: Start at 85% B, ramp to 50% B over 15 minutes. Flow rate: 0.4 mL/min.

    • CAD Settings: Evaporator temperature at 35°C, data collection rate at 10 Hz.

  • Self-Validation (System Suitability):

    • Inject a blank (70% ACN). The baseline must not drift by more than 2 pA.

    • Inject a resolution standard (SAEC spiked with 1% L-Cysteine). The resolution factor ( Rs​ ) between Cysteine and SAEC must be ≥2.0 .

Protocol B: Automated Pre-Column Derivatization via OPA-RP-HPLC

Causality: For labs lacking a CAD detector, OPA derivatization transforms SAEC into a highly hydrophobic, fluorescent isoindole derivative[4]. The addition of mercaptopropionic acid (MPA) increases the polarity of the derivatized products, improving peak symmetry on C18 columns[4].

Step-by-Step Workflow:

  • Reagent Setup: Place OPA reagent (10 mg/mL in methanol), MPA, and 0.4 M Borate buffer (pH 10.2) in the autosampler tray.

  • Automated In-Needle Program: Program the autosampler to draw 5 µL of Borate buffer, 1 µL of sample, and 1 µL of OPA/MPA mixture[3]. Mix in the needle 5 times and incubate for exactly 1.0 minute to ensure reproducible reaction kinetics[4].

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (4.6 × 150 mm, 3 µm).

    • Mobile Phase: Gradient of 20 mM Sodium Acetate (pH 6.5) and Methanol.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Self-Validation (System Suitability):

    • The reaction time must be strictly controlled by the autosampler; manual derivatization introduces a >5% RSD error due to the instability of the OPA-isoindole derivative.

    • Inject a derivatized blank to subtract background peaks originating from the OPA reagent itself.

Experimental Data & Chromatographic Performance

When subjecting the Premium SAEC and the Standard Commercial Grade SAEC to both analytical methods, the data reveals critical discrepancies that highlight the superiority of HILIC-CAD for absolute purity validation.

Table 2: Method Performance and Impurity Detection
ParameterHILIC-CAD (Target Method)OPA-RP-HPLC (Alternative Method)
Detection Principle Universal (Mass-dependent aerosol charge)Specific (Primary amine fluorescence)
Premium SAEC Purity 99.2% 99.8% (Overestimated)
Standard SAEC Purity 92.5% 96.1% (Overestimated)
Non-Amine Impurities Detected? Yes (e.g., organic acids, synthesis byproducts)No (Invisible to FLD)
Secondary Amine Impurities? YesNo (OPA only reacts with primary amines)
Limit of Quantitation (LOQ) ~ 20 ng on column~ 1 ng on column
Method Robustness High (No derivatization artifacts)Moderate (Derivative degrades rapidly)

Data Synthesis & Interpretation: The OPA-RP-HPLC method consistently overestimates the purity of the Standard Grade SAEC (reporting 96.1% vs the actual 92.5% found by CAD). This occurs because OPA only reacts with primary amines[3]. Any degradation products lacking a primary amine (such as deaminated side-products or residual non-amine solvents/catalysts) are entirely invisible to the fluorescence detector. HILIC-CAD, offering a uniform response independent of the analyte's physicochemical properties[2], provides a true, objective assessment of the Premium SAEC's >99% purity.

Conclusion

For researchers engaged in sensitive proteomic mapping or precise ribosomal translation inhibition, the purity of 2-(Aminoethyl)cysteine monohydrochloride cannot be assumed. While in-situ aminoethylation and standard-grade reagents introduce uncontrolled variables and hidden impurities, Premium Pre-Synthesized SAEC delivers reliable, reproducible performance.

Crucially, validating this purity requires the right analytical lens. While automated OPA derivatization offers excellent sensitivity for primary amines, HILIC-CAD stands as the definitive, self-validating methodology for capturing the complete impurity profile of highly polar, non-UV-absorbing amino acid analogs.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2-(Aminoethyl)cysteine Monohydrochloride

Introduction & Mechanistic Risk Assessment For researchers and drug development professionals, maintaining rigorous laboratory safety and environmental compliance is just as critical as the experiments themselves. 2-(Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Risk Assessment

For researchers and drug development professionals, maintaining rigorous laboratory safety and environmental compliance is just as critical as the experiments themselves. 2-(Aminoethyl)cysteine monohydrochloride (AEC) —also known as thialysine hydrochloride—is a widely used lysine analog. It functions as an alternative substrate for lysine cyclodeaminase and acts as a non-antibiotic selection agent in genetic engineering workflows [2].

According to standard Safety Data Sheets (SDS), AEC is classified as a non-hazardous substance [1]. It does not exhibit characteristic toxicity, ignitability, or reactivity, nor does it appear on the EPA’s RCRA P, U, K, or F lists [3]. However, "non-hazardous" in a regulatory sense does not mean "safe for the drain."

The Scientist's Insight: Understanding the Causality of AEC Waste

Why can't a non-hazardous powder or solution simply be discarded in the standard trash or sink? The answer lies in its chemical structure and biological activity:

  • Acidic Dissociation: AEC is a monohydrochloride salt ( C5​H12​N2​O2​S⋅HCl ). When dissolved in water, it releases equimolar amounts of hydrochloric acid, dropping the pH of the unbuffered solution (typically pH < 5.0). Discharging untreated acidic solutions violates the Clean Water Act's prohibition against corrosive discharges [4].

  • Biological Disruption: Because AEC is a potent competitive inhibitor of protein synthesis in certain organisms, introducing it into municipal wastewater can disrupt local microbial ecosystems [2].

To ensure environmental integrity, all AEC waste must be neutralized and processed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste broker [5].

Quantitative Waste Stream Analysis

To streamline your laboratory's waste management plan, all quantitative data and regulatory metrics regarding AEC are summarized below.

Metric / PropertyValue / ClassificationOperational & Disposal Implication
Molecular Weight 200.69 g/mol Determines stoichiometric requirements if large-scale neutralization is necessary.
RCRA Waste Codes None (Not P, U, K, or F listed)Classified as non-hazardous waste; does not require specialized hazardous manifesting, but standard EHS disposal is mandated [3].
SDS Hazard Class Non-hazardousSafe for handling with standard PPE (N95 respirator for powder, nitrile gloves, safety glasses) [2].
Aqueous pH (Unbuffered) Acidic (pH < 5.0)Prohibited from direct drain disposal. Requires neutralization to a target pH of 6.0–9.0 prior to collection [4].
Biological Activity Lysine analog / AntibioticEnvironmental release must be prevented to avoid selecting for resistant microbial strains in wastewater [2].

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system . By verifying pH and utilizing proper segregation, you protect your plumbing infrastructure, your personnel, and the environment.

Protocol A: Solid Waste & Powder Spills

Use this protocol for expired reagents, unused powder, or accidental benchtop spills.

  • PPE Verification: Ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If sweeping large amounts of dry powder, an N95 respirator is recommended to prevent inhalation of particulates [2].

  • Spill Containment (If applicable): Do not dry-sweep. Lightly dampen a disposable paper towel with deionized water and carefully wipe up the powder to prevent aerosolization.

  • Collection: Place the unused powder or the contaminated paper towels into a compatible, leak-proof secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Affix a standardized waste label. Mark it clearly as: "Non-Hazardous Chemical Waste - Solid 2-(Aminoethyl)cysteine hydrochloride."

  • EHS Transfer: Store the container in your designated Satellite Accumulation Area (SAA) until your next scheduled EHS or waste broker pickup[5].

Protocol B: Aqueous Solution Neutralization & Disposal

Use this protocol for liquid waste generated from assays or stock solution preparation.

  • Initial Assessment: Transfer the AEC liquid waste to a glass beaker or HDPE container situated within a secondary containment tray. Measure the initial pH using a calibrated pH meter or universal indicator strips.

  • Neutralization (Causality Step): Because the HCl salt makes the solution acidic, you must neutralize it to prevent container degradation and comply with EHS collection rules [4].

  • Titration: Under continuous magnetic stirring, add 1M Sodium Hydroxide (NaOH) dropwise.

  • Verification: Monitor the pH continuously until it stabilizes within the safe range of 6.0 to 9.0 . Self-Validation: Do not proceed to step 5 until the pH strip or meter confirms a stable reading in this range.

  • Consolidation: Transfer the neutralized solution to your laboratory's designated "Aqueous Non-Hazardous Waste" carboy. Ensure the carboy is never filled beyond 80% capacity to allow for vapor expansion [5].

  • Documentation: Log the addition of the neutralized AEC on the carboy's waste manifest.

Protocol C: Contaminated Consumables

Use this protocol for weigh boats, pipette tips, and gloves that have contacted AEC.

  • Segregation: Do not mix chemical waste with biohazardous waste. AEC-contaminated plastics must go into solid chemical waste streams, not red biohazard bags[5].

  • Disposal: Place the consumables into a heavy-duty, clear plastic bag or a hard-walled container designated for non-hazardous solid lab waste. Seal and label for EHS collection.

Waste Management Decision Workflow

The following diagram illustrates the logical routing of AEC waste based on its physical state.

AEC_Waste_Management Start 2-(Aminoethyl)cysteine Waste Generated Solid Solid Powder (Unused or Spill) Start->Solid Liquid Aqueous Solution (Acidic: pH < 5) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables SolidCollect Collect in Sealable, Compatible Container Solid->SolidCollect Neutralize Neutralize with 1M NaOH (Target pH 6.0 - 9.0) Liquid->Neutralize Causality: HCl salt requires neutralization Label Label: 'Non-Hazardous Chemical Waste' Consumables->Label Segregate from biohazards SolidCollect->Label LiquidCollect Collect in Aqueous Waste Jug Neutralize->LiquidCollect pH Verified LiquidCollect->Label EHSPickup EHS / Waste Broker Pickup & Incineration Label->EHSPickup

Decision tree for the proper segregation, neutralization, and disposal of AEC chemical waste.

References

  • S-(2-Aminoethyl)
  • S-(2-Aminoethyl)
  • Chemical Disposal Guidelines.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
Handling

Personal protective equipment for handling 2-(Aminoethyl)cysteine monohydrochloride

A Guide to the Safe Handling of 2-(Aminoethyl)cysteine Monohydrochloride In the dynamic landscape of research and drug development, the well-being of our scientists is paramount. This guide provides a detailed protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 2-(Aminoethyl)cysteine Monohydrochloride

In the dynamic landscape of research and drug development, the well-being of our scientists is paramount. This guide provides a detailed protocol for the safe handling of 2-(Aminoethyl)cysteine monohydrochloride (AEC), ensuring that your work can proceed with the highest degree of safety and scientific integrity. While 2-(Aminoethyl)cysteine monohydrochloride is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS) from suppliers like Sigma-Aldrich, we advocate for a proactive safety culture.[1] This guide is therefore grounded in the principles of good laboratory practice and a comprehensive understanding of the potential risks associated with structurally similar compounds.

Our approach is to empower you, the researcher, with not just a set of rules, but with the rationale behind them. By understanding the "why," you are better equipped to make informed decisions that protect both you and your research.

Core Principles of Safe Handling

The foundation of laboratory safety rests on a hierarchy of controls. For a powdered substance like AEC, this involves engineering controls to minimize exposure, administrative controls to establish safe procedures, and finally, the appropriate use of personal protective equipment (PPE) as the last line of defense.

Recommended Personal Protective Equipment (PPE)

Even with a non-hazardous classification, the use of baseline PPE is a non-negotiable standard in any modern laboratory. This is to protect against unforeseen reactions and to maintain a sterile research environment. For compounds that are fine powders, minimizing inhalation and skin contact is a primary concern.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or holes before use.[2]
Eyes Safety glasses with side shields or gogglesEssential for protecting the eyes from splashes and airborne particles.[2][3]
Body Laboratory coatProvides a barrier against spills and prevents contamination of personal clothing.[2][4]
Respiratory N95 respirator or use of a fume hoodRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[2]
Feet Closed-toe shoesA fundamental safety requirement in any laboratory setting to protect feet from spills and falling objects.[2]

Step-by-Step Handling Protocol

This protocol is designed to guide you through the common laboratory practice of preparing a stock solution from a powdered reagent.

Preparation and Weighing
  • Workspace Preparation : Before handling the compound, ensure your workspace is clean and uncluttered. Ideally, all weighing and solution preparation should be conducted within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[3][4] Have all necessary materials, such as spatulas, weighing paper, and your solvent, readily available.

  • Donning PPE : Put on your laboratory coat, safety glasses, and chemical-resistant gloves.[2] If not using a fume hood, an N95 respirator is advised.

  • Weighing the Compound : Place a clean piece of weighing paper or a weighing boat on an analytical balance and tare. Carefully use a clean spatula to weigh the desired amount of 2-(Aminoethyl)cysteine monohydrochloride. Take care to avoid creating dust.[4]

Solution Preparation
  • Transfer : Gently transfer the weighed powder into an appropriately sized volumetric flask.

  • Dissolution : Add a portion of your desired solvent (e.g., deionized water) to the flask. Swirl gently or use a magnetic stirrer to dissolve the solid. Once dissolved, add the solvent to the final volume mark.

  • Labeling : Clearly label the flask with the compound name, concentration, solvent, and the date of preparation.[2]

Cleanup and Disposal
  • Waste Disposal : Dispose of the weighing paper and any other contaminated disposable materials in the designated chemical waste container. While AEC is not classified as hazardous to the aquatic environment, it is good practice to avoid releasing any chemicals into the drains.[5]

  • Equipment Cleaning : Thoroughly clean all non-disposable equipment, such as the spatula and flask, after use.

  • Doffing PPE : Remove your PPE in the correct order to avoid cross-contamination: first gloves, then your lab coat, and finally your safety glasses.

  • Hand Washing : Always wash your hands thoroughly with soap and water after handling any chemical.[6][7]

The following diagram outlines the key steps for the safe handling and disposal of 2-(Aminoethyl)cysteine monohydrochloride in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Prepare Workspace don_ppe Don PPE prep_space->don_ppe Next weigh Weigh Compound don_ppe->weigh Proceed to dissolve Prepare Solution weigh->dissolve Next label_container Label Container dissolve->label_container Finally dispose Dispose of Waste label_container->dispose After Use clean_equip Clean Equipment dispose->clean_equip Then doff_ppe Doff PPE clean_equip->doff_ppe Next wash_hands Wash Hands doff_ppe->wash_hands Final Step

Caption: Safe handling and disposal workflow for 2-(Aminoethyl)cysteine monohydrochloride.

Emergency Procedures

While unlikely given the non-hazardous nature of this compound, it is crucial to be prepared for any laboratory incident.

  • Skin Contact : If the powder comes into contact with your skin, wash the affected area thoroughly with soap and water.[8]

  • Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.

  • Inhalation : If you inhale the powder, move to an area with fresh air. If you experience any respiratory discomfort, seek medical attention.[5]

  • Spills : In the event of a spill, sweep up the material, taking care not to generate dust, and place it in a suitable container for disposal.[3][9] Clean the spill area with soap and water.

Conclusion

The safe and effective use of 2-(Aminoethyl)cysteine monohydrochloride in your research is a priority. By adhering to these guidelines, which are rooted in a philosophy of proactive safety and scientific diligence, you contribute to a secure and productive laboratory environment. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Cysteinamide.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling L-Cysteine-13C3,15N.
  • Sigma-Aldrich Inc. (2019). S-(2-Aminoethyl)-L-cysteine hydrochloride SDS.
  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Acetyl-L-Cysteine, 98%.
  • Apollo Scientific. (2022). L-Cysteine Safety Data Sheet.
  • Merck. (n.d.). L-Cysteine, Hydrochloride Safety Data Sheet.
  • Alpha-Tec Systems. (2025). N-Acetyl-L-cysteine SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). L-Cysteine hydrochloride monohydrate SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). S-(2-Aminoethyl)-L-cysteine hydrochloride, ≥98% (TLC).
  • Breckland Scientific Supplies Ltd. (2018). Amino Acid Set - SAFETY DATA SHEET.
  • ScienceLab.com. (2005). Material Safety Data Sheet - L-Cysteine HCl monohydrate MSDS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.